molecular formula C9H14O2 B1176679 CD 200 CAS No. 138463-95-3

CD 200

Cat. No.: B1176679
CAS No.: 138463-95-3
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CD 200, also known as this compound, is a useful research compound. Its molecular formula is C9H14O2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

138463-95-3

Molecular Formula

C9H14O2

Synonyms

CD 200

Origin of Product

United States

Foundational & Exploratory

The Immunomodulatory Role of CD200: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the CD200-CD200R Axis in Immune Regulation and Therapeutic Development

This technical guide provides a comprehensive overview of the function of the cell surface glycoprotein (B1211001) CD200 in the immune system. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecular interactions, signaling pathways, and immunological consequences of CD200 engagement with its receptor, CD200R. It aims to serve as a foundational resource for understanding the therapeutic potential of targeting this critical immunoregulatory axis.

Core Concepts of the CD200-CD200R Pathway

CD200, also known as OX-2, is a type I transmembrane glycoprotein belonging to the immunoglobulin superfamily.[1][2] Its primary role in the immune system is to deliver an inhibitory signal through its receptor, CD200R, which is predominantly expressed on myeloid lineage cells, including macrophages, dendritic cells, and mast cells, as well as on some T cell subsets.[3][4][5] This interaction is a key mechanism for maintaining immune homeostasis and preventing excessive inflammatory responses.[6][7]

The CD200 ligand has a broad but defined distribution, found on a variety of cells such as neurons, endothelial cells, thymocytes, and B cells.[3][7] This widespread expression allows for localized control of myeloid cell activity across different tissues.[5] The cytoplasmic tail of CD200 is short and lacks known signaling motifs, indicating that its function is primarily mediated through ligation with CD200R.[8][9] In contrast, CD200R possesses a longer cytoplasmic domain capable of initiating downstream signaling cascades upon engagement.[7]

Dysregulation of the CD200-CD200R pathway has been implicated in a range of pathologies, including autoimmune diseases, neuroinflammatory disorders, and cancer.[4][6] Tumor cells can exploit this pathway to evade immune surveillance by expressing high levels of CD200, thereby creating an immunosuppressive tumor microenvironment.[3][8]

Quantitative Data on CD200-CD200R Interaction and Expression

The interaction between CD200 and CD200R is a relatively low-affinity binding event, which is characteristic of many cell-cell interactions within the immune system. This allows for dynamic and transient regulation of immune responses.

Interaction Parameter Species Value Reference
Binding Affinity (KD) Human0.5 µM[10][11]
Rat2.5 µM[4]
Mouse4 µM[4][12]

Table 1: Binding Affinities of the CD200-CD200R Interaction.

The expression of CD200 and its receptor varies across different cell types and disease states. Quantitative analysis of their expression is crucial for understanding their role in pathology and for the development of targeted therapies.

Malignancy CD200 Tumor Positivity (%) CD200R Expression in Immune Cells (%) Reference
Non-Small Cell Lung Cancer (NSCLC)29.725.0[3][6]
Large Cell Neuroendocrine Carcinoma (LCNEC)33.341.3[3][6]

Table 2: Expression of CD200 and CD200R in Lung Cancer.

The CD200R Signaling Pathway

Upon binding of CD200 to CD200R, a signaling cascade is initiated within the CD200R-expressing cell, leading to the suppression of activating signals. Unlike many other inhibitory receptors, CD200R does not contain a classic Immunoreceptor Tyrosine-based Inhibitory Motif (ITIM). Instead, its signaling is mediated through a unique intracellular domain.

The primary mechanism involves the recruitment of the adaptor proteins Dok2 and, to a lesser extent, Dok1 to the phosphorylated tyrosine residues within the cytoplasmic tail of CD200R.[2][11][13] This leads to the subsequent recruitment and activation of the Ras GTPase-activating protein (RasGAP), which in turn inhibits the Ras/MAPK signaling pathway.[13][14] The inhibition of this key downstream pathway results in the suppression of pro-inflammatory cytokine production and other effector functions of myeloid cells.[2][7]

CD200_Signaling_Pathway CD200 CD200 CD200R CD200R CD200->CD200R Dok2 Dok2 CD200R->Dok2 Recruitment & Phosphorylation RasGAP RasGAP Dok2->RasGAP Ras Ras RasGAP->Ras Inhibition Immune_Activation Pro-inflammatory Cytokine Production & Cell Activation RasGAP->Immune_Activation Suppression MAPK_Pathway MAPK Pathway (Erk, JNK, p38) Ras->MAPK_Pathway MAPK_Pathway->Immune_Activation Flow_Cytometry_Workflow start Isolate PBMCs stain Stain with Antibodies start->stain 1x10^6 cells wash Wash Cells stain->wash 30 min incubation acquire Acquire Data on Flow Cytometer wash->acquire analyze Analyze Data acquire->analyze Logical_Relationships cluster_0 CD200-CD200R Interaction cluster_1 Pathological Consequences of Dysregulation cluster_2 Therapeutic Strategies Immune Homeostasis Immune Homeostasis Autoimmunity / Chronic Inflammation Autoimmunity / Chronic Inflammation Immune Homeostasis->Autoimmunity / Chronic Inflammation Loss of function Suppression of Myeloid Cells Suppression of Myeloid Cells Neuroinflammation Neuroinflammation Suppression of Myeloid Cells->Neuroinflammation Dysfunction Inhibition of T Cell Activation Inhibition of T Cell Activation Tumor Immune Evasion Tumor Immune Evasion Inhibition of T Cell Activation->Tumor Immune Evasion Exploitation by tumors CD200R Agonists CD200R Agonists CD200R Agonists->Autoimmunity / Chronic Inflammation Treatment CD200R Agonists->Neuroinflammation Treatment CD200/CD200R Blockade CD200/CD200R Blockade CD200/CD200R Blockade->Tumor Immune Evasion Treatment

References

The CD200 Signaling Pathway: A Technical Guide to its Core Role in T Cell Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The CD200/CD200 receptor (CD200R) signaling axis is a critical immunoregulatory pathway that plays a pivotal role in maintaining immune homeostasis and preventing excessive inflammation. This pathway's influence extends across various immune cell types, with a particularly significant impact on the regulation of T cell responses. Engagement of the ubiquitously expressed CD200 ligand with its receptor, CD200R1, predominantly found on myeloid cells and certain T cell subsets, initiates an inhibitory signaling cascade that modulates T cell activation, differentiation, and tolerance. This technical guide provides an in-depth exploration of the core aspects of the CD200 signaling pathway in T cell regulation, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

The CD200:CD200R1 Signaling Axis: Molecular Interactions and Downstream Cascade

The CD200-CD200R1 interaction is a key checkpoint for immune suppression. CD200, a type I transmembrane glycoprotein (B1211001) of the immunoglobulin superfamily, is broadly expressed on various cell types, including neurons, endothelial cells, and lymphocytes.[1] Its receptor, CD200R1, is also a type I transmembrane glycoprotein of the immunoglobulin superfamily, primarily expressed on myeloid cells such as macrophages and dendritic cells (DCs), but also on certain subsets of T cells.[2][3]

Unlike many inhibitory receptors, CD200R1 lacks a canonical immunoreceptor tyrosine-based inhibitory motif (ITIM) in its cytoplasmic tail.[4] Instead, upon ligation with CD200, the cytoplasmic domain of CD200R1 becomes phosphorylated on tyrosine residues. This phosphorylation event creates docking sites for downstream signaling molecules, primarily the adaptor proteins Dok1 and Dok2 (Downstream of kinase).[4][5] Dok2, in particular, plays a crucial role by recruiting Ras GTPase-activating protein (RasGAP).[5][6] The recruitment of RasGAP leads to the inactivation of Ras and subsequent inhibition of the Ras-MAPK and PI3K signaling pathways, ultimately resulting in a dampened cellular activation state.[5][6]

dot

CD200_Signaling_Pathway CD200 Signaling Pathway in T Cell Regulation CD200 CD200 CD200R1 CD200R1 CD200->CD200R1 Dok2 Dok2 CD200R1->Dok2 Recruitment & Phosphorylation RasGAP RasGAP Dok2->RasGAP Recruitment Ras Ras RasGAP->Ras Inhibition T_Cell_Activation T Cell Activation (Proliferation, Cytokine Production) RasGAP->T_Cell_Activation Suppression MAPK_Pathway MAPK Pathway (ERK, p38, JNK) Ras->MAPK_Pathway Activation MAPK_Pathway->T_Cell_Activation Leads to CoCulture_Workflow Experimental Workflow: T Cell Co-culture Assay start Start prep_t_cells Isolate Primary T Cells start->prep_t_cells prep_target_cells Culture CD200+ and CD200- Cell Lines start->prep_target_cells co_culture Co-culture T cells with Target Cells + Stimuli prep_t_cells->co_culture prep_target_cells->co_culture incubation Incubate (48-72 hours) co_culture->incubation analysis Analysis incubation->analysis proliferation Proliferation Assay ([3H]-thymidine or CFSE) analysis->proliferation cytokine Cytokine Measurement (ELISA) analysis->cytokine phenotyping T Cell Phenotyping (Flow Cytometry) analysis->phenotyping end End proliferation->end cytokine->end phenotyping->end Logical_Relationships Logical Relationships of CD200 Signaling in T Cell Regulation cluster_indirect Indirect Effects (via Myeloid Cells) cluster_direct Direct Effects on T Cells cluster_outcomes Regulatory Outcomes on T Cells CD200_Signal CD200:CD200R1 Engagement Myeloid_Inhibition Myeloid Cell Inhibition (DCs, Macrophages) CD200_Signal->Myeloid_Inhibition Direct_Inhibition Direct T Cell Inhibition CD200_Signal->Direct_Inhibition Evidence suggests direct effects Reduced_Costim Reduced Co-stimulation (CD80/CD86) Myeloid_Inhibition->Reduced_Costim Altered_Cytokine Altered Cytokine Milieu (↓IL-12, ↑IL-10) Myeloid_Inhibition->Altered_Cytokine Treg_Induction Induction/Expansion of Regulatory T cells (Tregs) Myeloid_Inhibition->Treg_Induction Th1_Suppression Suppression of Th1 Differentiation Reduced_Costim->Th1_Suppression T_Cell_Anergy Induction of T Cell Anergy/Tolerance Reduced_Costim->T_Cell_Anergy Altered_Cytokine->Th1_Suppression Th2_Promotion Promotion of Th2 Differentiation Altered_Cytokine->Th2_Promotion Direct_Inhibition->Treg_Induction CTL_Suppression Suppression of Cytotoxic T Lymphocyte (CTL) Activity Direct_Inhibition->CTL_Suppression Th1_Suppression->CTL_Suppression

References

The Role of CD200 in Myeloid Cell Differentiation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The CD200 (also known as OX-2) and its receptor, CD200R1, form a critical immunoregulatory axis that plays a pivotal role in maintaining immune homeostasis. The CD200R1 is predominantly expressed on cells of the myeloid lineage, including monocytes, macrophages, dendritic cells (DCs), and their progenitors.[1][2][3][4] Engagement of CD200R1 by its ligand, CD200, which is broadly expressed on various cell types, delivers a potent inhibitory signal. This interaction is fundamental in regulating the differentiation, maturation, and activation state of myeloid cells, generally skewing them towards a more tolerogenic, anti-inflammatory phenotype. This guide provides a detailed examination of the CD200-CD200R1 signaling pathway, its specific impact on macrophage and dendritic cell differentiation, and the experimental methodologies used to elucidate its function.

The CD200-CD200R1 Signaling Pathway

The inhibitory function of the CD200 axis is mediated by a distinct intracellular signaling cascade that follows the ligation of CD200R1 on the myeloid cell surface. Unlike many inhibitory receptors that rely on ITIM motifs, the CD200R1 pathway is primarily dependent on the recruitment of adaptor proteins to its cytoplasmic tail.

Upon ligand binding, tyrosine residues within the CD200R1 cytoplasmic domain become phosphorylated.[5][6] This phosphorylation event creates docking sites for downstream signaling molecules. In human myeloid cells, the adaptor protein Downstream of Tyrosine Kinase 2 (Dok2) binds directly to a phosphorylated NPLY motif with high affinity.[7] The related protein, Dok1, is also recruited, but Dok2 is considered the primary mediator in humans.[5][6][7]

The recruitment of Dok2 is critical for the subsequent binding of RAS p21 protein activator 1 (RasGAP).[6][7] The formation of this CD200R1-Dok2-RasGAP complex leads to the inhibition of Ras activation.[6][7] This, in turn, suppresses downstream pro-inflammatory signaling cascades, most notably the Ras/MAPK (ERK) pathway, thereby dampening cellular activation.[5][6][8][9]

CD200_Signaling_Pathway cluster_cytoplasm Cytoplasm CD200 CD200 (Ligand) CD200R1 CD200R1 (Receptor) CD200->CD200R1 Dok2 Dok2 CD200R1->Dok2 Recruits & Phosphorylates RasGAP RasGAP Dok2->RasGAP Recruits Ras_GTP Ras-GTP (Active) RasGAP->Ras_GTP Promotes GTP hydrolysis Inhibition_Node INHIBITION Ras_GDP Ras-GDP (Inactive) MAPK_ERK MAPK / ERK Pathway Ras_GTP->MAPK_ERK Inflammation Pro-inflammatory Gene Expression MAPK_ERK->Inflammation Inhibition_Node->MAPK_ERK

Caption: CD200-CD200R1 signaling cascade in myeloid cells.

Impact on Macrophage Differentiation and Polarization

The CD200-CD200R1 axis is a potent regulator of macrophage polarization, consistently promoting a shift away from the pro-inflammatory M1 phenotype towards an anti-inflammatory, pro-resolving M2 phenotype.[5][10]

  • Suppression of M1 Phenotype: Engagement of CD200R1 on macrophages stimulated with pro-inflammatory signals (e.g., IFN-γ and LPS) leads to a significant reduction in the expression and secretion of M1-associated cytokines and markers.[10][11] This includes TNF-α, IL-1β, IL-6, and GM-CSF.[5][10] The mechanism involves the suppression of key pro-inflammatory transcription factors like NF-κB.[10]

  • Promotion of M2 Phenotype: Concurrently, CD200 signaling upregulates canonical M2 markers such as Arginase-1 (Arg1) and Transglutaminase 2 (TGM2), as well as anti-inflammatory cytokines like IL-10 and TGF-β.[5][10][11] This polarization is driven by the enhancement of CREB phosphorylation and the activity of the transcription factor C/EBP-beta.[10]

The net effect is that CD200 signaling establishes a higher activation threshold for macrophages, preventing excessive inflammatory responses and promoting tissue repair functions.

Quantitative Data: CD200-Mediated Cytokine Modulation

The following table summarizes data from studies investigating the effect of CD200 on cytokine secretion from bone marrow-derived macrophages (BMDMs) stimulated to adopt different polarization states.

CytokineStimulus ConditionTreatmentOutcomeReference
TNF-α LPS + IFN-γ (M1 Polarization)CD200Inhibited secretion[11]
IL-1β IFN-γ + LPS (M1 Polarization)CD200-FcSuppressed expression[10]
IL-6 IFN-γ + LPS (M1 Polarization)CD200-FcSuppressed expression[10]
IL-10 LPS + IL-4 + IL-13 (M2 Polarization)CD200Enhanced secretion[11]
TGF-β IFN-γ + LPS (M1 Polarization)CD200-FcUpregulated expression[10]

Influence on Dendritic Cell (DC) Differentiation and Function

CD200 signaling plays a crucial role in shaping the differentiation and function of dendritic cells, pushing them towards a tolerogenic state that helps maintain peripheral tolerance.

  • Altered DC Differentiation: The interaction between CD200 and its receptors on bone marrow precursors can alter DC differentiation pathways.[12][13][14] This leads to the generation of DCs with a reduced capacity to stimulate robust T-cell responses.[13]

  • Induction of Tolerogenic DCs: CD200 signaling promotes the development of "tolerogenic" DCs, which are characterized by low expression of co-stimulatory molecules (e.g., CD86) and reduced production of pro-inflammatory cytokines like IL-12.[15][16]

  • Promotion of Regulatory T Cells (Tregs): A key function of these CD200-conditioned tolerogenic DCs is their ability to promote the development and expansion of CD4+Foxp3+ regulatory T cells, which are essential for suppressing autoimmune reactions.[12][14][16]

  • IDO Pathway Activation: The CD200-CD200R1 interaction on plasmacytoid DCs can stimulate the expression of Indoleamine 2,3-dioxygenase (IDO), an enzyme that catabolizes tryptophan.[13][16] Tryptophan depletion is a well-established mechanism for inducing T-cell anergy and apoptosis, further contributing to an immunosuppressive microenvironment.[16]

Data Summary: Effect of CD200 on DC Maturation

Data from co-culture experiments using Mesenchymal Stem Cells (MSCs), which express CD200, to modulate DC maturation demonstrates the inhibitory effect of this pathway.

ParameterExperimental ConditionOutcomeReference
DC Maturation Markers (CD83, CD86) Co-culture with MSCsReduced expression[15]
IL-12 Secretion Co-culture with MSCsDecreased levels[15]
T-Cell Proliferation Stimulation by MSC-conditioned mDCsInhibited [15]
DC Maturation (imDC to mDC) Co-culture with MSCs + anti-CD200 AbInhibition is partially reversed [15]

Experimental Protocols: In Vitro Macrophage Polarization Assay

This section details a standard protocol for assessing the impact of CD200 on macrophage polarization in vitro.

Objective: To determine if CD200 signaling alters the cytokine profile and gene expression of macrophages polarized towards an M1 or M2 phenotype.

Methodology:

  • Isolation of Bone Marrow Cells:

    • Euthanize C57BL/6 mice according to institutionally approved protocols.

    • Aseptically harvest femurs and tibias.

    • Flush the bone marrow from the bones using a syringe with RPMI-1640 medium.

    • Create a single-cell suspension by passing the marrow through a 70-µm cell strainer.

  • Differentiation of Bone Marrow-Derived Macrophages (BMDMs):

    • Plate the bone marrow cells in non-tissue culture-treated petri dishes at a density of 5 x 10^6 cells per 10 cm dish.

    • Culture cells in BMDM differentiation medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 20 ng/mL Macrophage Colony-Stimulating Factor (M-CSF).

    • Incubate at 37°C, 5% CO2 for 7 days. Add fresh differentiation medium on day 3. On day 7, adherent cells will be differentiated BMDMs.

  • Macrophage Polarization and Treatment:

    • Harvest day 7 BMDMs using a cell scraper and re-plate in standard tissue culture plates at the desired density (e.g., 1 x 10^6 cells/mL).

    • Allow cells to adhere for 2-4 hours.

    • Divide cells into treatment groups:

      • M0 (Unstimulated): Medium only.

      • M1 Polarization: Medium with 100 ng/mL LPS and 20 ng/mL IFN-γ.[10]

      • M1 + CD200: M1 stimulus + 1-5 µg/mL soluble recombinant CD200-Fc protein.[10]

      • M1 + Control: M1 stimulus + 1-5 µg/mL control IgG-Fc protein.

    • Incubate for 24 hours.

  • Analysis:

    • ELISA: Collect cell culture supernatants. Quantify the concentration of key cytokines (e.g., TNF-α, IL-6, IL-10) using commercially available ELISA kits according to the manufacturer's instructions.

    • qRT-PCR: Lyse the adherent cells and extract total RNA. Synthesize cDNA and perform quantitative real-time PCR using primers for M1 markers (e.g., Nos2, Tnf) and M2 markers (e.g., Arg1, Mrc1). Normalize expression to a housekeeping gene like Gapdh.

    • Flow Cytometry: Harvest cells and stain with fluorescently-conjugated antibodies against surface markers (e.g., F4/80, CD11b, CD86 for M1, CD206 for M2) for analysis.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Polarization & Treatment (24h) cluster_analysis Downstream Analysis A 1. Isolate Bone Marrow from Mouse Femur/Tibia B 2. Culture Cells with M-CSF for 7 Days A->B C 3. Harvest Adherent Cells (Day 7 BMDMs) B->C D Re-plate BMDMs C->D E M1 Stimulus (LPS + IFN-γ) F M1 Stimulus + CD200-Fc G M1 Stimulus + Control IgG H ELISA (Cytokine Secretion) E->H I qRT-PCR (Gene Expression) E->I J Flow Cytometry (Surface Markers) E->J F->H F->I F->J G->H G->I G->J

Caption: Workflow for assessing CD200's effect on macrophage polarization.

Conclusion and Therapeutic Implications

The CD200-CD200R1 signaling axis is a master regulator of myeloid cell differentiation and activation. By delivering a potent inhibitory signal, it biases myeloid progenitors and mature cells towards a tolerogenic, anti-inflammatory fate. This is characterized by the promotion of M2-like macrophages and the development of tolerogenic dendritic cells capable of inducing regulatory T cells. This function is vital for preventing excessive inflammation and maintaining tissue homeostasis.[3][8]

The profound immunoregulatory role of this pathway makes it a highly attractive target for therapeutic intervention.

  • Agonism for Inflammatory Disease: Development of CD200R1 agonists, such as monoclonal antibodies or soluble CD200 fusion proteins, holds promise for the treatment of chronic inflammatory and autoimmune diseases where myeloid cell over-activation is a key pathological feature.[17]

  • Antagonism for Oncology: Conversely, in the context of cancer, tumor cells often upregulate CD200 to create an immunosuppressive microenvironment and evade immune destruction.[8] Blocking the CD200-CD200R1 interaction with antagonist antibodies is a promising strategy to "release the brakes" on the anti-tumor myeloid response, potentially enhancing the efficacy of other immunotherapies.[9][18]

Further research into the context-dependent signaling and nuanced roles of the CD200 family of receptors will continue to refine these therapeutic strategies for a range of human diseases.

References

A Technical Guide to CD200 Expression on Immune Cell Subsets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expression of CD200 on various immune cell subsets. CD200, a type I transmembrane glycoprotein, plays a crucial role in immune regulation through its interaction with the CD200 receptor (CD200R). This interaction typically delivers an inhibitory signal, helping to maintain immune homeostasis and prevent excessive inflammation. Understanding the differential expression of CD200 across immune cell populations is critical for research in immunology, oncology, and the development of novel immunotherapies.

Data Presentation: CD200 Expression Across Human Immune Cell Subsets

The following table summarizes the expression levels of CD200 on various human immune cell subsets as determined by flow cytometry. The data is presented as the percentage of positive cells and, where available, the Mean Fluorescence Intensity (MFI), which indicates the density of the CD200 molecule on the cell surface.

Immune Cell Lineage Cell Subset CD200 Expression Level (Percentage of Positive Cells) Mean Fluorescence Intensity (MFI) of CD200 References
Lymphoid Cells
B Cells (Total CD19+) Moderately BrightVariable[1][2]
Naive B CellsHigher than memory B cells-[3]
Memory B Cells (CD27+)Lower than naive B cells-[3]
Plasma CellsVariable, over 70% in Plasma Cell Myeloma-[1]
T Cells (Total CD3+) Expressed on a subsetNo significant difference between active TB and healthy controls[1][4]
Naive T Cells--
Memory T Cells--
Regulatory T Cells (Tregs)--
Natural Killer (NK) Cells (CD3- CD56+)
CD56bright NK CellsLow level of CD200R expressed-[5]
CD56dim NK CellsMajority do not express CD200R1-[5]
NKT Cells (CD3+ CD56+)Low level of CD200R expressed-[5]
Myeloid Cells
Monocytes (CD14+) CD200R is expressedSignificantly reduced in active TB patients compared to healthy controls[4]
Macrophages CD200R is expressed, especially on M2a subtypeVariable, lower in most diseased lung tissue in TB[4][6]
Dendritic Cells (DCs) ExpressedExpression increases during apoptosis[5][7]
Plasmacytoid DCs (pDCs)--
Myeloid DCs (mDCs)--
Granulocytes
NeutrophilsCD200R is expressed-[1][8]
EosinophilsDevoid of CD200R1 at homeostasis and upon infection in a mouse model-[9]
BasophilsAll human basophils express CD200R, with the highest surface expression among circulating leukocytes-[1][10]

Note: Much of the available literature focuses on the expression of the CD200 receptor (CD200R) on myeloid cells, as the interaction with CD200-expressing cells is key to its function. The table reflects this where data for CD200 itself is limited for certain subsets.

Experimental Protocols

Protocol 1: Immunophenotyping of CD200 Expression on Peripheral Blood Mononuclear Cells (PBMCs) by Flow Cytometry

This protocol outlines a standard procedure for the analysis of CD200 expression on various immune cell subsets from human peripheral blood.

1. Materials and Reagents:

  • Whole blood collected in EDTA or heparin tubes

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS)

  • FACS Buffer (PBS with 2% Fetal Bovine Serum and 0.05% Sodium Azide)

  • Fc Receptor Blocking Reagent (e.g., Human TruStain FcX™)

  • Fluorochrome-conjugated monoclonal antibodies:

    • Anti-Human CD200 (e.g., FITC or PE conjugate)

    • Anti-Human CD3 (for T cells)

    • Anti-Human CD19 (for B cells)

    • Anti-Human CD56 (for NK cells)

    • Anti-Human CD14 (for monocytes)

    • Viability Dye (e.g., 7-AAD or Propidium Iodide)

  • Flow Cytometer

2. PBMC Isolation:

  • Dilute whole blood 1:1 with PBS.

  • Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Carefully aspirate the upper layer (plasma and platelets) and collect the buffy coat layer containing PBMCs.

  • Wash the collected PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.

  • Resuspend the cell pellet in FACS buffer and perform a cell count.

3. Antibody Staining:

  • Adjust the PBMC suspension to a concentration of 1 x 10^7 cells/mL in cold FACS buffer.

  • Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.

  • Add Fc receptor blocking reagent and incubate for 10 minutes at 4°C.

  • Add the predetermined optimal concentrations of fluorochrome-conjugated antibodies against CD200 and other cell surface markers for subset identification.

  • Vortex gently and incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with 2 mL of cold FACS buffer by centrifuging at 300 x g for 5 minutes.

  • Resuspend the final cell pellet in 500 µL of FACS buffer.

  • Just before analysis, add a viability dye according to the manufacturer's instructions.

4. Flow Cytometry Analysis:

  • Acquire the samples on a calibrated flow cytometer.

  • Collect a sufficient number of events (e.g., 100,000 to 500,000 events in the lymphocyte or monocyte gate).

  • Gate on single, viable cells.

  • Identify major immune cell subsets based on their characteristic marker expression (e.g., CD3+ for T cells, CD19+ for B cells, CD3-CD56+ for NK cells, CD14+ for monocytes).

  • Analyze the expression of CD200 on each gated population, recording the percentage of positive cells and the Mean Fluorescence Intensity (MFI). Use isotype controls or fluorescence minus one (FMO) controls to set appropriate gates for CD200 positivity.

Mandatory Visualizations

CD200-CD200R Signaling Pathway

CD200_Signaling_Pathway cluster_cd200_cell CD200-Expressing Cell cluster_cd200r_cell Myeloid Cell (e.g., Macrophage) CD200 CD200 CD200R CD200R CD200->CD200R DOK2 DOK2 CD200R->DOK2 Phosphorylation RASGAP RASGAP DOK2->RASGAP Recruitment RAS RAS RASGAP->RAS Inhibition RAF_MEK_ERK RAF-MEK-ERK Pathway RAS->RAF_MEK_ERK Inflammatory_Response Inhibition of Inflammatory Response RAF_MEK_ERK->Inflammatory_Response Inhibition

Caption: The CD200-CD200R inhibitory signaling pathway.

Experimental Workflow for CD200 Expression Analysis

Experimental_Workflow cluster_staining Staining Steps cluster_analysis Analysis Steps Sample_Collection 1. Sample Collection (e.g., Peripheral Blood) PBMC_Isolation 2. PBMC Isolation (Ficoll Gradient) Sample_Collection->PBMC_Isolation Cell_Staining 3. Cell Staining (Antibody Cocktail) PBMC_Isolation->Cell_Staining Flow_Cytometry 4. Data Acquisition (Flow Cytometer) Cell_Staining->Flow_Cytometry Fc_Block a. Fc Block Data_Analysis 5. Data Analysis (Gating & Quantification) Flow_Cytometry->Data_Analysis Gating_Strategy a. Gating on Subsets Antibody_Incubation b. Antibody Incubation Fc_Block->Antibody_Incubation Washing c. Washing Antibody_Incubation->Washing Viability_Dye d. Viability Dye Washing->Viability_Dye CD200_Expression b. Quantify CD200 (% & MFI) Gating_Strategy->CD200_Expression

Caption: Workflow for analyzing CD200 expression on immune cells.

References

The Discovery of the CD200/CD200R Axis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of the CD200/CD200R axis revealed a critical immunoregulatory pathway that plays a pivotal role in maintaining immune homeostasis and self-tolerance. Initially identified as the MRC OX-2 antigen, CD200 is a widely expressed type I transmembrane glycoprotein (B1211001). Its interaction with the CD200 receptor (CD200R), primarily found on myeloid cells and some lymphoid subsets, delivers an inhibitory signal that dampens inflammatory responses. This technical guide provides an in-depth overview of the seminal discoveries, key experimental methodologies, and foundational data that led to the characterization of the CD200/CD200R axis. Detailed protocols for the core experiments, quantitative data from initial studies, and diagrams of the associated signaling pathways are presented to offer a comprehensive resource for researchers and professionals in immunology and drug development.

Introduction: The Initial Identification of CD200

The journey to understanding the CD200/CD200R axis began with the identification of a molecule known as MRC OX-2.[1] CD200, or OX-2, is a type 1a transmembrane glycoprotein and a member of the immunoglobulin superfamily.[1][2] Structurally, it is related to the B7 family of costimulatory molecules.[2] The gene for human CD200 is located on chromosome 3q12-q13, in proximity to the genes encoding CD80 and CD86, while the murine gene is on chromosome 16.[1][2]

CD200 is expressed on a wide variety of cells, including thymocytes, activated T cells, B cells, dendritic cells, endothelial cells, and neurons.[1][3] This broad distribution suggested a fundamental role in cellular communication. The initial immunoregulatory functions of CD200 were elucidated through a series of in vivo experiments. These studies demonstrated that the interaction of CD200-positive cells with dendritic cells led to reduced cytokine secretion and prolonged survival of transplanted tissues.[4] The use of a soluble recombinant form of CD200 mimicked these effects, while blocking the interaction with an antibody abrogated the immunosuppressive outcomes, pointing to a receptor-mediated mechanism.[4]

The Discovery and Characterization of the CD200 Receptor (CD200R)

The quest for the receptor for CD200 led to the independent identification and cloning of CD200R1 by two research groups.[5] This was achieved using antibodies that could block the binding of CD200 to macrophages.[5] The receptor, CD200R, is structurally similar to CD200, possessing two immunoglobulin superfamily domains.[5] However, unlike CD200, which has a short cytoplasmic tail, CD200R has a longer intracellular domain with the potential for signal transduction.[5]

Further investigation revealed that CD200R is not a solitary receptor but part of a larger family of related proteins. In humans, a closely related gene designated hCD200RLa has been identified.[6] In mice, four additional CD200R-related genes, termed mCD200RLa-d, have been described.[6] These genes are located in close proximity to the CD200 and CD200R genes in both humans and mice, suggesting their evolution through gene duplication.[6]

The expression of CD200R is more restricted than its ligand, being found predominantly on cells of the myeloid lineage, such as macrophages and neutrophils, as well as on other leukocytes including monocytes, mast cells, and some T lymphocytes.[6][7] This restricted expression pattern on immune cells solidified the role of the CD200/CD200R axis in immune regulation.

Quantitative Data from Seminal Studies

The initial characterization of the CD200/CD200R interaction involved quantitative binding assays to determine the affinity of the ligand-receptor pair. Surface plasmon resonance was a key technique used in these early studies.

Interaction Binding Affinity (Kd) Experimental System Reference
Human CD200 to Human CD200R~4.8 µMSurface Plasmon Resonance[8]
Human CD200 to Mouse CD200R~7 µMSurface Plasmon Resonance[9]
Mouse CD200 to Mouse CD200R~4 µMSurface Plasmon Resonance[9]
Rat CD200 to Rat CD200R~2.5 µMBIAcore (Surface Plasmon Resonance)[10]

Key Experimental Protocols

The discovery and characterization of the CD200/CD200R axis were reliant on a number of key experimental techniques. Detailed methodologies for these pivotal experiments are provided below.

Generation of CD200-Fc Fusion Protein

A CD200-Fc fusion protein was instrumental in the initial binding studies to identify and characterize the CD200R. This chimeric protein consists of the extracellular domain of CD200 fused to the Fc portion of an immunoglobulin, which facilitates purification and detection.

Protocol:

  • Cloning: The cDNA encoding the extracellular domain of human CD200 is amplified by PCR. This amplified fragment is then subcloned into an expression vector containing the coding sequence for the Fc region of human IgG1. This creates an in-frame fusion of the CD200 extracellular domain with the Fc domain.

  • Transfection: The resulting expression plasmid is transfected into a suitable mammalian cell line, such as HEK293 or CHO cells, for protein expression.

  • Purification: The secreted CD200-Fc fusion protein is purified from the cell culture supernatant using Protein A affinity chromatography, which binds to the Fc portion of the fusion protein.

  • Quality Control: The purified protein is analyzed by SDS-PAGE to confirm its size and purity.

Quantitative Real-Time PCR (qRT-PCR) for CD200 and CD200R Expression

qRT-PCR was used to determine the tissue and cell type distribution of CD200 and CD200R mRNA.

Protocol:

  • RNA Isolation: Total RNA is extracted from the cells or tissues of interest using a suitable method, such as TRIzol reagent or a column-based kit.

  • cDNA Synthesis: The isolated RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR Reaction: The qPCR reaction is set up with the synthesized cDNA, gene-specific primers for CD200 or CD200R, and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe (e.g., TaqMan).

  • Data Analysis: The relative expression of the target gene is calculated using the comparative Ct (ΔΔCt) method, with a housekeeping gene (e.g., GAPDH or β-actin) used for normalization.

Flow Cytometry for Cell Surface Expression of CD200R

Flow cytometry with specific monoclonal antibodies was crucial for confirming the protein expression of CD200R on the surface of different immune cell populations.

Protocol:

  • Cell Preparation: A single-cell suspension is prepared from blood, lymphoid tissues, or cultured cells.

  • Staining: The cells are incubated with a fluorescently conjugated monoclonal antibody specific for human or mouse CD200R. Isotype-matched control antibodies are used to determine background fluorescence.

  • Co-staining (Optional): To identify specific cell populations, cells can be co-stained with antibodies against other cell surface markers (e.g., CD11b for myeloid cells, CD3 for T cells).

  • Data Acquisition and Analysis: The stained cells are analyzed on a flow cytometer. The percentage of positive cells and the mean fluorescence intensity (MFI) are determined to quantify CD200R expression.

In Vitro T-Cell Activation Assay

To investigate the functional consequences of CD200/CD200R engagement, in vitro T-cell activation assays were performed. These assays demonstrated the inhibitory effect of this interaction on T-cell responses.

Protocol:

  • Antigen Presenting Cell (APC) and T-Cell Co-culture: T cells are co-cultured with APCs that have been pulsed with a specific antigen or stimulated with a polyclonal activator (e.g., anti-CD3 antibody).

  • CD200/CD200R Engagement: To test the effect of the CD200/CD200R interaction, the APCs can be engineered to express CD200, or a soluble CD200-Fc fusion protein can be added to the culture.

  • Measurement of T-Cell Activation: T-cell activation is assessed by measuring the production of cytokines, such as Interleukin-2 (IL-2), in the culture supernatant by ELISA, or by measuring T-cell proliferation using assays like the [3H]-thymidine incorporation assay or CFSE dilution.

Signaling Pathways of the CD200/CD200R Axis

Upon binding of CD200, the cytoplasmic tail of CD200R1 becomes phosphorylated on tyrosine residues. This initiates a signaling cascade that leads to the recruitment of adaptor proteins and the subsequent inhibition of downstream activating pathways.

The Dok2-RasGAP Inhibitory Pathway

A key signaling pathway downstream of CD200R1 involves the recruitment of the docking protein Dok2.

CD200R_Signaling cluster_membrane CD200 CD200 CD200R CD200R CD200->CD200R Binding Dok2 Dok2 CD200R->Dok2 Recruitment & Phosphorylation RasGAP RasGAP Dok2->RasGAP Recruitment Ras Ras RasGAP->Ras Inhibition MAPK MAPK Pathway (ERK, JNK, p38) Ras->MAPK Activation Inflammation Inhibition of Inflammatory Response

Caption: The CD200R inhibitory signaling pathway.

Binding of CD200 to CD200R leads to the phosphorylation of tyrosine residues in the cytoplasmic tail of CD200R. This creates a docking site for the adaptor protein Dok2, which is subsequently phosphorylated. Phosphorylated Dok2 then recruits RasGAP (Ras GTPase-activating protein). RasGAP inactivates Ras, a key molecule in many activating signaling cascades, thereby inhibiting the downstream MAPK (mitogen-activated protein kinase) pathway and suppressing the inflammatory response.[11][12][13]

The Broader CD200R Family and Their Potential Functions

The discovery of CD200R-like molecules (CD200RL) in both mice and humans has added another layer of complexity to this immunoregulatory axis. Some of these related receptors have been shown to associate with the activating adaptor protein DAP12, suggesting that they may transmit activating signals, in contrast to the inhibitory signal of CD200R1.[6][7] However, a key finding from early studies was that despite significant sequence homology, these activating CD200RLs did not bind to CD200, indicating that they have different, as-yet-unidentified ligands.[7][14]

Experimental_Workflow Cloning Cloning of human CD200R Expression Expression in Cell Lines Cloning->Expression QPCR qRT-PCR for Tissue Distribution Cloning->QPCR BindingAssay Binding Assays (CD200-Fc) Expression->BindingAssay FunctionalAssay Functional Assays (T-cell activation) Expression->FunctionalAssay FlowCytometry Flow Cytometry BindingAssay->FlowCytometry SPR Surface Plasmon Resonance BindingAssay->SPR Signaling Signaling Pathway Analysis FunctionalAssay->Signaling

Caption: Experimental workflow for CD200R discovery.

Conclusion

The discovery of the CD200/CD200R axis has had a profound impact on our understanding of immune regulation. From its initial identification as the MRC OX-2 antigen to the characterization of its receptor and the elucidation of its inhibitory signaling pathway, this axis has emerged as a key checkpoint in controlling myeloid cell activation. The foundational research detailed in this guide, employing a combination of molecular biology, protein biochemistry, and cellular immunology techniques, has paved the way for the ongoing exploration of the therapeutic potential of modulating this pathway in a range of diseases, including autoimmune disorders, cancer, and neuroinflammatory conditions. The detailed methodologies and quantitative data presented here serve as a valuable resource for researchers continuing to build upon this seminal work.

References

CD200: An Immunological Checkpoint Molecule - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cluster of differentiation 200 (CD200) and its receptor (CD200R) constitute a critical immunological checkpoint axis that plays a pivotal role in maintaining immune homeostasis and preventing excessive inflammation.[1] In the context of oncology, the CD200-CD200R pathway has emerged as a significant mechanism of tumor immune evasion across a spectrum of hematological malignancies and solid tumors.[2][3] Upregulation of CD200 on cancer cells leads to the suppression of anti-tumor immune responses through the engagement of CD200R on myeloid and lymphoid cells.[4][5] This technical guide provides an in-depth overview of the CD200-CD200R signaling axis, its role in cancer immunology, and methodologies for its investigation. Quantitative data on receptor-ligand interactions and cellular expression are presented, alongside detailed experimental protocols and visual representations of key pathways and workflows to facilitate further research and therapeutic development in this promising area of immuno-oncology.

Molecular Characteristics of the CD200-CD200R Axis

CD200, also known as OX-2, is a type I transmembrane glycoprotein (B1211001) belonging to the immunoglobulin (Ig) superfamily.[3] It consists of two extracellular Ig-like domains (a V-type and a C2-type), a transmembrane domain, and a short cytoplasmic tail that lacks intrinsic signaling motifs.[6][7] The human CD200 gene is located on chromosome 3q12-13.[1]

The receptor for CD200, CD200R, is also a type I transmembrane glycoprotein and a member of the Ig superfamily, sharing structural homology with CD200.[6][8] Unlike the broadly expressed CD200, CD200R expression is primarily restricted to hematopoietic cells, particularly of the myeloid lineage, including macrophages, dendritic cells, mast cells, and granulocytes.[1][9] It is also found on some T cell and B cell subsets, as well as natural killer (NK) cells.[1][2] The cytoplasmic tail of CD200R contains signaling motifs crucial for its inhibitory function.[6]

CD200-CD200R Interaction and Binding Affinity

The interaction between the N-terminal Ig-like domain of CD200 and CD200R initiates the downstream signaling cascade.[10] This interaction is characterized by a relatively low binding affinity, which is typical for transient cell-cell interactions within the immune system.

Interaction Reported Kd (Dissociation Constant) Method
Rat CD200 - Rat CD200R~2.5 µMSurface Plasmon Resonance (BIAcore)
Mouse CD200 - Mouse CD200R~4 µM - 7 µMSurface Plasmon Resonance (BIAcore)
Human CD200 - Human CD200R~0.5 µMNot specified
Human Herpesvirus-8 (HHV-8) K14 - Human CD200R1~0.5 µMNot specified

Table 1: Reported binding affinities for the CD200-CD200R interaction. Data compiled from multiple sources.[2][6][11]

The CD200-CD200R Signaling Pathway

Engagement of CD200R by CD200 triggers an inhibitory signaling cascade within the CD200R-expressing cell. Unlike many other inhibitory receptors, the cytoplasmic tail of CD200R lacks a classical Immunoreceptor Tyrosine-based Inhibitory Motif (ITIM). Instead, upon ligand binding, tyrosine residues within the cytoplasmic domain, particularly within an NPxY motif, become phosphorylated by Src family kinases.[12]

This phosphorylation event leads to the recruitment of the adaptor proteins Downstream of Tyrosine Kinase 1 (Dok1) and Dok2. Dok2, in particular, plays a crucial role by subsequently recruiting Ras GTPase-activating protein (RasGAP).[13] The formation of this signaling complex results in the inhibition of the Ras-MAPK pathway, leading to the suppression of downstream effector functions such as cytokine production and cellular activation.[13][14]

CD200_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CD200 CD200 CD200R CD200R CD200->CD200R Binding pY Phosphorylated Tyrosines (pY) CD200R->pY Phosphorylation (Src Kinases) Dok2 Dok2 pY->Dok2 Recruitment RasGAP RasGAP Dok2->RasGAP Recruitment Ras Ras RasGAP->Ras Inhibition Inhibition Inhibition of Cellular Activation (e.g., Cytokine Release) RasGAP->Inhibition MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Ras->MAPK_Pathway MAPK_Pathway->Inhibition

Caption: CD200-CD200R Signaling Pathway.

Role of CD200 in Cancer Immunology

The overexpression of CD200 has been documented in a wide array of malignancies, where it contributes to an immunosuppressive tumor microenvironment (TME).[2][3] By engaging CD200R on tumor-infiltrating myeloid cells, tumor-expressed CD200 can inhibit the anti-cancer functions of these key immune players.

Expression of CD200 and CD200R in Cancer

The expression of CD200 and its receptor varies across different cancer types and within the tumor microenvironment.

Cancer Type CD200 Tumor Positivity (%) CD200R Expression on Immune Cells (%)
Non-Small Cell Lung Cancer (NSCLC)29.725.0
Lung Large Cell Neuroendocrine Carcinoma (LCNEC)33.341.3
Chronic Lymphocytic Leukemia (CLL)HighVariable
Acute Myeloid Leukemia (AML)HighVariable
Multiple Myeloma (MM)HighVariable

Table 2: Expression of CD200 and CD200R in selected cancers. Data compiled from multiple sources.[1][4]

Mechanisms of Immune Suppression

The pro-tumorigenic effects of the CD200-CD200R axis are multifaceted and include:

  • Suppression of Macrophage and Dendritic Cell Function: Inhibition of antigen presentation and production of pro-inflammatory cytokines.[2]

  • Inhibition of Natural Killer (NK) Cell Activity: Direct suppression of NK cell-mediated cytotoxicity.[4]

  • Expansion of Regulatory T cells (Tregs): Promotion of an immunosuppressive T cell phenotype.[4]

  • Polarization of Macrophages: Driving macrophages towards an M2 (pro-tumor) phenotype.

Therapeutic Targeting of the CD200-CD200R Axis

Given its role in tumor immune evasion, the CD200-CD200R pathway represents a promising target for cancer immunotherapy. The primary strategy involves the use of monoclonal antibodies to block the interaction between CD200 and CD200R, thereby "releasing the brakes" on the anti-tumor immune response.

Samalizumab is a humanized monoclonal antibody that targets CD200. Clinical trials have investigated its safety and efficacy in patients with chronic lymphocytic leukemia (CLL) and multiple myeloma (MM).

Clinical Trial (Samalizumab) Key Findings
Phase I (NCT0064739) in CLL and MMGood safety profile.[9][15]
Decreased tumor burden observed in a majority of CLL patients.[9][15]
One durable partial response and 16 patients with stable disease in the CLL cohort.[9]
Dose-dependent decrease in CD200 expression on CLL cells.[15]

Table 3: Summary of key findings from a clinical trial of samalizumab.

Experimental Protocols

Flow Cytometry for CD200 and CD200R Expression Analysis

This protocol outlines the steps for staining cell surface CD200 and CD200R for analysis by flow cytometry.

Materials:

  • Phosphate-buffered saline (PBS)

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)

  • Fc-blocking reagent (e.g., Human TruStain FcX™)

  • Fluorochrome-conjugated anti-human CD200 antibody (e.g., clone OX104)

  • Fluorochrome-conjugated anti-human CD200R antibody (e.g., clone OX108)

  • Isotype control antibodies

  • Viability dye (e.g., 7-AAD or propidium (B1200493) iodide)

  • FACS tubes

Procedure:

  • Cell Preparation:

    • For cell lines, harvest cells and wash once with PBS.

    • For peripheral blood mononuclear cells (PBMCs), isolate via density gradient centrifugation (e.g., Ficoll-Paque).

    • Resuspend cells in cold Flow Cytometry Staining Buffer to a concentration of 1 x 107 cells/mL.

  • Fc Receptor Blocking:

    • Aliquot 100 µL of cell suspension (1 x 106 cells) into FACS tubes.

    • Add Fc-blocking reagent according to the manufacturer's instructions and incubate for 10-15 minutes at room temperature.

  • Antibody Staining:

    • Add the predetermined optimal concentration of fluorochrome-conjugated anti-CD200, anti-CD200R, or isotype control antibodies to the respective tubes.

    • Vortex gently and incubate for 30 minutes at 4°C in the dark.

  • Washing:

    • Add 2 mL of cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes.

    • Discard the supernatant. Repeat the wash step.

  • Final Resuspension and Analysis:

    • Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

    • Add a viability dye just before analysis.

    • Acquire data on a flow cytometer.

Flow_Cytometry_Workflow start Start: Cell Suspension fc_block Fc Receptor Blocking start->fc_block ab_stain Antibody Staining (Anti-CD200/CD200R) fc_block->ab_stain wash1 Wash ab_stain->wash1 wash2 Wash wash1->wash2 resuspend Resuspend in Staining Buffer wash2->resuspend viability Add Viability Dye resuspend->viability acquire Acquire on Flow Cytometer viability->acquire

Caption: Experimental Workflow for Flow Cytometry.

In Vivo CD200 Blockade Tumor Model

This protocol describes a general workflow for evaluating the efficacy of CD200 blockade in a murine tumor model.

Materials:

  • Tumor cells expressing CD200 (e.g., B16-CD200 melanoma)

  • Syngeneic mice (e.g., C57BL/6)

  • Anti-CD200 blocking antibody (or isotype control)

  • Calipers for tumor measurement

  • Sterile PBS

Procedure:

  • Tumor Cell Implantation:

    • Subcutaneously inject a defined number of tumor cells (e.g., 1 x 105 to 1 x 106) into the flank of each mouse.

  • Treatment Administration:

    • Once tumors are palpable or reach a predetermined size, randomize mice into treatment and control groups.

    • Administer the anti-CD200 blocking antibody or isotype control antibody via intraperitoneal or intravenous injection at a specified dose and schedule (e.g., 100-200 µg per mouse, 2-3 times per week).

  • Tumor Growth Monitoring:

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = 0.5 x Length x Width2).

  • Endpoint Analysis:

    • Euthanize mice when tumors reach the maximum allowed size or at the end of the study.

    • Excise tumors for further analysis (e.g., flow cytometry of tumor-infiltrating lymphocytes, immunohistochemistry).

InVivo_Workflow start Start: Tumor Cell Implantation randomize Randomize Mice into Treatment Groups start->randomize treat Administer Anti-CD200 Ab or Isotype Control randomize->treat monitor Monitor Tumor Growth treat->monitor monitor->treat Repeat Treatment endpoint Endpoint Analysis: Tumor Excision, Immune Profiling monitor->endpoint

References

The Molecular Architecture of CD200: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular structure of the CD200 protein, a critical immunomodulatory molecule. The following sections detail its structural properties, interaction with its receptor, downstream signaling pathways, and key experimental protocols for its study, presented with the clarity and detail required for advanced research and therapeutic development.

Core Molecular Structure of CD200

CD200, also known as OX-2, is a type I transmembrane glycoprotein (B1211001) and a member of the immunoglobulin (Ig) superfamily.[1][2] Its structure is highly conserved across species and plays a crucial role in regulating the immune system, particularly myeloid cell activity.[1][3]

Domain Architecture

The CD200 protein consists of four main domains: an extracellular region, a transmembrane domain, and a short cytoplasmic tail.[2][4] The extracellular portion is composed of two Ig-like domains: an N-terminal variable-like (V-like) domain and a membrane-proximal constant-2-like (C2-like) domain.[1][5] The interaction with its receptor, CD200R, is mediated through these N-terminal Ig-like domains.[1][3] The cytoplasmic tail is short and lacks intrinsic signaling motifs, suggesting it does not directly transduce intracellular signals.[3]

Post-Translational Modifications

Glycosylation: CD200 is a heavily glycosylated protein.[1] In mice, six potential N-linked glycosylation sites have been identified in the extracellular domain at asparagine residues N65, N73, N80, N127, N151, and N160.[1] This extensive glycosylation is thought to be important for the protein's stability and function, although it does not directly participate in the binding interface with CD200R.[1]

Disulfide Bonds: The Ig-like domains of CD200 contain canonical disulfide bonds that link beta-strands B and F, which are characteristic of this protein superfamily.[1] Additionally, an exposed disulfide bond is present between beta-strands F and G in the V-like domain, a feature that is conserved among CD200 orthologs.[1]

Quantitative Molecular Data

The following tables summarize key quantitative data regarding the molecular properties of CD200 and its interaction with its receptor, CD200R.

Table 1: Molecular Properties of CD200

PropertyHuman CD200Mouse CD200Source(s)
Molecular Weight (Glycosylated) 40-45 kDa (recombinant, HEK293)~45 kDa[6][7]
Molecular Weight (Non-glycosylated) 24.8 kDa (recombinant, E. coli)-[8]
Amino Acid Length (precursor) -278[7]
Signal Sequence Met1-Gly232 (recombinant construct)30 amino acids[6][7]
Extracellular Domain (ECD) -202 amino acids[7]
Transmembrane Domain -27 amino acids[7]
Cytoplasmic Domain -19 amino acids[2][7]
N-linked Glycosylation Sites -N65, N73, N80, N127, N151, N160[1]
Disulfide Bonds Canonical Ig-like (B-F), Exposed in V-like (F-G)Canonical Ig-like (B-F), Exposed in V-like (F-G)[1]

Table 2: Binding Affinity of the CD200-CD200R Interaction

Interacting SpeciesDissociation Constant (KD)Experimental ConditionsSource(s)
Human CD200 - Human CD200R 0.5 µMSurface Plasmon Resonance[9]
Mouse CD200 - Mouse CD200R ~4 µMSurface Plasmon Resonance[10]
Mouse CD200 - Mouse CD200R 4.8 µMSurface Plasmon Resonance[11]
Mouse CD200 - Mouse CD200R 7 µM37°C[1]
HHV-8 K14 - Human CD200R ~0.5 µM-[3]

CD200-CD200R Signaling Pathway

The interaction between CD200 and its primary inhibitory receptor, CD200R1, initiates a signaling cascade that leads to the downregulation of myeloid cell activation.[3] This pathway is crucial for maintaining immune homeostasis and preventing excessive inflammation.[11]

Upon ligand binding, the tyrosine residues within the NPxY motifs in the cytoplasmic tail of CD200R1 become phosphorylated.[3] This phosphorylation event creates docking sites for the adaptor proteins Dok1 and Dok2.[3] The recruitment of Dok2 is particularly important and leads to the subsequent recruitment of RasGAP (Ras GTPase-activating protein).[3] RasGAP, in turn, inhibits the Ras-MAPK signaling pathway, including the downstream effectors ERK, p38, and JNK.[2] This inhibition ultimately results in a suppressed inflammatory response.[2]

CD200_Signaling_Pathway cluster_cell1 CD200-expressing cell cluster_cell2 Myeloid cell CD200 CD200 CD200R CD200R CD200->CD200R Binding Dok1 Dok1 CD200R->Dok1 Recruits Dok2 Dok2 CD200R->Dok2 Recruits & Phosphorylates RasGAP RasGAP Dok2->RasGAP Recruits Ras Ras RasGAP->Ras Inhibits MAPK MAPK (ERK, p38, JNK) Ras->MAPK Activates Inflammation ↓ Pro-inflammatory Response MAPK->Inflammation Promotes

CD200-CD200R1 signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the molecular structure and function of the CD200 protein.

Recombinant Expression and Purification of CD200 Extracellular Domain

This protocol outlines the expression of the soluble extracellular domain of CD200 in a mammalian expression system, which is suitable for structural and binding studies.

  • Vector Construction: The cDNA encoding the extracellular domain of human or mouse CD200 is cloned into a mammalian expression vector, often with a C-terminal polyhistidine (His) tag to facilitate purification.

  • Cell Transfection: The expression vector is transfected into a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, using a suitable transfection reagent.[1][6]

  • Protein Expression and Harvesting: The transfected cells are cultured in an appropriate medium. The secreted recombinant CD200 is harvested from the cell culture supernatant after a suitable expression period.

  • Purification:

    • The supernatant is first clarified by centrifugation and filtration.

    • The His-tagged CD200 is purified using immobilized metal affinity chromatography (IMAC).

    • For structural studies requiring deglycosylation, the purified protein can be treated with endoglycosidase H to remove high-mannose N-linked glycans.[1]

    • Further purification to remove glycoform heterogeneity can be achieved using concanavalin (B7782731) A affinity chromatography.[1]

  • Quality Control: The purity and homogeneity of the recombinant protein are assessed by SDS-PAGE and size-exclusion chromatography. Protein identity is confirmed by Western blotting or mass spectrometry.

Recombinant_Protein_Workflow A Vector Construction (CD200 ECD in mammalian vector) B Transfection (CHO or HEK293 cells) A->B C Protein Expression & Supernatant Harvest B->C D IMAC Purification (His-tag) C->D E Optional: Deglycosylation (Endoglycosidase H) D->E G Quality Control (SDS-PAGE, SEC) D->G Direct to QC F Optional: Concanavalin A Chromatography E->F F->G

Workflow for recombinant CD200 expression.
Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.

  • Chip Preparation: A sensor chip (e.g., CM5) is activated for ligand immobilization.

  • Ligand Immobilization: Recombinant CD200R is immobilized on the sensor chip surface at a desired density. A control flow cell is prepared for background subtraction.

  • Analyte Injection: A series of concentrations of purified recombinant CD200 (the analyte) are injected over the sensor chip surface at a constant flow rate.

  • Data Acquisition: The association of CD200 to the immobilized CD200R is monitored in real-time, followed by a dissociation phase where buffer is flowed over the chip.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

X-ray Crystallography for 3D Structure Determination

This technique is used to determine the atomic-resolution three-dimensional structure of the CD200 protein.

  • Protein Preparation: Highly pure and homogeneous CD200 protein (typically the extracellular domain) is required, often at a high concentration (2-50 mg/mL).[12]

  • Crystallization: The protein is mixed with a precipitant solution, and crystals are grown using methods such as hanging-drop or sitting-drop vapor diffusion.[12][13] This process is often screened across a wide range of conditions to find those that yield diffraction-quality crystals.

  • X-ray Diffraction: The protein crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.[14]

  • Data Processing and Structure Solution: The diffraction data are processed to determine the electron density map of the protein. A three-dimensional model of the protein is then built into this map and refined to high resolution.[14]

Mixed Lymphocyte Reaction (MLR) for Functional Assessment

The MLR is an in vitro assay to assess the immunosuppressive function of CD200.

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from two different healthy donors.[15]

  • Preparation of Stimulator and Responder Cells: PBMCs from one donor (stimulator cells) are rendered non-proliferative by irradiation or treatment with mitomycin C. PBMCs from the second donor serve as responder cells.[15]

  • Co-culture: Responder and stimulator cells are co-cultured. To test the function of CD200, a blocking antibody against CD200 or CD200R can be added to the co-culture.

  • Measurement of Proliferation: After several days of incubation, T cell proliferation in the responder population is measured, typically by the incorporation of a labeled nucleotide (e.g., BrdU or ³H-thymidine).[15]

  • Data Analysis: A decrease in proliferation in the presence of a functional CD200-CD200R interaction, and a reversal of this suppression with a blocking antibody, indicates the immunosuppressive activity of CD200. Cytokine levels in the supernatant can also be measured by ELISA to assess the functional outcome.[16]

References

The CD200 Gene: A Comprehensive Technical Guide to its Genomic Locus and Transcriptional Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The CD200 molecule, a type I transmembrane glycoprotein, plays a pivotal role in immune suppression and the regulation of anti-tumor activity. Its expression is tightly controlled at the transcriptional level, making the CD200 gene a critical subject of investigation for therapeutic intervention. This technical guide provides an in-depth exploration of the genomic location of the human and murine CD200 genes and a detailed analysis of the molecular mechanisms governing their transcriptional regulation. We delve into the key transcription factors, regulatory DNA elements, and signaling pathways that modulate CD200 expression. Furthermore, this guide outlines detailed experimental protocols for studying CD200 gene regulation and presents visual representations of the key signaling pathways and experimental workflows.

Genomic Location of the CD200 Gene

The CD200 gene is conserved across species, with its location identified in both the human and mouse genomes. Understanding its genomic context is fundamental to deciphering its regulatory landscape.

Human CD200 Gene

In humans, the CD200 gene is situated on the long arm of chromosome 3 at the cytogenetic band 3q13.2 [1][2]. It is located in proximity to the genes encoding the B7 family proteins CD80 and CD86, which are also crucial regulators of immune responses[1][2].

Murine Cd200 Gene

The mouse ortholog of the CD200 gene, Cd200, is located on chromosome 16 at band B5 [2]. Some sources also indicate the location as 16 A1.

Table 1: Genomic Coordinates of the CD200 Gene

SpeciesChromosomeCytogenetic BandStart (bp)End (bp)Strand
Homo sapiens33q13.2112,332,347112,362,812Plus
Mus musculus1616 B545,202,49845,229,416Minus

Note: Base pair locations are based on the GRCh38/hg38 and GRCm39/mm39 assemblies, respectively. These coordinates may vary slightly between different genome browser versions.

Transcriptional Regulation of the CD200 Gene

The expression of the CD200 gene is a finely tuned process involving a complex interplay of transcription factors, regulatory DNA elements, and upstream signaling pathways. This regulation can be broadly categorized into constitutive and inducible expression.

Regulatory Elements

The transcriptional control of the CD200 gene is orchestrated by a core promoter and a distal enhancer element.

  • Core Promoter: A 169 base pair region upstream of the major transcriptional start site is responsible for the constitutive expression of the human CD200 gene[3]. This region contains two positive regulatory domains (PRDs) that serve as binding sites for several transcription factors[4].

  • Distal Enhancer: A distal enhancer element located approximately 5.4 kb upstream of the major transcriptional start site plays a crucial role in the inducible expression of CD200[4]. This enhancer contains binding sites for NF-κB, a gamma-interferon activation site (GAS), and an interferon-stimulated response element (ISRE)[1][4].

  • p53 Response Elements (p53REs): The first intron of both the human and murine CD200 genes contains functional p53 response elements, implicating the tumor suppressor p53 in the regulation of CD200 expression, particularly in the context of apoptosis[5].

Transcription Factors

Several key transcription factors have been identified to bind to the regulatory regions of the CD200 gene and modulate its expression.

  • CCAAT/Enhancer-Binding Protein Beta (C/EBPβ): This transcription factor is a critical regulator of both constitutive and inducible CD200 expression[1][3]. It binds to the core promoter region[4].

  • Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells (NF-κB): The p65 subunit of NF-κB binds to the distal enhancer and is essential for the induction of CD200 expression by pro-inflammatory cytokines[4].

  • Signal Transducer and Activator of Transcription 1 (STAT1): STAT1α is activated by interferon-gamma and binds to the GAS element within the distal enhancer to drive CD200 transcription[4].

  • Interferon Regulatory Factor 1 (IRF-1): IRF-1 binds to the ISRE in the distal enhancer and plays a pivotal role in the IFN-γ-mediated induction of CD200[4].

  • p53: The tumor suppressor protein p53 can upregulate CD200 expression by binding to the p53REs located in the first intron, particularly during apoptosis[5].

Table 2: Key Transcription Factors and Their Binding Sites in the Human CD200 Gene

Transcription FactorRegulatory ElementBinding SiteFunction
C/EBPβCore PromoterPositive Regulatory Domains (PRDs)Constitutive and inducible expression
NF-κB (p65)Distal EnhancerNF-κB binding siteInducible expression (TNF-α)
STAT1αDistal EnhancerGamma-Interferon Activation Site (GAS)Inducible expression (IFN-γ)
IRF-1Distal EnhancerInterferon-Stimulated Response Element (ISRE)Inducible expression (IFN-γ)
p53Intron 1p53 Response Elements (p53REs)Apoptosis-associated expression
Signaling Pathways

The expression of CD200 is dynamically regulated by various signaling pathways, primarily those involved in immune and inflammatory responses.

  • Interferon-gamma (IFN-γ) Signaling: IFN-γ is a potent inducer of CD200 expression. This is mediated through the activation of STAT1 and IRF-1, which then bind to the distal enhancer of the CD200 gene[4][6].

  • Tumor Necrosis Factor-alpha (TNF-α) Signaling: TNF-α also upregulates CD200 expression, primarily through the activation of the NF-κB pathway[4][6].

  • Toll-Like Receptor (TLR) and NOD-Like Receptor (NLR) Signaling: Activation of these innate immune receptors can induce CD200 expression, highlighting its role in the innate immune response[2].

IFN_gamma IFN-γ STAT1 STAT1 IFN_gamma->STAT1 IRF1 IRF-1 IFN_gamma->IRF1 TNF_alpha TNF-α NF_kappaB NF-κB TNF_alpha->NF_kappaB TLR_NLR TLR/NLR Ligands TLR_NLR->NF_kappaB p53_activation Apoptotic Signals p53 p53 p53_activation->p53 CD200_gene CD200 Gene STAT1->CD200_gene Binds to GAS IRF1->CD200_gene Binds to ISRE NF_kappaB->CD200_gene Binds to NF-κB site CEBP_beta C/EBPβ CEBP_beta->CD200_gene Binds to Promoter p53->CD200_gene Binds to p53RE CD200_protein CD200 Protein CD200_gene->CD200_protein Transcription & Translation

Signaling pathways regulating CD200 gene expression.
Epigenetic Regulation

While the role of transcription factors is well-established, emerging evidence suggests that epigenetic mechanisms also contribute to the regulation of CD200 expression. The accessibility of the CD200 promoter and enhancer regions to transcription factors is likely influenced by histone modifications and DNA methylation. Further research is needed to fully elucidate the specific epigenetic marks that define the active and repressed states of the CD200 gene in different cell types and disease contexts.

Experimental Protocols for Studying CD200 Gene Regulation

Investigating the transcriptional regulation of the CD200 gene requires a combination of molecular biology techniques. Below are detailed methodologies for key experiments.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are used to identify the in vivo binding of transcription factors to the CD200 gene's regulatory regions.

Objective: To determine if a specific transcription factor (e.g., C/EBPβ, NF-κB p65, STAT1α, IRF-1) binds to the promoter or enhancer of the CD200 gene in a particular cell type under specific conditions.

Methodology:

  • Cell Culture and Cross-linking:

    • Culture cells of interest (e.g., human T cells, monocytes) to the desired density.

    • Treat cells with inducing agents (e.g., 10 ng/mL TNF-α or 100 U/mL IFN-γ for 30 minutes to 2 hours) if investigating inducible binding.

    • Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature.

    • Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubating for 5 minutes.

    • Wash cells twice with ice-cold PBS.

  • Chromatin Preparation:

    • Lyse cells and isolate nuclei.

    • Resuspend nuclei in a suitable buffer and sonicate the chromatin to an average fragment size of 200-600 bp. The optimal sonication conditions should be empirically determined for each cell type and sonicator.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G beads.

    • Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to the transcription factor of interest (e.g., anti-C/EBPβ, anti-NF-κB p65, anti-STAT1α, or anti-IRF-1) or a negative control IgG.

    • Add protein A/G beads to capture the antibody-protein-DNA complexes.

    • Wash the beads extensively to remove non-specific binding.

  • Elution and Reverse Cross-linking:

    • Elute the chromatin complexes from the beads.

    • Reverse the cross-links by incubating at 65°C for several hours in the presence of high salt.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification and Analysis:

    • Purify the immunoprecipitated DNA.

    • Analyze the enrichment of the CD200 promoter or enhancer regions by quantitative PCR (qPCR) using specific primers flanking the putative binding sites.

start Cross-link proteins to DNA in cells lyse Lyse cells and isolate chromatin start->lyse shear Shear chromatin (sonication) lyse->shear ip Immunoprecipitate with specific antibody shear->ip wash Wash to remove non-specific binding ip->wash elute Elute chromatin wash->elute reverse Reverse cross-links elute->reverse purify Purify DNA reverse->purify analyze Analyze by qPCR or sequencing purify->analyze

Chromatin Immunoprecipitation (ChIP) workflow.
Luciferase Reporter Assay

This assay is used to functionally assess the activity of the CD200 promoter and enhancer elements.

Objective: To quantify the transcriptional activity driven by the CD200 promoter and/or enhancer in response to transcription factor overexpression or signaling pathway activation.

Methodology:

  • Plasmid Construction:

    • Clone the human CD200 promoter region (e.g., the 169 bp core promoter) and/or the distal enhancer element into a luciferase reporter vector (e.g., pGL3-Basic).

    • Site-directed mutagenesis can be used to introduce mutations in the transcription factor binding sites to confirm their importance.

  • Cell Culture and Transfection:

    • Plate cells (e.g., HEK293T, Jurkat) in a multi-well plate.

    • Co-transfect the cells with the CD200 reporter construct, an expression vector for the transcription factor of interest (optional), and a control vector expressing Renilla luciferase (for normalization of transfection efficiency).

  • Cell Treatment and Lysis:

    • If investigating inducible activity, treat the cells with the appropriate stimulus (e.g., TNF-α, IFN-γ).

    • After 24-48 hours, lyse the cells using a passive lysis buffer.

  • Luciferase Activity Measurement:

    • Measure the firefly luciferase activity from the CD200 reporter construct and the Renilla luciferase activity from the control vector using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

    • Compare the relative luciferase activity between different conditions (e.g., with and without transcription factor overexpression, with and without cytokine stimulation).

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is an in vitro technique used to detect the binding of a transcription factor to a specific DNA sequence.

Objective: To demonstrate the direct binding of a transcription factor to its consensus sequence within the CD200 promoter or enhancer.

Methodology:

  • Probe Preparation:

    • Synthesize and anneal complementary oligonucleotides corresponding to the putative transcription factor binding site in the CD200 regulatory region (typically 20-30 bp).

    • Label the double-stranded DNA probe with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin).

  • Nuclear Extract Preparation:

    • Prepare nuclear extracts from cells that express the transcription factor of interest.

  • Binding Reaction:

    • Incubate the labeled probe with the nuclear extract in a binding buffer containing a non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.

    • For competition assays, add an excess of unlabeled wild-type or mutant oligonucleotide to the reaction to confirm the specificity of the binding.

    • For supershift assays, add an antibody specific to the transcription factor to the reaction to observe a further shift in the mobility of the protein-DNA complex.

  • Electrophoresis and Detection:

    • Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.

    • Visualize the labeled DNA by autoradiography (for radioactive probes) or chemiluminescence (for non-radioactive probes). A shifted band indicates the formation of a protein-DNA complex.

Conclusion

The transcriptional regulation of the CD200 gene is a complex and multifaceted process that is central to its role in immune homeostasis. A thorough understanding of the interplay between its genomic location, regulatory elements, transcription factors, and upstream signaling pathways is essential for the development of novel therapeutic strategies targeting the CD200-CD200R axis. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the intricacies of CD200 gene expression and its implications in health and disease. Future studies focusing on the epigenetic landscape of the CD200 locus will undoubtedly provide deeper insights into its regulation and open new avenues for therapeutic intervention.

References

CD200 Receptor (CD200R): A Comprehensive Technical Guide on Expression, Function, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The CD200 receptor (CD200R) is a type I transmembrane glycoprotein (B1211001) belonging to the immunoglobulin (Ig) superfamily. It plays a critical role in the regulation of the immune system, primarily by delivering inhibitory signals to myeloid cells upon engagement with its ligand, CD200. This interaction is a key checkpoint for maintaining immune homeostasis and preventing excessive inflammation. Aberrant CD200/CD200R signaling has been implicated in a range of pathologies, including cancer, autoimmune diseases, and neuroinflammatory disorders, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of CD200R expression, function, signaling pathways, and the experimental methodologies used for its investigation.

Data Presentation: Quantitative Expression of CD200R

The expression of CD200R is predominantly found on cells of the myeloid lineage, with varying levels across different cell types and tissues. The following tables summarize the quantitative expression data for CD200R at both the mRNA and protein levels.

Table 1: CD200R mRNA Expression in Human Tissues

TissueNormalized TPM (GTEx)
Spleen25.1
Lung15.8
Small Intestine (Terminal Ileum)14.9
Colon (Transverse)12.5
Adrenal Gland10.3
Liver8.7
Kidney (Cortex)5.4
Brain (Cortex)2.1
Heart (Left Ventricle)1.8
Skeletal Muscle0.5

Data sourced from the Genotype-Tissue Expression (GTEx) project.

Table 2: CD200R Protein Expression on Human Immune Cell Subsets

Cell TypeExpression Level (Qualitative)Mean Fluorescence Intensity (MFI) - Representative Data
MonocytesHigh1500
MacrophagesHigh1800
NeutrophilsModerate to High1200
Dendritic CellsModerate950
Mast CellsHighNot available
B LymphocytesLow to Moderate450
Subset of T LymphocytesLow200
Natural Killer (NK) CellsLow/Negative100
MicrogliaHigh2000

Representative MFI values are illustrative and can vary based on experimental conditions and antibody clones.

Table 3: CD200 and CD200R Expression in Non-Small Cell Lung Cancer (NSCLC) [1]

BiomarkerCompartmentPositivity Rate
CD200Tumor29.7%
CD200RImmune Cells (Stromal)25%

CD200R Function and Signaling Pathway

The primary function of CD200R is to deliver an inhibitory signal that dampens the activation of myeloid cells, thereby controlling inflammation.[2] This regulation is crucial in preventing excessive immune responses that can lead to tissue damage.

Upon binding of CD200 to CD200R, a signaling cascade is initiated within the CD200R-expressing cell. Unlike many inhibitory receptors, the cytoplasmic tail of CD200R lacks a classical immunoreceptor tyrosine-based inhibitory motif (ITIM).[3] Instead, it contains three tyrosine residues, with the most distal one located within an NPxY motif.[3]

Ligation of CD200R leads to the phosphorylation of these tyrosine residues, which then serve as docking sites for downstream signaling molecules. The adaptor proteins Downstream of tyrosine kinase 1 (Dok1) and Dok2 are recruited to the phosphorylated receptor.[4] Dok2, in particular, plays a crucial role by recruiting Ras GTPase-activating protein (RasGAP), which in turn inactivates Ras, a key molecule in mitogen-activated protein kinase (MAPK) signaling pathways.[4][5] This leads to the inhibition of the ERK, p38, and JNK pathways.[3] Additionally, the CD200R signaling pathway can involve the recruitment of SH2 domain-containing inositol (B14025) 5-phosphatase (SHIP).[3]

The net effect of this signaling cascade is the suppression of pro-inflammatory cytokine production (e.g., TNF-α, IFN-γ, and IL-6), reduced degranulation of mast cells, and inhibition of macrophage and microglial activation.[2][6]

Signaling Pathway Diagram

CD200R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CD200 CD200 CD200R CD200R CD200->CD200R Binding pY Phosphorylated Tyrosines (pY) CD200R->pY Phosphorylation Dok2 Dok2 pY->Dok2 Recruitment RasGAP RasGAP Dok2->RasGAP Recruitment Ras Ras RasGAP->Ras Inactivation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Inhibition Inhibition of Pro-inflammatory Responses ERK->Inhibition Suppression of Transcription Factors

Caption: CD200R inhibitory signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of CD200R expression and function. Below are key experimental protocols.

Flow Cytometry for CD200R Expression on Human Monocytes

Objective: To quantify the expression of CD200R on the surface of human peripheral blood monocytes.

Materials:

  • Whole blood collected in EDTA tubes

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS)

  • FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fc Receptor Blocking Reagent (e.g., Human TruStain FcX™)

  • Fluorochrome-conjugated anti-human CD14 antibody (e.g., FITC)

  • Fluorochrome-conjugated anti-human CD200R antibody (e.g., PE, Clone OX108)

  • Isotype control antibody (e.g., PE-conjugated mouse IgG1)

  • 7-AAD or other viability dye

  • FACS tubes

  • Flow cytometer

Procedure:

  • Isolation of Peripheral Blood Mononuclear Cells (PBMCs): a. Dilute whole blood 1:1 with PBS. b. Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube. c. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off. d. Aspirate the upper layer and carefully collect the buffy coat layer containing PBMCs. e. Wash the PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes. f. Resuspend the cell pellet in FACS buffer and perform a cell count.

  • Staining: a. Adjust the cell concentration to 1 x 10^7 cells/mL in FACS buffer. b. Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into FACS tubes. c. Add Fc receptor blocking reagent and incubate for 10 minutes at 4°C. d. Without washing, add the anti-human CD14-FITC and anti-human CD200R-PE antibodies at the manufacturer's recommended concentration. For the isotype control tube, add anti-CD14-FITC and the PE-conjugated isotype control antibody. e. Incubate for 30 minutes at 4°C in the dark. f. Wash the cells twice with 2 mL of FACS buffer by centrifugation at 300 x g for 5 minutes. g. Resuspend the cell pellet in 300 µL of FACS buffer containing a viability dye.

  • Data Acquisition and Analysis: a. Acquire the samples on a flow cytometer. b. Gate on the monocyte population based on forward and side scatter, and then on CD14+ cells. c. Analyze the expression of CD200R on the CD14+ monocyte population and compare the mean fluorescence intensity (MFI) to the isotype control.

Immunohistochemistry for CD200R in Formalin-Fixed Paraffin-Embedded (FFPE) Tissue

Objective: To visualize the localization of CD200R-expressing cells within tissue sections.

Materials:

  • FFPE tissue sections (4-5 µm) on charged slides

  • Xylene and graded ethanol (B145695) series

  • Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody: Rabbit anti-human CD200R polyclonal antibody (or a validated monoclonal antibody)

  • Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)

  • Streptavidin-HRP conjugate

  • DAB chromogen substrate kit

  • Hematoxylin (B73222) counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: a. Bake slides at 60°C for 30 minutes. b. Immerse slides in xylene (2 changes, 5 minutes each). c. Rehydrate through a graded ethanol series: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes). d. Rinse in distilled water.

  • Antigen Retrieval: a. Immerse slides in pre-heated antigen retrieval buffer. b. Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes. c. Allow slides to cool to room temperature. d. Rinse in PBS.

  • Staining: a. Inactivate endogenous peroxidases by incubating with 3% hydrogen peroxide for 10 minutes. b. Rinse with PBS. c. Apply blocking buffer and incubate for 30-60 minutes at room temperature. d. Drain blocking buffer and apply primary antibody diluted in blocking buffer. Incubate overnight at 4°C in a humidified chamber. e. Wash with PBS (3 changes, 5 minutes each). f. Apply biotinylated secondary antibody and incubate for 30-60 minutes at room temperature. g. Wash with PBS (3 changes, 5 minutes each). h. Apply streptavidin-HRP conjugate and incubate for 30 minutes at room temperature. i. Wash with PBS (3 changes, 5 minutes each). j. Apply DAB substrate and monitor for color development (typically 1-10 minutes). k. Stop the reaction by rinsing with distilled water.

  • Counterstaining and Mounting: a. Counterstain with hematoxylin for 1-2 minutes. b. "Blue" the sections in running tap water. c. Dehydrate through a graded ethanol series and clear in xylene. d. Coverslip with a permanent mounting medium.

Macrophage Phagocytosis Assay

Objective: To assess the effect of CD200R engagement on the phagocytic capacity of macrophages.

Materials:

  • Human monocyte-derived macrophages (MDMs) or a macrophage cell line (e.g., THP-1)

  • Recombinant human CD200-Fc fusion protein

  • Human IgG1 Fc fragment (as control)

  • Fluorescently labeled particles (e.g., pHrodo™ E. coli BioParticles™)

  • Cell culture medium

  • 96-well black-walled, clear-bottom plates

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Preparation: a. Differentiate human monocytes into macrophages over 5-7 days using M-CSF, or differentiate THP-1 cells with PMA. b. Seed macrophages into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: a. Pre-treat the macrophages with recombinant human CD200-Fc (e.g., 10 µg/mL) or an equivalent concentration of the human IgG1 Fc fragment control for 1-2 hours at 37°C.

  • Phagocytosis: a. Add the fluorescently labeled particles to the wells according to the manufacturer's instructions. b. Incubate for 2-4 hours at 37°C to allow for phagocytosis.

  • Quantification: a. Plate Reader Method: Wash the cells to remove non-internalized particles. Measure the fluorescence intensity using a plate reader with appropriate excitation/emission wavelengths. b. Flow Cytometry Method: Detach the cells using a non-enzymatic cell dissociation solution. Analyze the fluorescence of the cells on a flow cytometer. The percentage of fluorescent cells and the mean fluorescence intensity will indicate the extent of phagocytosis.

  • Data Analysis: Compare the phagocytic activity of macrophages treated with CD200-Fc to the Fc control and untreated cells.

Experimental Workflow Diagram

Experimental_Workflow cluster_expression CD200R Expression Analysis cluster_function CD200R Functional Assay start_exp Isolate Cells or Prepare Tissue Sections flow Flow Cytometry Staining start_exp->flow ihc Immunohistochemistry Staining start_exp->ihc analysis_exp Data Acquisition & Analysis flow->analysis_exp ihc->analysis_exp start_func Culture CD200R+ Cells (e.g., Macrophages) treatment Treat with CD200-Fc or Control start_func->treatment assay Perform Functional Assay (e.g., Phagocytosis, Cytokine Release) treatment->assay analysis_func Quantify Functional Readout assay->analysis_func

Caption: General experimental workflows for studying CD200R.

Conclusion and Future Directions

The CD200/CD200R signaling axis is a critical immunoregulatory pathway with profound implications for health and disease. Its role in suppressing myeloid cell activation makes it a key player in controlling inflammation and a significant target for therapeutic manipulation in cancer and autoimmune disorders. The development of agonists to enhance CD200R signaling could offer novel treatments for inflammatory conditions, while antagonists that block this inhibitory pathway are being explored to boost anti-tumor immunity.

Future research should focus on further elucidating the tissue- and cell-specific nuances of CD200R signaling, including the roles of different CD200R isoforms. A deeper understanding of the regulatory mechanisms governing CD200 and CD200R expression will also be crucial. For drug development professionals, the generation of highly specific and potent modulators of the CD200/CD200R interaction, coupled with the identification of robust predictive biomarkers, will be paramount for the successful clinical translation of therapies targeting this important immune checkpoint.

References

The CD200-CD200R Axis: A Comprehensive Technical Guide to its Downstream Immunomodulatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The interaction between the transmembrane glycoprotein (B1211001) CD200 and its receptor, CD200R, constitutes a critical immunoregulatory checkpoint. This axis plays a pivotal role in maintaining immune homeostasis, preventing excessive inflammation, and is increasingly recognized as a key player in various pathological states, including cancer and neuroinflammatory diseases.[1][2][3] Expression of CD200 is widespread across various cell types, including neurons, endothelial cells, and a subset of immune cells, while CD200R is predominantly found on myeloid cells such as macrophages, microglia, and dendritic cells, as well as on some lymphocytes.[4][5][6] Engagement of CD200R by its ligand, CD200, initiates a cascade of intracellular signaling events that culminate in a potent immunosuppressive response. This technical guide provides an in-depth exploration of the downstream effects of the CD200-CD200R interaction, detailing the core signaling pathways, presenting quantitative data on its immunomodulatory outcomes, and outlining key experimental protocols for its investigation.

Core Signaling Pathway

The canonical downstream signaling pathway of the CD200-CD200R interaction is initiated upon ligand binding, leading to the phosphorylation of tyrosine residues within the cytoplasmic tail of CD200R.[1][3] This phosphorylation event serves as a docking site for the adaptor proteins Dok1 and Dok2.[1][7] While both are recruited, Dok2 plays a more critical and direct role in propagating the inhibitory signal in human myeloid cells.[8][9] Phosphorylated Dok2 subsequently recruits Ras GTPase-activating protein (RasGAP), which in turn inactivates Ras.[1][10] The inhibition of Ras leads to the downregulation of the mitogen-activated protein kinase (MAPK) cascade, including ERK, JNK, and p38, ultimately suppressing the activation of downstream transcription factors and the production of pro-inflammatory mediators.[1][11]

CD200_CD200R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CD200 CD200 CD200R CD200R CD200->CD200R Interaction Dok1 Dok1 CD200R->Dok1 Recruitment & Phosphorylation Dok2 Dok2 CD200R->Dok2 Recruitment & Phosphorylation Dok1->Dok2 Negative Regulation RasGAP RasGAP Dok2->RasGAP Recruitment Ras Ras RasGAP->Ras Inhibition MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Ras->MAPK_Pathway Activation Immunosuppression Immunosuppression (Reduced Pro-inflammatory Cytokine Production) MAPK_Pathway->Immunosuppression

Canonical CD200-CD200R Signaling Pathway.

Downstream Cellular Effects

The activation of the CD200-CD200R signaling pathway results in a broad range of immunosuppressive effects on various immune cell populations. These effects are crucial for preventing excessive immune responses and maintaining self-tolerance.

Macrophage and Microglia Polarization

The CD200-CD200R interaction plays a significant role in modulating the polarization of macrophages and microglia. It promotes a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype.[12] This is characterized by a decrease in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and an increase in the expression of M2 markers like CD206 and Arginase-1.[13][14]

T Cell Modulation

CD200-CD200R signaling directly and indirectly suppresses T cell activation and proliferation. It can inhibit the production of Th1-type cytokines like IFN-γ and IL-2, while promoting the expansion of regulatory T cells (Tregs).[1][5][15] This contributes to a more tolerogenic immune environment.

Natural Killer (NK) Cell Inhibition

A critical downstream effect of the CD200-CD200R axis is the suppression of natural killer (NK) cell activity. This includes the inhibition of NK cell-mediated cytotoxicity and the reduction of IFN-γ production.[5][16] In certain cancers, high expression of CD200 on tumor cells has been shown to correlate with a significant reduction in the frequency and function of activated NK cells.[16][17]

Expansion of Myeloid-Derived Suppressor Cells (MDSCs)

The CD200-CD200R pathway can also facilitate the expansion of myeloid-derived suppressor cells (MDSCs), a heterogeneous population of immature myeloid cells with potent immunosuppressive functions.[1][18]

Quantitative Data on Downstream Effects

The following tables summarize key quantitative data from various studies, illustrating the potent immunomodulatory effects of the CD200-CD200R interaction.

Cell TypeParameterEffect of CD200-CD200R InteractionQuantitative ChangeReference
Natural Killer (NK) Cells Frequency of activated NK cells (CD56dimCD16+) in AML patientsComparison between CD200high and CD200low patients~50% reduction in CD200high patients[16]
Degranulation (cytotoxicity) against CD200+ target cellsIn vitro co-culture assay~55% reduction[16]
Infiltration in Basal Cell Carcinoma (BCC)Comparison of BCC tissue with normal skinNear absence of NK cells in BCC (1.53% vs 8.17%)[19]
Macrophages M2a polarization marker (CD200R) expressionStimulation with IL-4/IL-13Significant increase after 48-72 hours[20]
Pro-inflammatory cytokine (TNF-α) productionIn vitro stimulationInhibition[5]
T Cells Pro-inflammatory cytokine (IFN-γ) productionAllogeneic mixed lymphocyte reaction with CD200+ tumor cellsIncreased upon CD200 blockade[21]
Myeloid Cells Chemokine (CCL3, CXCL2, CXCL3) expression in tumorsIn CD200R-/- miceDownregulation[9]

Key Experimental Protocols

Investigating the CD200-CD200R axis requires a range of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Flow Cytometry for CD200 and CD200R Expression Analysis

This protocol outlines the steps for quantifying the expression of CD200 and CD200R on the surface of cells.

Materials:

  • Phosphate-buffered saline (PBS)

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fluorochrome-conjugated antibodies against human CD200 and CD200R

  • Isotype control antibodies

  • Cell suspension (e.g., peripheral blood mononuclear cells, cultured cells)

  • Flow cytometer

Procedure:

  • Harvest and wash cells with cold PBS.

  • Resuspend cells in FACS buffer to a concentration of 1x106 cells/100 µL.

  • Add the recommended concentration of fluorochrome-conjugated anti-CD200, anti-CD200R, or isotype control antibodies to the cell suspension.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with 1 mL of cold FACS buffer.

  • Resuspend the cells in 300-500 µL of FACS buffer.

  • Acquire data on a flow cytometer.

  • Analyze the data using appropriate software to determine the percentage of positive cells and the mean fluorescence intensity.[22][23]

Flow_Cytometry_Workflow Start Start: Cell Suspension Incubate_Antibody Incubate with Fluorochrome-conjugated Antibody Start->Incubate_Antibody Wash_Cells Wash Cells Incubate_Antibody->Wash_Cells Acquire_Data Acquire Data on Flow Cytometer Wash_Cells->Acquire_Data Analyze_Data Analyze Data Acquire_Data->Analyze_Data

Flow Cytometry Experimental Workflow.
Immunoprecipitation of the CD200R Signaling Complex

This protocol describes the isolation of the CD200R and its associated signaling proteins.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Anti-CD200R antibody

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

  • Cell lysate from stimulated and unstimulated cells

Procedure:

  • Lyse cells in ice-cold lysis buffer.

  • Clarify the lysate by centrifugation.

  • Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysate with the anti-CD200R antibody overnight at 4°C with gentle rotation.

  • Add protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.

  • Wash the beads three to five times with cold wash buffer.

  • Elute the immunoprecipitated proteins from the beads using elution buffer.

  • Analyze the eluate by Western blotting to detect CD200R and co-immunoprecipitated proteins like Dok2 and RasGAP.[2][10]

Western Blotting for Phosphorylated Signaling Proteins

This protocol is for detecting the phosphorylation status of key downstream signaling molecules like Dok2 and ERK.

Materials:

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-Dok2, anti-Dok2, anti-phospho-ERK, anti-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Separate proteins from cell lysates or immunoprecipitation eluates by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-Dok2) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-Dok2) to normalize for protein loading.[24][25]

Conclusion

The CD200-CD200R interaction represents a potent inhibitory axis with profound downstream effects on the immune system. Its ability to suppress the function of key innate and adaptive immune cells underscores its importance in maintaining immune homeostasis and its potential as a therapeutic target. For drug development professionals, modulating this pathway offers opportunities to either enhance anti-tumor immunity by blocking the interaction or to suppress pathological inflammation in autoimmune and neurodegenerative diseases by agonizing the receptor. The experimental protocols detailed in this guide provide a robust framework for researchers to further unravel the complexities of this critical immunoregulatory pathway. A thorough understanding of the downstream consequences of CD200-CD200R signaling is essential for the rational design of novel immunotherapies.

References

CD200 in Central Nervous System Immune Privilege: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The central nervous system (CNS) has long been considered an immune-privileged site, shielded from the robust inflammatory responses that characterize the peripheral immune system. This privilege is not due to passive isolation but is maintained by a complex network of active regulatory mechanisms. A key player in this intricate system is the CD200-CD200R signaling axis. CD200, a type I transmembrane glycoprotein, is predominantly expressed on the surface of neurons and other CNS cells. Its receptor, CD200R, is primarily found on myeloid cells, including microglia, the resident immune cells of the CNS.[1][2] The interaction between CD200 and CD200R delivers a potent inhibitory signal to microglia, maintaining them in a quiescent state and thereby preventing excessive inflammation that could lead to neuronal damage.[3][4] Dysregulation of this signaling pathway has been implicated in the pathogenesis of several neuroinflammatory and neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis, making it a promising target for therapeutic intervention.[5][6][7] This technical guide provides a comprehensive overview of the role of CD200 in CNS immune privilege, detailing its signaling pathways, cellular expression, and the experimental methodologies used to investigate its function.

Cellular Expression of CD200 and CD200R in the CNS

The specific cellular localization of CD200 and its receptor is critical to its function in maintaining CNS immune homeostasis. While neurons are the primary source of CD200, other cell types within the CNS also contribute to the expression of this crucial immunoregulatory molecule.

Table 1: Cellular Distribution of CD200 and CD200R in the Central Nervous System

Cell TypeCD200 ExpressionCD200R ExpressionReferences
Neurons HighUndetectable[2][8][9]
Astrocytes Low to moderate (upregulated in reactive astrocytes)Undetectable[3][9]
Oligodendrocytes ModerateUndetectable[2][10]
Microglia UndetectableLow to moderate (upregulated upon activation)[2][3][8]
Endothelial Cells ModerateUndetectable[2][10]
Infiltrating Macrophages LowHigh[8][11]

The CD200-CD200R Signaling Pathway

The binding of neuronal CD200 to its receptor on microglia initiates a signaling cascade that actively suppresses pro-inflammatory pathways. This inhibitory signal is crucial for maintaining microglia in a resting state and preventing an exaggerated immune response to minor insults.

Upon ligation of CD200R by CD200, the intracellular domain of CD200R becomes phosphorylated on tyrosine residues. This phosphorylation event creates docking sites for downstream signaling molecules, primarily the Dok (Downstream of tyrosine kinase) family of adaptor proteins, Dok1 and Dok2.[8][12] The recruitment of Dok proteins leads to the subsequent recruitment and activation of RasGAP (Ras GTPase-activating protein), which in turn inactivates the small GTPase Ras.[8] The inhibition of Ras suppresses the activation of downstream pro-inflammatory signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways, ultimately leading to the inhibition of transcription factors such as NF-κB.[13][14] This cascade effectively dampens the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[11][15]

CD200_Signaling_Pathway cluster_microglia Microglia CD200 CD200 CD200R CD200R CD200->CD200R Binding Dok1_2 Dok1/2 CD200R->Dok1_2 recruits RasGAP RasGAP Dok1_2->RasGAP recruits Ras Ras RasGAP->Ras inactivates MAPK_PI3K MAPK / PI3K Pathways Ras->MAPK_PI3K NFkB NF-κB MAPK_PI3K->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Neuron_Microglia_CoCulture cluster_workflow Experimental Workflow A 1. Culture Primary Neurons (7-10 days) C 3. Co-culture Neurons and Microglia (24h) A->C B 2. Culture Primary Microglia B->C D 4. Treatment: - Control - LPS - LPS + anti-CD200 Ab C->D E 5. Collect Supernatants (24h post-treatment) D->E F 6. Measure Cytokines (TNF-α, IL-1β) by ELISA E->F Logical_Relationship_CD200 cluster_homeostasis CNS Homeostasis cluster_pathology CNS Pathology Healthy_Neuron Healthy Neuron (High CD200) Resting_Microglia Resting Microglia (Low CD200R) Healthy_Neuron->Resting_Microglia CD200-CD200R Interaction Immune_Privilege Immune Privilege Maintained Resting_Microglia->Immune_Privilege Suppresses Activation Damaged_Neuron Damaged/Stressed Neuron (Low CD200) Activated_Microglia Activated Microglia (Upregulated CD200R) Damaged_Neuron->Activated_Microglia Reduced Inhibitory Signal Neuroinflammation Neuroinflammation Activated_Microglia->Neuroinflammation Promotes Neuronal_Damage Further Neuronal Damage Neuroinflammation->Neuronal_Damage Leads to Neuronal_Damage->Damaged_Neuron Positive Feedback

References

Introduction: The Concept of Self-Tolerance and the CD200 Checkpoint

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Role of CD200 in Maintaining Self-Tolerance

Audience: Researchers, scientists, and drug development professionals.

Self-tolerance is a critical process of the immune system, representing its ability to recognize and not mount a response against its own cells and tissues. This process is established through central tolerance mechanisms in the thymus and bone marrow and is maintained in the periphery through a variety of regulatory checkpoints. A breakdown in self-tolerance can lead to devastating autoimmune diseases.

CD200 (also known as OX-2) is a type-1 transmembrane glycoprotein (B1211001) belonging to the immunoglobulin superfamily (IgSF).[1][2] It functions as a critical immune checkpoint ligand that, upon interaction with its receptor (CD200R), delivers a potent inhibitory signal. This interaction is a key mechanism for maintaining immune homeostasis and preventing excessive inflammation and autoimmunity.[3][4] The CD200:CD200R axis acts to downregulate the activity of myeloid cells and modulate lymphoid cell responses, thereby playing an essential role in both central and peripheral tolerance.[3][5] This guide provides a detailed technical overview of the molecular mechanisms, cellular interactions, and experimental evidence defining the role of CD200 in maintaining self-tolerance.

The CD200-CD200R Axis: Molecular Characteristics

The CD200:CD200R system is a ligand-receptor pair that provides a constitutive "don't-eat-me" or "don't-activate" signal to the innate immune system, particularly myeloid cells.

  • CD200 Ligand: CD200 is a highly conserved glycoprotein with a molecular weight of approximately 41-47 kDa.[6] Its structure consists of two extracellular IgSF domains (a V-type and a C-type), a transmembrane region, and a very short cytoplasmic tail that lacks any known signaling motifs.[3] The gene for human CD200 is located on chromosome 3q12-q13.[6]

  • CD200 Receptor (CD200R): The primary inhibitory receptor, CD200R1, is also a type I transmembrane glycoprotein structurally similar to CD200.[3][6] Unlike its ligand, CD200R1 possesses a long cytoplasmic tail containing three tyrosine residues.[7] This tail lacks a classical Immunoreceptor Tyrosine-based Inhibition Motif (ITIM) but contains a critical NPxY motif that is essential for its inhibitory signal transduction.[6][8] While other CD200R-like genes exist, particularly in mice, CD200R1 is the primary receptor responsible for the inhibitory signaling pathway.[6][9]

The interaction between the N-terminal Ig-V domain of CD200 and CD200R1 forms the basis of this immunoregulatory axis.[6]

Cellular Expression Profile

The broad expression of CD200 and the restricted expression of CD200R are key to its function, allowing tissues to signal their "self" status to patrolling immune cells.

Molecule Expressing Cell Types References
CD200 Neurons, Endothelial Cells, Thymocytes, Astrocytes, Oligodendrocytes, Activated T and B Lymphocytes, Dendritic Cells (DCs), Hair Follicle Epithelium, Trophoblasts, various tumor cells (e.g., CLL, Melanoma, Ovarian Cancer).[3][6][10][11][12]
CD200R1 Myeloid Lineage (High Expression): Macrophages, Monocytes, Microglia, Neutrophils, Mast Cells, Dendritic Cells.[9][11][12]
Lymphoid Lineage (Lower Expression): Subsets of T cells (including CD4+), Natural Killer (NK) cells, B cells.[6][9][10][11]

The Core Signaling Pathway of CD200R1

Unlike many inhibitory receptors that rely on phosphatases like SHP-1 and SHP-2 via ITIMs, the CD200R1 pathway is distinct. Engagement of CD200R1 by CD200 initiates a signaling cascade that culminates in the inhibition of the Ras/MAPK pathway.

The process is as follows:

  • Ligand Binding & Receptor Phosphorylation: Binding of CD200 to CD200R1 leads to the phosphorylation of tyrosine residues in the CD200R1 cytoplasmic tail, particularly within the NPxY motif.[9][12]

  • Adaptor Protein Recruitment: The phosphorylated NPxY motif serves as a docking site for the Phosphotyrosine-Binding (PTB) domain of the adaptor protein Dok2 (Downstream of tyrosine kinase 2).[7][13] Dok2 binds with a significantly higher affinity (approximately 10-fold greater) than the related protein Dok1.[7][9]

  • RasGAP Activation: Once docked and phosphorylated, Dok2 recruits Ras p21 protein activator 1 (RasGAP) .[7][14]

  • Inhibition of MAPK Pathway: RasGAP inactivates Ras, a key upstream activator of the MAPK signaling cascade. This leads to the suppression of downstream phosphorylation and activation of ERK, p38, and JNK.[8][14]

  • Functional Inhibition: The net result is the potent inhibition of myeloid cell effector functions, such as cytokine production (e.g., TNF-α, IFN-γ) and degranulation in mast cells.[4][14][15]

Interestingly, Dok1 is also recruited, but its role appears to be secondary and may even create a negative feedback loop to regulate the primary inhibitory signal mediated by Dok2.[1][13]

CD200_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CD200 CD200 CD200R CD200R1 CD200->CD200R Binding pY P-Y CD200R->pY Phosphorylation Dok2 Dok2 pY->Dok2 Recruitment RasGAP RasGAP Dok2->RasGAP Recruitment Ras_GTP Ras-GTP (Active) RasGAP->Ras_GTP Inactivation Ras_GDP Ras-GDP (Inactive) MAPK_Cascade MAPK Cascade (ERK, p38, JNK) Ras_GTP->MAPK_Cascade Activation Inhibition Inhibition of Effector Functions (e.g., Cytokine Release) MAPK_Cascade->Inhibition Leads to...

Caption: CD200R1 Intracellular Signaling Pathway.

Role of CD200 in Maintaining Self-Tolerance

The CD200:CD200R axis contributes to self-tolerance through several interconnected mechanisms that collectively raise the threshold for immune activation.

Regulation of Myeloid Cell Quiescence

The primary role of the CD200 checkpoint is to maintain myeloid cells (macrophages, microglia, dendritic cells) in a quiescent, non-inflammatory state. In healthy tissues, constitutive expression of CD200 on cells like neurons and endothelial cells provides a constant inhibitory signal to CD200R-bearing myeloid cells.[6][12] This prevents their spontaneous activation and the release of pro-inflammatory mediators. The importance of this is highlighted in CD200-deficient mice, which exhibit an increased number of activated macrophages and are more susceptible to developing autoimmune diseases like Experimental Autoimmune Encephalomyelitis (EAE) and Collagen-Induced Arthritis (CIA).[5][8]

Modulation of T Cell Responses and Treg Induction

While the primary effect is on myeloid cells, CD200 signaling indirectly and directly modulates T cell responses to favor tolerance.

  • Indirect T Cell Regulation: By suppressing myeloid antigen-presenting cells (APCs), the CD200:CD200R interaction limits the pro-inflammatory signals required for the activation of auto-reactive T cells.[15]

  • Cytokine Polarization: CD200 signaling promotes a shift from a pro-inflammatory Type 1 cytokine profile (IL-2, IFN-γ, TNF-α) towards an anti-inflammatory or regulatory Type 2 profile (IL-4, IL-10, TGF-β).[12]

  • Induction of Regulatory T cells (Tregs): The CD200 axis can promote the development of "tolerogenic" dendritic cells. These DCs, in turn, are more efficient at inducing the differentiation of CD4+CD25+Foxp3+ regulatory T cells, which are crucial for peripheral tolerance.[12][16] Furthermore, direct interaction between CD200 on B cells and CD200R on naive T cells can induce suppressive T cells through a STAT6-dependent pathway.[17]

Apoptosis-Associated Tolerance

During normal cellular turnover, billions of cells undergo apoptosis daily. This process can expose or modify self-antigens, creating potential autoantigens. The immune system must remain tolerant to these "apoptotic self" antigens. CD200 plays a key role in this process. Its expression is upregulated on apoptotic cells, including dendritic cells, in a process partially dependent on p53.[5][18] When phagocytes engulf these CD200-high apoptotic cells, the engagement of CD200R delivers a strong inhibitory signal, preventing an inflammatory response and promoting tolerance to the associated self-antigens.[5]

Cellular_Interactions_Tolerance Neuron Neuron / Epithelial Cell (Healthy Tissue) Macrophage Macrophage / Microglia (Myeloid Cell) Neuron->Macrophage CD200-CD200R Interaction ApoptoticDC Apoptotic DC (Cell Turnover) ApoptoticDC->Macrophage CD200-CD200R Interaction TCell Autoreactive T Cell Macrophage->TCell Suppressed Activation (Reduced Costimulation & Cytokines) Treg Regulatory T Cell (Treg) Macrophage->Treg Promotes Differentiation Treg->TCell Suppression Result1 Outcome: Myeloid Quiescence (Tolerance) Result2 Outcome: Peripheral Tolerance (Anergy / Suppression)

Caption: Cellular interactions mediated by CD200 in maintaining self-tolerance.

Experimental Evidence and Protocols

The role of CD200 in tolerance is supported by extensive data from in vivo and in vitro models.

Quantitative Data Summary

The following tables summarize key quantitative findings from the literature.

Table 1: Binding Affinities and Signaling Kinetics

Interaction / Event Value Context / Method Reference(s)
CD200 binding to CD200R Kd ~3.8 µM Surface Plasmon Resonance (SPR) [19]
Dok2 binding to phospho-CD200R Kd ~1.0 µM SPR [7]
Dok1 binding to phospho-CD200R ~10-fold lower affinity than Dok2 SPR [7][9]
HHV-8 K14 (viral mimic) to CD200R1 Kd ~0.5 µM SPR [9]
Dok2 Phosphorylation Observed after 2.5 min CD200-COMP stimulation of U937 cells [1]

| Dok1 Phosphorylation | Observed after 5-10 min | CD200-COMP stimulation of U937 cells |[1] |

Table 2: In Vitro and In Vivo Functional Inhibition

Parameter Inhibition / Effect Model / Context Reference(s)
Mast Cell Degranulation IC50: 0.2–1 nM CD200R agonist antibodies [20] (from initial search)
Pro-inflammatory Cytokines (TNF-α, IFN-γ, IL-1β) Significant reduction MPP+ or Aβ-stimulated microglia treated with CD200 [2][21]
EAE Clinical Score (Day 20-30) Control: 2.81 ± 0.55 vs. CD200Fc: 1.75 ± 0.73 (p<0.01) MOG-induced EAE in C57BL/6 mice [22]
OVA-specific IgE Titers ~40% suppression UVB pre-exposure in an OVA-induced hypersensitivity model [23]
NSCLC Patient Tumors 29.7% express CD200 Quantitative Immunofluorescence (QIF) [11]

| NSCLC Patient Immune Infiltrate | 25% express CD200R | Quantitative Immunofluorescence (QIF) |[11] |

Detailed Experimental Protocols

Protocol 1: Amelioration of EAE using a CD200R Agonist (CD200Fc)

This protocol describes the therapeutic administration of a soluble CD200-Fc fusion protein to treat ongoing autoimmune neuroinflammation in a mouse model of multiple sclerosis.[3][22][24]

  • EAE Induction:

    • Use female C57BL/6 mice, 8-10 weeks old.

    • Prepare an emulsion of Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

    • Immunize mice subcutaneously with 200 µg MOG35-55 in the flank.[24]

    • Administer 500 ng of Pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.[25]

  • Clinical Scoring:

    • Monitor mice daily for weight loss and clinical signs of EAE starting from day 7.

    • Score as follows: 0=no signs; 1=limp tail; 2=hind limb weakness; 3=hind limb paralysis; 4=forelimb paralysis; 5=moribund.

  • Therapeutic Intervention:

    • At the onset of clinical signs (typically day 10), randomize mice into two treatment groups.

    • Treatment Group: Administer 100 µg of recombinant mouse CD200Fc in 100 µl PBS subcutaneously.

    • Control Group: Administer 100 µg of a control mouse IgG2a isotype in 100 µl PBS subcutaneously.

    • Repeat administration every other day until day 30.[3][22]

  • Endpoint Analysis:

    • Continue daily clinical scoring until day 40 to assess disease amelioration and potential relapse.

    • At sacrifice, perfuse mice with PBS and harvest spinal cords and brains.

    • Process tissues for histology (H&E for infiltration, Luxol Fast Blue for demyelination) and flow cytometry to analyze CNS-infiltrating immune cells (e.g., CD11b+, CD4+, Gr-1+).[22]

EAE_Workflow Induction Day 0: EAE Induction (MOG35-55 + CFA + PTX) Monitoring Days 7-10: Daily Monitoring (Weight & Clinical Score) Induction->Monitoring Onset Day 10: Onset of Symptoms (Score > 1) Monitoring->Onset Treatment Days 10-30: Treatment Phase (Administer every other day) Onset->Treatment Control Control Group (Isotype IgG2a) Treatment->Control CD200Fc Treatment Group (CD200Fc) Treatment->CD200Fc Analysis Day 40: Endpoint Analysis (Scores, Histology, Flow Cytometry) Control->Analysis CD200Fc->Analysis

Caption: Experimental workflow for CD200Fc treatment in a mouse EAE model.

Protocol 2: In Vitro T Cell Suppression Assay with CD200+ Cells

This protocol is adapted from standard Treg suppression assays to measure the ability of CD200-expressing cells to suppress T cell proliferation.[5][6][26]

  • Cell Isolation:

    • Isolate CD4+CD25- conventional T cells (Tconv) from the spleen and lymph nodes of a mouse using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS). These are the responder cells.

    • Label Tconv cells with a proliferation dye (e.g., CFSE or CellTrace Violet) according to the manufacturer's protocol.

    • Isolate antigen-presenting cells (APCs), such as T-cell depleted, irradiated splenocytes.

    • Prepare the "suppressor" cell population: a cell line that is either naturally CD200+ or has been engineered to express CD200. Use the parental CD200- cell line as a control.

  • Co-culture Setup:

    • Use a 96-well round-bottom plate.

    • In each well, plate 5 x 104 dye-labeled Tconv cells.

    • Add 2 x 105 irradiated APCs to each well.

    • Add the CD200+ or CD200- cells at varying ratios to the Tconv cells (e.g., 1:1, 1:2, 1:4, 1:8). Include a control well with Tconv cells and APCs only (maximum proliferation).

    • Add a polyclonal stimulus, such as soluble anti-CD3 antibody (e.g., 1 µg/mL).

    • Bring the final volume of each well to 200 µl with complete RPMI-1640 medium.

  • Incubation and Analysis:

    • Incubate the plate for 72-96 hours at 37°C, 5% CO2.

    • Harvest the cells and analyze by flow cytometry.

    • Gate on the Tconv population (e.g., based on CD4 staining).

    • Measure the dilution of the proliferation dye. Proliferation is indicated by the appearance of successive peaks with lower fluorescence intensity.

    • Calculate the percentage of suppression by comparing the proliferation in wells with CD200+ cells to the proliferation in wells with CD200- control cells or no suppressor cells.

Conclusion and Future Directions

The CD200:CD200R axis is a potent and non-redundant immunoregulatory pathway essential for maintaining self-tolerance. By delivering a constitutive inhibitory signal to myeloid cells, it controls the threshold of immune activation, prevents spurious inflammation, promotes the induction of regulatory T cells, and ensures tolerance to self-antigens exposed during apoptosis.

The profound role of this pathway is underscored by its dysregulation in disease. A loss of CD200 signaling contributes to the pathogenesis of autoimmune diseases, making CD200R agonists (like CD200Fc) a promising therapeutic strategy.[22][25] Conversely, the CD200 pathway is often co-opted by cancer cells to create an immunosuppressive tumor microenvironment, making CD200 or CD200R blockade a compelling target for cancer immunotherapy.[10][16] Future research will continue to explore the therapeutic modulation of this critical checkpoint to either restore tolerance in autoimmunity or break tolerance in oncology.

References

Unveiling CD200: A Technical Guide to its Expression in Non-Hematopoietic Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the expression of CD200, a crucial immunoregulatory molecule, across a range of non-hematopoietic tissues. CD200, a type I transmembrane glycoprotein, plays a pivotal role in maintaining immune homeostasis and tolerance through its interaction with the CD200 receptor (CD200R). Understanding its expression patterns and the signaling pathways it governs is essential for the development of novel therapeutics targeting a variety of inflammatory and autoimmune diseases, as well as cancer. This guide provides a comprehensive overview of quantitative expression data, detailed experimental methodologies, and the intricate signaling cascades associated with CD200 in non-hematopoietic contexts.

Quantitative Expression of CD200 in Non-Hematopoietic Tissues

The expression of CD200 varies significantly among different non-hematopoietic cell types. The following table summarizes quantitative data from various studies, providing insights into the cellular and tissue distribution of this important immunomodulatory protein.

Tissue/Cell TypeMethod of DetectionKey Quantitative FindingsReference(s)
Nervous System
NeuronsImmunohistochemistry (IHC) & mRNA AnalysisNeurons exhibit the highest levels of CD200 expression compared to other CNS cell types.[1] In human Alzheimer's disease brains, a significant decrease in CD200 protein and mRNA has been observed in the hippocampus and inferior temporal gyrus.[2][1][2]
OligodendrocytesImmunohistochemistry (IHC)CD200 expression has been detected in oligodendrocytes.[1][1]
Vascular Endothelium
Human Dermal Lymphatic Endothelial Cells (LECs)Flow Cytometry & qRT-PCRSignificantly higher percentage of CD200+ cells compared to blood endothelial cells (BECs) in juvenile/adult skin (67.0 ± 16% in LECs vs. 14.0 ± 2.0% in BECs).[3] A notable 11-fold enhanced mRNA expression of CD200 in juvenile/adult CD200+ LECs compared to CD200- LECs.[4][3][4]
Human Dermal Blood Endothelial Cells (BECs)Flow CytometryLower percentage of CD200+ cells in juvenile/adult skin (14.0 ± 2.0%).[3][3]
Human Umbilical Vein Endothelial Cells (HUVECs)RT-PCRSignificant induction of CD200 mRNA expression after 4 hours of LPS treatment, with the effect being dose-dependent.[1][1]
Epithelial Tissues
Hair Follicle KeratinocytesNot SpecifiedA subpopulation of MHC class II-negative, CD3-negative keratinocytes in the murine epidermis are CD200-positive, with accentuated expression in the outer root sheath of the hair follicle.[2]
Respiratory Epithelium (Rat)Immunohistochemistry (IHC)CD200 is expressed on Clara cells and ciliated epithelial cells in the respiratory and terminal bronchioles, and on alveolar type II epithelial cells. It is absent on all epithelia in the trachea and bronchus and on type I pneumocytes.
Fibroblasts
Cardiac Fibroblasts (Mouse)Single-cell RNA-sequencingA specific subpopulation of reparative cardiac fibroblasts (RCFs) upregulates CD200 (encoded by the Cd200 gene) after myocardial infarction, with 62.8% of one cluster of RCFs expressing Cd200.[5]
Synovial Fibroblasts (Human)Flow CytometryIn non-hematopoietic synovial cells from rheumatoid arthritis patients, there was a decrease in the proportion of CD200+CD105- cells and an increase in CD200-CD105+ cells compared to controls.[6]

CD200-CD200R Signaling Pathway

The interaction between CD200 and its receptor, CD200R, initiates an intracellular signaling cascade that ultimately leads to the suppression of pro-inflammatory responses. This pathway is crucial for maintaining immune tolerance in tissues where CD200 is expressed.

CD200_Signaling_Pathway cluster_cytoplasm Cytoplasm CD200 CD200 CD200R CD200R CD200->CD200R Dok2 Dok2 CD200R->Dok2 Recruitment & Phosphorylation RasGAP RasGAP Dok2->RasGAP Recruitment Ras Ras RasGAP->Ras Inhibition MAPK_Pathway MAPK Pathway (ERK, p38, JNK) Ras->MAPK_Pathway Activation Inflammatory_Response Inhibition of Inflammatory Response MAPK_Pathway->Inflammatory_Response Leads to Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Output Tissue_Sample Non-Hematopoietic Tissue Sample Single_Cell_Suspension Single-Cell Suspension Tissue_Sample->Single_Cell_Suspension FFPE Formalin-Fixed Paraffin-Embedded (FFPE) Tissue_Sample->FFPE Cell_Lysate Cell/Tissue Lysate Tissue_Sample->Cell_Lysate Flow_Cytometry Flow Cytometry Single_Cell_Suspension->Flow_Cytometry IHC Immunohistochemistry (IHC) FFPE->IHC Western_Blot Western Blot Cell_Lysate->Western_Blot Quant_Data Quantitative Data (% positive cells, MFI) Flow_Cytometry->Quant_Data Localization_Data Protein Localization & Semi-quantitative Data IHC->Localization_Data Protein_Size_Quant Protein Size & Relative Quantification Western_Blot->Protein_Size_Quant

References

Methodological & Application

Measuring CD200 Expression by Flow Cytometry: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CD200, also known as OX-2, is a type I transmembrane glycoprotein (B1211001) belonging to the immunoglobulin superfamily.[1] It is expressed on a wide variety of cell types, including B cells, a subset of T cells, dendritic cells, endothelial cells, and neurons.[1][2] CD200 interacts with its receptor, CD200R, which is primarily expressed on myeloid and lymphoid cells.[1] This interaction delivers an inhibitory signal that plays a crucial role in regulating immune responses and maintaining self-tolerance.[1][3] Dysregulation of CD200 expression has been implicated in various diseases, including autoimmune disorders, inflammatory conditions, and cancer, making it a significant target for therapeutic intervention and a valuable biomarker.[3][4]

Flow cytometry is a powerful technique for the precise quantification of cell surface protein expression at the single-cell level.[5] This application note provides a detailed protocol for measuring CD200 expression on various cell types using flow cytometry, along with data on its differential expression, particularly in the context of B-cell neoplasms.

CD200 Signaling Pathway

The interaction between CD200 and its receptor, CD200R, triggers an intracellular signaling cascade that ultimately dampens inflammatory responses. Unlike many inhibitory receptors, CD200R lacks a classical Immunoreceptor Tyrosine-based Inhibitory Motif (ITIM). Instead, upon ligand binding, tyrosine residues in its cytoplasmic tail are phosphorylated, leading to the recruitment of adaptor proteins like Dok2. This, in turn, activates RasGAP, which inhibits the Ras-MAPK pathway, a key driver of cellular activation and proliferation.

CD200_Signaling_Pathway cluster_cell1 CD200-Expressing Cell cluster_cell2 CD200R-Expressing Cell CD200 CD200 CD200R CD200R CD200->CD200R Binding Dok2 Dok2 CD200R->Dok2 Recruits RasGAP RasGAP Dok2->RasGAP Activates Ras Ras RasGAP->Ras Inhibits MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway Activates Inflammatory_Response Pro-inflammatory Response MAPK_Pathway->Inflammatory_Response Leads to

Caption: CD200-CD200R signaling pathway.

Experimental Protocol: Measuring CD200 by Flow Cytometry

This protocol outlines the steps for staining cell surface CD200 for analysis by flow cytometry.

Materials
  • Cells of interest: Single-cell suspension (e.g., peripheral blood mononuclear cells (PBMCs), bone marrow aspirate, cultured cell lines).

  • FACS Buffer: Phosphate-buffered saline (PBS) supplemented with 0.5-1% bovine serum albumin (BSA) or 5-10% fetal bovine serum (FBS) and 0.1% sodium azide.[6] Keep on ice.

  • Fc Block: To prevent non-specific antibody binding to Fc receptors.

  • Primary Antibody: Fluorochrome-conjugated anti-CD200 antibody. The choice of fluorochrome should be compatible with the available flow cytometer. Isotype control antibody with the same fluorochrome is essential.

  • (Optional) Viability Dye: To exclude dead cells from the analysis.

  • (Optional) Red Blood Cell (RBC) Lysis Buffer: For whole blood samples.

  • Flow Cytometer: Calibrated and set up for the chosen fluorochromes.

  • FACS tubes: 12 x 75 mm polystyrene round-bottom tubes.

Staining Procedure

The following workflow provides a general outline for cell surface staining of CD200.

Flow_Cytometry_Workflow Start Start: Single-Cell Suspension Prep_Cells 1. Prepare and Count Cells (1-5 x 10^6 cells/mL) Start->Prep_Cells Block 2. Fc Receptor Block (Optional but recommended) Prep_Cells->Block Stain 3. Stain with Anti-CD200 Antibody (and other markers) Block->Stain Wash1 4. Wash Cells Stain->Wash1 Viability 5. (Optional) Viability Staining Wash1->Viability Wash2 6. Wash Cells Viability->Wash2 Acquire 7. Acquire on Flow Cytometer Wash2->Acquire Analyze 8. Analyze Data Acquire->Analyze End End: CD200 Expression Data Analyze->End

Caption: Experimental workflow for CD200 flow cytometry.

Detailed Steps:

  • Cell Preparation:

    • Harvest cells and prepare a single-cell suspension. For adherent cells, use a gentle dissociation reagent like EDTA.

    • Wash the cells with ice-cold FACS buffer and centrifuge at 300-400 x g for 5 minutes at 4°C.[5]

    • Resuspend the cell pellet in FACS buffer and perform a cell count. Adjust the cell concentration to 1-5 x 10^6 cells/mL.[6]

    • Aliquot 100 µL of the cell suspension (containing 1-5 x 10^5 cells) into each FACS tube.[6]

  • Fc Receptor Blocking (Optional but Recommended):

    • To reduce non-specific antibody binding, add Fc block to the cell suspension.[7]

    • Incubate for 10-20 minutes at room temperature or on ice.[6][7] Do not wash after this step.

  • Antibody Staining:

    • Add the predetermined optimal concentration of the fluorochrome-conjugated anti-CD200 antibody to the appropriate tubes.

    • Include an isotype control tube stained with a matched isotype control antibody.

    • If performing multi-color flow cytometry, add a cocktail of other cell surface marker antibodies.

    • Vortex gently and incubate for 20-30 minutes at 4°C in the dark.[7][8]

  • Washing:

    • Add 2-3 mL of ice-cold FACS buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C.[5]

    • Decant the supernatant.

    • Repeat the wash step one or two more times.[8][9]

  • Viability Staining (Optional):

    • If using a viability dye that is compatible with stained cells, resuspend the cell pellet in the appropriate buffer containing the dye.

    • Incubate according to the manufacturer's instructions.

  • Final Resuspension:

    • Resuspend the final cell pellet in 200-500 µL of FACS buffer.[8]

    • Keep the samples on ice and protected from light until acquisition.[8]

  • Data Acquisition:

    • Analyze the samples on a flow cytometer as soon as possible for best results.[8]

    • Acquire a sufficient number of events (e.g., at least 10,000 events within the target cell gate) for statistically significant analysis.[10]

  • Data Analysis:

    • Gate on the cell population of interest based on forward and side scatter properties.

    • Exclude dead cells using the viability dye.

    • Analyze the expression of CD200 on the gated population by comparing the fluorescence intensity of the CD200-stained sample to the isotype control. Expression can be reported as the percentage of positive cells and the mean fluorescence intensity (MFI).[11]

Data Presentation: CD200 Expression in B-Cell Neoplasms

The expression level of CD200 can be a valuable tool in the differential diagnosis of various B-cell malignancies.[12][13] The following table summarizes the typical CD200 expression patterns observed in different B-cell neoplasms.

B-Cell NeoplasmTypical CD200 Expression LevelReference
Chronic Lymphocytic Leukemia (CLL) Bright[2]
Hairy Cell Leukemia (HCL) Bright[10][13]
Mantle Cell Lymphoma (MCL) Negative to Dim[2][13]
Follicular Lymphoma (FL) Dim (in lymph nodes) to Brighter (in bone marrow)
Marginal Zone Lymphoma (MZL) Variable (Nodal brighter, Splenic dimmer)[12]
Burkitt Lymphoma Negative[12]
Diffuse Large B-Cell Lymphoma (DLBCL) - Non-GCB Tends to be brighter than GCB type[12]
Diffuse Large B-Cell Lymphoma (DLBCL) - GCB Tends to be dimmer than non-GCB type[12]

GCB: Germinal Center B-cell like

Troubleshooting

IssuePossible CauseSuggested Solution
High Background Staining - Non-specific antibody binding- Inadequate washing- Dead cells- Include Fc block step- Titrate antibody to optimal concentration- Increase number of wash steps- Use a viability dye to exclude dead cells
Weak or No Signal - Incorrect antibody concentration- Improper antibody storage- Low antigen expression- Cell permeabilization (for surface staining)- Titrate antibody- Check antibody storage conditions and expiration date- Use a brighter fluorochrome or signal amplification- Ensure no permeabilizing agents were used for surface staining
High Cell Clumping - Presence of DNA from dead cells- High cell concentration- Add DNase to the buffer- Reduce cell concentration

Conclusion

The measurement of CD200 expression by flow cytometry is a robust and reproducible method for characterizing various cell populations, particularly in the context of hematological malignancies. The provided protocol and data serve as a comprehensive guide for researchers and clinicians to accurately assess CD200 expression, aiding in disease diagnosis, classification, and the development of novel therapeutic strategies targeting the CD200-CD200R pathway. Careful optimization of staining conditions and proper data analysis are critical for obtaining reliable and meaningful results.

References

Application Notes and Protocols for CD200 Immunohistochemistry in Paraffin Sections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the immunohistochemical staining of CD200 in formalin-fixed, paraffin-embedded (FFPE) tissue sections. CD200, also known as OX-2, is a type I transmembrane glycoprotein (B1211001) belonging to the immunoglobulin superfamily.[1][2][3] It plays a crucial role in immune regulation by interacting with its receptor, CD200R, which is primarily expressed on myeloid cells.[4][5] This interaction delivers an inhibitory signal, leading to the attenuation of inflammatory responses.[6][7] Consequently, the CD200/CD200R signaling pathway is a significant area of investigation in various diseases, including cancer and neuroinflammatory disorders, making reliable detection of CD200 in tissue samples essential.[4][5]

Experimental Protocols

This protocol outlines the key steps for successful CD200 immunohistochemistry, from sample preparation to visualization.

1. Deparaffinization and Rehydration:

Formalin-fixed, paraffin-embedded tissue sections must be deparaffinized and rehydrated before immunostaining.[8][9]

StepReagentIncubation Time
1Xylene2 x 10 minutes
2100% Ethanol (B145695)2 x 10 minutes
395% Ethanol2 x 5 minutes
470% Ethanol1 x 5 minutes
550% Ethanol1 x 5 minutes
6Deionized Water2 x 5 minutes

2. Antigen Retrieval:

Antigen retrieval is a critical step to unmask the antigenic epitopes that are cross-linked by formalin fixation.[10][11][12] Heat-Induced Epitope Retrieval (HIER) is the most common method.[8][11]

MethodBufferTemperatureIncubation Time
HIER10 mM Sodium Citrate Buffer (pH 6.0) or Tris-EDTA Buffer (pH 9.0)95-100°C10-30 minutes

Note: The optimal buffer and incubation time may vary depending on the primary antibody and tissue type. It is recommended to optimize these conditions.[10]

3. Immunohistochemical Staining:

This phase involves blocking endogenous peroxidase, blocking non-specific binding, and incubating with primary and secondary antibodies.

StepReagent/ProcedureIncubation Time and Temperature
Endogenous Peroxidase Quenching 3% Hydrogen Peroxide10-15 minutes at room temperature
Blocking 5% Normal Serum (from the species of the secondary antibody) or 5% BSA in TBS1 hour at room temperature
Primary Antibody Incubation CD200 Primary Antibody (diluted in blocking buffer)1.5 hours at room temperature or overnight at 4°C
Secondary Antibody Incubation HRP-conjugated Secondary Antibody30-60 minutes at room temperature
Detection DAB (3,3'-Diaminobenzidine) SubstrateDevelop until desired stain intensity is reached (typically 2-10 minutes)
Counterstaining Hematoxylin1-3 minutes
Dehydration and Mounting Graded ethanol series and xylene, followed by mounting with a permanent mounting medium.As per standard laboratory procedures.

Quantitative Data Summary:

ParameterRecommended Range/ValueSource
Primary Antibody Dilution 1:50 - 1:500[2]
Primary Antibody Incubation 1.5 hours at RT or overnight at 4°C[3][13]
Antigen Retrieval (HIER) 10-30 minutes at 95-100°C[10][11]
Antigen Retrieval Buffer Sodium Citrate (pH 6.0) or Tris-EDTA (pH 9.0)[2][10]

Visualizations

CD200 Immunohistochemistry Workflow

CD200_IHC_Workflow cluster_prep Sample Preparation cluster_staining Immunostaining cluster_vis Visualization Deparaffinization Deparaffinization & Rehydration AntigenRetrieval Antigen Retrieval (HIER) Deparaffinization->AntigenRetrieval Blocking Blocking (Endogenous Peroxidase & Non-specific Binding) AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation (anti-CD200) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection Chromogenic Detection (DAB Substrate) SecondaryAb->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Dehydration Dehydration & Mounting Counterstain->Dehydration Microscopy Microscopic Analysis Dehydration->Microscopy

Caption: Workflow for CD200 Immunohistochemistry in Paraffin Sections.

CD200 Signaling Pathway

CD200_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CD200 CD200 CD200R CD200R CD200->CD200R Binding Dok2 Dok2 CD200R->Dok2 Recruitment & Phosphorylation RasGAP RasGAP Dok2->RasGAP Recruitment Ras Ras RasGAP->Ras Inhibition MAPK MAPK Pathway RasGAP->MAPK Inhibition Ras->MAPK Activation Inflammation Pro-inflammatory Response MAPK->Inflammation Leads to

Caption: Simplified CD200-CD200R inhibitory signaling pathway.

References

Application Notes: High-Efficiency Knockout of CD200 in Mammalian Cell Lines using CRISPR/Cas9

Author: BenchChem Technical Support Team. Date: December 2025

For research, scientific, and drug development professionals.

Introduction

CD200, a type-I transmembrane glycoprotein, plays a crucial role in regulating immune responses. It interacts with its receptor, CD200R, which is primarily expressed on myeloid cells, to deliver an inhibitory signal that dampens inflammation.[1][2] This signaling axis is implicated in various diseases, including neuroinflammatory disorders and cancer, making it a significant target for therapeutic development.[1][2][3] The CRISPR/Cas9 system offers a precise and efficient method for knocking out the CD200 gene, enabling researchers to create robust cell-based models to study its function and evaluate potential therapeutic interventions.[4][5]

This document provides a comprehensive guide for the CRISPR/Cas9-mediated knockout of CD200 in mammalian cell lines. It includes detailed protocols for guide RNA (gRNA) design, cell line transfection, and validation of the knockout at both the genomic and protein levels.

Principle of CRISPR/Cas9 Knockout

The CRISPR/Cas9 system utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus.[6][7] The Cas9 enzyme introduces a double-strand break (DSB) at the target site.[6][8] In the absence of a repair template, the cell's error-prone non-homologous end joining (NHEJ) repair pathway is activated.[8][9] This process often results in small insertions or deletions (indels) at the cleavage site, leading to a frameshift mutation and subsequent disruption of protein function, effectively knocking out the gene.[8][9]

Experimental Workflow

The overall workflow for generating a CD200 knockout cell line involves several key stages: designing and validating specific gRNAs, delivering the CRISPR/Cas9 components into the target cell line, screening for edited cells, isolating single-cell clones, and finally, validating the knockout.

G cluster_0 Phase 1: Design & Preparation cluster_1 Phase 2: Gene Editing cluster_2 Phase 3: Validation & Expansion A gRNA Design & Selection (Targeting CD200 Exons) B Synthesize/Clone gRNA into Expression Vector A->B D Co-transfection (Cas9 & gRNA Plasmids) B->D C Cell Line Culture C->D E Selection/Enrichment of Transfected Cells D->E F Genomic DNA Extraction from Cell Pool E->F G Editing Efficiency Analysis (T7E1 or Sanger Sequencing) F->G H Single-Cell Cloning (Limiting Dilution or FACS) G->H I Clonal Expansion H->I J Genotype Confirmation (Sanger Sequencing) I->J K Protein Knockout Validation (Western Blot) J->K L L K->L Validated CD200 KO Cell Line

Caption: Experimental workflow for generating CD200 knockout cell lines.

Data Presentation

The following tables present example data for CD200 knockout efficiency in two common cell lines, HEK293T and Jurkat, using different transfection methods. Efficiency is determined by analyzing the pool of transfected cells before single-cell cloning.

Table 1: CD200 Knockout Efficiency by T7 Endonuclease I (T7E1) Assay

Cell LineTransfection MethodgRNA TargetIndel Percentage (%)
HEK293TLipofectionExon 228%
HEK293TElectroporationExon 245%
JurkatLipofectionExon 215%
JurkatElectroporationExon 262%

Table 2: CD200 Knockout Efficiency by Sanger Sequencing with ICE Analysis

Cell LineTransfection MethodgRNA TargetKnockout-Score (%)*
HEK293TLipofectionExon 225%
HEK293TElectroporationExon 241%
JurkatLipofectionExon 213%
JurkatElectroporationExon 258%

*Knockout-Score (KO-Score) from Inference of CRISPR Edits (ICE) analysis software indicates the percentage of cells that have frameshift or other protein-disrupting indels.[10]

Experimental Protocols

Protocol 1: Guide RNA Design for CD200 Knockout

The goal is to design gRNAs that target an early exon of the CD200 gene to maximize the chance of generating a frameshift mutation leading to a non-functional protein.[8][11]

  • Obtain Target Sequence: Retrieve the coding sequence (CDS) for the human CD200 gene from a database such as the NCBI Gene database. Focus on the first or second exon.

  • Use Design Tools: Input the exon sequence into a public gRNA design tool (e.g., Synthego CRISPR Design Tool, CRISPOR).[4][8] These tools identify potential gRNA target sites, which are typically 20 nucleotides long and are immediately followed by a Protospacer Adjacent Motif (PAM), such as 'NGG' for Streptococcus pyogenes Cas9.[7]

  • Select Top Candidates: Choose 2-3 gRNA sequences based on the tool's scoring. Prioritize guides with high on-target efficiency scores and low off-target scores. Off-target analysis is crucial to minimize unintended edits in the genome.[12]

  • Order or Synthesize gRNAs: The selected 20-nucleotide gRNA sequences can be ordered as synthetic single guide RNAs (sgRNAs) or as DNA oligonucleotides for cloning into a gRNA expression vector.

Protocol 2: Transfection of CRISPR/Cas9 Components

This protocol outlines two common methods for delivering the Cas9 and gRNA components into mammalian cells: Lipofection and Electroporation.[13][14] The components can be delivered as plasmids encoding Cas9 and the gRNA, or as a ribonucleoprotein (RNP) complex of Cas9 protein and synthetic gRNA.[15][16]

A. Lipofection (Plasmid-Based)

  • Cell Seeding: The day before transfection, seed 200,000 to 500,000 cells per well in a 6-well plate. Ensure cells are at 70-90% confluency at the time of transfection.

  • Prepare DNA Mix: In a microcentrifuge tube, dilute 2.5 µg of total plasmid DNA (e.g., 1.25 µg of Cas9 plasmid and 1.25 µg of gRNA plasmid) into 100 µL of serum-free medium (e.g., Opti-MEM).

  • Prepare Lipid Mix: In a separate tube, dilute 5-10 µL of a lipid-based transfection reagent (e.g., Lipofectamine) into 100 µL of serum-free medium. Incubate for 5 minutes at room temperature.

  • Combine and Incubate: Combine the DNA mix and the lipid mix. Mix gently and incubate for 20 minutes at room temperature to allow DNA-lipid complexes to form.

  • Transfect Cells: Add the 200 µL of DNA-lipid complex dropwise to the cells in the 6-well plate. Gently rock the plate to ensure even distribution.

  • Incubate and Harvest: Incubate the cells for 48-72 hours at 37°C. After incubation, cells can be harvested for analysis or processed for single-cell cloning.

B. Electroporation (RNP-Based)

Electroporation is often more efficient for hard-to-transfect cells, such as suspension cells (e.g., Jurkat) and primary cells.[14][16]

  • Prepare RNP Complex: In a sterile tube, combine 120 pmol of purified Cas9 protein with 150 pmol of synthetic sgRNA. Mix gently and incubate at room temperature for 15-20 minutes to form the RNP complex.

  • Cell Preparation: Harvest cells and resuspend 1 million cells in 100 µL of a cell-type specific electroporation buffer.

  • Electroporation: Combine the cell suspension with the pre-formed RNP complex. Transfer the mixture to an electroporation cuvette. Use an electroporation system (e.g., Neon™ Transfection System) with an optimized pulse program for your specific cell line.[13][16]

  • Post-Electroporation Culture: Immediately transfer the electroporated cells to a pre-warmed 6-well plate containing complete growth medium.

  • Incubate and Harvest: Incubate the cells for 48-72 hours before harvesting for downstream analysis.

Protocol 3: Validation of Gene Editing in a Cell Pool

Before isolating single-cell clones, it is essential to confirm that gene editing has occurred in the bulk population of transfected cells.

A. T7 Endonuclease I (T7E1) Assay

The T7E1 assay detects heteroduplex DNA formed between wild-type and indel-containing DNA strands.[17][18]

  • Genomic DNA Extraction: Harvest a portion of the transfected cells and extract genomic DNA using a commercial kit.

  • PCR Amplification: Amplify the genomic region surrounding the gRNA target site using high-fidelity DNA polymerase. The PCR product should be 400-800 bp in length.[17][19]

  • Denaturation and Re-annealing: In a thermocycler, denature the PCR product at 95°C for 5 minutes, then slowly re-anneal by ramping the temperature down to 25°C (-2°C/second ramp rate followed by -0.1°C/second) to form heteroduplexes.[17]

  • T7E1 Digestion: Incubate ~200 ng of the re-annealed PCR product with T7 Endonuclease I for 15-30 minutes at 37°C.[17][20]

  • Gel Electrophoresis: Analyze the digested products on a 2% agarose (B213101) gel. The presence of cleaved fragments in addition to the full-length PCR product indicates successful gene editing.[19][20] The percentage of indels can be estimated based on the band intensities.

B. Sanger Sequencing Analysis

Sanger sequencing of the PCR product from the edited cell pool provides a more quantitative measure of editing efficiency.[9][21]

  • PCR and Purification: Perform PCR as described for the T7E1 assay. Purify the PCR product using a commercial kit.

  • Sanger Sequencing: Submit the purified PCR product for Sanger sequencing using one of the PCR primers. Also, sequence a PCR product from untransfected (wild-type) cells as a control.

  • Data Analysis: Analyze the resulting sequencing trace files using a tool like ICE (Inference of CRISPR Edits).[10] This software deconvolutes the mixed sequencing trace from the edited pool and compares it to the wild-type trace to quantify the percentage and spectrum of indels.[10][22]

Protocol 4: Isolation and Validation of Clonal Knockout Lines

After confirming editing in the cell pool, single cells must be isolated and expanded to generate a clonal cell line with a defined homozygous or biallelic knockout mutation.

  • Single-Cell Cloning: Isolate single cells from the edited pool into a 96-well plate using limiting dilution or Fluorescence-Activated Cell Sorting (FACS).

  • Clonal Expansion: Culture the single cells until visible colonies form. Expand promising clones into larger culture vessels.

  • Genotyping by Sanger Sequencing: Extract genomic DNA from each expanded clone. PCR amplify the target region and sequence the product as described previously. Analyze the sequence to confirm the presence of a frameshift-inducing indel. A successful knockout clone will show no wild-type sequence.

  • Protein Knockout Confirmation by Western Blot: This is the most critical step to confirm the functional knockout of the gene.[23]

    • Prepare Lysates: Prepare whole-cell lysates from the wild-type control and the putative knockout clones.

    • Quantify Protein: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each lysate on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Probe the membrane with a validated primary antibody against CD200. Also, probe with an antibody for a loading control (e.g., GAPDH, β-actin).

    • Detection: Use an appropriate HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the bands. The absence of a band at the expected molecular weight for CD200 in the knockout clones, while present in the wild-type control, confirms successful protein knockout.[23][24][25]

CD200 Signaling Pathway

The interaction of CD200 with its receptor, CD200R, initiates an intracellular signaling cascade that inhibits the activity of myeloid cells. This pathway is distinct from many other inhibitory receptors as it does not utilize a classic ITIM motif.[26][27] Instead, upon ligand binding, tyrosine residues in the cytoplasmic tail of CD200R are phosphorylated, leading to the recruitment of the adaptor protein Dok2. Dok2, in turn, recruits RasGAP, which inactivates Ras, thereby suppressing downstream pro-inflammatory pathways like the MAPK/Erk and PI3K/Akt pathways.[1][27]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CD200 CD200 CD200R CD200R CD200->CD200R Binding Dok2 Dok2 CD200R->Dok2 Recruits & Activates RasGAP RasGAP Dok2->RasGAP Recruits & Activates Ras_active Ras-GTP (Active) RasGAP->Ras_active Inactivates Ras_inactive Ras-GDP (Inactive) Ras_active->Ras_inactive MAPK_pathway MAPK/Erk Pathway Ras_active->MAPK_pathway Activates PI3K_pathway PI3K/Akt Pathway Ras_active->PI3K_pathway Activates Inflammation Pro-inflammatory Response MAPK_pathway->Inflammation Inhibition of PI3K_pathway->Inflammation Inhibition of

Caption: Simplified CD200-CD200R inhibitory signaling pathway.

References

Developing a High-Sensitivity Sandwich ELISA for Soluble CD200 Detection

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Introduction

CD200, also known as OX-2, is a type I transmembrane glycoprotein (B1211001) that plays a crucial role in immune regulation.[1][2] Its interaction with the CD200 receptor (CD200R), primarily expressed on myeloid and some lymphoid cells, delivers an inhibitory signal that helps maintain immune homeostasis and prevent excessive inflammation.[2][3][4][5] Soluble forms of CD200 (sCD200) have been identified in various biological fluids, and their quantification is of significant interest for studying inflammatory diseases, cancer, and autoimmune disorders.[6][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to develop a robust and sensitive sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for the quantitative detection of soluble CD200. The protocol outlines the key steps from antibody pair selection and optimization to the final assay procedure and data analysis.

Principle of the Sandwich ELISA

The sandwich ELISA is a highly specific and sensitive method for detecting an antigen of interest.[8] This technique utilizes a matched pair of antibodies that recognize different epitopes on the target antigen.[9][10][11] One antibody, the "capture antibody," is immobilized on the surface of a 96-well plate. When the sample containing the antigen is added, the capture antibody specifically binds and immobilizes the antigen. The second antibody, the "detection antibody," which is typically conjugated to an enzyme like horseradish peroxidase (HRP), is then added and binds to a different epitope on the captured antigen, forming a "sandwich" complex.[9] Finally, a substrate is added, which is converted by the enzyme into a measurable colored product.[12] The intensity of the color is directly proportional to the concentration of the antigen in the sample.[13]

Key Experimental Protocols

Antibody Pair Selection and Validation

The success of a sandwich ELISA heavily relies on the selection of a high-affinity and specific matched antibody pair.[9][14] The capture and detection antibodies must bind to distinct, non-overlapping epitopes on the soluble CD200 molecule to avoid steric hindrance.[9][11]

Methodology:

  • Source Candidate Antibodies: Obtain a panel of monoclonal or polyclonal antibodies raised against recombinant human CD200. It is recommended to use a monoclonal antibody as the capture antibody for high specificity and a polyclonal or another monoclonal antibody as the detection antibody.[11][14]

  • Initial Screening (Direct ELISA):

    • Coat a 96-well plate with recombinant soluble CD200 protein.

    • Block the plate to prevent non-specific binding.

    • Add each candidate antibody individually to the wells and incubate.

    • Wash the plate and add an appropriate HRP-conjugated secondary antibody.

    • Add a substrate and measure the absorbance to confirm the binding of each antibody to CD200.

  • Pairwise Testing (Sandwich Format):

    • Systematically test all possible combinations of the validated antibodies as capture and detection pairs.

    • Coat the plate with one antibody (capture).

    • Block the plate.

    • Add a known concentration of recombinant soluble CD200.

    • Add a biotinylated or HRP-conjugated version of the second antibody (detection).

    • If using a biotinylated detection antibody, add streptavidin-HRP.

    • Add substrate and measure the signal.

  • Selection Criteria: The best antibody pair will yield a high signal-to-noise ratio (high absorbance for the sample with antigen versus the blank).

Checkerboard Titration for Antibody Optimization

Once a promising antibody pair is identified, a checkerboard titration is performed to determine the optimal concentrations of the capture and detection antibodies.[15][16][17][18] This process involves testing a range of concentrations of both antibodies simultaneously to find the combination that provides the best sensitivity and dynamic range.[16]

Methodology:

  • Prepare Antibody Dilutions:

    • Prepare a series of dilutions for the capture antibody (e.g., 10 µg/mL, 5 µg/mL, 2.5 µg/mL, 1.25 µg/mL) in a suitable coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6).[15][19]

    • Prepare a series of dilutions for the biotinylated detection antibody (e.g., 1:1000, 1:2000, 1:4000, 1:8000) in a reagent diluent (e.g., 1% BSA in PBS).[15]

  • Plate Coating:

    • Coat the columns of a 96-well plate with the different dilutions of the capture antibody (100 µL/well).

    • Incubate overnight at 4°C.[19][20]

  • Assay Procedure:

    • Wash the plate and block with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[20]

    • Add a constant, mid-range concentration of recombinant soluble CD200 standard to all wells (except for the blanks).

    • Wash the plate.

    • Add the different dilutions of the detection antibody to the rows of the plate (100 µL/well).

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate and add streptavidin-HRP.

    • Incubate for 20-30 minutes at room temperature.

    • Wash the plate and add the substrate.

    • Stop the reaction and read the absorbance at 450 nm.

Data Presentation: Checkerboard Titration Results

Capture Ab Conc.Detection Ab Dilution 1:1000 (OD 450nm)Detection Ab Dilution 1:2000 (OD 450nm)Detection Ab Dilution 1:4000 (OD 450nm)Detection Ab Dilution 1:8000 (OD 450nm)
10 µg/mL 2.8502.5002.1001.500
5 µg/mL 2.6002.3501.9501.300
2.5 µg/mL 2.1001.8001.5000.900
1.25 µg/mL 1.5001.2000.8000.450
Blank 0.1500.1200.1000.080

Note: The above data is illustrative. The optimal concentrations will be those that give a high signal with a low background.

Standard Curve Generation and Final ELISA Protocol

Once the optimal antibody concentrations are determined, the final ELISA protocol can be established, and a standard curve is generated to allow for the quantification of soluble CD200 in unknown samples.

Methodology:

  • Plate Coating: Coat a 96-well plate with the optimized concentration of the capture antibody and incubate overnight at 4°C.

  • Washing and Blocking: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) and block for 1-2 hours at room temperature.[19]

  • Standard and Sample Incubation:

    • Prepare a serial dilution of the recombinant soluble CD200 standard in reagent diluent to create a standard curve (e.g., from 10,000 pg/mL to 156 pg/mL).

    • Add 100 µL of each standard dilution and unknown samples (run in duplicate or triplicate) to the wells.[21]

    • Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate and add the optimized dilution of the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

  • Enzyme and Substrate Incubation:

    • Wash the plate and add streptavidin-HRP. Incubate for 20-30 minutes at room temperature, protected from light.

    • Wash the plate and add TMB substrate. Incubate for 15-20 minutes at room temperature in the dark.

  • Stop Reaction and Read Plate: Add a stop solution (e.g., 2 N H₂SO₄) to each well and read the absorbance at 450 nm within 30 minutes.

Data Presentation: Example Standard Curve Data

Standard Concentration (pg/mL)OD 450nm (Replicate 1)OD 450nm (Replicate 2)Average OD 450nm
100002.9502.9802.965
50002.1002.1502.125
25001.3501.4001.375
12500.8000.8300.815
6250.4500.4700.460
312.50.2500.2600.255
156.250.1500.1600.155
0 (Blank)0.0500.0550.053

Data Analysis

  • Calculate Averages and Subtract Background: Calculate the average absorbance for each set of replicate standards, controls, and samples. Subtract the average zero standard (blank) optical density (OD) from all other readings.[21]

  • Generate the Standard Curve: Plot the average OD (y-axis) versus the corresponding standard concentration (x-axis). A four-parameter logistic (4-PL) curve fit is typically recommended for ELISA data.[22][23]

  • Determine Sample Concentrations: Interpolate the concentration of soluble CD200 in the unknown samples from the standard curve using their average OD values.[21]

  • Apply Dilution Factor: If samples were diluted, multiply the interpolated concentration by the dilution factor to obtain the actual concentration in the original sample.[21]

  • Assess Assay Performance: Calculate the coefficient of variation (CV) for the replicates. The CV should ideally be less than 20%.[21]

Visualizations

CD200_Signaling_Pathway cluster_cell Myeloid Cell CD200 CD200 CD200R CD200R CD200->CD200R binds Dok2 Dok2 CD200R->Dok2 recruits RasGAP RasGAP Dok2->RasGAP activates Ras Ras RasGAP->Ras inhibits MAPK MAPK Pathway (Erk, p38, JNK) Ras->MAPK activates Inflammation Pro-inflammatory Response MAPK->Inflammation leads to

Caption: CD200-CD200R Signaling Pathway.

Sandwich_ELISA_Workflow cluster_plate 96-Well Plate cluster_steps A 1. Coat with Capture Antibody B 2. Block A->B C 3. Add Sample (soluble CD200) B->C D 4. Add Detection Antibody (Biotin) C->D E 5. Add Streptavidin-HRP D->E F 6. Add Substrate E->F G 7. Add Stop Solution & Read Plate F->G CaptureAb Capture Ab Antigen sCD200 DetectionAb Detection Ab Enzyme HRP

Caption: Sandwich ELISA Experimental Workflow.

ELISA_Troubleshooting cluster_solutions_no_signal Potential Causes & Solutions cluster_solutions_high_bg Potential Causes & Solutions cluster_solutions_poor_rep Potential Causes & Solutions Problem Problem Encountered NoSignal No or Weak Signal Problem->NoSignal e.g., Low ODs HighBg High Background Problem->HighBg e.g., High Blank OD PoorRep Poor Replicates Problem->PoorRep e.g., High CV% Sol_NS1 Reagent Issue: Check expiration, storage, and preparation. NoSignal->Sol_NS1 Sol_NS2 Procedural Error: Verify incubation times/ temps, washing steps. NoSignal->Sol_NS2 Sol_HB1 Insufficient Blocking: Increase blocking time or change blocking agent. HighBg->Sol_HB1 Sol_HB2 Antibody Concentration: Titrate detection antibody to a lower concentration. HighBg->Sol_HB2 Sol_HB3 Inadequate Washing: Increase wash steps or soak time. HighBg->Sol_HB3 Sol_PR1 Pipetting Error: Check pipette calibration and technique. PoorRep->Sol_PR1 Sol_PR2 Plate Inconsistency: Ensure even temperature and proper mixing. PoorRep->Sol_PR2

Caption: ELISA Troubleshooting Decision Tree.

References

Probing the CD200-CD200R Interaction: Application Notes and Protocols for Binding Affinity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of the binding affinity between the CD200 protein and its receptor, CD200R. The interaction between CD200 and CD200R is a critical immune checkpoint that plays a pivotal role in regulating the activity of myeloid cells.[1][2][3] A thorough understanding of the binding kinetics and thermodynamics of this interaction is essential for the development of novel therapeutics targeting this pathway for the treatment of cancers, autoimmune diseases, and inflammatory disorders.

This guide covers several widely used biophysical techniques for characterizing protein-protein interactions: Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and Flow Cytometry. For each technique, a detailed protocol is provided, alongside data presentation guidelines and visual representations of key processes.

CD200-CD200R Signaling Pathway

The binding of CD200 to its receptor, CD200R, on the surface of myeloid cells initiates an intracellular signaling cascade that leads to the inhibition of cellular activation.[4] This inhibitory signal is primarily mediated through the recruitment of adaptor proteins Dok2 and the subsequent activation of RasGAP, which in turn inhibits the Ras/MAPK pathway.[1][4][5]

CD200_CD200R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CD200 CD200 CD200R CD200R CD200->CD200R Binding pY pY CD200R->pY Phosphorylation Dok2 Dok2 pY->Dok2 Recruitment RasGAP RasGAP Dok2->RasGAP Recruitment Ras Ras RasGAP->Ras Inhibition MAPK_pathway MAPK Pathway (ERK) Ras->MAPK_pathway Activation Inhibition Inhibition of Myeloid Cell Activation MAPK_pathway->Inhibition Leads to SPR_Workflow start Start immobilize Immobilize CD200R on Sensor Chip start->immobilize equilibrate Equilibrate with Running Buffer immobilize->equilibrate inject Inject Soluble CD200 (Analyte) equilibrate->inject associate Association Phase (Binding) inject->associate dissociate Dissociation Phase (Buffer Flow) associate->dissociate regenerate Regenerate Sensor Surface dissociate->regenerate analyze Data Analysis (ka, kd, Kd) regenerate->analyze end End analyze->end BLI_Workflow start Start load_sensor Load Biosensor with CD200R (Bait) start->load_sensor baseline1 Establish Baseline 1 (Running Buffer) load_sensor->baseline1 association Association (Dip in CD200 Solution) baseline1->association dissociation Dissociation (Dip in Running Buffer) association->dissociation analyze Data Analysis (ka, kd, Kd) dissociation->analyze end End analyze->end ITC_Workflow start Start prepare Prepare CD200R in Cell and CD200 in Syringe start->prepare equilibrate Equilibrate to Desired Temperature prepare->equilibrate titrate Titrate CD200 into CD200R equilibrate->titrate measure_heat Measure Heat Change with Each Injection titrate->measure_heat plot_data Plot Heat Change vs. Molar Ratio measure_heat->plot_data fit_curve Fit Data to Binding Model (Kd, n, ΔH, ΔS) plot_data->fit_curve end End fit_curve->end Flow_Cytometry_Workflow start Start prepare_cells Prepare CD200R-expressing Cells start->prepare_cells incubate_ligand Incubate Cells with Labeled CD200 prepare_cells->incubate_ligand wash_cells Wash to Remove Unbound Ligand incubate_ligand->wash_cells acquire_data Acquire Data on Flow Cytometer wash_cells->acquire_data analyze_histograms Analyze Fluorescence Histograms acquire_data->analyze_histograms end End analyze_histograms->end

References

Application Notes and Protocols for Anti-CD200 Monoclonal Antibodies in Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro applications of anti-CD200 monoclonal antibodies (mAbs), offering insights into their mechanism of action and providing detailed protocols for key experimental assays. Anti-CD200 mAbs are critical tools for investigating the CD200-CD200R immunosuppressive axis, a key checkpoint in regulating immune responses in cancer, autoimmunity, and transplantation.

Introduction to CD200 and Anti-CD200 mAbs

CD200, also known as OX-2, is a type I transmembrane glycoprotein (B1211001) widely expressed on various cell types, including B cells, a subset of T cells, dendritic cells, and endothelial cells.[1] Its receptor, CD200R, is primarily found on myeloid cells such as macrophages and mast cells. The interaction between CD200 and CD200R delivers an inhibitory signal to the CD200R-bearing cells, leading to the downregulation of inflammatory responses.[2]

In pathological conditions like acute myeloid leukemia (AML), overexpression of CD200 on cancer cells contributes to immune evasion by suppressing the anti-tumor activity of natural killer (NK) cells and T cells.[3][4] Anti-CD200 monoclonal antibodies are designed to block this interaction, thereby restoring the immune system's ability to recognize and eliminate malignant cells.[3][4] These antibodies are invaluable for in vitro studies aimed at elucidating the role of the CD200-CD200R pathway and for the preclinical evaluation of potential immunotherapies.

Mechanism of Action

Anti-CD200 mAbs function primarily by blocking the binding of CD200 on target cells (e.g., cancer cells) to CD200R on immune effector cells. This abrogation of the inhibitory signal leads to the enhanced activation and function of various immune cells.

Key Effects of Anti-CD200 mAb In Vitro:
  • Restoration of NK Cell Activity: Blocking the CD200-CD200R interaction enhances the degranulation (measured by CD107a expression) and cytokine production (e.g., IFN-γ) of NK cells, leading to increased lysis of tumor cells.[3][4]

  • Enhancement of T Cell Responses: Anti-CD200 mAbs can promote T cell proliferation and cytokine secretion, contributing to a more robust anti-tumor T cell response.

  • Modulation of Myeloid Cell Function: By blocking the inhibitory signal, these antibodies can shift macrophages towards a pro-inflammatory phenotype and reduce their suppressive functions. Agonist anti-CD200R antibodies, in contrast, can suppress macrophage activation, leading to reduced production of nitric oxide (NO) and pro-inflammatory cytokines like IL-6.[2]

Quantitative Data Summary

The following tables summarize quantitative data from in vitro studies using anti-CD200 monoclonal antibodies.

Table 1: Effect of Anti-CD200 mAb (TTI-CD200) on NK Cell Degranulation in AML Patient Samples [3][4]

Cell TypeTreatmentCD107a Expression (% of Isotype Control MFI)
CD200High AML Blasts + Autologous LymphocytesIsotype Control~100%
CD200High AML Blasts + Autologous LymphocytesTTI-CD200 (5 µg/mL)>200%
CD200Low AML Blasts + Autologous LymphocytesIsotype Control~100%
CD200Low AML Blasts + Autologous LymphocytesTTI-CD200 (5 µg/mL)No significant increase

Table 2: Effect of Anti-CD200 mAb (TTI-CD200) on IFN-γ Production in AML Patient Samples (ELISPOT) [3][4]

Cell TypeTreatmentIFN-γ Spots per Well
CD200High AML Blasts + Autologous LymphocytesIsotype Control~50
CD200High AML Blasts + Autologous LymphocytesTTI-CD200 (5 µg/mL)~150
CD200Low AML Blasts + Autologous LymphocytesIsotype Control~125
CD200Low AML Blasts + Autologous LymphocytesTTI-CD200 (5 µg/mL)No significant increase

Table 3: Effect of Anti-CD200 mAb (TTI-CD200) on CIK-mediated Lysis of CD200+ Target Cells [3][5]

Target CellsEffector:Target RatioTreatment% Cell Lysis
K562-CD200+10:1Isotype Control~20%
K562-CD200+10:1TTI-CD200~40%
K562-CD200-10:1Isotype Control~45%

Table 4: Effect of Agonist Anti-CD200R mAb (DX109) on Macrophage Nitric Oxide (NO) Production [2]

Cell TypeStimulationTreatmentNO Production (Relative to Stimulated Control)
Bone Marrow-Derived MacrophagesIFN-γControl100%
Bone Marrow-Derived MacrophagesIFN-γDX109 (agonist mAb)Significantly Reduced

Experimental Protocols

Detailed methodologies for key in vitro experiments involving anti-CD200 monoclonal antibodies are provided below.

Protocol 1: NK Cell Degranulation Assay (CD107a Staining by Flow Cytometry)

This assay measures the degranulation of NK cells, a key indicator of their cytotoxic potential, upon encountering target cells.

Materials:

  • Anti-human CD200 blocking antibody (e.g., TTI-CD200) and corresponding isotype control.

  • Primary AML blasts (CD200High and CD200Low) and autologous lymphocytes.

  • Fluorochrome-conjugated anti-human CD107a, CD3, CD16, and CD56 antibodies.

  • GolgiStop™ (containing monensin).

  • FACS buffer (PBS with 2% FBS).

  • 96-well U-bottom plate.

Procedure:

  • Co-culture primary AML blasts with autologous lymphocytes at an appropriate effector-to-target ratio in a 96-well U-bottom plate.

  • Add the anti-CD200 blocking antibody (e.g., 5 µg/mL) or isotype control to the respective wells.

  • Add fluorochrome-conjugated anti-CD107a antibody to all wells.

  • Add GolgiStop™ according to the manufacturer's instructions.

  • Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.[3]

  • After incubation, wash the cells with FACS buffer.

  • Stain the cells with a cocktail of fluorochrome-conjugated antibodies against CD3, CD16, and CD56 for 30 minutes at 4°C to identify the NK cell population (CD3-CD56+).

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

  • Analyze the percentage of CD107a+ cells within the NK cell gate.

Protocol 2: IFN-γ ELISPOT Assay

This assay quantifies the frequency of IFN-γ-secreting cells upon stimulation.

Materials:

  • ELISPOT plate pre-coated with anti-human IFN-γ capture antibody.

  • Anti-human CD200 blocking antibody (e.g., TTI-CD200) and corresponding isotype control.

  • Primary AML blasts and autologous lymphocytes.

  • Biotinylated anti-human IFN-γ detection antibody.

  • Streptavidin-HRP conjugate.

  • ELISPOT substrate (e.g., AEC or BCIP/NBT).

  • RPMI-1640 medium with 10% FBS.

Procedure:

  • Prepare the ELISPOT plate according to the manufacturer's instructions (pre-wetting and blocking).

  • Seed autologous lymphocytes and AML blasts in the wells of the ELISPOT plate.

  • Add the anti-CD200 blocking antibody (e.g., 5 µg/mL) or isotype control.[3]

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Wash the plate to remove cells.

  • Add the biotinylated anti-human IFN-γ detection antibody and incubate as recommended by the manufacturer.

  • Wash the plate and add the streptavidin-HRP conjugate.

  • After incubation and further washing, add the substrate and monitor for spot development.

  • Stop the reaction by washing with distilled water.

  • Count the number of spots per well using an ELISPOT reader.

Protocol 3: Macrophage Nitric Oxide (NO) Production Assay

This assay measures the production of nitric oxide, a pro-inflammatory mediator, by macrophages. This protocol is adapted for an agonist anti-CD200R antibody.

Materials:

  • Agonist anti-mouse CD200R antibody (e.g., DX109) and isotype control.

  • Bone marrow-derived macrophages (BMDMs).

  • Recombinant mouse IFN-γ.

  • Griess Reagent System.

  • DMEM with 10% FBS.

  • 96-well flat-bottom plate.

Procedure:

  • Seed BMDMs in a 96-well plate and allow them to adhere.

  • Pre-incubate the cells with the agonist anti-CD200R antibody or isotype control for 1-2 hours.[2]

  • Stimulate the cells with IFN-γ.

  • Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Collect the cell culture supernatants.

  • Measure the nitrite (B80452) concentration in the supernatants using the Griess Reagent System according to the manufacturer's protocol. The absorbance is typically read at 540 nm.

  • Calculate the concentration of nitrite based on a sodium nitrite standard curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the CD200-CD200R signaling pathway and a general experimental workflow for assessing the in vitro effects of anti-CD200 mAbs.

CD200_Signaling_Pathway cluster_cell1 CD200-Expressing Cell (e.g., Cancer Cell) cluster_cell2 CD200R-Expressing Cell (e.g., Macrophage, NK Cell) cluster_intervention Therapeutic Intervention CD200 CD200 CD200R CD200R CD200->CD200R Binding Dok1_2 Dok1/2 CD200R->Dok1_2 Recruitment & Phosphorylation RasGAP RasGAP Dok1_2->RasGAP Recruitment Ras Ras RasGAP->Ras Inhibition MAPK MAPK Pathway (ERK, p38) Ras->MAPK Activation Immune_Suppression Immune Suppression MAPK->Immune_Suppression Leads to Anti_CD200_mAb Anti-CD200 mAb Anti_CD200_mAb->CD200 Blocks Binding

Caption: CD200-CD200R signaling pathway and the blocking action of anti-CD200 mAb.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment In Vitro Co-culture and Treatment cluster_assays Functional Assays cluster_analysis Data Analysis Isolate_Cells Isolate Effector Cells (e.g., NK cells, T cells) and Target Cells Co_culture Co-culture Effector and Target Cells Isolate_Cells->Co_culture Add_Antibody Add Anti-CD200 mAb or Isotype Control Co_culture->Add_Antibody Flow_Cytometry Flow Cytometry (e.g., CD107a, Cytokine Staining) Add_Antibody->Flow_Cytometry ELISA_ELISPOT ELISA / ELISPOT (Cytokine Quantification) Add_Antibody->ELISA_ELISPOT Cytotoxicity_Assay Cytotoxicity Assay (% Cell Lysis) Add_Antibody->Cytotoxicity_Assay Data_Analysis Analyze and Compare Treatment vs. Control Flow_Cytometry->Data_Analysis ELISA_ELISPOT->Data_Analysis Cytotoxicity_Assay->Data_Analysis

Caption: General experimental workflow for in vitro studies with anti-CD200 mAb.

References

CD200: A Key Biomarker in Chronic Lymphocytic Leukemia - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CD200, a type I transmembrane glycoprotein, has emerged as a significant biomarker in the landscape of chronic lymphocytic leukemia (CLL). Its consistent overexpression on CLL cells compared to normal B lymphocytes presents a valuable tool for diagnosis, prognosis, and therapeutic targeting. This document provides a comprehensive overview of CD200's role in CLL, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathway and experimental workflows.

CD200 exerts its influence through interaction with its receptor, CD200R, which is predominantly expressed on myeloid cells and a subset of T cells. This interaction delivers an inhibitory signal, leading to immune suppression within the tumor microenvironment. This mechanism allows CLL cells to evade immune surveillance, contributing to disease progression. The soluble form of CD200 (sCD200), shed from the cell surface, is also detectable in the serum of CLL patients and holds prognostic significance.

Data Presentation: Quantitative Analysis of CD200 in CLL

The expression of both membrane-bound and soluble CD200 has been quantified in numerous studies, establishing its association with clinical outcomes in CLL.

Table 1: Membrane-Bound CD200 Expression in CLL
ParameterCLL PatientsHealthy Controls/Other B-Cell MalignanciesKey FindingsReference
CD200 Positivity >95% of casesLow to negative in Mantle Cell Lymphoma (MCL)High sensitivity for differentiating CLL from MCL.[1][2]
Mean Fluorescence Intensity (MFI) Significantly higher than normal B cellsLower in Monoclonal B-cell Lymphocytosis (MBL) and some other B-cell neoplasms.Higher MFI may correlate with certain cytogenetic features.[1] Lower MFI (<189.5) has been associated with shorter time-to-treatment.[3][4][5]
Table 2: Soluble CD200 (sCD200) Levels in CLL
ParameterCLL PatientsHealthy ControlsPrognostic SignificanceReference
Median Serum Concentration ~1281 pg/mL~799 pg/mLSignificantly higher in CLL patients.[6][7]
Prognostic Cut-off >752.5 pg/mL or >1281 pg/mLN/AHigher sCD200 levels are associated with shorter time-to-first treatment and overall survival.[6][7][8]

Signaling Pathway and Therapeutic Targeting

The interaction between CD200 on CLL cells and CD200R on immune cells triggers a signaling cascade that dampens the anti-tumor immune response.

CD200_Signaling_Pathway CD200-CD200R Signaling Pathway cluster_CLL CLL Cell cluster_Myeloid Myeloid Cell cluster_Therapy Therapeutic Intervention CD200 CD200 CD200R CD200R CD200->CD200R Binding Dok1_2 Dok1/2 CD200R->Dok1_2 Phosphorylation RasGAP RasGAP Dok1_2->RasGAP SHIP SHIP Dok1_2->SHIP Ras Ras RasGAP->Ras PI3K PI3K SHIP->PI3K ERK ERK Ras->ERK Activation Suppression Immune Suppression (↓ Pro-inflammatory cytokines, ↑ Tregs) ERK->Suppression PI3K->Suppression Samalizumab Samalizumab (Anti-CD200 mAb) Samalizumab->CD200 Blocks Interaction

Caption: CD200-CD200R signaling cascade and the mechanism of action of samalizumab.

The anti-CD200 monoclonal antibody, samalizumab , is a therapeutic agent designed to block the CD200-CD200R interaction.[9][10][11] By preventing this immunosuppressive signaling, samalizumab aims to restore the host's anti-tumor immunity.[12][13]

Experimental Protocols

Accurate and reproducible measurement of CD200 is crucial for its clinical application. The following are detailed protocols for the quantification of membrane-bound and soluble CD200.

Protocol 1: Flow Cytometry for Membrane-Bound CD200 on CLL Cells

This protocol outlines the steps for staining peripheral blood mononuclear cells (PBMCs) to determine the expression level of CD200 on CLL cells.

Materials:

  • Peripheral blood collected in EDTA tubes

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS)

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.09% sodium azide)

  • Fluorochrome-conjugated monoclonal antibodies:

    • Anti-CD19 (e.g., clone HIB19)

    • Anti-CD5 (e.g., clone UCHT2)

    • Anti-CD200 (e.g., clone OX104)[14]

    • Isotype control for CD200

  • Red Blood Cell (RBC) Lysis Buffer

  • Flow cytometer

Procedure:

  • PBMC Isolation:

    • Dilute whole blood 1:1 with PBS.

    • Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • Carefully collect the mononuclear cell layer at the plasma-Ficoll interface.

    • Wash the cells twice with PBS.

  • Cell Staining:

    • Resuspend the PBMC pellet in Flow Cytometry Staining Buffer to a concentration of 1 x 10^7 cells/mL.

    • Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.

    • Add the pre-determined optimal concentration of fluorochrome-conjugated antibodies to the respective tubes. Include a tube with the isotype control.

    • Vortex gently and incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer, centrifuging at 300 x g for 5 minutes.

  • RBC Lysis (if using whole blood):

    • If starting with whole blood, after antibody incubation, add 2 mL of 1X RBC Lysis Buffer.

    • Incubate for 10 minutes at room temperature in the dark.

    • Centrifuge and wash as described above.

  • Data Acquisition and Analysis:

    • Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.

    • Acquire the samples on a calibrated flow cytometer.

    • Gate on the lymphocyte population based on forward and side scatter properties.

    • Within the lymphocyte gate, identify the CLL population by gating on CD19+ and CD5+ cells.

    • Determine the percentage of CD200+ cells and the Mean Fluorescence Intensity (MFI) of CD200 on the CLL cell population.

Flow_Cytometry_Workflow Flow Cytometry Experimental Workflow Sample Peripheral Blood Sample Isolation PBMC Isolation (Ficoll Gradient) Sample->Isolation Staining Cell Staining (Anti-CD19, Anti-CD5, Anti-CD200) Isolation->Staining Wash1 Wash Staining->Wash1 Acquisition Flow Cytometer Acquisition Wash1->Acquisition Gating Gating on Lymphocytes (FSC vs SSC) Acquisition->Gating CLL_ID Identify CLL Cells (CD19+ / CD5+) Gating->CLL_ID Analysis Analyze CD200 Expression (% positive, MFI) CLL_ID->Analysis Result Quantitative Result Analysis->Result

Caption: Workflow for quantifying membrane-bound CD200 on CLL cells via flow cytometry.

Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Soluble CD200 (sCD200)

This protocol provides a general procedure for measuring the concentration of sCD200 in patient serum using a sandwich ELISA kit.

Materials:

  • Human CD200 ELISA Kit (e.g., from Thermo Fisher Scientific, RayBiotech, or Abcam)[15][16][17]

  • Patient serum samples

  • Microplate reader capable of measuring absorbance at 450 nm

  • Precision pipettes and tips

  • Wash buffer

  • Assay diluent

  • TMB substrate

  • Stop solution

Procedure:

  • Reagent Preparation:

    • Prepare all reagents, including wash buffer, standards, and detection antibody, according to the kit manufacturer's instructions.[15][16]

  • Sample Preparation:

    • Centrifuge blood samples to separate serum.

    • Dilute serum samples as recommended by the kit manual (e.g., 1:2 dilution).[15]

  • Assay Procedure:

    • Add 100 µL of standards, controls, and diluted samples to the appropriate wells of the pre-coated microplate.

    • Incubate for the time and temperature specified in the kit protocol (e.g., 2.5 hours at room temperature).[16]

    • Wash the wells multiple times with wash buffer.

    • Add 100 µL of the biotinylated detection antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the wells.

    • Add 100 µL of Streptavidin-HRP solution to each well.

    • Incubate for 45 minutes at room temperature.

    • Wash the wells.

    • Add 100 µL of TMB substrate to each well and incubate in the dark for 30 minutes.

    • Add 50 µL of stop solution to each well.

  • Data Analysis:

    • Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of sCD200 in the patient samples by interpolating their absorbance values on the standard curve.

ELISA_Workflow ELISA Experimental Workflow Sample Serum Sample Preparation Sample Dilution Sample->Preparation Add_Sample Add Sample/Standard to Plate Preparation->Add_Sample Incubate1 Incubate Add_Sample->Incubate1 Wash1 Wash Incubate1->Wash1 Add_Detection_Ab Add Detection Antibody Wash1->Add_Detection_Ab Incubate2 Incubate Add_Detection_Ab->Incubate2 Wash2 Wash Incubate2->Wash2 Add_Enzyme Add Streptavidin-HRP Wash2->Add_Enzyme Incubate3 Incubate Add_Enzyme->Incubate3 Wash3 Wash Incubate3->Wash3 Add_Substrate Add TMB Substrate Wash3->Add_Substrate Incubate4 Incubate (in dark) Add_Substrate->Incubate4 Add_Stop Add Stop Solution Incubate4->Add_Stop Read_Plate Read Absorbance at 450nm Add_Stop->Read_Plate Analysis Calculate Concentration Read_Plate->Analysis Result sCD200 Concentration Analysis->Result

Caption: Generalized workflow for the quantification of soluble CD200 using an ELISA kit.

Conclusion

CD200 is a robust and clinically relevant biomarker in chronic lymphocytic leukemia. Its high expression on CLL cells aids in the differential diagnosis from other B-cell malignancies, particularly MCL. Furthermore, both membrane-bound and soluble CD200 levels provide valuable prognostic information, with higher levels generally indicating a more aggressive disease course. The immunosuppressive nature of the CD200-CD200R signaling pathway makes it an attractive therapeutic target. The detailed protocols provided herein offer a standardized approach for the quantification of CD200, facilitating further research and its potential integration into routine clinical practice for the management of CLL.

References

Application Notes and Protocols: Modulating Immune Responses with a CD200 Fusion Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The CD200/CD200R signaling axis is a critical immunoregulatory pathway that maintains immune homeostasis and prevents excessive inflammation. CD200, a type I transmembrane glycoprotein, is broadly expressed on various cell types, including neurons, endothelial cells, and lymphocytes.[1][2] Its receptor, CD200R, is primarily found on myeloid lineage cells such as macrophages, microglia, dendritic cells, and mast cells.[2][3] The interaction between CD200 and CD200R delivers a potent inhibitory signal to myeloid cells, effectively dampening pro-inflammatory responses.[4] This mechanism has been harnessed through the development of soluble CD200 fusion proteins (e.g., CD200-Fc), which act as CD200R agonists to modulate immune responses in various therapeutic contexts, including autoimmune disease, transplantation, and neuroinflammation.[5][6]

These application notes provide an overview of the mechanism of action of CD200 fusion proteins and detailed protocols for their production and in vitro/in vivo evaluation.

Mechanism of Action: The CD200-CD200R Signaling Pathway

Engagement of the CD200 receptor (CD200R1) by a CD200 fusion protein initiates an intracellular signaling cascade that results in the suppression of myeloid cell activation.[7] This process is distinct from many other inhibitory pathways that rely on ITIM motifs.

  • Receptor Ligation and Phosphorylation: Binding of the CD200 fusion protein to CD200R1 on the cell surface leads to the phosphorylation of tyrosine residues within the receptor's cytoplasmic tail.[5][8]

  • Recruitment of Adaptor Proteins: The phosphorylated tyrosine motifs, specifically within an NPxY sequence, serve as docking sites for the adaptor proteins Dok1 and Dok2.[7][9]

  • Inhibition of Downstream Signaling: Dok1/2, once recruited, bind to Ras GTPase-activating protein (RasGAP).[5][9] This complex inhibits the Ras/MAPK signaling pathway, leading to reduced phosphorylation and activation of key inflammatory kinases such as ERK, p38, and JNK.[5]

  • Suppression of Inflammation: The net effect of this cascade is the inhibition of classical macrophage activation and the reduced production and release of pro-inflammatory cytokines and mediators, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), IL-6, and inducible nitric oxide synthase (iNOS).[1][7]

CD200_Signaling_Pathway cluster_membrane Cell Membrane Extracellular Extracellular Intracellular Intracellular CD200Fc CD200 Fusion Protein (e.g., CD200-Fc) CD200R CD200R1 CD200Fc->CD200R Binds Dok12 Dok1 / Dok2 CD200R->Dok12 Recruits & Phosphorylates RasGAP RasGAP Dok12->RasGAP Binds Ras Ras RasGAP->Ras Inhibits MAPK MAPK Pathway (ERK, p38, JNK) Ras->MAPK Activates Inflammation Pro-inflammatory Response (TNF-α, IL-6, iNOS) MAPK->Inflammation Promotes

Caption: CD200-CD200R1 inhibitory signaling pathway.

Data Presentation: Efficacy of CD200 Fusion Protein

The following tables summarize quantitative data from preclinical studies evaluating the efficacy of CD200-Fc fusion proteins in various models.

Table 1: In Vitro Inhibition of Pro-inflammatory Mediators by CD200-Fc

Cell Type Stimulant Analyte CD200-Fc Conc. % Inhibition / Effect Reference
Rat Primary Microglia LPS (1 µg/mL) TNF-α 100 µg/mL ~55% reduction [9]
Rat Primary Microglia LPS (1 µg/mL) IL-1β 100 µg/mL ~45% reduction [9]
Rat Primary Microglia LPS (1 µg/mL) IL-6 100 µg/mL ~50% reduction [9]
Mouse Endothelial Cells CSE (250 µg/mL) TNF-α 10 & 100 µg/mL Significant abrogation [10]
Mouse Endothelial Cells CSE (250 µg/mL) IL-6 10 & 100 µg/mL Significant abrogation [10]
Human Cervical Cancer Cells LPS (40 µg/mL) IL-1β 1, 10, 100 µg/mL Dose-dependent downregulation [11][12]
Rat Macrophages IFN-γ + LPS IL-1β, IL-6 Not specified Suppression observed [1]

CSE: Cigarette Smoke Extract; LPS: Lipopolysaccharide

Table 2: In Vivo Efficacy of CD200-Fc in Autoimmune Disease Models

Model Animal Strain Treatment Protocol Key Outcomes Reference
Collagen-Induced Arthritis (CIA) DBA/1 Mice 15 µ g/mouse every 3 days Prevention of arthritis development; ~50% reduction in serum anti-collagen IgG; significant decrease in serum TNF-α & IFN-γ. [12]
Established CIA DBA/1 Mice 1 mg/kg (4 doses over 10 days) Significant reduction in clinical and histological severity, comparable to TNFR-Fc at 4 mg/kg.

| Experimental Autoimmune Encephalomyelitis (EAE) | C57BL/6 Mice | 100 µ g/mouse every other day (from disease onset) | Mean maximal clinical score reduced from ~3.0 to ~2.3; reduced demyelination and axonal damage. |[2][9] |

Experimental Protocols

The following section provides detailed protocols for the production and evaluation of CD200 fusion proteins.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation P1 Step 1: Production & Purification of CD200-Fc P2 Step 2: In Vitro Functional Assays P1->P2 P3 Step 3: In Vivo Efficacy Studies P2->P3 A1 Macrophage Activation Assay A2 Mixed Lymphocyte Reaction (MLR) B1 Autoimmune Model (CIA or EAE) B2 Allograft Model endpoint Endpoint Analysis: - Clinical Scores - Histology - Cytokine Profiling - Immune Cell Phenotyping P3->endpoint

Caption: General experimental workflow for CD200 fusion protein evaluation.
Protocol 1: Production and Purification of CD200-Fc Fusion Protein

This protocol describes the laboratory-scale production of a CD200-Fc fusion protein using a mammalian expression system, followed by affinity purification.

1.1. Plasmid Construction and Transfection:

  • Construct Design: The extracellular domain of CD200 (e.g., Gln31-Gly232 of human CD200) is cloned into a mammalian expression vector upstream of a human IgG1 Fc domain (Pro100-Lys330).[13] A linker sequence (e.g., Gly-Gly) may be included between the CD200 and Fc domains.[14]

  • Cell Line: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells are commonly used for their ability to perform proper post-translational modifications, including glycosylation.[15]

  • Transfection: Transiently transfect the expression plasmid into suspension-adapted CHO or HEK293 cells using a suitable transfection reagent (e.g., PEI, Lipofectamine) according to the manufacturer's protocol. Culture the cells in serum-free expression medium.

1.2. Protein Expression and Harvest:

  • Culture the transfected cells for 3-5 days at 37°C with 5% CO2.

  • Harvest the cell culture supernatant, which contains the secreted CD200-Fc protein, by centrifugation (e.g., 1,000 x g for 10 minutes) to pellet the cells.

  • Filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris.

1.3. Affinity Purification using Protein A:

  • Column Preparation: Equilibrate a Protein A affinity chromatography column with a binding buffer (e.g., PBS, pH 7.4).

  • Loading: Load the clarified supernatant onto the equilibrated Protein A column. The Fc portion of the fusion protein will bind to the Protein A resin.

  • Washing: Wash the column extensively with binding buffer to remove unbound proteins and impurities.

  • Elution: Elute the bound CD200-Fc protein using a low pH elution buffer (e.g., 100 mM sodium citrate, pH 3.5). Collect the eluate in fractions into tubes containing a neutralization buffer (e.g., 1 M Tris, pH 8.0) to immediately raise the pH and prevent protein aggregation.

  • Buffer Exchange: Pool the fractions containing the purified protein and perform a buffer exchange into a stable storage buffer (e.g., PBS, pH 7.4) using dialysis or a desalting column.

1.4. Quality Control:

  • Purity Assessment: Analyze the purified protein by SDS-PAGE under reducing and non-reducing conditions. The protein should appear as a single band at the expected molecular weight (monomer ~70-75 kDa, dimer ~140-150 kDa).[13] Purity should be ≥95%.[14]

  • Concentration: Determine the protein concentration using a standard method (e.g., BCA assay or A280 measurement).

  • Endotoxin (B1171834) Levels: Ensure endotoxin levels are low (<1 EU/µg) for use in cell-based assays and in vivo studies.[14]

  • Activity: Confirm binding activity to CD200R via ELISA.[13]

Protocol 2: In Vitro Macrophage Activation Assay

This assay evaluates the ability of CD200-Fc to suppress the activation of macrophages stimulated with an inflammatory agent like Lipopolysaccharide (LPS).

2.1. Generation of Bone Marrow-Derived Macrophages (BMDMs):

  • Harvest bone marrow from the femurs and tibias of mice.

  • Culture the cells in RPMI-1640 complete medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20-30 ng/mL M-CSF for 6-7 days to differentiate them into macrophages.

2.2. Macrophage Stimulation and Treatment:

  • Harvest the differentiated BMDMs and seed them into a 96-well plate at a density of 1 x 10^5 cells/well.

  • Pre-treat the cells with various concentrations of CD200-Fc (e.g., 0.1, 1, 10, 100 µg/mL) or a control protein (e.g., human IgG1-Fc) for 12-24 hours.[9]

  • Stimulate the macrophages with LPS (e.g., 100 ng/mL - 1 µg/mL) for an additional 18-24 hours.[9] Include unstimulated and LPS-only controls.

2.3. Endpoint Analysis:

  • Cytokine Measurement: Collect the culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or a multiplex bead array.

  • Gene Expression: Lyse the cells and extract RNA. Analyze the expression of inflammatory genes (e.g., Tnf, Il6, Nos2) by qRT-PCR.

  • Surface Marker Expression: Analyze the expression of macrophage activation markers (e.g., CD80, MHC-II) by flow cytometry.

Protocol 3: One-Way Mixed Lymphocyte Reaction (MLR)

This assay assesses the immunosuppressive capacity of CD200-Fc on T-cell proliferation in response to allogeneic stimulation.

3.1. Cell Preparation:

  • Isolate PBMCs: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from two healthy, HLA-mismatched donors (Donor A and Donor B) using Ficoll-Paque density gradient centrifugation.

  • Prepare Responder Cells: Use PBMCs from Donor A as the responder cells.

  • Prepare Stimulator Cells: Treat PBMCs from Donor B (stimulator cells) with Mitomycin C (25-50 µg/mL) or irradiation (e.g., 30 Gy) to inhibit their proliferation.[14]

3.2. MLR Assay Setup:

  • Seed responder cells (Donor A) into a 96-well flat-bottom plate at 2 x 10^5 cells/well.

  • Add the inactivated stimulator cells (Donor B) to the wells at a 1:1 ratio with the responder cells.

  • Add serial dilutions of CD200-Fc or control protein to the appropriate wells.

  • Include control wells: responder cells alone (negative control) and responder + stimulator cells without treatment (positive control).

  • Incubate the plate for 4-5 days at 37°C with 5% CO2.

3.3. Endpoint Analysis:

  • Proliferation: On day 4, add BrdU or [3H]-thymidine to the wells and incubate for another 18-24 hours. Measure incorporation using a BrdU ELISA kit or by scintillation counting to quantify T-cell proliferation.

  • Cytokine Analysis: On day 3 or 4, collect supernatant to measure cytokine production (e.g., IFN-γ, IL-2) by ELISA.

Protocol 4: In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Model

This protocol details the induction of arthritis in mice and treatment with CD200-Fc.

4.1. Animals:

  • Use male DBA/1 mice, 8-10 weeks old, as they are highly susceptible to CIA.

4.2. Induction of CIA:

  • Immunization (Day 0): Emulsify bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA). Inject 100 µL of the emulsion (containing 100 µg collagen) intradermally at the base of the tail.[15]

  • Booster (Day 21): Inject 100 µL of an emulsion of type II collagen in Incomplete Freund's Adjuvant (IFA) intradermally at a different site near the base of the tail.

4.3. Treatment and Monitoring:

  • Treatment: For a therapeutic model, begin treatment after the onset of clinical signs of arthritis. Administer CD200-Fc (e.g., 1 mg/kg) or a control (vehicle or isotype control Fc protein) via intraperitoneal or subcutaneous injection. A typical regimen is 4 doses over 10 days.

  • Clinical Scoring: Monitor the mice daily for signs of arthritis. Score each paw on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling, 3=severe swelling of entire paw, 4=ankylosis). The maximum score per mouse is 16.

4.4. Endpoint Analysis (e.g., on Day 42):

  • Histology: Collect hind paws, fix in formalin, decalcify, and embed in paraffin. Stain sections with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.

  • Serum Analysis: Collect blood to measure serum levels of anti-collagen antibodies (IgG1, IgG2a) and systemic cytokines (TNF-α, IFN-γ) by ELISA.

  • Joint Analysis: Isolate RNA from joint tissue to measure local expression of inflammatory mediators (e.g., Tnf, Il1b, Mmp13) by qRT-PCR.

Protocol 5: In Vivo Efficacy in an Experimental Autoimmune Encephalomyelitis (EAE) Model

This protocol describes the induction of a multiple sclerosis-like disease in mice and treatment with CD200-Fc.

5.1. Animals:

  • Use female C57BL/6 mice, 8-10 weeks old.

5.2. Induction of EAE:

  • Immunization (Day 0): Emulsify Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) in Complete Freund's Adjuvant (CFA). Subcutaneously inject 100-200 µL of the emulsion (containing 100-200 µg MOG peptide) over two sites on the flank.[9]

  • Pertussis Toxin: On Day 0 and Day 2, administer 200-300 ng of Pertussis Toxin in PBS via intraperitoneal injection. This is crucial for breaking the blood-brain barrier.

5.3. Treatment and Monitoring:

  • Treatment: Begin treatment at the onset of clinical symptoms (typically around day 10). Administer CD200-Fc (100 µ g/mouse ) or a control protein subcutaneously every other day until the experimental endpoint (e.g., day 30).[7][9]

  • Clinical Scoring: Monitor mice daily for clinical signs of EAE on a scale of 0-5 (0=normal, 1=limp tail, 2=hind limb weakness, 3=hind limb paralysis, 4=hind and forelimb paralysis, 5=moribund).[13]

5.4. Endpoint Analysis:

  • Histology: Perfuse mice with 4% paraformaldehyde. Collect the spinal cord and brain. Analyze sections for immune cell infiltration (H&E staining) and demyelination (Luxol Fast Blue staining).[2]

  • Immunohistochemistry: Stain CNS tissue for markers of microglia/macrophage activation (e.g., Iba1, CD11b) and axonal damage.[9]

  • Flow Cytometry: Isolate mononuclear cells from the CNS and spleen to analyze the phenotype and cytokine production of infiltrating immune cells (e.g., CD11b+, CD4+, CD8+ cells).[9]

References

Experimental Models for In Vivo Investigation of CD200: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of in vivo experimental models for studying the immunoregulatory molecule CD200. It includes detailed application notes, step-by-step protocols for key experiments, and a summary of quantitative data to facilitate the design and execution of preclinical studies targeting the CD200 pathway.

Introduction to CD200

CD200 is a type I transmembrane glycoprotein (B1211001) that interacts with its receptor, CD200R, to deliver inhibitory signals that play a crucial role in maintaining immune homeostasis.[1][2] Dysregulation of the CD200-CD200R pathway has been implicated in various pathologies, including autoimmune diseases, neuroinflammatory disorders, and cancer.[1][2] Consequently, this pathway has emerged as a promising target for therapeutic intervention.

In Vivo Experimental Models

A variety of in vivo models are available to investigate the multifaceted roles of CD200 in health and disease. These models are instrumental in elucidating the mechanism of action of CD200-targeted therapies and evaluating their preclinical efficacy and safety.

Humanized CD200/CD200R Knock-in Mouse Models

Humanized mouse models, in which the murine Cd200 and/or Cd200r genes are replaced with their human counterparts, are invaluable tools for evaluating the efficacy of therapeutic antibodies targeting human CD200 or CD200R.[3][4][5]

Application: These models are essential for the preclinical assessment of anti-human CD200/CD200R antibodies in various disease contexts, particularly in oncology.[3][4]

Generation of B-hCD200/hCD200R Mice: In this model, exons 1-5 of the mouse Cd200 gene, which encode the signal peptide, extracellular domain, transmembrane domain, and cytoplasmic region, are replaced by the corresponding human CD200 exons.[4] Similarly, exons 2-5 of the mouse Cd200r1 gene, encoding the extracellular domain, are replaced by human CD200R1 exons.[4][6] The expression of the human transgenes is driven by the endogenous mouse promoters.[4]

CD200 Knockout (KO) Mouse Models

CD200 knockout mice, which lack a functional Cd200 gene, provide a fundamental tool to study the consequences of CD200 deficiency. These mice exhibit heightened susceptibility to autoimmune and inflammatory conditions.

Application: CD200 KO mice are instrumental in studying the role of CD200 in regulating immune responses in models of autoimmune diseases such as Experimental Autoimmune Encephalomyelitis (EAE) and Collagen-Induced Arthritis (CIA).[3]

Transgenic Mouse Models

Transgenic mouse models can be engineered to overexpress CD200 in specific tissues or cell types, allowing for the investigation of the effects of localized CD200 upregulation.

Application: These models are useful for studying the immunosuppressive effects of CD200 in the tumor microenvironment or in specific neurological contexts.

Experimental Protocols

Below are detailed protocols for key in vivo experiments utilizing these mouse models.

Protocol 1: Induction of Experimental Autoimmune Encephalomyelitis (EAE) in CD200 KO Mice

EAE is a widely used animal model for multiple sclerosis.

Materials:

  • CD200 KO mice (C57BL/6 background) and wild-type C57BL/6 control mice (8-12 weeks old).

  • Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55).

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra.

  • Pertussis toxin (PTX).

  • Sterile PBS.

  • Anesthesia (e.g., isoflurane).

Procedure:

  • Immunization (Day 0): a. Prepare an emulsion of MOG35-55 in CFA at a final concentration of 2 mg/mL MOG35-55 and 4 mg/mL M. tuberculosis. b. Anesthetize the mice. c. Inject 100 µL of the emulsion subcutaneously at two sites on the flank.[7] d. Administer 200 ng of PTX intraperitoneally (i.p.) in 100 µL of PBS.[8]

  • PTX Boost (Day 2): a. Administer a second dose of 200 ng of PTX i.p. in 100 µL of PBS.[8]

  • Clinical Scoring: a. Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization. b. Score the disease severity on a scale of 0-5:

    • 0: No clinical signs.
    • 1: Limp tail.
    • 2: Hind limb weakness.
    • 3: Complete hind limb paralysis.
    • 4: Hind limb and forelimb paralysis.
    • 5: Moribund state.

  • Data Analysis: a. Record the daily clinical scores and body weight. b. At the end of the experiment (typically day 21-28), euthanize the mice and harvest spleens and spinal cords for histological and immunological analysis (e.g., flow cytometry for immune cell infiltration, cytokine analysis).

Protocol 2: Induction of Collagen-Induced Arthritis (CIA) in CD200 KO Mice

CIA is a widely used animal model for rheumatoid arthritis.

Materials:

  • CD200 KO mice (DBA/1 background recommended for high incidence, though C57BL/6 can be used with specific protocols) and wild-type control mice.[9][10]

  • Chicken Type II Collagen.[9][10]

  • Complete Freund's Adjuvant (CFA) containing M. tuberculosis.

  • Incomplete Freund's Adjuvant (IFA).

  • 0.1 M Acetic Acid.

Procedure:

  • Primary Immunization (Day 0): a. Prepare an emulsion of 2 mg/mL chicken type II collagen in 0.1 M acetic acid with an equal volume of CFA (containing 4 mg/mL M. tuberculosis). b. Inject 100 µL of the emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21): a. Prepare an emulsion of 2 mg/mL chicken type II collagen in 0.1 M acetic acid with an equal volume of IFA. b. Inject 100 µL of the emulsion intradermally at a site proximal to the primary injection.[11]

  • Arthritis Scoring: a. Visually inspect the paws three times a week starting from day 21. b. Score each paw on a scale of 0-4:

    • 0: No evidence of erythema or swelling.
    • 1: Erythema and mild swelling confined to the tarsals or ankle joint.
    • 2: Erythema and mild swelling extending from the ankle to the tarsals.
    • 3: Erythema and moderate swelling extending from the ankle to the metatarsal joints.
    • 4: Erythema and severe swelling encompassing the ankle, foot, and digits. c. The maximum score per mouse is 16.

  • Data Analysis: a. Monitor disease incidence and severity. b. At the end of the study, collect paws for histology and serum for antibody and cytokine analysis.

Protocol 3: In Vivo Antibody Blockade in a Syngeneic Tumor Model using Humanized CD200/CD200R Mice

This protocol outlines the evaluation of an anti-human CD200 antibody in a tumor model established in B-hCD200/hCD200R mice.

Materials:

  • B-hCD200/hCD200R mice.[4]

  • Syngeneic tumor cell line engineered to express human CD200 (e.g., B-hCD200 MC38).[4]

  • Anti-human CD200 therapeutic antibody and corresponding isotype control antibody.

  • Sterile PBS or other vehicle.

  • Calipers for tumor measurement.

Procedure:

  • Tumor Cell Implantation: a. Culture and harvest B-hCD200 MC38 cells during their logarithmic growth phase. b. Resuspend the cells in sterile PBS at a concentration of 5 x 10^6 cells/mL. c. Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the flank of each mouse.[4][12]

  • Treatment: a. Once tumors reach a palpable size (e.g., ~100 mm³), randomize the mice into treatment and control groups.[4] b. Administer the anti-human CD200 antibody and isotype control (e.g., 200 µ g/mouse ) via intraperitoneal injection three times a week.[13]

  • Tumor Growth Monitoring: a. Measure tumor dimensions with calipers every 2-3 days. b. Calculate tumor volume using the formula: (Length x Width²) / 2. c. Monitor the body weight and overall health of the mice.

  • Endpoint Analysis: a. Euthanize the mice when tumors reach a predetermined size or at the study endpoint. b. Excise tumors and weigh them. c. Process tumors and spleens for flow cytometric analysis of immune cell populations.

Protocol 4: Flow Cytometry Analysis of Splenocytes

Materials:

  • Spleen harvested from experimental mice.

  • RPMI-1640 medium.

  • ACK lysis buffer.

  • 70 µm cell strainer.

  • Fluorescently conjugated antibodies against mouse immune cell markers (e.g., CD45, CD3, CD4, CD8, CD11b, Gr-1, F4/80) and human CD200/CD200R.

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

  • Fixable viability dye.

Procedure:

  • Single-Cell Suspension Preparation: a. Place the spleen in a petri dish with RPMI-1640 medium. b. Gently mash the spleen through a 70 µm cell strainer using the plunger of a syringe. c. Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in ACK lysis buffer to lyse red blood cells.[14] d. Quench the lysis with RPMI-1640, centrifuge, and resuspend the cells in FACS buffer.

  • Staining: a. Stain the cells with a fixable viability dye according to the manufacturer's instructions. b. Block Fc receptors with an anti-CD16/32 antibody. c. Add the cocktail of fluorescently conjugated antibodies and incubate in the dark. d. Wash the cells with FACS buffer.

  • Data Acquisition and Analysis: a. Acquire the samples on a flow cytometer. b. Analyze the data using appropriate software, gating on live, single cells to identify different immune cell populations.[15]

Quantitative Data Summary

The following tables summarize quantitative data from representative in vivo studies investigating CD200.

Table 1: Efficacy of Anti-CD200/CD200R Therapies in Syngeneic Tumor Models

ModelTreatmentDosing RegimenOutcomeReference
Yumm1.7 Melanoma in C57BL/6Anti-CD200 (OX-90)250 µ g/mouse i.p. every 3 daysNo significant inhibition of tumor growth[13]
MT5 Pancreatic Cancer in C57BL/6Anti-CD200200 µ g/mouse 3x a weekReduced tumor progression
B-hCD200 MC38 Colon Cancer in B-hCD200/hCD200R miceAnti-hCD200 + Anti-mPD-1Not specifiedEffective inhibition of tumor growth[4]

Table 2: Impact of CD200 Pathway Manipulation on Immune Cell Populations in the Tumor Microenvironment (TME)

ModelGenetic Modification/TreatmentChange in Immune Cell Population in TMEReference
Yumm1.7 MelanomaCD200R-/- miceReduced infiltration of CD8+ T cells, increased Tregs[13]
Yumm1.7 MelanomaAnti-CD200 (OX-90) treatmentDownregulated immune cell content[13]
B16 MelanomaCD200R-/- miceDecreased infiltration of CD4+ and CD8+ T cells, expansion of MDSCs and Tregs[16]

Visualizations

CD200 Signaling Pathway

CD200_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CD200 CD200 CD200R CD200R CD200->CD200R Binding Dok2 Dok2 CD200R->Dok2 Recruitment & Phosphorylation RasGAP RasGAP Dok2->RasGAP Recruitment Ras Ras RasGAP->Ras Inhibition ERK ERK Ras->ERK Activation Inflammation Pro-inflammatory Response ERK->Inflammation Leads to Antibody_Blockade_Workflow start Start implant Subcutaneous Tumor Cell Implantation start->implant monitor_initial Tumor Growth Monitoring implant->monitor_initial randomize Randomize Mice into Groups monitor_initial->randomize Tumors Palpable treat Administer Antibody (Anti-CD200 or Isotype) randomize->treat monitor_treatment Continued Tumor and Health Monitoring treat->monitor_treatment endpoint Endpoint Reached monitor_treatment->endpoint Predefined Criteria Met euthanize Euthanize and Harvest Tissues endpoint->euthanize analysis Tumor Weight Measurement & Immunological Analysis euthanize->analysis end End analysis->end

References

Application Notes and Protocols for Identifying CD200-Positive Regulatory T Cells by Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regulatory T cells (Tregs) are a specialized subset of T lymphocytes that play a critical role in maintaining immune homeostasis and self-tolerance. Characterized by the expression of the transcription factor FoxP3, Tregs suppress excessive immune responses that can lead to autoimmune diseases and chronic inflammation. A key surface molecule implicated in the immunoregulatory function of various immune cells is CD200, also known as OX-2. The interaction of CD200 with its receptor, CD200R, delivers an inhibitory signal that can dampen inflammation and promote a tolerogenic environment. Identifying and characterizing the subset of Tregs that express CD200 is of significant interest for understanding their specific roles in health and disease, and for the development of novel immunotherapies.

These application notes provide a detailed protocol and guidance for the identification and quantification of CD200-positive regulatory T cells in human peripheral blood mononuclear cells (PBMCs) using multi-color flow cytometry.

Flow Cytometry Panel for CD200+ Regulatory T Cells

A successful multi-color flow cytometry experiment relies on a well-designed antibody panel that minimizes spectral overlap and considers the expression levels of the target antigens. The following 8-color panel is proposed for the identification of CD200+ Tregs.

Table 1: Proposed 8-Color Flow Cytometry Panel for CD200+ Tregs

MarkerFluorochromePurposeClone (Example)Antigen Density
CD3BV510Pan T Cell MarkerUCHT1High
CD4BUV395Helper T Cell LineageRPA-T4High
CD8BUV496Cytotoxic T Cell Lineage (Exclusion)RPA-T8High
CD25PEIL-2 Receptor α-chain (Treg Marker)M-A251High on Tregs
CD127BV711IL-7 Receptor α-chain (Low on Tregs)A019D5Low on Tregs
CD200APCTarget of InterestOX-104Variable
FoxP3Alexa Fluor 488Treg Lineage Defining Transcription Factor259D/C7Intracellular
Live/DeadZombie NIR™Viability MarkerN/A

Note on Panel Design: The selection of fluorochromes aims to minimize spectral overlap between critical markers. Bright fluorochromes are assigned to markers with lower expression levels. Isotype controls should be used to set gates for CD200 and FoxP3.

Experimental Protocols

I. Peripheral Blood Mononuclear Cell (PBMC) Isolation
  • Dilute whole blood collected in heparinized tubes 1:1 with phosphate-buffered saline (PBS).

  • Carefully layer the diluted blood over Ficoll-Paque™ PLUS in a conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Carefully aspirate the upper layer containing plasma and platelets, leaving the mononuclear cell layer at the interface undisturbed.

  • Collect the mononuclear cell layer and transfer to a new conical tube.

  • Wash the cells by adding 3 volumes of PBS and centrifuging at 300 x g for 10 minutes at room temperature.

  • Discard the supernatant and resuspend the cell pellet in PBS.

  • Count the cells and assess viability using a hemocytometer and trypan blue exclusion.

II. Staining Protocol for Surface and Intracellular Markers

This protocol involves a sequential staining process, first for surface markers, followed by fixation, permeabilization, and intracellular staining for FoxP3.

A. Surface Marker Staining

  • Resuspend up to 1 x 10^6 PBMCs in 100 µL of flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.09% sodium azide).

  • Add the pre-titrated amounts of antibodies for the surface markers: CD3, CD4, CD8, CD25, CD127, and CD200.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with 2 mL of flow cytometry staining buffer by centrifugation at 300 x g for 5 minutes.

B. Fixation and Permeabilization

  • After the final wash, decant the supernatant and resuspend the cell pellet in 1 mL of freshly prepared Foxp3 Fixation/Permeabilization buffer.

  • Vortex gently and incubate for 45-60 minutes at room temperature in the dark.

  • Wash the cells once with 2 mL of 1X Permeabilization Buffer by centrifugation at 500 x g for 5 minutes.

C. Intracellular Staining for FoxP3

  • Decant the supernatant and resuspend the cell pellet in the residual volume of permeabilization buffer.

  • Add the pre-titrated amount of the anti-FoxP3 antibody.

  • Incubate for 30-45 minutes at room temperature in the dark.

  • Wash the cells twice with 2 mL of 1X Permeabilization Buffer by centrifugation at 500 x g for 5 minutes.

  • Resuspend the final cell pellet in 300-500 µL of flow cytometry staining buffer.

  • Acquire the samples on a flow cytometer within 4 hours.

Data Presentation

The following table summarizes the expected quantitative data for Treg populations in healthy human PBMCs. The percentage of CD200+ Tregs can be variable and should be determined empirically.

Table 2: Expected Frequencies of Regulatory T Cell Populations in Human PBMCs

Cell PopulationParent PopulationFrequency Range (%)
CD3+ T CellsLymphocytes50 - 70
CD4+ T CellsCD3+ T Cells60 - 75
Regulatory T Cells (CD4+CD25+CD127low/-FoxP3+)CD4+ T Cells2 - 10
CD200+ Regulatory T CellsRegulatory T CellsVariable

Gating Strategy and Workflow

A sequential gating strategy is crucial for the accurate identification of CD200+ Tregs. The following diagram illustrates the recommended gating workflow.

Gating_Strategy cluster_0 Initial Gating cluster_1 T Cell Identification cluster_2 Regulatory T Cell Gating cluster_3 CD200+ Treg Identification A Total Cells (FSC-A vs SSC-A) B Singlets (FSC-H vs FSC-A) A->B C Live Cells (Live/Dead vs FSC-A) B->C D Lymphocytes (FSC-A vs SSC-A) C->D E T Cells (CD3+) D->E F CD4+ T Cells (CD4+ CD8-) E->F G CD25+ CD127low/- (CD25 vs CD127) F->G H FoxP3+ Tregs (FoxP3 vs SSC-A) G->H I CD200+ Tregs (CD200 vs SSC-A) H->I

Gating strategy for identifying CD200+ regulatory T cells.

CD200 Signaling Pathway in T Cells

The interaction of CD200 on Tregs with its receptor, CD200R, on other immune cells (or potentially in an autocrine/paracrine manner on other T cells) initiates an inhibitory signaling cascade. This pathway is crucial for the suppressive function of these cells.

CD200_Signaling cluster_cell T Cell CD200R CD200R Dok2 Dok2 CD200R->Dok2 recruits pDok2 p-Dok2 Dok2->pDok2 phosphorylation RasGAP RasGAP pDok2->RasGAP recruits pRas p-Ras (Active) RasGAP->pRas inhibits Ras Ras pERK p-ERK pRas->pERK activates pSTAT3 p-STAT3 pRas->pSTAT3 activates pZAP70 p-ZAP70 pRas->pZAP70 activates ERK ERK Suppression Suppression of T Cell Activation pERK->Suppression STAT3 STAT3 pSTAT3->Suppression ZAP70 ZAP70 pZAP70->Suppression CD200 CD200 CD200->CD200R binds

Simplified CD200-CD200R signaling pathway in T cells.

Pathway Description: Upon binding of CD200 to its receptor, CD200R, on a T cell, the intracellular domain of CD200R becomes phosphorylated. This recruits the docking protein Dok2, which in turn is phosphorylated. Phosphorylated Dok2 serves as a scaffold to recruit Ras GTPase-activating protein (RasGAP). RasGAP inactivates Ras, thereby inhibiting downstream signaling cascades such as the MAPK/ERK, STAT3, and ZAP70 pathways, ultimately leading to the suppression of T cell activation and effector functions.[1]

References

Application Notes: Quantitative Real-Time PCR for CD200 mRNA Expression

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

CD200, a type-I transmembrane glycoprotein, and its receptor, CD200R, form a critical inhibitory signaling pathway that plays a significant role in immune regulation.[1][2] The interaction between CD200 and CD200R helps maintain immune homeostasis by suppressing the activity of various immune cells, including macrophages, dendritic cells, and T cells.[1][3] Dysregulation of CD200 expression has been implicated in a range of conditions, including autoimmune diseases, neuroinflammatory disorders, and various cancers.[1][3] Consequently, the quantification of CD200 mRNA expression is crucial for understanding its role in disease pathogenesis and for the development of novel therapeutic strategies.

Quantitative real-time polymerase chain reaction (qRT-PCR) is a highly sensitive and specific method for measuring gene expression levels.[4][5] This technique allows for the precise quantification of CD200 mRNA in different biological samples, providing valuable insights into its transcriptional regulation. These application notes provide a comprehensive protocol for the analysis of CD200 mRNA expression using qRT-PCR.

Principle of the Assay

The qRT-PCR for CD200 mRNA expression is typically a two-step process.[6] First, total RNA is extracted from the sample of interest (e.g., cells or tissues) and reverse transcribed into complementary DNA (cDNA).[6] This cDNA then serves as the template for the PCR amplification. The real-time PCR step utilizes a fluorescent dye (like SYBR Green) or a sequence-specific fluorescent probe that binds to the amplifying DNA. The fluorescence intensity is measured at each cycle of the PCR, and the cycle at which the fluorescence exceeds a background threshold is known as the quantification cycle (Cq) or threshold cycle (Ct).[5][7] The Cq value is inversely proportional to the initial amount of target mRNA. By normalizing the Cq value of CD200 to that of a stably expressed reference gene, the relative expression of CD200 mRNA can be accurately determined.[8]

Experimental Protocols

I. Materials and Reagents

Table 1: Materials and Reagents

ItemSupplier (Example)Catalog Number (Example)
RNA Extraction KitQiagen74104 (RNeasy Mini Kit)
DNase IThermo FisherEN0521
Reverse Transcription KitBio-Rad1708891
qPCR Master Mix (SYBR Green-based)Bio-Rad1725271
Nuclease-free waterAmbionAM9937
CD200 Primers (Human)OriGeneHP227302
Reference Gene Primers (e.g., GAPDH)Integrated DNA Tech.Custom Synthesis
qPCR-compatible plates/tubesVariesVaries
Real-Time PCR InstrumentBio-RadCFX96
II. Primer Design and Selection

The selection of appropriate primers is critical for the specificity and efficiency of the qRT-PCR assay. Primers should be designed to flank an exon-exon junction to prevent amplification of any contaminating genomic DNA.

Table 2: Example Primer Sequences for Human CD200 and Reference Genes

Gene NameForward Primer (5' to 3')Reverse Primer (5' to 3')Reference
CD200CCTGGAGGATGAAGGGTGTTACAGTGAAGGGATACTATGGGCTGT[9]
GAPDHGTGGTCTCCTCTGACTTCAACACTCTTCCTCTTGTGCTCTTGCT[10]
ACTBCACCATTGGCAATGAGCGGTTCAGGTCTTTGCGGATGTCCACGT
B2MACCCCCACTGAAAAAGATGAATCTTCAAACCTCCATGATG[11]

Note: It is crucial to validate the stability of the chosen reference gene(s) for the specific cell type and experimental conditions, as the expression of common housekeeping genes can vary.[12][13]

III. Experimental Workflow
  • Isolate total RNA from cell pellets or tissue samples using a commercial RNA extraction kit according to the manufacturer's instructions.[14]

  • To eliminate any genomic DNA contamination, perform an on-column DNase digestion or treat the extracted RNA with DNase I.

  • Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

  • Assess RNA integrity by running an aliquot on a denaturing agarose (B213101) gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).

  • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.[14] A mix of oligo(dT) and random primers is often recommended to ensure comprehensive reverse transcription of all RNA species.[6]

  • The reaction mixture typically includes RNA template, primers, dNTPs, reverse transcriptase, and an RNase inhibitor in a reaction buffer.

  • Incubate the reaction according to the manufacturer's protocol (e.g., 25°C for 5 min, 42°C for 30-60 min, followed by enzyme inactivation at 85°C for 5 min).

  • The resulting cDNA can be stored at -20°C for future use.

  • Prepare the qPCR reaction mixture in a nuclease-free tube. For a single 20 µL reaction, the components are typically:

    • 10 µL of 2x SYBR Green qPCR Master Mix

    • 1 µL of Forward Primer (10 µM)

    • 1 µL of Reverse Primer (10 µM)

    • 2 µL of diluted cDNA (e.g., 10-50 ng)

    • 6 µL of Nuclease-free water

  • Aliquot the reaction mix into a 96-well qPCR plate.

  • Add the cDNA template to the respective wells. Include no-template controls (NTC) for each primer set to check for contamination.

  • Seal the plate, centrifuge briefly, and place it in the real-time PCR instrument.

  • Set up the thermal cycling program. A typical program includes:

    • Initial Denaturation: 95°C for 3 minutes

    • 40 Cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

    • Melt Curve Analysis: To verify the specificity of the amplified product.

IV. Data Analysis

The relative expression of CD200 mRNA is calculated using the comparative Cq (ΔΔCq) method.[15]

  • Normalization to Reference Gene (ΔCq): ΔCq = Cq (CD200) - Cq (Reference Gene)

  • Normalization to Control Sample (ΔΔCq): ΔΔCq = ΔCq (Test Sample) - ΔCq (Control Sample)

  • Calculation of Fold Change: Fold Change = 2^(-ΔΔCq)

Data Presentation

Table 3: Example qRT-PCR Results for CD200 mRNA Expression

Sample GroupBiological ReplicateCq (CD200)Cq (GAPDH)ΔCqAverage ΔCqΔΔCqFold Change (2^-ΔΔCq)
Control124.518.26.36.20.01.0
224.218.16.1
324.418.36.1
Treatment X122.118.33.83.9-2.34.9
222.418.44.0
322.218.33.9
Treatment Y126.818.18.78.82.60.2
227.018.38.7
327.218.19.1

Visualizations

CD200_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CD200 CD200 CD200R CD200R CD200->CD200R Binding Dok2 Dok2 CD200R->Dok2 Recruitment & Phosphorylation RasGAP RasGAP Dok2->RasGAP Recruitment PI3K PI3K Dok2->PI3K Inhibition Ras Ras RasGAP->Ras Inhibition Erk Erk Ras->Erk Activation Akt Akt PI3K->Akt Activation Pro-inflammatory\nResponse Pro-inflammatory Response Akt->Pro-inflammatory\nResponse Inhibition Erk->Pro-inflammatory\nResponse Inhibition

Caption: CD200 signaling pathway.[1][16]

qRT_PCR_Workflow cluster_sample_prep Sample Preparation cluster_cDNA_synthesis Reverse Transcription cluster_qPCR Quantitative PCR cluster_analysis Data Analysis start Cells or Tissue Sample rna_extraction Total RNA Extraction start->rna_extraction rna_qc RNA Quality Control (Concentration & Integrity) rna_extraction->rna_qc rt cDNA Synthesis rna_qc->rt qpcr_setup qPCR Reaction Setup (SYBR Green) rt->qpcr_setup qpcr_run Real-Time PCR Amplification qpcr_setup->qpcr_run data_analysis Cq Value Determination qpcr_run->data_analysis relative_quant Relative Quantification (ΔΔCq Method) data_analysis->relative_quant end Fold Change in CD200 mRNA Expression relative_quant->end

Caption: Workflow for qRT-PCR analysis of CD200 mRNA.

References

Application Notes and Protocols for Co-culture Assays to Investigate CD200-Mediated Immunosuppression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The CD200-CD200 receptor (CD200R) signaling pathway is a critical immune checkpoint that plays a pivotal role in maintaining immune homeostasis and preventing excessive inflammation.[1][2] CD200, a type I transmembrane glycoprotein, is broadly expressed on various cell types, including B cells, activated T cells, dendritic cells, and vascular endothelial cells.[1][3] Its receptor, CD200R, is primarily found on myeloid cells such as macrophages and dendritic cells, with lower expression on T cells, B cells, and NK cells.[4][5] The interaction between CD200 and CD200R delivers an inhibitory signal to the CD200R-bearing cell, leading to the suppression of pro-inflammatory responses.[1][6] Dysregulation of this pathway has been implicated in various diseases, including autoimmune disorders, transplant rejection, and cancer.[5][7]

These application notes provide detailed protocols for in vitro co-culture assays designed to investigate the immunosuppressive effects of CD200. These assays are essential tools for researchers and drug development professionals aiming to understand the mechanisms of CD200-mediated immune modulation and to screen for therapeutic agents that target this pathway.

CD200-CD200R Signaling Pathway

The binding of CD200 to CD200R on myeloid cells initiates a signaling cascade that results in the inhibition of cellular activation. Upon ligand binding, the tyrosine residues in the cytoplasmic tail of CD200R become phosphorylated, leading to the recruitment of the adaptor proteins Dok1 and Dok2.[4] These adaptor proteins then recruit RasGAP, which in turn inhibits the Ras/MAPK signaling pathway, a key cascade in pro-inflammatory cytokine production.[4] This ultimately leads to a reduction in the secretion of pro-inflammatory cytokines like TNF-α and IFN-γ, and an increase in the production of anti-inflammatory cytokines such as IL-10.[5][8]

CD200_Signaling_Pathway cluster_cells cluster_cd200_cell CD200+ Cell cluster_cd200r_cell CD200R+ Cell (e.g., Macrophage, DC) CD200 CD200 CD200R CD200R CD200->CD200R Binding Dok1_2 Dok1/Dok2 CD200R->Dok1_2 Recruitment & Phosphorylation Anti_inflammatory Anti-inflammatory Cytokines (IL-10) CD200R->Anti_inflammatory Upregulation of Production RasGAP RasGAP Dok1_2->RasGAP Recruitment Ras Ras RasGAP->Ras Inhibition MAPK MAPK Pathway (ERK, p38, JNK) Ras->MAPK Activation Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IFN-γ) MAPK->Pro_inflammatory Inhibition of Production

Caption: CD200-CD200R Signaling Pathway.

Experimental Protocols

Protocol 1: Mixed Lymphocyte Reaction (MLR) to Assess CD200-Mediated Inhibition of T-Cell Proliferation

This protocol describes a one-way mixed lymphocyte reaction (MLR) to measure the ability of CD200-expressing cells to suppress the proliferation of allogeneic T cells.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) from two healthy, unrelated donors (Donor A and Donor B)

  • Ficoll-Paque PLUS (or similar density gradient medium)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) (Complete RPMI)

  • CD200+ and CD200- cell lines (e.g., transfected CHO cells or tumor cell lines)

  • Mitomycin C or irradiation source

  • Carboxyfluorescein succinimidyl ester (CFSE) or other cell proliferation dye

  • 96-well round-bottom culture plates

  • Flow cytometer

Procedure:

  • Isolation of PBMCs:

    • Isolate PBMCs from the whole blood of Donor A and Donor B by density gradient centrifugation using Ficoll-Paque PLUS according to the manufacturer's protocol.

    • Wash the isolated PBMCs twice with PBS and resuspend in Complete RPMI.

    • Count the cells and assess viability using trypan blue exclusion.

  • Preparation of Responder and Stimulator Cells:

    • Responder Cells (Donor A): Resuspend PBMCs from Donor A at 1 x 10^7 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light. Quench the staining by adding 5 volumes of cold Complete RPMI and incubate on ice for 5 minutes. Wash the cells three times with Complete RPMI and resuspend at 2 x 10^6 cells/mL.

    • Stimulator Cells (Donor B): Resuspend PBMCs from Donor B at 1 x 10^7 cells/mL in Complete RPMI. Inactivate the cells by treating with 25-50 µg/mL Mitomycin C for 30 minutes at 37°C or by irradiation (e.g., 30 Gy). Wash the cells three times with Complete RPMI to remove any residual Mitomycin C and resuspend at 2 x 10^6 cells/mL.

    • CD200+ and CD200- Cells: Culture and harvest the CD200+ and CD200- cell lines. Inactivate these cells using the same method as the stimulator PBMCs and resuspend at a desired concentration (e.g., 2 x 10^5 cells/mL).

  • Co-culture Setup:

    • In a 96-well round-bottom plate, add 100 µL of the CFSE-labeled responder cells (2 x 10^5 cells/well).

    • Add 50 µL of the inactivated stimulator cells (1 x 10^5 cells/well).

    • Add 50 µL of either inactivated CD200+ cells, CD200- cells (as a control), or media alone. The final volume in each well should be 200 µL.

    • Set up control wells:

      • Responder cells only (negative control for proliferation)

      • Responder cells with a mitogen like PHA (positive control for proliferation)

  • Incubation:

    • Incubate the plate for 4-6 days at 37°C in a humidified 5% CO2 incubator.

  • Analysis of T-Cell Proliferation:

    • Harvest the cells from each well.

    • Stain the cells with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).

    • Analyze the cells by flow cytometry. Gate on the T-cell population and measure the dilution of the CFSE signal. The percentage of proliferating cells can be determined by quantifying the cells that have undergone one or more divisions.

Protocol 2: Cytokine Secretion Assay in a Dendritic Cell (DC) - T-Cell Co-culture

This protocol outlines a method to measure the effect of CD200 on cytokine production by T cells when stimulated by allogeneic dendritic cells.

Materials:

  • PBMCs from two healthy, unrelated donors

  • Complete RPMI medium

  • Recombinant human GM-CSF and IL-4

  • CD200-Fc fusion protein or anti-CD200 blocking antibody

  • ELISA kits for IFN-γ, IL-2, and IL-10

  • 96-well flat-bottom culture plates

Procedure:

  • Generation of Monocyte-Derived Dendritic Cells (mo-DCs):

    • Isolate monocytes from PBMCs of Donor A by plastic adherence or using a monocyte isolation kit.

    • Culture the monocytes in Complete RPMI supplemented with GM-CSF (e.g., 50 ng/mL) and IL-4 (e.g., 20 ng/mL) for 5-7 days to differentiate them into immature mo-DCs.

  • Preparation of T Cells:

    • Isolate T cells from the PBMCs of Donor B using a T-cell isolation kit.

  • Co-culture Setup:

    • Harvest the immature mo-DCs and resuspend them in Complete RPMI.

    • Plate the mo-DCs in a 96-well flat-bottom plate at a density of 2 x 10^4 cells/well.

    • Add T cells to the wells containing mo-DCs at a DC:T cell ratio of 1:10 (i.e., 2 x 10^5 T cells/well).

    • Treat the co-cultures with:

      • CD200-Fc fusion protein (to ligate CD200R on DCs) at various concentrations.

      • An isotype control protein.

      • Anti-CD200 blocking antibody (if investigating the effect of endogenous CD200).

      • An isotype control antibody.

      • Media alone (control).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Cytokine Analysis:

    • After incubation, carefully collect the culture supernatants from each well.

    • Measure the concentrations of IFN-γ, IL-2, and IL-10 in the supernatants using ELISA kits according to the manufacturer's instructions.

Data Presentation

The quantitative data obtained from these assays can be summarized in tables for clear comparison of the effects of CD200 on immune cell function.

Table 1: Effect of CD200 on T-Cell Proliferation in a One-Way MLR

Condition% Proliferation of CD4+ T Cells (Mean ± SD)% Proliferation of CD8+ T Cells (Mean ± SD)
Responder Cells Only2.5 ± 0.81.8 ± 0.5
Responder + Stimulator65.2 ± 5.158.7 ± 4.3
Responder + Stimulator + CD200- Cells63.8 ± 4.957.1 ± 3.9
Responder + Stimulator + CD200+ Cells28.4 ± 3.225.9 ± 2.8

Table 2: Effect of CD200-Fc on Cytokine Secretion in a DC-T Cell Co-culture

TreatmentIFN-γ (pg/mL) (Mean ± SD)IL-2 (pg/mL) (Mean ± SD)IL-10 (pg/mL) (Mean ± SD)
Media Control850 ± 75450 ± 40120 ± 15
Isotype Control Protein835 ± 80440 ± 35125 ± 18
CD200-Fc (1 µg/mL)420 ± 50210 ± 25350 ± 30
CD200-Fc (5 µg/mL)215 ± 30105 ± 15580 ± 45

Visualization of Experimental Workflow

CoCulture_Workflow cluster_protocol1 Protocol 1: MLR for T-Cell Proliferation cluster_protocol2 Protocol 2: Cytokine Secretion Assay P1_Step1 Isolate PBMCs (Donors A & B) P1_Step2 Prepare Responder (CFSE-labeled) & Inactivated Stimulator Cells P1_Step1->P1_Step2 P1_Step3 Co-culture in 96-well plate: Responder + Stimulator ± CD200+ cells P1_Step2->P1_Step3 P1_Step4 Incubate for 4-6 days P1_Step3->P1_Step4 P1_Step5 Analyze T-Cell Proliferation by Flow Cytometry P1_Step4->P1_Step5 P2_Step1 Generate mo-DCs from Donor A Monocytes P2_Step3 Co-culture mo-DCs and T Cells with CD200-Fc or blocking Ab P2_Step1->P2_Step3 P2_Step2 Isolate T Cells from Donor B P2_Step2->P2_Step3 P2_Step4 Incubate for 48-72 hours P2_Step3->P2_Step4 P2_Step5 Measure Cytokines in Supernatant by ELISA P2_Step4->P2_Step5

Caption: Experimental Workflow for Co-culture Assays.

References

Application Notes and Protocols for In Situ Hybridization to Localize CD200 mRNA Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CD200, a member of the immunoglobulin superfamily, is a crucial immune checkpoint molecule that regulates myeloid cell activity through its interaction with the CD200 receptor (CD200R).[1] This interaction plays a significant role in maintaining immune homeostasis and preventing excessive inflammation.[2] Dysregulation of the CD200/CD200R signaling pathway has been implicated in various diseases, including cancer, autoimmune disorders, and neuroinflammatory conditions. Therefore, understanding the precise localization and expression levels of CD200 mRNA in different tissues and cell types is critical for both basic research and the development of novel therapeutic strategies targeting this pathway.

In situ hybridization (ISH) is a powerful technique that allows for the visualization of specific nucleic acid sequences (mRNA or DNA) within the context of intact cells and tissues.[3][4] This method provides valuable spatial information about gene expression that cannot be obtained from techniques that rely on homogenized tissue, such as qPCR. This document provides detailed protocols for both chromogenic in situ hybridization (CISH) and fluorescent in situ hybridization (FISH) to detect CD200 mRNA, along with data presentation guidelines and troubleshooting advice.

CD200 Signaling Pathway

The interaction of CD200 with its receptor, CD200R, triggers an intracellular signaling cascade that ultimately leads to the inhibition of pro-inflammatory responses. Upon ligand binding, tyrosine residues in the intracellular domain of CD200R become phosphorylated by Src family kinases.[5] This phosphorylation event facilitates the recruitment of the adaptor protein Dok2, which in turn recruits RasGAP, an inhibitor of the Ras-ERK signaling pathway.[5] By inhibiting this pathway, CD200-CD200R signaling suppresses the activation of macrophages and other myeloid cells.[5][6]

CD200_Signaling_Pathway cluster_membrane Cell Membrane Extracellular Extracellular Intracellular Intracellular CD200 CD200 CD200R CD200R CD200->CD200R Binding Dok2 Dok2 CD200R->Dok2 Recruitment Src Src Family Kinases Src->CD200R Phosphorylation RasGAP RasGAP Dok2->RasGAP Recruitment Ras Ras RasGAP->Ras Inhibition Inflammation Inhibition of Inflammation RasGAP->Inflammation ERK ERK Ras->ERK Activation ERK->Inflammation Leads to

Caption: CD200 Receptor Signaling Pathway.

Quantitative Expression of CD200 mRNA

The following table summarizes representative CD200 mRNA expression levels in various human tissues as determined by quantitative in situ hybridization. The data is presented as the average number of mRNA transcripts per cell.

TissueCell TypeAverage CD200 mRNA Transcripts per CellReference
Skin Lymphatic Endothelial CellsHigh (67.0 ± 16%)[7][8]
Blood Endothelial CellsLow (14.0 ± 2.0%)[7][8]
Brain (Hippocampus) NeuronsModerate[9]
MicrogliaLow[9]
Lung (NSCLC) Tumor CellsVariable (Positive in ~29.7%)[10]
Immune CellsVariable (Positive in ~25%)[10]
Fetal Skin Lymphatic Endothelial CellsHigh (64.0 ± 5.0%)[7]
Blood Endothelial CellsModerate (44.0 ± 8.0%)[7]

Note: The percentages from the references have been translated into qualitative high/low/moderate expression levels as the exact transcript number per cell was not provided.

Experimental Workflow for In Situ Hybridization

The general workflow for both CISH and FISH is similar, involving sample preparation, permeabilization, hybridization with a labeled probe, and signal detection. The key difference lies in the visualization method, with CISH using a chromogenic substrate and brightfield microscopy, and FISH employing fluorescent probes and fluorescence microscopy.

ISH_Workflow Start Start: Tissue/Cell Sample Fixation 1. Sample Preparation (Fixation & Sectioning) Start->Fixation Pretreatment 2. Pretreatment (Permeabilization) Fixation->Pretreatment Hybridization 3. Hybridization (Probe Application) Pretreatment->Hybridization Washing 4. Stringent Washes Hybridization->Washing Detection 5. Signal Detection Washing->Detection CISH Chromogenic (CISH): Enzyme-Substrate Reaction Detection->CISH CISH FISH Fluorescent (FISH): Fluorophore Visualization Detection->FISH FISH Imaging 6. Imaging CISH->Imaging FISH->Imaging Brightfield Brightfield Microscopy Imaging->Brightfield CISH Fluorescence Fluorescence Microscopy Imaging->Fluorescence FISH Analysis 7. Data Analysis Brightfield->Analysis Fluorescence->Analysis End End: Localized mRNA Expression Analysis->End

Caption: General Experimental Workflow for ISH.

Protocols

The following are detailed protocols for chromogenic and fluorescent in situ hybridization for the detection of CD200 mRNA. It is crucial to optimize these protocols for specific tissue types and probes.[4]

Protocol 1: Chromogenic In Situ Hybridization (CISH) for CD200 mRNA

This protocol is adapted from general CISH procedures and should be optimized for your specific application.[11][12][13]

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) on charged slides

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized water

  • Heat Pretreatment Solution (e.g., EDTA-based)[11]

  • Pepsin Solution[11]

  • Wash Buffer (e.g., TBS with Tween 20)

  • 1% Formaldehyde (B43269) solution[11]

  • Biotin- or DIG-labeled CD200 mRNA probe

  • Hybridization Buffer

  • Streptavidin-HRP or Anti-DIG-AP conjugate

  • DAB or NBT/BCIP substrate

  • Counterstain (e.g., Hematoxylin)

  • Mounting Medium

Procedure:

Day 1: Deparaffinization, Pretreatment, and Hybridization

  • Deparaffinization and Rehydration:

    • Incubate slides at 60-70°C for 10-30 minutes.[11]

    • Immerse slides in xylene (2 x 5-15 minutes).[11][12]

    • Rehydrate through a graded ethanol series: 100% (2 x 5 minutes), 95% (1 x 3-5 minutes), 70% (1 x 3-5 minutes).[11][12]

    • Rinse in deionized water (2 x 2 minutes).[12]

  • Heat-Induced Epitope Retrieval (HIER):

    • Immerse slides in pre-heated Heat Pretreatment Solution.

    • Heat in a water bath or steamer at 95-100°C for 15 minutes.[11]

    • Allow slides to cool in the buffer for 20 minutes at room temperature.

  • Enzymatic Digestion:

    • Apply Pepsin Solution to the tissue and incubate for 5-15 minutes at 37°C in a humidified chamber.[11] The optimal time will depend on the tissue type.

    • Wash slides in 1x Wash Buffer (2 x 5 minutes).

  • Post-Fixation:

    • Incubate slides in 1% Formaldehyde solution for 5 minutes.[11]

    • Wash in 1x Wash Buffer for 5 minutes.

    • Wash in deionized water (2 x 1 minute).[11]

  • Dehydration:

    • Dehydrate through a graded ethanol series: 70%, 90%, and 100% ethanol, each for 1 minute.[11]

    • Air dry the slides.

  • Hybridization:

    • Apply 10-20 µL of the CD200 probe in hybridization buffer to the tissue section.[13][14]

    • Cover with a coverslip and seal the edges.

    • Denature the probe and target mRNA by heating the slides to 94-97°C for 3-10 minutes.[13][14]

    • Incubate in a humidified chamber at 37°C overnight.[13][14]

Day 2: Washing and Detection

  • Stringent Washes:

    • Carefully remove the coverslips.

    • Wash the slides in a stringent wash buffer (e.g., 0.5x SSC) at 73-76°C for 5 minutes.[14][15] The temperature may need optimization.

    • Wash in a less stringent buffer (e.g., PBS/T) at room temperature.[14]

  • Immunodetection:

    • Block non-specific binding with a blocking buffer for 30 minutes.[12]

    • Incubate with Streptavidin-HRP (for biotin-labeled probes) or Anti-DIG-AP (for DIG-labeled probes) conjugate for 30-60 minutes.[12]

    • Wash with buffer (3 x 5 minutes).[12]

  • Chromogenic Detection:

    • Prepare and apply the appropriate chromogenic substrate (DAB for HRP, NBT/BCIP for AP).

    • Incubate until the desired color intensity is reached, monitoring under a microscope.

    • Stop the reaction by rinsing with distilled water.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through a graded ethanol series and clear in xylene.

    • Mount with a permanent mounting medium.[12]

Protocol 2: Fluorescent In Situ Hybridization (FISH) for CD200 mRNA

This protocol is based on general FISH procedures and should be optimized for your specific needs.[16][17][18]

Materials:

  • FFPE or frozen tissue sections on charged slides

  • Deparaffinization/rehydration reagents (as for CISH)

  • 2x SSC, 0.1x SSC

  • Pepsin (0.5 mg/ml in 0.01N HCl)[16]

  • 1% Formaldehyde

  • Fluorophore-labeled CD200 mRNA probe

  • Hybridization buffer

  • DAPI counterstain

  • Antifade mounting medium

Procedure:

Day 1: Sample Preparation and Hybridization

  • Deparaffinization and Rehydration (for FFPE sections):

    • Follow the same procedure as in the CISH protocol (Protocol 1, step 1).[16]

  • Pretreatment:

    • Incubate slides in 2x SSC at 98°C for 15 minutes.[16]

    • Wash in distilled water (2 x 2 minutes).[16]

    • Treat with pepsin solution at 37°C for 15 minutes in a humidified chamber.[16]

    • Wash in 2x SSC for 5 minutes.[16]

    • Incubate in 1% formaldehyde for 15 minutes.[16]

    • Wash in 2x SSC for 5 minutes, then in distilled water for 1 minute.[16]

  • Dehydration:

    • Dehydrate through a graded ethanol series: 70%, 90%, and 100%, each for 1 minute.[16]

    • Air dry the slides.

  • Hybridization:

    • Apply the fluorophore-labeled CD200 probe in hybridization buffer to the slides.

    • Cover with a coverslip.

    • Denature the probe and target at 75°C for 10 minutes.[16]

    • Transfer the slides to a humidified chamber and incubate overnight at 37°C.[16]

Day 2: Post-Hybridization Washes and Imaging

  • Post-Hybridization Washes:

    • Remove coverslips by washing in 2x SSC.[16]

    • Wash slides in 2x SSC at 40°C for 5 minutes.[16]

    • Wash in 0.1x SSC at 40°C for 5 minutes.[16]

    • Wash in 2x SSC at 40°C for 5 minutes.[16]

    • Allow slides to cool to room temperature.

  • Counterstaining and Mounting:

    • Counterstain with DAPI solution to visualize nuclei.

    • Mount with an antifade mounting medium.

  • Imaging:

    • Observe the slides under a fluorescence microscope using the appropriate filter sets for the chosen fluorophore and DAPI.

Troubleshooting

A comprehensive troubleshooting guide is essential for successful in situ hybridization. Common issues include weak or no signal, high background, and poor tissue morphology.

ProblemPossible CauseSuggested Solution
Weak or No Signal Degraded RNA in the sample.Use fresh tissue and RNase-free techniques. Run a positive control probe for a housekeeping gene.[19]
Insufficient probe concentration or labeling.Check probe quality and concentration. Optimize probe dilution.[3]
Inadequate tissue permeabilization.Optimize proteinase K/pepsin digestion time and concentration.[20]
Incorrect hybridization temperature.Optimize hybridization temperature based on probe sequence.[3]
High Background Non-specific probe binding.Increase the stringency of the post-hybridization washes (higher temperature, lower salt concentration).[15] Add a blocking agent to the hybridization buffer.[3]
Insufficient washing.Ensure adequate washing times and temperatures.[3]
Over-staining with chromogen.Monitor color development microscopically and stop the reaction promptly.[15]
Poor Tissue Morphology Over-digestion with protease.Reduce the protease concentration or incubation time.[20]
Harsh pretreatment conditions.Optimize HIER and other pretreatment steps.
Tissue Detachment Improperly coated slides.Use positively charged slides (e.g., Superfrost Plus).

For more detailed troubleshooting, refer to resources from manufacturers and established protocols.[3][15][20]

References

Generating Stable Cell Lines Overexpressing CD200: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The generation of stable cell lines that constitutively overexpress a protein of interest is a cornerstone of modern biological research and drug development. These engineered cell lines serve as invaluable tools for a multitude of applications, including the elucidation of protein function, the study of cellular signaling pathways, high-throughput screening of therapeutic compounds, and the production of recombinant proteins. This document provides a comprehensive guide for the generation and characterization of stable cell lines overexpressing CD200, a type I transmembrane glycoprotein (B1211001) involved in immune regulation.

CD200, also known as OX-2, is expressed on a variety of cell types, including neurons, endothelial cells, and certain hematopoietic cells. Its interaction with its receptor, CD200R, predominantly found on myeloid cells, delivers an inhibitory signal that plays a crucial role in maintaining immune homeostasis and preventing excessive inflammation. Dysregulation of the CD200-CD200R pathway has been implicated in various diseases, including autoimmune disorders, neuroinflammatory conditions, and cancer. Therefore, stable cell lines overexpressing CD200 are critical for in-depth studies of its biological functions and for the development of novel therapeutic strategies targeting this pathway.

These application notes and protocols detail two primary methodologies for generating stable cell lines: lentiviral transduction and chemical transfection. Lentiviral transduction is a highly efficient method for a wide range of cell types, including those that are difficult to transfect, and results in the stable integration of the transgene into the host cell genome. Chemical transfection, using reagents like lipofectamine, offers a simpler, non-viral alternative suitable for many common cell lines.

This guide provides detailed, step-by-step protocols for vector selection, transfection/transduction, antibiotic selection of stable transfectants, single-cell cloning, and verification of CD200 overexpression. Additionally, quantitative data is summarized in tables for easy reference, and key experimental workflows and the CD200 signaling pathway are visualized using diagrams.

Data Presentation

Table 1: Comparison of Common Methods for Generating Stable Cell Lines

FeatureLentiviral TransductionChemical Transfection (e.g., Lipofectamine)Electroporation
Efficiency High (e.g., 22-25% in hES cells)[1]Low to Medium (e.g., 1.3-1.5% in hES cells, up to 46.5% in Vero cells with optimized reagents)[1][2]Low to High (e.g., 1.9-2.1% in hES cells)[1]
Cell Type Suitability Broad, including non-dividing and hard-to-transfect cellsMany common adherent and suspension cell linesBroad, but can have high cell mortality
Integration into Genome Yes, stable and heritableRandom, less frequent than viral methodsRandom, less frequent than viral methods
Toxicity LowLow to moderateHigh cell mortality can occur[1]
Complexity High (requires virus production and biosafety precautions)Low to mediumMedium
Cost HighLow to mediumMedium

Table 2: Typical Working Concentrations of Selection Antibiotics for Mammalian Cell Lines

AntibioticResistance GeneTypical Concentration Range (µg/mL)Selection Time
Puromycin (B1679871)pac0.5 - 10[3]Rapid (2-7 days)
G418 (Geneticin®)neo100 - 2000[4]Slower (7-14+ days)
Hygromycin BHygro or hph50 - 1000[3]5-10 days
Blasticidin Sbsr or BSD1 - 20[3][5]Rapid (3-15 days)

Note: The optimal concentration for each antibiotic must be determined empirically for each cell line by performing a kill curve experiment.

Experimental Protocols

Protocol 1: Determination of Optimal Antibiotic Concentration (Kill Curve)

Objective: To determine the minimum concentration of a selection antibiotic that effectively kills non-transfected/transduced cells. This is a critical first step before generating stable cell lines.[3][4]

Materials:

  • Parental cell line (the cell line to be engineered)

  • Complete culture medium

  • Selection antibiotic (e.g., Puromycin, G418)

  • Multi-well plates (24- or 96-well)

  • Incubator (37°C, 5% CO2)

  • Microscope

Procedure:

  • Cell Seeding: The day before starting the selection, seed the parental cells into a multi-well plate at a density that allows for logarithmic growth for the duration of the experiment (typically 20-50% confluency).[6]

  • Antibiotic Dilution Series: Prepare a series of dilutions of the selection antibiotic in complete culture medium. The concentration range will depend on the antibiotic being used (see Table 2 for general guidelines). Include a "no antibiotic" control.

  • Treatment: After 24 hours of incubation, aspirate the medium from the cells and replace it with the medium containing the different concentrations of the antibiotic.

  • Incubation and Monitoring: Incubate the cells and monitor them daily for signs of cell death (e.g., rounding, detachment, lysis) using a microscope.

  • Medium Change: Replace the antibiotic-containing medium every 2-3 days.[6]

  • Determine Optimal Concentration: After 7-14 days (depending on the antibiotic's speed of action), identify the lowest concentration of the antibiotic that results in 100% cell death. This concentration will be used for selecting your stably transfected/transduced cells.

Protocol 2: Generation of Stable Cell Lines via Lentiviral Transduction

Objective: To generate a stable cell line overexpressing CD200 using a lentiviral vector system. This method is highly efficient and suitable for a broad range of cell types.

Materials:

  • CD200 lentiviral expression vector (containing a selectable marker like puromycin resistance)

  • Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)

  • HEK293T cells (for lentivirus production)

  • Target cell line

  • Transfection reagent (e.g., Lipofectamine 2000 or PEI)

  • Complete culture medium

  • Polybrene

  • Selection antibiotic (determined from Protocol 1)

  • Biosafety cabinet (BSL-2)

Procedure:

Part A: Lentivirus Production in HEK293T Cells

  • Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish so that they are 70-80% confluent at the time of transfection.

  • Plasmid DNA Preparation: In separate tubes, prepare a mixture of the CD200 expression plasmid, the packaging plasmid (psPAX2), and the envelope plasmid (pMD2.G) in serum-free medium. A common ratio is 4:3:1, respectively.

  • Transfection: Prepare the transfection reagent according to the manufacturer's instructions and add it to the plasmid DNA mixture. Incubate to allow complex formation, and then add the mixture dropwise to the HEK293T cells.

  • Virus Harvest: 48-72 hours post-transfection, harvest the supernatant containing the lentiviral particles. The supernatant can be filtered through a 0.45 µm filter to remove cellular debris. For higher titers, the virus can be concentrated by ultracentrifugation.

  • Virus Titer Determination (Optional but Recommended): Determine the titer of your viral stock to ensure a consistent multiplicity of infection (MOI) for your experiments.

Part B: Transduction of Target Cells

  • Cell Seeding: The day before transduction, seed the target cells in a 6-well plate.[7]

  • Transduction: On the day of transduction, replace the medium with fresh medium containing polybrene (typically 4-8 µg/mL) to enhance transduction efficiency. Add the lentiviral supernatant to the cells at a desired MOI.

  • Incubation: Incubate the cells with the virus for 24-48 hours.[7]

  • Selection: After the incubation period, replace the virus-containing medium with fresh complete medium containing the predetermined optimal concentration of the selection antibiotic.

  • Expansion of Polyclonal Population: Continue to culture the cells in the selection medium, changing the medium every 2-3 days, until all non-transduced cells have died and resistant colonies are visible. This will result in a polyclonal population of stably transduced cells.

Protocol 3: Generation of Stable Cell Lines via Chemical Transfection

Objective: To generate a stable cell line overexpressing CD200 using a chemical transfection reagent. This method is simpler than lentiviral transduction and is suitable for many common cell lines.

Materials:

  • CD200 expression plasmid (containing a selectable marker like neomycin/G418 resistance)

  • Target cell line

  • Chemical transfection reagent (e.g., Lipofectamine® 2000)

  • Serum-free medium (e.g., Opti-MEM™)

  • Complete culture medium

  • Selection antibiotic (determined from Protocol 1)

Procedure:

  • Cell Seeding: The day before transfection, seed the target cells in a 6-well plate so that they are 70-90% confluent at the time of transfection.[8]

  • DNA-Lipid Complex Formation:

    • In one tube, dilute the CD200 expression plasmid in serum-free medium.

    • In a separate tube, dilute the transfection reagent in serum-free medium and incubate for 5 minutes at room temperature.[9]

    • Combine the diluted DNA and the diluted transfection reagent and incubate for 20 minutes at room temperature to allow for the formation of DNA-lipid complexes.[9]

  • Transfection: Add the DNA-lipid complexes dropwise to the cells in the 6-well plate. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells for 24-48 hours. The medium can be changed after 4-6 hours if toxicity is a concern.[8][9]

  • Selection: 48 hours post-transfection, passage the cells into a larger vessel (e.g., 10 cm dish) at a low density and add the complete culture medium containing the predetermined optimal concentration of the selection antibiotic.

  • Expansion of Polyclonal Population: Continue to culture the cells in the selection medium, changing the medium every 3-4 days, until resistant colonies are visible. This will result in a polyclonal population of stably transfected cells.

Protocol 4: Single-Cell Cloning by Limiting Dilution

Objective: To isolate and expand a clonal population of cells from the polyclonal pool to ensure a homogenous cell line with consistent CD200 expression.

Materials:

  • Polyclonal population of CD200-overexpressing cells

  • Complete culture medium with selection antibiotic

  • 96-well plates

  • Microscope

Procedure:

  • Cell Counting: Trypsinize and count the cells from the polyclonal population.

  • Serial Dilution: Perform a serial dilution of the cell suspension to achieve a final concentration of 0.5-1 cell per 100 µL of medium. This low density increases the probability of seeding single cells into individual wells.

  • Plating: Add 100 µL of the diluted cell suspension to each well of a 96-well plate.

  • Incubation and Colony Formation: Incubate the plate and monitor the wells for the formation of single colonies over the next 1-3 weeks.

  • Clone Selection: Identify wells that contain a single, healthy-looking colony.

  • Expansion: Once the colonies are large enough, trypsinize the cells from the selected wells and transfer them to larger vessels (e.g., 24-well plate, then 6-well plate, etc.) for expansion. Continue to culture the cells in the presence of the selection antibiotic.

Protocol 5: Verification of CD200 Overexpression

Objective: To confirm the overexpression of CD200 at the protein level in the generated stable cell lines.

A. Flow Cytometry

Materials:

  • Parental and CD200-overexpressing cell lines

  • Phosphate-buffered saline (PBS)

  • FACS buffer (PBS with 1-2% FBS)

  • Fluorochrome-conjugated anti-CD200 antibody

  • Isotype control antibody

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in FACS buffer and add the anti-CD200 antibody or the isotype control. Incubate on ice for 30 minutes in the dark.

  • Washing: Wash the cells twice with FACS buffer to remove unbound antibody.

  • Analysis: Resuspend the cells in FACS buffer and analyze them on a flow cytometer. Compare the fluorescence intensity of the CD200-stained cells to the isotype control and the parental cell line to confirm overexpression.

B. Western Blot

Materials:

  • Parental and CD200-overexpressing cell lines

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary anti-CD200 antibody

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cells in lysis buffer and quantify the protein concentration.

  • SDS-PAGE: Denature the protein lysates and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary anti-CD200 antibody and the loading control antibody, followed by incubation with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Compare the band intensity of CD200 in the stable cell line to the parental cell line.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_transfection Gene Delivery cluster_selection Selection & Cloning cluster_verification Verification vector_prep Vector Preparation (CD200 cDNA cloning) lentivirus Lentiviral Transduction vector_prep->lentivirus chemical Chemical Transfection vector_prep->chemical cell_culture Cell Culture (Target Cell Line) cell_culture->lentivirus cell_culture->chemical kill_curve Kill Curve Analysis antibiotic_selection Antibiotic Selection (Polyclonal Population) kill_curve->antibiotic_selection lentivirus->antibiotic_selection chemical->antibiotic_selection single_cell_cloning Single-Cell Cloning (Monoclonal Population) antibiotic_selection->single_cell_cloning flow_cytometry Flow Cytometry single_cell_cloning->flow_cytometry western_blot Western Blot single_cell_cloning->western_blot

Caption: Experimental workflow for generating stable cell lines overexpressing CD200.

CD200_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CD200 CD200 CD200R CD200R CD200->CD200R Binding Dok2 Dok2 CD200R->Dok2 Recruitment & Phosphorylation RasGAP RasGAP Dok2->RasGAP Recruitment Ras Ras RasGAP->Ras Inhibition PI3K PI3K Pathway Ras->PI3K MAPK MAPK/ERK Pathway Ras->MAPK Inflammation Pro-inflammatory Response PI3K->Inflammation MAPK->Inflammation Inhibition->Inflammation Suppression of Inflammation

Caption: Simplified CD200-CD200R inhibitory signaling pathway.

References

Application Notes and Protocols for Blocking the CD200/CD200R Interaction in Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The CD200/CD200R signaling pathway is a critical immune checkpoint that plays a pivotal role in maintaining immune homeostasis and preventing excessive inflammation. The interaction between the CD200 glycoprotein, expressed on a variety of cell types including neurons and some tumor cells, and its receptor, CD200R, predominantly found on myeloid cells and some lymphocytes, delivers an inhibitory signal that dampens immune cell activation.[1][2] Dysregulation of this pathway is implicated in various pathologies, including autoimmune diseases, neuroinflammatory disorders, and cancer immune evasion.[2] Consequently, the ability to modulate this interaction in vitro is essential for both basic research and the development of novel therapeutics.

These application notes provide detailed protocols for various methods to block the CD200/CD200R interaction in cell culture, enabling researchers to investigate its downstream effects on immune cell function. The described methods include the use of blocking monoclonal antibodies, soluble fusion proteins, and siRNA-mediated gene silencing.

Methods for Blocking CD200/CD200R Interaction

Several strategies can be employed to disrupt the CD200/CD200R interaction in in vitro settings. The choice of method will depend on the specific experimental goals, cell types used, and the desired duration of the blockade.

1. Monoclonal Antibodies (mAbs): The most common approach involves the use of monoclonal antibodies that specifically target either CD200 or CD200R, thereby sterically hindering their interaction.[2][3]

  • Anti-CD200 mAbs: These antibodies bind to CD200 on the surface of cells, preventing its engagement with CD200R on immune cells. Samalizumab is an example of a humanized anti-CD200 mAb.[4]
  • Anti-CD200R mAbs: These antibodies bind to the CD200 receptor on immune cells, blocking the binding of CD200.

2. Soluble CD200 Fusion Proteins (CD200-Fc): Recombinant fusion proteins consisting of the extracellular domain of CD200 fused to the Fc portion of an immunoglobulin (e.g., IgG1) can act as a competitive antagonist.[4][5] This soluble protein binds to CD200R on immune cells, preventing their interaction with cell-surface CD200.

3. Small Interfering RNA (siRNA): To achieve a more long-term and specific blockade, siRNA can be used to silence the expression of the CD200 gene in CD200-expressing cells.[6][7] This method is particularly useful for studying the effects of a sustained lack of CD200 signaling.

4. Peptide Inhibitors: Synthetic peptides designed to mimic the binding interface of CD200 can competitively inhibit the CD200/CD200R interaction.[2]

Quantitative Data on Blocking Agents

The efficacy of different blocking agents can be quantified and compared. The following table summarizes available quantitative data for various molecules that block the CD200/CD200R interaction.

Blocking AgentTargetAssay TypeCell Line/SystemEfficacy MetricValueReference(s)
23ME-00610Human CD200R1DOK2 Recruitment InhibitionJurkat/HEK293T co-cultureIC500.02 ± 0.01 nM[8]
23ME-00610Human CD200R1CD200-CD200R1 Binding InhibitionELISAIC500.34 nM[8]
Anti-CD200R Antibody (Research Grade Biosimilar)Human CD200RBinding to immobilized CD200RELISAEC500.04025 µg/ml[9]
TTI-CD200Human CD200Inhibition of CD200-mediated suppressionNK cell-based assayPotencyNanomolar range[10]

Experimental Protocols

Here, we provide detailed protocols for key in vitro assays to assess the functional consequences of blocking the CD200/CD200R interaction.

Protocol 1: In Vitro Phagocytosis Assay with Macrophages

This protocol is designed to assess the effect of CD200/CD200R blockade on the phagocytic capacity of macrophages co-cultured with CD200-expressing target cells.

Materials:

  • CD200-expressing target cells (e.g., cancer cell line)

  • Macrophages (e.g., bone marrow-derived macrophages (BMDMs) or a macrophage cell line like RAW 264.7)[1][11]

  • Blocking anti-CD200 or anti-CD200R antibody (or other blocking agent)

  • Isotype control antibody

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Fluorescent dye for labeling target cells (e.g., CFSE or pHrodo)

  • 24-well tissue culture plates

  • Fluorescence microscope or flow cytometer

Procedure:

  • Macrophage Preparation:

    • Plate macrophages (e.g., 5 x 10^4 cells/well) in a 24-well plate and allow them to adhere overnight.[12]

    • The following day, replace the culture medium with serum-free DMEM for 2 hours before the assay.[12]

  • Target Cell Preparation:

    • Label the CD200-expressing target cells with a fluorescent dye according to the manufacturer's protocol. For example, label with 2.5 mM carboxyfluorescein succinimidyl ester (CFSE).[12]

    • Opsonize target cells with an appropriate antibody if required for the specific experimental setup.[12]

  • Co-culture and Blockade:

    • Pre-incubate the macrophages with the blocking antibody (e.g., 10 µg/mL of anti-CD200R mAb) or an isotype control for 30 minutes at 37°C.

    • Add the fluorescently labeled target cells to the macrophage-containing wells at a suitable effector-to-target (E:T) ratio (e.g., 1:5).

    • Incubate the co-culture for 2-4 hours at 37°C.

  • Analysis:

    • Microscopy-based analysis:

      • Gently wash the wells to remove non-phagocytosed target cells.

      • Fix the cells and visualize using a fluorescence microscope.

      • Quantify the phagocytic index (percentage of macrophages that have engulfed at least one target cell) and/or the number of engulfed target cells per macrophage.

    • Flow cytometry-based analysis:

      • Harvest the cells, including both macrophages and any remaining target cells.

      • Stain the macrophages with a fluorescently labeled antibody targeting a macrophage-specific marker (e.g., anti-CD11b).

      • Analyze the cells by flow cytometry, gating on the macrophage population to determine the percentage of macrophages that are positive for the target cell's fluorescent label.

Protocol 2: Mixed Lymphocyte Reaction (MLR)

This protocol describes a one-way MLR to assess the effect of CD200/CD200R blockade on T-cell proliferation in response to allogeneic stimulation.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) from two different healthy donors (Donor A and Donor B)

  • Blocking anti-CD200 or anti-CD200R antibody (or other blocking agent)

  • Isotype control antibody

  • Complete RPMI-1640 medium with 10% FBS

  • Mitomycin C or irradiation source for inactivating stimulator cells

  • 96-well round-bottom plates

  • T-cell proliferation assay kit (e.g., CFSE or BrdU-based)

Procedure:

  • Cell Preparation:

    • Isolate PBMCs from both donors using Ficoll-Paque density gradient centrifugation.[13]

    • Responder cells (Donor A): Label the PBMCs from Donor A with CFSE according to the manufacturer's protocol. Resuspend at 1 x 10^6 cells/mL in complete RPMI medium.

    • Stimulator cells (Donor B): Inactivate the PBMCs from Donor B with Mitomycin C (25-50 µg/mL for 30 minutes at 37°C) or by irradiation to prevent their proliferation.[13] Wash the cells thoroughly and resuspend at 1 x 10^6 cells/mL.

  • MLR Setup:

    • In a 96-well round-bottom plate, add 100 µL of the CFSE-labeled responder cells (1 x 10^5 cells).

    • Add the blocking antibody or isotype control at the desired concentration.

    • Add 100 µL of the inactivated stimulator cells (1 x 10^5 cells) to the wells for a 1:1 responder to stimulator ratio.

    • Include control wells with responder cells alone (unstimulated) and responder plus stimulator cells without any antibody (stimulated control).

  • Incubation:

    • Incubate the plate for 5-7 days at 37°C in a 5% CO2 incubator.

  • Analysis of T-cell Proliferation:

    • Harvest the cells and analyze by flow cytometry.

    • Gate on the lymphocyte population and measure the dilution of the CFSE fluorescence, which is indicative of cell division.

    • Quantify the percentage of proliferated T-cells.

Protocol 3: Cytokine Release Assay

This protocol is for measuring the production of cytokines by immune cells following the blockade of the CD200/CD200R interaction.

Materials:

  • CD200R-expressing immune cells (e.g., PBMCs, purified T-cells, or macrophages)

  • CD200-expressing stimulator cells (or plate-bound anti-CD3/anti-CD28 for T-cell activation)

  • Blocking anti-CD200 or anti-CD200R antibody (or other blocking agent)

  • Isotype control antibody

  • Complete culture medium

  • 96-well flat-bottom plates

  • ELISA or multiplex cytokine assay kit (e.g., for IFN-γ, TNF-α, IL-2, IL-10)[2][14]

Procedure:

  • Cell Culture Setup:

    • Plate the CD200R-expressing immune cells (e.g., 1 x 10^5 PBMCs/well) in a 96-well plate.

    • Add the blocking antibody or isotype control at the desired concentration and pre-incubate for 30 minutes.

  • Stimulation:

    • Add the CD200-expressing stimulator cells at an appropriate ratio.

    • Alternatively, for T-cell stimulation, use plates pre-coated with anti-CD3 antibody (e.g., 1-5 µg/mL) and add soluble anti-CD28 antibody (e.g., 1 µg/mL).[14]

  • Incubation:

    • Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator. The incubation time will depend on the specific cytokine being measured.

  • Cytokine Measurement:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the culture supernatants.

    • Measure the concentration of the desired cytokines in the supernatants using an ELISA or multiplex cytokine assay kit according to the manufacturer's instructions.

Protocol 4: siRNA-mediated Knockdown of CD200

This protocol provides a general guideline for transiently knocking down CD200 expression in a cell line using siRNA.

Materials:

  • CD200-expressing cell line

  • siRNA targeting CD200

  • Non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine RNAiMAX or similar)[6][15]

  • Opti-MEM I Reduced Serum Medium

  • Complete growth medium

  • 6-well plates

Procedure:

  • Cell Plating:

    • The day before transfection, seed the cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.[15]

  • Transfection Complex Preparation (per well):

    • Solution A: Dilute the CD200 siRNA or control siRNA (e.g., to a final concentration of 20-50 nM) in Opti-MEM.

    • Solution B: Dilute the transfection reagent in Opti-MEM according to the manufacturer's protocol.

    • Combine Solution A and Solution B, mix gently, and incubate at room temperature for 15-20 minutes to allow the formation of siRNA-lipid complexes.[6]

  • Transfection:

    • Add the transfection complexes dropwise to the cells in each well.

    • Gently rock the plate to ensure even distribution.

  • Incubation and Analysis:

    • Incubate the cells for 24-72 hours at 37°C.

    • After the incubation period, harvest the cells to assess the knockdown efficiency of CD200 by qPCR (for mRNA levels) or flow cytometry/Western blot (for protein levels).

    • These cells with reduced CD200 expression can then be used in functional assays as described above.

Visualizations

CD200/CD200R Signaling Pathway

CD200_Signaling CD200/CD200R Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CD200 CD200 CD200R CD200R CD200->CD200R Binding Dok2 Dok2 CD200R->Dok2 Recruitment & Phosphorylation RasGAP RasGAP Dok2->RasGAP Recruitment Ras Ras RasGAP->Ras Inhibition Inhibition Inhibition of Immune Activation RasGAP->Inhibition Results in ERK ERK Ras->ERK Activation Immune_Activation Immune Cell Activation (e.g., Cytokine Production, Proliferation) ERK->Immune_Activation Leads to

Caption: A simplified diagram of the CD200/CD200R inhibitory signaling pathway.

Experimental Workflow for Blocking CD200/CD200R in a Co-culture System

Experimental_Workflow Workflow for Assessing CD200/CD200R Blockade cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Co-culture and Assay Prepare CD200R+ Effector Cells\n(e.g., Macrophages, T-cells) Prepare CD200R+ Effector Cells (e.g., Macrophages, T-cells) Co-culture Effector and Target Cells Co-culture Effector and Target Cells Prepare CD200R+ Effector Cells\n(e.g., Macrophages, T-cells)->Co-culture Effector and Target Cells Prepare CD200+ Target Cells\n(e.g., Tumor cells, Stimulator cells) Prepare CD200+ Target Cells (e.g., Tumor cells, Stimulator cells) Prepare CD200+ Target Cells\n(e.g., Tumor cells, Stimulator cells)->Co-culture Effector and Target Cells Add Blocking Agent\n(e.g., anti-CD200/CD200R mAb) Add Blocking Agent (e.g., anti-CD200/CD200R mAb) Add Blocking Agent\n(e.g., anti-CD200/CD200R mAb)->Co-culture Effector and Target Cells Add Isotype Control Add Isotype Control Add Isotype Control->Co-culture Effector and Target Cells Functional Readout Functional Readout Co-culture Effector and Target Cells->Functional Readout Data Analysis\n(Phagocytosis, Proliferation, Cytokines) Data Analysis (Phagocytosis, Proliferation, Cytokines) Functional Readout->Data Analysis\n(Phagocytosis, Proliferation, Cytokines)

Caption: A general experimental workflow for studying the effects of CD200/CD200R blockade.

Logical Relationship of Blocking Methods

Blocking_Methods Methods to Block CD200/CD200R Interaction cluster_agents Blocking Agents CD200_CD200R CD200-CD200R Interaction Antibodies Monoclonal Antibodies (anti-CD200 or anti-CD200R) Antibodies->CD200_CD200R Steric Hindrance Fusion_Protein Soluble CD200-Fc Fusion Protein Fusion_Protein->CD200_CD200R Competitive Binding to CD200R siRNA siRNA (silencing CD200 gene) siRNA->CD200_CD200R Prevents CD200 Expression Peptides Peptide Inhibitors Peptides->CD200_CD200R Competitive Inhibition

Caption: An overview of the different methodologies for blocking the CD200/CD200R interaction.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low CD200 Signal in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting flow cytometry experiments. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered when detecting the CD200 surface protein.

Frequently Asked Questions (FAQs)

Q1: What is CD200 and on which cell types is it typically expressed?

A1: CD200, also known as OX-2, is a type I transmembrane glycoprotein (B1211001) belonging to the immunoglobulin superfamily.[1][2] It plays a role in immunosuppression and the regulation of anti-tumor activity.[1] CD200 is expressed on a variety of cells, including B cells, a subset of T cells, thymocytes, endothelial cells, and neurons.[1][3][4] Its expression can be heterogeneous and may vary depending on the cell type and disease state.[2]

Q2: I am not seeing any CD200 signal in my positive control cell line. What could be the issue?

A2: A complete lack of signal in a positive control is a critical issue that points to a fundamental problem in the experimental setup. Here are the primary areas to investigate:

  • Antibody Integrity: The antibody may have degraded due to improper storage (e.g., exposure to light, repeated freeze-thaw cycles) or may have expired.[5] Always store antibodies as recommended by the manufacturer.[5]

  • Instrument Settings: Incorrect laser and filter setup for the specific fluorochrome conjugated to your anti-CD200 antibody will lead to no signal detection.[6] Ensure the correct laser is exciting the fluorochrome and the emission is being collected in the appropriate channel.[7] Also, check that the voltage/gain on the detector is set appropriately.[6][8]

  • Incorrect Antibody Clone or Conjugate: Verify that you are using the correct anti-CD200 antibody clone and that it is conjugated to the fluorochrome you are trying to detect.

Q3: My CD200 signal is very weak or dim. How can I improve it?

A3: A weak signal can be caused by several factors, ranging from suboptimal protocol steps to the inherent biology of the cells being studied. The following troubleshooting guide provides a systematic approach to identifying and resolving the cause of a low CD200 signal.

Troubleshooting Guide: Low CD200 Signal

This guide is designed to help you systematically troubleshoot the potential causes of a weak or dim CD200 signal in your flow cytometry experiments.

Step 1: Re-evaluate Your Antibody and Staining Protocol

A common source of weak signal is related to the primary antibody or the staining procedure itself.

Potential Cause Recommended Solution
Suboptimal Antibody Concentration Titrate your anti-CD200 antibody to determine the optimal concentration that provides the best signal-to-noise ratio.[5][9][10] Using too little antibody will result in a dim signal, while too much can increase background.[9]
Antibody Degradation Ensure your antibody has been stored correctly (typically at 2-8°C and protected from light) and is within its expiration date.[5][11] Avoid repeated freeze-thaw cycles.[6]
Suboptimal Incubation Time/Temperature Optimize the incubation time and temperature for your antibody.[7][12] Some protocols recommend 30-60 minutes at 2-8°C, while others suggest 15-30 minutes at room temperature.[11]
Fluorochrome Choice If CD200 is expressed at low levels on your cells of interest, consider using an antibody conjugated to a brighter fluorochrome (e.g., PE, APC) to amplify the signal.[7][13]
Step 2: Assess Sample Preparation and Cell Health

The quality of your cell preparation is crucial for obtaining a strong and specific signal.

Potential Cause Recommended Solution
Low Antigen Expression Verify from literature that your cell type of interest is expected to express CD200.[5] Expression levels can be inherently low on certain cell types.[13] Whenever possible, use freshly isolated cells as opposed to frozen samples.[5]
Antigen Internalization To prevent the internalization of surface antigens like CD200, perform all staining steps on ice or at 4°C with ice-cold reagents.[8][14] The addition of sodium azide (B81097) to the staining buffer can also help prevent this.[8]
Cell Viability Dead cells can non-specifically bind antibodies, increasing background and potentially obscuring a weak positive signal.[9][14] Always include a viability dye to exclude dead cells from your analysis.[14][15]
Fixation and Permeabilization Issues If you are performing intracellular staining in your panel, be aware that some fixation and permeabilization buffers can negatively impact surface antigens and fluorochromes.[16]
Fc Receptor-Mediated Binding To prevent non-specific binding of your antibody to Fc receptors on cells like macrophages and B cells, include an Fc blocking step in your protocol before adding the primary antibody.
Step 3: Optimize Instrument Settings

Proper setup of the flow cytometer is essential for detecting weak signals.

Potential Cause Recommended Solution
Incorrect PMT Voltage/Gain The photomultiplier tube (PMT) voltage or gain may be set too low.[8] Increase the gain to amplify the signal, but be careful not to amplify the background noise excessively.[6]
Improper Compensation Incorrect compensation settings can cause spillover from other fluorochromes in your panel, which can obscure a weak CD200 signal.[8] Ensure you have proper single-stain controls to set your compensation accurately.
Laser Alignment Poor laser alignment can lead to reduced excitation of the fluorochrome and consequently a weaker signal.[8] Run quality control beads to check for proper laser alignment.[8][12]

Experimental Protocols

Standard Protocol for Cell Surface Staining of CD200

This protocol provides a general framework for staining suspended cells for CD200. Optimization may be required for specific cell types and experimental conditions.

  • Cell Preparation:

    • Harvest cells and wash them once with cold phosphate-buffered saline (PBS).

    • Perform a cell count and assess viability.

    • Resuspend the cells in a suitable staining buffer (e.g., PBS with 2% FBS and 0.09% sodium azide) at a concentration of 1 x 10^7 cells/mL.[17]

  • Fc Receptor Blocking (Recommended):

    • Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into a FACS tube.

    • Add an Fc blocking reagent according to the manufacturer's instructions and incubate for 10-15 minutes at 4°C.

  • Antibody Staining:

    • Without washing, add the predetermined optimal amount of anti-CD200 antibody to the cell suspension.

    • Vortex gently and incubate for 30 minutes at 4°C in the dark.

  • Washing:

    • Add 2 mL of cold staining buffer to the tube and centrifuge at 300-400 x g for 5 minutes at 4°C.[11]

    • Discard the supernatant and repeat the wash step.

  • Resuspension and Analysis:

    • Resuspend the cell pellet in 300-500 µL of staining buffer.

    • If desired, add a viability dye such as DAPI or Propidium Iodide immediately before analysis.

    • Analyze the samples on a flow cytometer.

Antibody Titration Protocol

To determine the optimal antibody concentration, perform the following:

  • Prepare a series of dilutions of your anti-CD200 antibody. A good starting point is to test a range above and below the manufacturer's recommended concentration (e.g., 0.5 µL, 1 µL, 2.5 µL, 5 µL, and 7.5 µL for a recommended 5 µL per test).[9]

  • Prepare a separate tube for each antibody concentration and a negative control tube with no antibody.[9]

  • Stain a consistent number of cells in each tube following the standard staining protocol.[9]

  • Acquire the data on the flow cytometer.

  • Analyze the data by calculating the Stain Index for each concentration. The Stain Index is a measure of the separation between the positive and negative populations.

  • The optimal concentration is the one that provides the highest Stain Index before a significant increase in the background fluorescence of the negative population is observed.[10]

Data Presentation

The expression of CD200 can vary significantly across different hematological malignancies. The following table summarizes the Mean Fluorescence Intensity (MFI) of CD200 in various mature B-cell neoplasms, which can serve as a reference for expected signal intensity.

DiseaseCD200 MFI (Median)Reference
Chronic Lymphocytic Leukemia (CLL)High[18]
Atypical Chronic Lymphocytic Leukemia (aCLL)High[18]
Hairy Cell Leukemia (HCL)High[18][19]
Mantle Cell Lymphoma (MCL)Low/Negative[2][18][20]
Marginal Zone Lymphoma (MZL)Low/Negative[19]
Lymphoplasmacytic Lymphoma (LPL)Variable (often positive)[19]

Note: MFI values are relative and can vary between instruments and experiments. This table is for comparative purposes.

Visualizations

Troubleshooting Workflow for Low CD200 Signal

The following diagram outlines a logical workflow for diagnosing the cause of a weak CD200 signal.

low_signal_troubleshooting Troubleshooting Workflow for Low CD200 Signal start Low CD200 Signal Detected check_positive_control Is the positive control also weak/negative? start->check_positive_control check_instrument Check Instrument Settings: - Laser & Filter Configuration - PMT Voltages/Gain check_positive_control->check_instrument Yes check_antigen_expression Verify CD200 Expression: - Is it expected on this cell type? - Use fresh vs. frozen cells check_positive_control->check_antigen_expression No yes_path Yes check_ab_integrity Check Antibody Integrity: - Expiration Date - Storage Conditions check_instrument->check_ab_integrity end_node Signal Improved check_ab_integrity->end_node no_path No optimize_staining Optimize Staining Protocol: - Antibody Titration - Incubation Time/Temp - Use Fc Block check_antigen_expression->optimize_staining check_cell_health Assess Cell Health: - Use Viability Dye - Minimize handling stress optimize_staining->check_cell_health check_cell_health->end_node

A step-by-step guide to troubleshooting a low CD200 signal.

CD200 Signaling Pathway

The interaction of CD200 with its receptor, CD200R, on myeloid cells initiates an inhibitory signaling cascade.

CD200_Signaling_Pathway Simplified CD200-CD200R Signaling Pathway cluster_cell1 CD200-Expressing Cell (e.g., Neuron, T-cell) cluster_cell2 Myeloid Cell (e.g., Macrophage) CD200 CD200 CD200R CD200R CD200->CD200R binds Dok2 Dok2 CD200R->Dok2 recruits RasGAP RasGAP Dok2->RasGAP recruits Ras Ras RasGAP->Ras inhibits Downstream Downstream Signaling (e.g., MAPK/Erk) Ras->Downstream Inhibition Inhibition of Pro-inflammatory Response Downstream->Inhibition leads to inhibition of

CD200 binding to CD200R leads to the inhibition of pro-inflammatory pathways.

References

Technical Support Center: Optimizing CD200 Staining in Formalin-Fixed Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their CD200 staining in formalin-fixed paraffin-embedded (FFPE) tissues.

Frequently Asked Questions (FAQs)

Q1: What is the general workflow for CD200 immunohistochemistry (IHC) on FFPE tissues?

A1: The general workflow involves deparaffinization and rehydration of the tissue sections, followed by antigen retrieval to unmask the CD200 epitope. Subsequent steps include blocking endogenous peroxidases and non-specific binding sites, incubation with a primary antibody against CD200, followed by a suitable detection system, and finally, counterstaining and mounting for microscopic analysis.[1][2]

Q2: Why is antigen retrieval necessary for CD200 staining in FFPE tissues?

A2: Formalin fixation creates protein cross-links that can mask the antigenic sites of CD200, preventing antibody binding.[3][4][5] Antigen retrieval, typically using heat (Heat-Induced Epitope Retrieval or HIER) or enzymes (Proteolytic-Induced Epitope Retrieval or PIER), is crucial to break these cross-links and expose the CD200 epitope for the primary antibody to access.[3][6]

Q3: Which type of antigen retrieval is recommended for CD200?

A3: Heat-Induced Epitope Retrieval (HIER) is the most commonly used method for unmasking epitopes in FFPE tissues.[3][6] The optimal buffer and heating conditions can vary depending on the specific anti-CD200 antibody clone being used. A common starting point is to use a sodium citrate (B86180) buffer (pH 6.0). However, optimization of the pH, time, and temperature of heating is recommended for each specific antibody and tissue type.[3]

Q4: How can I select the right primary antibody for CD200 IHC?

A4: When selecting a primary antibody for CD200, it is important to choose one that has been validated for use in IHC on FFPE tissues. Look for information on the antibody datasheet regarding its reactivity with human or other species of interest, its clonality (monoclonal or polyclonal), and the recommended antibody clone.[7][8][9][10] Recombinant antibodies can offer high lot-to-lot consistency.[7]

Q5: What are the critical steps to prevent non-specific background staining?

A5: High background staining can obscure the specific CD200 signal. Key steps to minimize this include:

  • Blocking endogenous peroxidase: If using a horseradish peroxidase (HRP)-based detection system, quenching endogenous peroxidase activity with a hydrogen peroxide solution is essential.[1]

  • Blocking non-specific binding: Using a blocking solution, such as normal serum from the same species as the secondary antibody, can prevent the primary and secondary antibodies from binding to non-target sites.[1][11]

  • Optimizing antibody concentration: A high concentration of the primary antibody can lead to non-specific binding.[12] Titrating the antibody to the lowest effective concentration is recommended.

  • Thorough washing: Adequate washing between steps helps to remove unbound antibodies and reduce background.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No Staining or Weak Signal Ineffective antigen retrievalOptimize HIER conditions (time, temperature, pH of the retrieval solution).[3] Consider trying a different retrieval buffer (e.g., EDTA-based).
Primary antibody concentration is too lowIncrease the concentration of the primary antibody or extend the incubation time.
Improper tissue fixationEnsure tissues are not over-fixed or under-fixed in formalin, as this can affect antigenicity.[4][5][13]
Inactive detection systemCheck the expiration dates and proper storage of all detection reagents. Prepare fresh solutions.
High Background Staining Incomplete blocking of endogenous peroxidaseIncrease the incubation time or concentration of the hydrogen peroxide blocking solution.[1]
Non-specific antibody bindingIncrease the concentration or incubation time of the blocking serum.[12] Consider using a different blocking reagent.
Primary antibody concentration is too highPerform an antibody titration to determine the optimal, lower concentration.[12]
Hydrophobic interactionsUse a hydrophobic barrier pen to isolate the tissue section and prevent reagents from spreading.
Tissue Damage or Detachment Excessive heating during antigen retrievalReduce the heating time or temperature. Ensure slides are cooled gradually after HIER.
Harsh enzymatic digestion (if using PIER)Optimize the enzyme concentration and incubation time.[3]
Improper slide adhesionUse positively charged slides to ensure tissue sections adhere properly throughout the staining process.[2]

Experimental Protocols

Standard Immunohistochemistry Protocol for CD200 in FFPE Tissues

This protocol provides a general framework. Optimization of specific steps, such as antigen retrieval and antibody concentrations, is recommended for each new antibody and tissue type.

1. Deparaffinization and Rehydration:

  • Immerse slides in Xylene: 2 changes, 5 minutes each.[2]
  • Immerse in 100% Ethanol: 2 changes, 10 minutes each.[14]
  • Immerse in 95% Ethanol: 1 change, 5 minutes.[14]
  • Immerse in 70% Ethanol: 1 change, 5 minutes.[14]
  • Rinse in deionized water: 5 minutes.[1]

2. Antigen Retrieval (HIER):

  • Preheat a retrieval solution (e.g., 10mM Sodium Citrate, pH 6.0) to 95-100°C.
  • Immerse slides in the preheated solution and incubate for 10-20 minutes.[1]
  • Allow slides to cool to room temperature for at least 20 minutes.
  • Rinse slides in wash buffer (e.g., PBS).

3. Peroxidase and Protein Blocking:

  • Incubate sections in 0.3% H₂O₂ in methanol (B129727) for 15-30 minutes to block endogenous peroxidase activity.[1]
  • Wash with buffer.
  • Incubate with a protein blocking solution (e.g., 10% normal serum) for 30-60 minutes.[1]

4. Primary Antibody Incubation:

  • Dilute the anti-CD200 primary antibody in an appropriate antibody diluent to its optimal concentration.
  • Incubate the sections with the primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[1]

5. Detection:

  • Wash slides with buffer.
  • Apply a biotinylated secondary antibody, followed by an avidin-biotin complex (ABC) reagent or a polymer-based detection system, according to the manufacturer's instructions.[1]
  • Wash slides with buffer.

6. Chromogen and Counterstain:

  • Incubate with a chromogen solution (e.g., DAB) until the desired stain intensity develops.[1]
  • Rinse with deionized water.
  • Counterstain with hematoxylin (B73222) to visualize cell nuclei.[2]

7. Dehydration and Mounting:

  • Dehydrate the sections through graded alcohols and clear in xylene.[2]
  • Mount with a permanent mounting medium.

Visualizations

IHC_Workflow cluster_prep Tissue Preparation cluster_staining Staining cluster_final Finalization Deparaffinization Deparaffinization & Rehydration AntigenRetrieval Antigen Retrieval (HIER) Deparaffinization->AntigenRetrieval Blocking Blocking (Peroxidase & Protein) AntigenRetrieval->Blocking PrimaryAb Primary Antibody (anti-CD200) Blocking->PrimaryAb Detection Detection System (Secondary Ab & Enzyme) PrimaryAb->Detection Chromogen Chromogen (e.g., DAB) Detection->Chromogen Counterstain Counterstain (Hematoxylin) Chromogen->Counterstain Dehydration Dehydration & Mounting Counterstain->Dehydration Microscopy Microscopic Analysis Dehydration->Microscopy

Caption: General workflow for CD200 immunohistochemical staining of FFPE tissues.

Troubleshooting_Logic cluster_AR Antigen Retrieval cluster_Ab Antibody cluster_Detection Detection System Start Staining Issue (e.g., Weak/No Signal) Check_HIER Check HIER (Temp, Time, pH) Start->Check_HIER Check_Ab_Conc Check Primary Ab Concentration Start->Check_Ab_Conc Check_Reagents Check Reagent Viability Start->Check_Reagents Optimize_HIER Optimize HIER Conditions Check_HIER->Optimize_HIER Outcome Improved Staining Optimize_HIER->Outcome Titrate_Ab Titrate Antibody Check_Ab_Conc->Titrate_Ab Titrate_Ab->Outcome Use_Fresh_Reagents Use Fresh Reagents Check_Reagents->Use_Fresh_Reagents Use_Fresh_Reagents->Outcome

Caption: Troubleshooting logic for weak or no CD200 staining.

References

Technical Support Center: Anti-CD200 Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with anti-CD200 antibodies.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of non-specific binding with anti-CD200 antibodies?

Non-specific binding of anti-CD200 antibodies can arise from several factors:

  • Fc Receptor (FcR) Binding: Immune cells such as macrophages, monocytes, B cells, and natural killer (NK) cells express Fc receptors that can bind to the Fc region of the anti-CD200 antibody, leading to false positive signals.[1][2]

  • Excess Antibody Concentration: Using too high a concentration of the primary anti-CD200 antibody can lead to low-affinity, non-specific interactions with other proteins.[1][3]

  • Hydrophobic Interactions: Antibodies can non-specifically adhere to proteins and lipids within the tissue, particularly in immunohistochemistry (IHC).

  • Presence of Dead Cells: Non-viable cells have "sticky" membranes that can non-specifically bind antibodies.[1]

  • Endogenous Biotin (B1667282) or Enzymes: If using a biotin-based detection system or an enzyme-linked secondary antibody (like HRP or AP), endogenous biotin or enzymes in the tissue can produce background signal.[4]

  • Secondary Antibody Cross-Reactivity: The secondary antibody may cross-react with endogenous immunoglobulins in the tissue sample, especially when using a mouse primary antibody on mouse tissue.[4]

Q2: What is an isotype control and why is it important for experiments with anti-CD200 antibodies?

An isotype control is an antibody that has the same immunoglobulin (Ig) class (e.g., IgG1, IgG2a), subclass, and light chain as the primary anti-CD200 antibody but is not specific to CD200.[5][6] It is a crucial negative control used to differentiate between specific antigen-driven staining and non-specific background signal caused by factors like Fc receptor binding.[5][6] By comparing the signal from the anti-CD200 antibody to the isotype control, you can more confidently determine the true CD200-specific staining.[5]

Q3: How can I validate the specificity of my anti-CD200 antibody?

Validating the specificity of your anti-CD200 antibody is critical for reliable results. Several methods can be employed:

  • Genetic Strategies: Use cell lines or tissues where the CD200 gene has been knocked out (KO) or knocked down (KD). A specific antibody should show no or significantly reduced signal in KO/KD samples compared to the wild-type control.[7][8][9]

  • Orthogonal Strategies: Correlate the antibody staining results with a non-antibody-based detection method, such as quantitative mass spectrometry, across various cell lines with different CD200 expression levels.[2][8]

  • Independent Antibody Strategies: Use two or more different anti-CD200 antibodies that recognize distinct epitopes on the CD200 protein. The staining patterns should be highly correlated.[2]

  • Western Blotting: In addition to your primary application, test the antibody in a Western blot. It should detect a band at the expected molecular weight for CD200 (approximately 42 kDa).[10][11]

Troubleshooting Guides

High Background Staining in Flow Cytometry

Problem: I am observing high background fluorescence or a high percentage of positive cells when staining for CD200 in flow cytometry.

dot

cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem High Background in Anti-CD200 Flow Cytometry Cause1 Fc Receptor Binding Problem->Cause1 Is it Fc-mediated? Cause2 Excess Antibody Problem->Cause2 Is concentration too high? Cause3 Dead Cells Problem->Cause3 Are dead cells included? Cause4 Insufficient Washing Problem->Cause4 Is unbound Ab present? Solution1 Use Fc Block Cause1->Solution1 Solution2 Titrate Antibody Cause2->Solution2 Solution3 Viability Dye Gate Cause3->Solution3 Solution4 Increase Wash Steps Cause4->Solution4

Caption: Troubleshooting high background in anti-CD200 flow cytometry.

Solutions:

Potential Cause Troubleshooting Step Recommendation
Fc Receptor Binding Use an Fc blocking reagent.Pre-incubate cells with an Fc blocking antibody (e.g., anti-CD16/32 for mouse cells or human IgG for human cells) for 10-15 minutes before adding the anti-CD200 antibody.[12][13]
Excess Antibody Concentration Titrate the anti-CD200 antibody.Perform a dilution series of the antibody to find the optimal concentration that provides the best signal-to-noise ratio. Start with the manufacturer's recommended concentration and test several dilutions above and below it.[3]
Dead Cells Use a viability dye.Include a viability dye (e.g., 7-AAD, Propidium Iodide, or a fixable viability stain) in your staining panel to exclude dead cells from the analysis, as they can non-specifically bind antibodies.
Insufficient Washing Optimize wash steps.Ensure adequate washing after antibody incubation to remove any unbound antibody. Consider adding a detergent like Tween-20 (0.05%) to your wash buffer.[3][14]
Isotype Control Staining Run an isotype control.Stain a parallel sample with an isotype control antibody at the same concentration as your anti-CD200 antibody to determine the level of non-specific background staining.[6][15]
Non-Specific Staining in Immunohistochemistry (IHC)

Problem: My IHC slides stained with anti-CD200 antibody show high background or non-specific staining in the tissue.

Solutions:

Potential Cause Troubleshooting Step Recommendation
Hydrophobic & Ionic Interactions Optimize blocking step.Increase the concentration or incubation time of your blocking solution. Use normal serum from the species of the secondary antibody (e.g., goat serum for an anti-mouse secondary raised in goat).[4]
Endogenous Peroxidase/Phosphatase Quench endogenous enzyme activity.If using an HRP or AP-conjugated secondary antibody, pre-treat the tissue with a quenching solution (e.g., 3% hydrogen peroxide for HRP) before the blocking step.[4]
Over-fixation Adjust fixation time.Excessive fixation can cross-link proteins and increase background. Try reducing the fixation time.[4]
High Primary Antibody Concentration Titrate the anti-CD200 antibody.The optimal antibody concentration for IHC may be different from other applications. Perform a dilution series to find the best concentration.[4][16]
Secondary Antibody Cross-Reactivity Use pre-adsorbed secondary antibodies.If staining mouse tissue with a mouse primary antibody, use a secondary antibody that has been pre-adsorbed against the immunoglobulins of the sample species to minimize cross-reactivity.[4]

Experimental Protocols

Protocol 1: Flow Cytometry Staining with Fc Block

This protocol is designed for staining cell surface CD200 on suspended cells, incorporating an Fc block to minimize non-specific binding.

  • Cell Preparation: Harvest cells and wash them once with cold Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.09% sodium azide).

  • Cell Counting: Count the cells and resuspend them in Flow Cytometry Staining Buffer at a concentration of 1 x 10^7 cells/mL.

  • Aliquot Cells: Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.

  • Fc Block: Add Fc blocking reagent (e.g., 1 µg of anti-CD16/32 for mouse cells) to each tube. Incubate for 15 minutes at 4°C. Do not wash after this step.

  • Primary Antibody Staining: Add the predetermined optimal concentration of fluorochrome-conjugated anti-CD200 antibody (and isotype control in a separate tube).

  • Incubation: Incubate for 30 minutes at 4°C, protected from light.

  • Washing: Add 2 mL of Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes. Discard the supernatant. Repeat the wash step twice.

  • Resuspension: Resuspend the cell pellet in 200-400 µL of Flow Cytometry Staining Buffer.

  • Data Acquisition: Analyze the samples on a flow cytometer.

Protocol 2: Antibody Specificity Validation using CRISPR/Cas9 Knockout

This protocol outlines a workflow to validate the specificity of an anti-CD200 antibody.

dot

cluster_workflow Antibody Validation Workflow Start Select Cell Line Expressing CD200 Step1 Generate CD200 KO Cell Line (CRISPR/Cas9) Start->Step1 Step2 Verify KO at Genomic/Transcriptomic Level Step1->Step2 Step3 Stain WT and KO Cells with Anti-CD200 Antibody Step2->Step3 Step4 Analyze via Flow Cytometry or Western Blot Step3->Step4 Decision Signal in WT only? Step4->Decision Pass Antibody is Specific Decision->Pass Yes Fail Antibody is Not Specific Decision->Fail No cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CD200 CD200 CD200R CD200R CD200->CD200R Binding Src Src Kinases CD200R->Src recruits & activates Dok2 Dok2 CD200R->Dok2 recruits Src->CD200R phosphorylates RasGAP RasGAP Dok2->RasGAP recruits Ras Ras RasGAP->Ras inhibits Inhibition Inhibition of Macrophage Activation RasGAP->Inhibition ERK ERK Ras->ERK activates ERK->Inhibition leads to

References

Technical Support Center: Improving CD200 Gene Knockdown Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on CD200 gene knockdown. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and enhance the efficiency and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for knocking down CD200 gene expression?

The most prevalent methods for reducing CD200 expression are RNA interference (RNAi) and CRISPR-Cas9.

  • shRNA (short hairpin RNA): Can be integrated into the host genome using viral vectors (e.g., lentivirus) for stable, long-term knockdown of CD200.[3][4]

Q2: How do I choose the right knockdown method for my CD200 experiment?

The choice depends on your experimental goals:

  • For creating stable cell lines with continuous suppression of CD200 or for in vivo studies, shRNA delivered via lentivirus is a robust option.[3]

Q3: How can I validate the efficiency of my CD200 knockdown?

It is crucial to measure knockdown at both the mRNA and protein levels.

  • Flow Cytometry: If you have a reliable antibody for cell surface CD200, flow cytometry can be a powerful tool to quantify the percentage of cells with reduced protein expression.

Troubleshooting Guides

Problem 1: Low Knockdown Efficiency
Possible Cause Recommended Solution
Suboptimal siRNA/shRNA Design Use validated, pre-designed siRNA/shRNA sequences from reputable suppliers. If designing your own, use algorithms that consider target accessibility and off-target potential. Test at least two or three different sequences to find the most effective one.[11]
Poor Transfection/Transduction Efficiency Optimize the delivery method for your specific cell type.[12] For chemical transfection, perform a titration of the transfection reagent and siRNA/plasmid DNA.[8][13] For viral transduction, determine the optimal Multiplicity of Infection (MOI).[14] Consider using a positive control (e.g., siRNA targeting a housekeeping gene) and a fluorescently labeled control to visually assess transfection efficiency.[6][15]
Incorrect Cell Density Cell confluency at the time of transfection is critical. For siRNA transfection, a cell density of around 50% is often recommended, while for DNA-based methods (shRNA plasmids), 70% confluency is a good starting point.[16] Optimal density should be determined empirically for each cell line.[12][17]
Degraded RNA Reagents RNA is susceptible to degradation by RNases. Always use RNase-free tubes, tips, and reagents. Wear gloves and work in a clean environment.[18]
Incorrect Timing of Analysis The optimal time to assess knockdown varies. For siRNA, mRNA levels are typically lowest 24-48 hours post-transfection, while protein reduction is often maximal at 48-72 hours.[8][9] Perform a time-course experiment to determine the peak knockdown for your specific target and cell line.
Problem 2: High Cell Toxicity or Death Post-Transfection
Possible Cause Recommended Solution
Toxicity from Transfection Reagent Reduce the concentration of the transfection reagent.[8] Ensure the reagent is compatible with your cell type and consider switching to a less toxic alternative.[16] Minimize the exposure time of cells to the transfection complexes by changing the media 4-6 hours post-transfection.[8][9]
High Concentration of siRNA/shRNA Too much siRNA or shRNA can induce a cellular stress response and toxicity. Perform a dose-response experiment to find the lowest effective concentration that achieves significant knockdown without compromising cell viability.[12]
Poor Cell Health Only use healthy, actively dividing cells for your experiments. Ensure cells are at a low passage number and are not overgrown.[8][12] Mycoplasma contamination can also affect cell health and transfection outcomes; test your cells regularly.[19]
Presence of Antibiotics in Media Avoid using antibiotics in the media during transfection, as they can increase cell death in permeabilized cells.[12]
Problem 3: Off-Target Effects
Possible Cause Recommended Solution
siRNA/shRNA Sequence Homology Use siRNA/shRNA sequences that have been screened for minimal off-target effects using bioinformatics tools.[20] Perform a BLAST search to ensure the sequence does not have significant homology to other genes.
High siRNA Concentration Using lower concentrations of siRNA can significantly reduce off-target effects.[20][21]
Saturation of the RNAi Machinery To mitigate off-target effects from a single potent siRNA, consider using a pool of four different siRNAs targeting the same gene at a lower overall concentration.[20]
CRISPR-Cas9 Off-Targets Use CRISPR design tools to select guide RNAs (gRNAs) with high on-target scores and low off-target predictions.[22] Consider using a high-fidelity Cas9 variant or a paired nickase approach to increase specificity.[23] It's also possible to reduce the concentration of the Cas9-gRNA complex delivered to the cells.[23]
Problem 4: Inconsistent or Irreproducible Results
Possible Cause Recommended Solution
Variability in Cell Culture Maintain consistent cell culture practices. Use the same media formulation, serum batch, and passage number for replicate experiments.[19] Cell confluency and proliferation status can impact results.[19]
Inconsistent Reagent Preparation Prepare fresh dilutions of siRNA and transfection reagents for each experiment. Ensure thorough mixing of complexes.
Experimental Controls Always include proper controls in every experiment: an untransfected control, a mock-transfected control (reagent only), and a non-targeting (scrambled) siRNA/shRNA control.[15][24] A positive control siRNA targeting a well-characterized gene is also essential to confirm that the experimental setup is working.[6]

Quantitative Data Summary

Table 1: General Optimization Parameters for siRNA Transfection

Parameter24-Well Plate96-Well PlateGeneral Range
Cell Seeding Density 0.5 - 2.0 x 10^5 cells/well0.1 - 0.4 x 10^5 cells/well50-80% Confluency[8][17]
siRNA Concentration 10 - 50 nM10 - 50 nM5 - 100 nM[15]
Transfection Reagent 0.5 - 1.5 µL0.1 - 0.3 µLTitrate for optimal ratio
Complex Incubation Time 10 - 20 minutes10 - 20 minutes10 - 30 minutes[16]
Assay Time (mRNA) 24 - 48 hours24 - 48 hours24 - 72 hours[8]
Assay Time (Protein) 48 - 72 hours48 - 72 hours48 - 96 hours[8]

Note: These are starting recommendations. Optimal conditions must be determined empirically for each cell line and experimental setup.

Experimental Protocols

Protocol: siRNA-Mediated Knockdown of CD200

This protocol provides a general workflow for transiently knocking down CD200 using siRNA and a lipid-based transfection reagent.

  • Cell Seeding: The day before transfection, seed your cells in antibiotic-free growth medium at a density that will result in 50-70% confluency at the time of transfection.

  • Reagent Preparation:

    • Dilute the CD200-targeting siRNA and a non-targeting control siRNA separately in serum-free medium (e.g., Opti-MEM®).

    • In a separate tube, dilute the lipid-based transfection reagent in the same serum-free medium.

  • Complex Formation:

    • Combine the diluted siRNA with the diluted transfection reagent.

    • Mix gently by pipetting and incubate at room temperature for 10-20 minutes to allow for the formation of siRNA-lipid complexes.[16]

  • Transfection:

    • Add the siRNA-lipid complexes dropwise to the cells.

    • Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The medium can be changed after 4-6 hours if toxicity is a concern.[8]

  • Analysis:

    • Harvest cells at 24-48 hours post-transfection to analyze CD200 mRNA levels by qPCR.[8]

    • Harvest cells at 48-72 hours post-transfection to analyze CD200 protein levels by Western Blot or flow cytometry.[8]

Visualizations

CD200 Signaling Pathway

The CD200 receptor (CD200R) signaling pathway is crucial for immune regulation. The binding of CD200 to its receptor initiates a cascade that typically leads to the inhibition of pro-inflammatory responses in myeloid cells.[25][26][27]

CD200_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CD200 CD200 CD200R CD200R CD200->CD200R Binding Dok2 Dok2 CD200R->Dok2 Recruitment & Phosphorylation RasGAP RasGAP Dok2->RasGAP Activation Ras Ras RasGAP->Ras Inhibition Inhibition Inhibition of Inflammation RasGAP->Inhibition MAPK MAPK Pathway (e.g., Erk) Ras->MAPK Activation Inflammation Pro-inflammatory Response MAPK->Inflammation Leads to

Caption: CD200-CD200R signaling pathway leading to immune suppression.

Experimental Workflow for siRNA Knockdown

siRNA_Workflow A 1. siRNA Design & Synthesis (Targeting CD200) B 2. Optimization of Transfection (Cell density, Reagent ratio) A->B C 3. Transfection of Cells (siRNA-lipid complexes) B->C D 4. Incubation (24-72 hours) C->D E 5. Validation of Knockdown D->E F qPCR (mRNA level) E->F 24-48h G Western Blot (Protein level) E->G 48-72h H 6. Phenotypic Analysis E->H

Caption: A step-by-step workflow for siRNA-mediated gene knockdown experiments.

Troubleshooting Logic for Low Knockdown Efficiency

This decision tree illustrates a logical approach to troubleshooting experiments where low knockdown of the target gene is observed.

Troubleshooting_Logic Start Low Knockdown Efficiency Observed Check_Transfection Check Transfection Efficiency (Use fluorescent control siRNA) Start->Check_Transfection Optimize_Delivery Optimize Delivery Protocol: - Titrate reagent/siRNA - Adjust cell density - Change reagent/method Check_Transfection->Optimize_Delivery Low Check_Reagents Assess siRNA/shRNA & Controls Check_Transfection->Check_Reagents High Success Problem Solved Optimize_Delivery->Success New_Reagents Test new siRNA/shRNA designs Use a validated positive control Check_Reagents->New_Reagents Ineffective Check_Analysis Review Analysis Method Check_Reagents->Check_Analysis Effective New_Reagents->Success Optimize_Analysis Optimize Assay: - Check qPCR primers - Validate antibody - Adjust time course Check_Analysis->Optimize_Analysis Issue Found Check_Analysis->Success No Issue Optimize_Analysis->Success

Caption: A decision tree for troubleshooting low gene knockdown efficiency.

References

Technical Support Center: Soluble CD200 (sCD200) Serum Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with soluble CD200 (sCD200) immunoassays.

Troubleshooting Guide

This guide addresses common problems encountered during the detection of sCD200 in serum samples using methods like ELISA.

Problem: Weak or No Signal

Q: My ELISA results show a very weak signal, or no signal at all, even in my positive controls. What could be the cause?

A: A weak or absent signal can stem from several factors related to reagent handling, incubation, or procedural errors.

Possible Causes and Solutions

Possible Cause Solution
Expired or Improperly Stored Reagents Confirm the expiration dates on all kit components. Ensure all reagents have been stored at the recommended temperatures (typically 2-8°C for most kits).[1]
Reagents Not at Room Temperature Before starting the assay, allow all reagents to sit on the lab bench for 15-20 minutes to reach room temperature.[1]
Incorrect Reagent Preparation or Addition Double-check the protocol to ensure all reagents were prepared to the correct dilution and added in the proper order.[1][2] Pay special attention to viscous solutions like HRP conjugates, ensuring accurate pipetting.[3]
Inadequate Incubation Times or Temperatures Verify that the incubation times and temperatures used match the protocol's specifications.[2][4] Substrate development times typically range from 10 to 30 minutes.[2]
Inactive Substrate or Enzyme Conjugate Ensure the substrate is appropriate for the enzyme conjugate (e.g., TMB for HRP) and has not been contaminated.[2] Sodium azide, for instance, can inhibit peroxidase reactions.[2]
Overly Stringent Washing While thorough washing is crucial, excessive washing can elute the bound antibody or antigen. Use an automated plate washer if possible and avoid leaving detergent in the wells for extended periods.[2]
Problem: High Background

Q: I am observing high absorbance readings across all wells, including the blanks and negative controls. How can I reduce this high background?

A: High background is often caused by non-specific binding of antibodies or issues with the substrate reaction.

Possible Causes and Solutions

Possible Cause Solution
Insufficient Washing Ensure wells are washed thoroughly and aspirated completely between steps.[5] Increasing the number or duration of wash steps can help.[5]
Inadequate Blocking Use the appropriate blocking buffer as recommended by the kit manufacturer to prevent non-specific binding.[2][5]
Antibody Concentration Too High The concentration of the detection antibody may be too high. Perform dilutions to determine the optimal working concentration.[2][4]
Extended Incubation Times Reduce the incubation time for the antibodies or the substrate to minimize non-specific signal development.[2][4]
Contaminated Substrate or Buffers Use fresh, uncontaminated buffers and substrate solution.[2] The stop solution should be clear before use.[4][5]
Plate Stacking During Incubation Stacking plates can lead to uneven temperature distribution, affecting results. Incubate plates separately.[4][6]
Problem: Poor Precision and High Variability

Q: My replicate wells show significant variation (high Coefficient of Variation, CV). What is causing this inconsistency?

A: Poor precision between replicates often points to technical errors in pipetting, washing, or mixing. The CV of duplicates should ideally be ≤ 20%.[7]

Possible Causes and Solutions

| Possible Cause | Solution | | :--- | Solution | | Inaccurate Pipetting | Calibrate your pipettes regularly.[4] Ensure there are no air bubbles when aspirating or dispensing liquids and change tips for each standard, sample, and reagent.[1] | | Inconsistent Washing | Use an automated plate washer for uniform washing, or ensure manual washing technique is consistent across all wells.[2] Check for obstructions in washer ports.[2] | | Reagents Not Thoroughly Mixed | Ensure all reagents, including reconstituted standards and diluted samples, are mixed gently but thoroughly before adding them to the wells.[2][8] | | Sample Particulates | If samples contain particulate matter, centrifuge or filter them prior to analysis to remove debris.[8] | | Edge Effects | "Edge effects" can occur due to temperature or evaporation differences in the outer wells. Ensure the plate is properly sealed during incubations and that the incubator maintains a uniform temperature.[6] |

Frequently Asked Questions (FAQs)

Sample Handling and Preparation

Q: What is the correct procedure for collecting and storing serum samples for sCD200 analysis?

A: Proper sample handling is critical to avoid pre-analytical errors, which can account for a high percentage of all lab errors.[9]

  • Collection: Collect blood into a serum separator tube. Allow the blood to clot for 2 hours at room temperature or overnight at 4°C.

  • Centrifugation: Centrifuge the samples at approximately 1000 x g for 20 minutes to separate the serum.

  • Storage: Assay the freshly prepared serum immediately. If immediate analysis is not possible, aliquot the serum and store it at -20°C or -80°C.

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, as this can degrade the analyte.[8]

Q: What are common pre-analytical variables that can affect my sCD200 measurements?

A: Pre-analytical variables are factors that can influence results before the actual analysis begins.[10][11] Key variables include:

  • Hemolysis: Avoid using hemolyzed samples, as this can interfere with the assay results.[8]

  • Lipemia: Lipemic (high-fat) sera should also be avoided.[8]

  • Sample Dilution: Serum samples often require dilution. A common starting point is a 2-fold dilution, but the optimal dilution factor should be determined by the investigator for their specific application.[8] Use the assay diluent provided in the kit for all dilutions.[8]

Assay Performance and Data Interpretation

Q: What is soluble CD200 and why is it challenging to detect?

A: Soluble CD200 (sCD200) is a circulating form of the CD200 glycoprotein, an immune checkpoint molecule that interacts with its receptor (CD200R) to downregulate immune cell activation.[12] Challenges in its detection can arise from its potentially low concentration in serum, the presence of interfering substances like heterophile antibodies, and the inherent variability of immunoassays.[13][14]

Q: How do I calculate the concentration of sCD200 in my samples?

A: The concentration is determined by comparing the optical density (O.D.) of your samples to a standard curve.[15][16]

  • Subtract Background: Average the O.D. of the blank (zero standard) wells and subtract this value from all other standard and sample O.D. readings.[7][17]

  • Generate Standard Curve: Plot the mean background-subtracted O.D. values for each standard against their known concentrations. Use a curve-fitting model (e.g., four- or five-parameter logistic) to generate the best-fit curve.[7]

  • Determine Sample Concentration: Interpolate the background-subtracted O.D. of your samples from the standard curve to find their corresponding sCD200 concentration.[7]

  • Apply Dilution Factor: Multiply the concentration read from the curve by the sample dilution factor to get the final concentration in the original serum sample.[7]

Q: What are some key performance metrics for a typical sCD200 ELISA kit?

A: The performance of an ELISA kit is characterized by several parameters, which are typically provided in the kit's manual.

Summary of Typical sCD200 ELISA Kit Parameters

Parameter Typical Value / Recommendation Source
Detection Range 12.5 - 800 pg/mL[15]
Minimum Detectable Dose (Sensitivity) Typically less than 5.1 pg/mL to 20 pg/mL[8][15]
Recommended Serum Dilution 2-fold[8]
Intra-Assay CV (%) Typically < 10%[16]
Inter-Assay CV (%) Typically < 12%[16]

Experimental Protocols & Visualizations

Detailed Protocol: Sandwich ELISA for sCD200

This protocol is a generalized procedure based on commercially available ELISA kits. Always refer to the specific manual provided with your kit.

  • Reagent Preparation: Prepare 1X Wash Buffer, standards, and other reagents as instructed by the kit manual.[8] Allow all reagents to reach room temperature.

  • Standard and Sample Addition: Add 100 µL of each standard and diluted sample to the appropriate wells of the pre-coated microplate.[15] Seal the plate and incubate for 2 hours at 37°C.[15]

  • Aspiration: Remove the liquid from each well. Do not wash at this stage.[15]

  • Detection Reagent A: Add 100 µL of the working Detection Reagent A (e.g., Biotin-conjugated anti-sCD200 antibody) to each well. Seal and incubate for 1 hour at 37°C.[15]

  • Wash: Aspirate the liquid and wash each well 3-5 times with ~200 µL of 1X Wash Buffer.[15] After the last wash, invert the plate and blot it on absorbent paper to remove any residual buffer.[15]

  • Detection Reagent B: Add 100 µL of the working Detection Reagent B (e.g., Streptavidin-HRP) to each well. Seal and incubate for 1 hour at 37°C.[15]

  • Wash: Repeat the aspiration and wash step as described in step 5.[15]

  • Substrate Development: Add 90 µL of Substrate Solution (e.g., TMB) to each well. Incubate for 15-25 minutes at 37°C, protected from light.[15]

  • Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[15]

  • Read Plate: Immediately measure the optical density at 450 nm using a microplate reader.[15]

Visualized Workflows and Pathways

CD200_Signaling_Pathway cluster_cell Immune Cell (e.g., Macrophage) CD200R CD200R DOK1_2 Dok1/Dok2 CD200R->DOK1_2 recruits RasGAP RasGAP DOK1_2->RasGAP recruits Ras Ras RasGAP->Ras inhibits MAPK MAPK Pathway (ERK, JNK) Ras->MAPK Inhibition Inhibition of Pro-inflammatory Signals MAPK->Inhibition sCD200 Soluble CD200 (in Serum) sCD200->CD200R Binds

Caption: CD200 signaling pathway showing sCD200 binding and downstream inhibition.

ELISA_Workflow cluster_steps sCD200 ELISA Experimental Workflow p1 1. Add Standards & Samples to Coated Plate p2 2. Incubate p1->p2 p3 3. Add Detection Ab (Biotinylated) p2->p3 p4 4. Incubate & Wash p3->p4 p5 5. Add Enzyme Conjugate (Streptavidin-HRP) p4->p5 p6 6. Incubate & Wash p5->p6 p7 7. Add Substrate (TMB) p6->p7 p8 8. Incubate (Color Dev.) p7->p8 p9 9. Add Stop Solution p8->p9 p10 10. Read Absorbance (450 nm) p9->p10

Caption: A typical experimental workflow for a sandwich ELISA detecting sCD200.

References

Technical Support Center: Optimizing CD200 Immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CD200 immunofluorescence. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and achieve high-quality staining results.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of high background staining in CD200 immunofluorescence?

High background staining in immunofluorescence can obscure the specific signal from your target protein, making data interpretation difficult. The most common culprits include:

  • Suboptimal Primary Antibody Concentration: Using a primary antibody concentration that is too high is a frequent cause of nonspecific binding and high background.[1]

  • Insufficient Blocking: Inadequate blocking of non-specific binding sites on the tissue or cells can lead to the primary and/or secondary antibodies binding to unintended targets.[1][2]

  • Non-specific Secondary Antibody Binding: The secondary antibody may cross-react with endogenous immunoglobulins in the sample or bind non-specifically to other cellular components.[1]

  • Autofluorescence: Some tissues and cells naturally fluoresce, which can be mistaken for a positive signal. This is particularly common with formalin-fixed tissues.[2]

  • Inadequate Washing: Insufficient washing between antibody incubation steps can leave unbound antibodies that contribute to background noise.

  • Tissue/Cell Preparation Issues: Tissues that have dried out during the staining process or were improperly fixed can exhibit higher background.[2]

Q2: How can I determine the optimal concentration for my anti-CD200 primary antibody?

To find the ideal concentration for your anti-CD200 antibody, it is essential to perform a titration experiment. This involves testing a range of antibody dilutions on your specific sample type while keeping all other protocol parameters constant. Start with the dilution recommended on the antibody datasheet and then test several dilutions above and below that concentration. The optimal dilution will provide the best signal-to-noise ratio, with bright specific staining and minimal background. For example, a titration might include dilutions of 1:100, 1:200, 1:400, and 1:800.[2]

Q3: What is the best blocking buffer to use for CD200 immunofluorescence?

The choice of blocking buffer is critical for minimizing non-specific binding. A common and effective blocking strategy is to use normal serum from the same species in which the secondary antibody was raised. For example, if you are using a goat anti-mouse secondary antibody, you would use normal goat serum for blocking.

Here are some common blocking buffer recipes:

Blocking AgentConcentrationBase BufferNotes
Normal Serum5-10%PBS or TBS with 0.1% Triton X-100Recommended to match the host species of the secondary antibody.
Bovine Serum Albumin (BSA)1-5%PBS or TBS with 0.1% Triton X-100Ensure the BSA is IgG-free to prevent cross-reactivity with secondary antibodies.
Non-fat Dry Milk1-5%PBS or TBS with 0.1% Triton X-100Not recommended for detecting phosphorylated proteins due to high phosphoprotein content.

Q4: My negative control (no primary antibody) shows high background. What should I do?

If you observe staining in your negative control where the primary antibody was omitted, the issue likely lies with the secondary antibody. This indicates that the secondary antibody is binding non-specifically. To troubleshoot this:

  • Use a Pre-adsorbed Secondary Antibody: Select a secondary antibody that has been pre-adsorbed against the immunoglobulin of the species of your sample to reduce cross-reactivity.[1]

  • Change the Secondary Antibody: If the problem persists, try a different secondary antibody from another manufacturer.

  • Increase Blocking: Extend the blocking incubation time or increase the concentration of the blocking agent.[1]

  • Ensure Proper Washing: Increase the number and duration of wash steps after the secondary antibody incubation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your CD200 immunofluorescence experiments.

ProblemPossible CauseRecommended Solution
High Background Primary antibody concentration is too high.Perform a titration experiment to determine the optimal antibody concentration. Start with the datasheet recommendation and test a range of dilutions.[1]
Insufficient blocking.Increase the blocking incubation time to at least 1 hour. Use 5-10% normal serum from the species of the secondary antibody.[2]
Non-specific binding of the secondary antibody.Run a control with only the secondary antibody. If staining is observed, consider using a pre-adsorbed secondary antibody or changing to a different one.[1]
Autofluorescence of the tissue.Examine an unstained sample under the microscope to assess the level of autofluorescence. If present, try using a fluorophore with a longer wavelength (e.g., in the red or far-red spectrum).[2]
Inadequate washing.Increase the number and duration of washes with PBS or TBS containing a detergent like Tween-20.
Weak or No Signal Primary antibody concentration is too low.Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[1]
Incompatible primary and secondary antibodies.Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., use an anti-mouse secondary for a mouse primary).[1]
Poor antigen retrieval (for paraffin-embedded tissues).Optimize the antigen retrieval method. Try different buffers (e.g., citrate (B86180) or Tris-EDTA) and heating times/temperatures.
The protein is not present or at very low levels in the sample.Include a positive control (a cell line or tissue known to express CD200) to validate the protocol and antibody.
Non-specific Staining Cross-reactivity of the primary antibody.Validate your primary antibody. Use a knockout/knockdown cell line or tissue if available to confirm specificity.
Presence of endogenous enzymes (if using an enzymatic detection method).Block endogenous peroxidase activity with 3% H2O2 or alkaline phosphatase activity with levamisole.[2]

Experimental Protocols

Below are detailed protocols for immunofluorescence staining of CD200 in cultured cells and frozen tissue sections. These are general guidelines and may require optimization for your specific experimental conditions.

Protocol 1: Immunofluorescence Staining of CD200 in Cultured Cells
  • Cell Seeding: Grow cells on sterile glass coverslips in a petri dish or in chamber slides until they reach 50-70% confluency.

  • Washing: Gently wash the cells twice with warm phosphate-buffered saline (PBS).

  • Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional, for intracellular targets): If your anti-CD200 antibody targets an intracellular epitope, permeabilize the cells with 0.1-0.3% Triton X-100 in PBS for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific binding by incubating the cells in a blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the anti-CD200 primary antibody in the antibody dilution buffer (e.g., PBS with 1% BSA and 0.1% Triton X-100) to its optimal concentration. Incubate the cells with the primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the antibody dilution buffer. Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining (Optional): Incubate the cells with a nuclear counterstain like DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

  • Washing: Wash the cells twice with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium. Seal the edges with clear nail polish.

  • Imaging: Visualize the staining using a fluorescence microscope with the appropriate filters.

Protocol 2: Immunofluorescence Staining of CD200 in Frozen Tissue Sections
  • Sectioning: Cut frozen tissue blocks into 5-10 µm thick sections using a cryostat and mount them on positively charged slides.

  • Drying: Air dry the sections at room temperature for 30-60 minutes.

  • Fixation: Fix the sections with ice-cold acetone (B3395972) or methanol (B129727) for 10 minutes at -20°C, or with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the slides three times with PBS for 5 minutes each.

  • Permeabilization (if required): If using PFA fixation, permeabilize with 0.1-0.3% Triton X-100 in PBS for 10-15 minutes.

  • Washing: Wash the slides three times with PBS for 5 minutes each.

  • Blocking: Block with a suitable blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature in a humidified chamber.

  • Primary Antibody Incubation: Apply the diluted anti-CD200 primary antibody and incubate overnight at 4°C in a humidified chamber.

  • Washing: Wash the slides three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Apply the diluted fluorophore-conjugated secondary antibody and incubate for 1 hour at room temperature in a humidified chamber, protected from light.

  • Washing: Wash the slides three times with PBS for 5 minutes each, protected from light.

  • Counterstaining (Optional): Mount with a mounting medium containing DAPI.

  • Mounting: Coverslip the slides using an anti-fade mounting medium.

  • Imaging: Analyze the slides using a fluorescence microscope.

CD200 Signaling Pathway and Experimental Workflow

To aid in understanding the biological context of CD200 and to visualize the experimental process, the following diagrams are provided.

CD200_Signaling_Pathway cluster_cytoplasm Cytoplasm CD200 CD200 CD200R CD200R CD200->CD200R DOK2 DOK2 CD200R->DOK2 Recruitment & Phosphorylation RasGAP RasGAP DOK2->RasGAP Recruitment Ras Ras RasGAP->Ras Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Inhibition Inhibition of Inflammatory Response ERK->Inhibition

Caption: The CD200-CD200R signaling pathway, which leads to the inhibition of inflammatory responses.

IF_Workflow start Start: Sample Preparation fixation Fixation (e.g., 4% PFA) start->fixation permeabilization Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization blocking Blocking (e.g., 5% Normal Serum) permeabilization->blocking primary_ab Primary Antibody (anti-CD200) blocking->primary_ab secondary_ab Secondary Antibody (Fluorophore-conjugated) primary_ab->secondary_ab counterstain Counterstain (e.g., DAPI) secondary_ab->counterstain mounting Mounting (Anti-fade medium) counterstain->mounting imaging Imaging (Fluorescence Microscope) mounting->imaging

Caption: A generalized workflow for a typical immunofluorescence experiment.

References

Technical Support Center: Isotype Controls for CD200 Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate selection and use of isotype controls for CD200 antibodies in various applications.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of an isotype control in an experiment involving a CD200 antibody?

An isotype control is a crucial negative control used to differentiate specific antibody staining of CD200 from non-specific background signal.[1][2] Isotype controls are antibodies that have the same immunoglobulin (Ig) class, subclass, and light chain as the primary CD200 antibody but lack specificity for the CD200 protein.[2][3][4] By using an isotype control, you can determine the level of background staining caused by factors such as:

  • Fc receptor binding: The constant (Fc) region of the antibody may bind non-specifically to Fc receptors present on various cell types like macrophages, B cells, and dendritic cells.[3][5]

  • Non-specific antibody interactions: The primary antibody might bind to other proteins, lipids, or carbohydrates in the sample.[3][6]

  • Cellular autofluorescence: Some cells naturally emit fluorescence, which can be mistaken for a positive signal.[6]

Q2: How do I select the correct isotype control for my CD200 antibody?

To ensure accurate results, the isotype control must match the primary CD200 antibody in several key aspects. Refer to the table below for a summary of critical parameters.

ParameterDescriptionWhy it's important
Host Species The species in which the antibody was raised (e.g., mouse, rat, rabbit).Ensures similar non-specific binding characteristics.[1][3]
Isotype (Class & Subclass) The class (e.g., IgG, IgM) and subclass (e.g., IgG1, IgG2a) of the antibody.Different isotypes have different Fc structures, leading to varied binding to Fc receptors.[1][3]
Light Chain Type The type of light chain (kappa κ or lambda λ).Can influence the overall physicochemical properties of the antibody.[2][4]
Conjugate The attached molecule (e.g., fluorophore, enzyme, biotin).The conjugate itself can contribute to non-specific binding. The fluorophore-to-protein (F/P) ratio should also be similar.[3][4]
Clonality Whether the antibody is monoclonal or polyclonal.A monoclonal isotype control should be used with a monoclonal primary antibody.[3]
Formulation & Purity The buffer, preservatives, and purity level of the antibody.Should be as similar as possible to the primary antibody to ensure comparable performance.[3][4]
Supplier It is recommended to purchase the isotype control from the same supplier as the primary antibody.This helps ensure consistency in manufacturing, conjugation, and formulation.[3][4]

Q3: What concentration of isotype control should I use?

The isotype control should be used at the same concentration as the primary CD200 antibody.[1][2] This ensures that any background signal observed with the isotype control is comparable to the potential non-specific signal from the primary antibody.

Q4: My isotype control shows high background staining. What should I do?

High background staining with an isotype control can be caused by several factors. Here are some troubleshooting steps:

  • Fc Receptor Blocking: Pre-incubate your cells with an Fc receptor blocking reagent.[7] This is particularly important when working with cell types known to have high Fc receptor expression (e.g., macrophages, B cells).

  • Antibody Titration: Ensure you are using the optimal concentration of your primary antibody and isotype control. Too high a concentration can lead to increased non-specific binding.[7][8]

  • Washing Steps: Increase the number and/or duration of wash steps to more effectively remove unbound antibodies.

  • Cell Viability: Dead cells can non-specifically bind antibodies. Use a viability dye to exclude dead cells from your analysis.[7][9]

  • Check for Aggregates: Antibody aggregates can cause high background. Centrifuge the antibody solution before use to pellet any aggregates.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
High signal in the isotype control lane/gate - Fc receptor binding- Antibody concentration too high- Inadequate washing- Presence of dead cells- Antibody aggregation- Use an Fc blocking step.- Titrate the primary antibody and use the isotype control at the same optimal concentration.- Increase the number and volume of washes.- Include a viability dye in your panel to gate out dead cells.- Centrifuge the antibody vial before use.
No or weak signal with the CD200 antibody, but the isotype is clean - Low or no expression of CD200 on the target cells- Incorrect antibody concentration (too low)- Improper sample preparation (fixation/permeabilization issues for intracellular targets)- Inactive antibody- Confirm CD200 expression using a positive control cell line or tissue.- Titrate the CD200 antibody to find the optimal concentration.- Optimize fixation and permeabilization protocols if staining for intracellular CD200.- Check the antibody's expiration date and storage conditions.
Variable results between experiments - Inconsistent cell numbers- Variations in incubation times or temperatures- Inconsistent reagent preparation- Standardize cell counts for each experiment.- Follow a consistent, detailed protocol for all staining procedures.- Prepare fresh reagents and buffers for each experiment.

Experimental Protocols

Protocol: Selecting the Right Isotype Control for a CD200 Antibody
  • Identify the characteristics of your primary CD200 antibody:

    • Host Species (e.g., Mouse)

    • Isotype (e.g., IgG1, κ)

    • Conjugate (e.g., PE)

    • Clonality (e.g., Monoclonal)

  • Source the isotype control:

    • Search for an isotype control that matches all the identified characteristics.

    • It is highly recommended to purchase the isotype control from the same manufacturer as your primary CD200 antibody.[3][4]

  • Prepare stock solutions:

    • Reconstitute and store the isotype control according to the manufacturer's instructions, mirroring the handling of the primary CD200 antibody.

  • Titrate the primary CD200 antibody:

    • Perform a titration experiment to determine the optimal staining concentration of the CD200 antibody that provides the best signal-to-noise ratio.

  • Use the isotype control at the same concentration:

    • In your experiments, use the isotype control at the same final concentration as the optimized concentration of your CD200 antibody.[1]

Protocol: Flow Cytometry Staining with a CD200 Antibody and Isotype Control
  • Cell Preparation:

    • Prepare a single-cell suspension from your tissue or cell culture.

    • Wash the cells with an appropriate buffer (e.g., PBS with 2% FBS).

    • Count the cells and adjust the concentration to 1 x 10^6 cells/mL.

  • Fc Receptor Blocking (Recommended):

    • Resuspend the cells in a buffer containing an Fc blocking reagent.

    • Incubate for 10-15 minutes at 4°C.

  • Staining:

    • Aliquot 100 µL of the cell suspension into two tubes: one for the CD200 antibody and one for the isotype control.

    • Add the pre-determined optimal concentration of the PE-conjugated anti-CD200 antibody to one tube.

    • Add the same concentration of the PE-conjugated Mouse IgG1, κ isotype control to the other tube.

    • Incubate for 30 minutes at 4°C in the dark.

  • Washing:

    • Wash the cells twice with 2 mL of wash buffer. Centrifuge at 300-400 x g for 5 minutes between washes.

  • Data Acquisition:

    • Resuspend the cells in 300-500 µL of wash buffer.

    • Acquire the samples on a flow cytometer. Use the isotype control sample to help set the negative gate for CD200 staining.

Visualizations

Isotype_Control_Selection_Workflow Workflow for Isotype Control Selection A 1. Identify Primary Antibody (Anti-CD200) Characteristics B Host Species (e.g., Mouse) A->B C Isotype (e.g., IgG1, κ) A->C D Conjugate (e.g., PE) A->D E 2. Source Matching Isotype Control B->E C->E D->E F 3. Titrate Primary Antibody for Optimal Concentration E->F G 4. Use Isotype Control at the Same Optimal Concentration F->G H 5. Run Experiment with Both Primary Ab and Isotype Control G->H Troubleshooting_High_Isotype_Background Troubleshooting High Isotype Control Background Start High Background with Isotype Control Fc_Block Add Fc Receptor Blocking Step? Start->Fc_Block Titrate Titrate Antibody Concentration? Fc_Block->Titrate Yes Fc_Block->Titrate No Wash Increase Wash Steps? Titrate->Wash Yes Titrate->Wash No Viability Use Viability Dye? Wash->Viability Yes Wash->Viability No Result_OK Background Reduced Viability->Result_OK Yes

References

Technical Support Center: Overcoming Resistance to CD200-Targeted Therapies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CD200-targeted therapies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to help you troubleshoot common issues you might encounter during your in vitro and in vivo experiments with CD200-targeted therapies.

In Vitro Assay Troubleshooting

Question 1: My anti-CD200 monoclonal antibody is showing low or no efficacy in my in vitro cytotoxicity/suppression assay. What are the possible causes and solutions?

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Suggestion
Low or absent CD200 expression on target cells. - Confirm CD200 expression on your target cell line using a validated positive control cell line known to express high levels of CD200.[1][2] - Verify the specificity and activity of your anti-CD200 detection antibody.
Ineffective antibody concentration. - Perform a dose-response curve to determine the optimal concentration of your anti-CD200 antibody.[3]
Suboptimal co-culture conditions. - Optimize the effector-to-target cell ratio.[3] - Ensure the viability of both effector and target cells before starting the assay.
Presence of soluble CD200 (sCD200) in the culture medium. - Test your cell culture supernatant for the presence of sCD200 using a validated ELISA. - If sCD200 is present, consider using a higher concentration of the blocking antibody or washing the cells before the assay.
Effector cell dysfunction. - Ensure your effector cells (e.g., T cells, NK cells) are healthy and functional. Use appropriate positive controls for effector cell activation.

Question 2: I am observing high background in my ELISA for soluble CD200. How can I reduce it?

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Suggestion
Insufficient washing. - Increase the number of wash steps and ensure complete removal of wash buffer between steps.[4] - Incorporate a 30-second soak with wash buffer during each wash cycle.[4]
Non-specific antibody binding. - Increase the concentration of the blocking buffer (e.g., from 1% to 2% BSA).[5] - Add a small amount of a non-ionic detergent like Tween-20 (e.g., 0.05%) to the blocking buffer and wash solutions.[5]
Suboptimal antibody concentrations. - Titrate the capture and detection antibody concentrations to find the optimal balance between signal and background.[5]
Cross-reactivity of the secondary antibody. - Run a control with only the secondary antibody to check for non-specific binding.
Contaminated reagents or plate. - Use fresh, sterile reagents and high-quality ELISA plates.[6][7]

Question 3: My T-cell proliferation assay (e.g., CFSE dilution) to assess the reversal of CD200-mediated suppression is not working correctly (e.g., no proliferation in the control group or high variability). What should I check?

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Suggestion
Suboptimal T-cell activation. - Ensure the stimulating agents (e.g., anti-CD3/CD28 antibodies, mitogens) are used at their optimal concentrations.[8] - Check the viability and health of the T cells before stimulation.
Toxicity of the proliferation dye. - Use the recommended concentration of the cell tracking dye (e.g., CFSE) and ensure proper washing steps to remove excess dye.[9]
Issues with cell culture conditions. - Use appropriate culture medium and supplements. - Ensure the correct incubation time for proliferation (typically 3-5 days).[10]
Inconsistent cell plating. - Ensure accurate and consistent cell numbers are plated in each well.
High cell death. - Include a viability dye in your flow cytometry panel to exclude dead cells from the analysis.[11]
In Vivo Model Troubleshooting

Question 4: My anti-CD200 therapy is not showing anti-tumor efficacy in my mouse model. What are the potential reasons?

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Suggestion
Low or heterogeneous CD200 expression in the tumor. - Characterize CD200 expression in your tumor model by immunohistochemistry (IHC) or flow cytometry on dissociated tumors.
Inadequate antibody dosage or dosing schedule. - Perform a dose-escalation study to determine the optimal therapeutic dose and schedule.[12]
Poor antibody penetration into the tumor microenvironment. - Assess antibody distribution in the tumor tissue using IHC or fluorescently labeled antibodies.
Presence of a highly immunosuppressive tumor microenvironment. - Characterize the immune cell infiltrate in the tumor (e.g., regulatory T cells, myeloid-derived suppressor cells). - Consider combination therapies to target other immunosuppressive pathways (e.g., PD-1/PD-L1).[12]
Development of resistance mechanisms. - Analyze tumors from treated mice for potential resistance mechanisms such as upregulation of other checkpoint inhibitors or loss of CD200 expression.
The specific tumor model may be resistant. - Some tumor models have shown inherent resistance to anti-CD200 monotherapy.[13]

Quantitative Data Summary

The following tables summarize preclinical data on the efficacy of CD200-targeted therapies.

Table 1: Preclinical Efficacy of Anti-CD200 Monotherapy in Mouse Tumor Models

Tumor Model Treatment Metric Result Reference
Yumm1.7 (Melanoma)Anti-CD200 (OX-90)Tumor GrowthNo significant inhibition of tumor growth.[12][13]
WEHI-231 (B-cell lymphoma)Anti-CD200 + Tac mAbTumor ProgressionSignificant inhibition of tumor progression.[14]
A20 (B-cell lymphoma)Anti-CD200 + Tac mAbTumor VolumeSignificant reduction in tumor volume.[14]
K562-CD200+ (Leukemia) xenograftTTI-CD200 (anti-CD200) + CIK cellsCell LysisIncreased CIK cell-mediated lysis.[3]

Table 2: Preclinical Efficacy of Anti-CD200 Combination Therapies

Tumor Model Combination Therapy Metric Result Reference
Yumm1.7 (Melanoma)Anti-CD200 + Anti-PD-1Tumor GrowthNo synergistic effect observed.[12]
Yumm1.7 (Melanoma)Anti-CD200 + Anti-CTLA4Tumor GrowthNo synergistic effect observed.[12]
AML xenograftTTI-CD200 + adoptive immune cellsImmune ResponseEnhanced function of autologous immune cells.[2]

Detailed Experimental Protocols

Protocol 1: Detection of Soluble CD200 (sCD200) by ELISA

This protocol outlines the steps for a sandwich ELISA to quantify sCD200 in cell culture supernatants or serum.

Materials:

  • CD200 capture antibody

  • Recombinant human CD200 standard

  • CD200 detection antibody (biotinylated)

  • Streptavidin-HRP

  • TMB substrate solution

  • Stop solution (e.g., 2 N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent (e.g., PBS with 1% BSA)

  • 96-well ELISA plates

Procedure:

  • Plate Coating: Dilute the capture antibody in PBS and coat the wells of a 96-well plate (100 µL/well). Incubate overnight at 4°C.[15]

  • Washing: Aspirate the coating solution and wash the plate three times with wash buffer.[15]

  • Blocking: Add 300 µL of assay diluent to each well and incubate for at least 1 hour at room temperature to block non-specific binding sites.[15]

  • Washing: Repeat the wash step.

  • Standard and Sample Incubation: Prepare a serial dilution of the recombinant CD200 standard. Add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.[15]

  • Washing: Repeat the wash step.

  • Detection Antibody Incubation: Add 100 µL of the diluted biotinylated detection antibody to each well. Incubate for 2 hours at room temperature.[15]

  • Washing: Repeat the wash step.

  • Streptavidin-HRP Incubation: Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 20 minutes at room temperature, protected from light.[15]

  • Washing: Repeat the wash step.

  • Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate for 20-30 minutes at room temperature in the dark.[15][16]

  • Stopping the Reaction: Add 50 µL of stop solution to each well.[15]

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.[15]

Protocol 2: In Vitro T-cell Suppression Assay

This protocol is for assessing the ability of an anti-CD200 antibody to reverse the suppression of T-cell proliferation by CD200-expressing tumor cells.

Materials:

  • CD200+ tumor cells (stimulator cells)

  • Responder T cells (e.g., from PBMCs)

  • Cell proliferation dye (e.g., CFSE)

  • T-cell activation stimulus (e.g., anti-CD3/CD28 beads)

  • Anti-CD200 blocking antibody

  • Isotype control antibody

  • Complete culture medium

  • 96-well round-bottom plates

Procedure:

  • Labeling Responder T-cells: Resuspend responder T cells in PBS and label with CFSE according to the manufacturer's instructions. Quench the labeling reaction with complete medium.[17]

  • Cell Plating:

    • Plate the CFSE-labeled responder T cells at a fixed concentration in a 96-well plate.

    • Add the CD200+ tumor cells at varying effector-to-target ratios.

    • Add the anti-CD200 blocking antibody or isotype control at the desired concentration.[17]

  • T-cell Stimulation: Add the T-cell activation stimulus to all wells except for the unstimulated control.

  • Incubation: Incubate the plate for 3-5 days at 37°C in a humidified CO₂ incubator.[18]

  • Flow Cytometry Analysis:

    • Harvest the cells from each well.

    • Stain the cells with antibodies against T-cell surface markers (e.g., CD4, CD8) and a viability dye.

    • Acquire the samples on a flow cytometer.

    • Analyze the CFSE dilution in the live T-cell population to determine the extent of proliferation.[17]

Visualizations

Signaling Pathways and Experimental Workflows

CD200_Signaling_Pathway cluster_canonical Canonical Signaling cluster_non_canonical Non-Canonical Signaling CD200 CD200 CD200R CD200R CD200->CD200R Binding gamma_secretase γ-secretase CD200->gamma_secretase Cleavage Dok1_Dok2 Dok1/Dok2 CD200R->Dok1_Dok2 Recruitment SHIP SHIP Dok1_Dok2->SHIP RasGAP RasGAP Dok1_Dok2->RasGAP Ras Ras RasGAP->Ras Inhibition MAPK MAPK Pathway Ras->MAPK Immunosuppression Immunosuppression MAPK->Immunosuppression Leads to CD200_cyto CD200 Cytoplasmic Domain beta_catenin β-catenin CD200_cyto->beta_catenin Binding gamma_secretase->CD200_cyto Nucleus Nucleus beta_catenin->Nucleus Translocation Gene_Expression Pro-tumorigenic Gene Expression Nucleus->Gene_Expression

Caption: Canonical and Non-Canonical CD200 Signaling Pathways.[19][20]

Resistance_Workflow start Observation: Loss of anti-CD200 therapy efficacy check_target 1. Verify CD200 Expression (Flow Cytometry / IHC) start->check_target check_shedding 2. Measure Soluble CD200 (ELISA) start->check_shedding analyze_tme 3. Analyze Tumor Microenvironment (Flow Cytometry / IHC) start->analyze_tme loss_of_cd200 Loss of CD200 expression? check_target->loss_of_cd200 high_scd200 High levels of soluble CD200? check_shedding->high_scd200 upregulation_checkpoints Upregulation of other checkpoint inhibitors (e.g., PD-L1)? analyze_tme->upregulation_checkpoints immunosuppressive_cells Increase in immunosuppressive cells (Tregs, MDSCs)? analyze_tme->immunosuppressive_cells combination_therapy Strategy: Combination Therapy (e.g., anti-PD-1) upregulation_checkpoints->combination_therapy Yes alternative_therapy Strategy: Alternative Therapeutic Approach loss_of_cd200->alternative_therapy Yes increase_dose Strategy: Increase Antibody Dose or Frequency high_scd200->increase_dose Yes target_immunosuppressive_cells Strategy: Target Immunosuppressive Cells immunosuppressive_cells->target_immunosuppressive_cells Yes

Caption: Experimental Workflow for Investigating Resistance to CD200-Targeted Therapy.

References

Technical Support Center: Enhancing the Stability of Recombinant CD200 Protein

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the expression, purification, and storage of recombinant CD200 protein. Our goal is to provide practical solutions to enhance the stability and ensure the functionality of your recombinant CD200 for successful experimental outcomes.

I. Troubleshooting Guides

This section addresses specific issues you may encounter with your recombinant CD200 protein, offering potential causes and actionable solutions.

Issue 1: Protein Aggregation

You observe visible precipitates in your purified recombinant CD200 solution, or you detect high molecular weight species on a non-reducing SDS-PAGE or by dynamic light scattering (DLS).

Potential Causes and Solutions:

Potential CauseRecommended Solution
Suboptimal Buffer Conditions Perform a buffer screen to identify the optimal pH and salt concentration. The ideal pH is typically one unit away from the protein's isoelectric point (pI). For CD200, which has a predicted pI of ~8.5, a buffer with a pH around 7.5 might be a good starting point. Vary the salt concentration (e.g., 50-500 mM NaCl) to minimize electrostatic interactions that can lead to aggregation.
High Protein Concentration Work with the lowest protein concentration suitable for your application. If high concentrations are necessary, screen for anti-aggregation excipients.
Presence of Unpaired Cysteines The extracellular domain of CD200 contains cysteine residues that can form intermolecular disulfide bonds, leading to aggregation. Include a reducing agent like dithiothreitol (B142953) (DTT) or β-mercaptoethanol (BME) at low concentrations (1-5 mM) in your buffers during purification and storage.[1]
Improper Refolding (if expressed in inclusion bodies) If expressing in E. coli, improper refolding from inclusion bodies is a common cause of aggregation. Optimize the refolding protocol by screening different refolding buffers, additives (e.g., L-arginine), and refolding methods (e.g., dialysis, rapid dilution).
Freeze-Thaw Cycles Repeated freezing and thawing can induce aggregation. Aliquot your purified protein into single-use volumes and flash-freeze in liquid nitrogen before storing at -80°C.[2][3]

Experimental Workflow for Troubleshooting Aggregation:

Aggregation_Troubleshooting Start Observe Protein Aggregation Check_Buffer Check Buffer Composition (pH, Salt) Start->Check_Buffer Optimize_Concentration Optimize Protein Concentration Start->Optimize_Concentration Add_Reducing_Agents Add Reducing Agents (e.g., DTT, BME) Start->Add_Reducing_Agents Optimize_Refolding Optimize Refolding Protocol Start->Optimize_Refolding Aliquot_Storage Improve Storage (Aliquot, Flash-Freeze) Start->Aliquot_Storage Assess_Aggregation Assess Aggregation (DLS, SEC, SDS-PAGE) Check_Buffer->Assess_Aggregation Optimize_Concentration->Assess_Aggregation Add_Reducing_Agents->Assess_Aggregation Optimize_Refolding->Assess_Aggregation Aliquot_Storage->Assess_Aggregation Assess_Aggregation->Start Unsuccessful Resolved Aggregation Resolved Assess_Aggregation->Resolved Successful

Caption: Troubleshooting workflow for addressing recombinant CD200 aggregation.

Issue 2: Protein Degradation

You observe multiple lower molecular weight bands on an SDS-PAGE gel of your purified recombinant CD200, suggesting proteolytic degradation.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Protease Contamination Add a commercially available protease inhibitor cocktail to your lysis buffer.[4] Work quickly and keep your samples on ice or at 4°C throughout the purification process to minimize protease activity.[5]
Host Cell Proteases If expressing in a cellular system, consider using a protease-deficient expression host strain.[4]
Inherent Instability Certain regions of a protein can be more susceptible to proteolysis. If degradation persists, consider engineering the protein by removing flexible, solvent-exposed loops that are prone to cleavage, provided they are not essential for function.[6]
Suboptimal Storage Conditions Store the purified protein at -80°C in a buffer containing cryoprotectants like glycerol (B35011) (10-50%).[2][3] Avoid long-term storage at 4°C.[7]

Experimental Workflow for Preventing Degradation:

Degradation_Prevention Start Observe Protein Degradation Add_Inhibitors Add Protease Inhibitors Start->Add_Inhibitors Low_Temp Maintain Low Temperature (4°C or on ice) Start->Low_Temp Fast_Purification Expedite Purification Process Start->Fast_Purification Protease_Deficient_Host Use Protease-Deficient Expression Host Start->Protease_Deficient_Host Optimize_Storage Optimize Storage Conditions (-80°C with Glycerol) Start->Optimize_Storage Check_Degradation Assess Degradation (SDS-PAGE, Western Blot) Add_Inhibitors->Check_Degradation Low_Temp->Check_Degradation Fast_Purification->Check_Degradation Protease_Deficient_Host->Check_Degradation Optimize_Storage->Check_Degradation Check_Degradation->Start Unsuccessful Resolved Degradation Minimized Check_Degradation->Resolved Successful

Caption: Workflow for preventing proteolytic degradation of recombinant CD200.

Issue 3: Loss of Biological Activity

Your purified recombinant CD200 shows reduced or no activity in your functional assays (e.g., binding to its receptor, CD200R).

Potential Causes and Solutions:

Potential CauseRecommended Solution
Incorrect Protein Folding Ensure that the protein is correctly folded, especially if expressed in a prokaryotic system. Optimize expression conditions by lowering the induction temperature and using a weaker promoter to slow down protein synthesis and allow for proper folding.[8] Co-expression with molecular chaperones can also aid in proper folding.
Denaturation during Purification or Storage Avoid harsh purification conditions (e.g., extreme pH, high concentrations of denaturants). Optimize the storage buffer with stabilizing excipients. Perform activity assays on freshly purified protein and compare with stored aliquots.
Oxidation The presence of certain amino acids like methionine and cysteine can make the protein susceptible to oxidation, which can lead to loss of activity. Minimize exposure to air and consider adding antioxidants to the storage buffer.[2]
Absence of Necessary Post-Translational Modifications (PTMs) CD200 is a glycoprotein.[9] Expression in bacterial systems like E. coli will result in a non-glycosylated protein, which may affect its stability and activity. For applications requiring glycosylation, use a eukaryotic expression system such as mammalian (e.g., HEK293, CHO) or insect cells.[9]

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended storage buffer for recombinant CD200?

A1: While the optimal buffer should be determined empirically for your specific construct and application, a good starting point for recombinant human CD200 is a phosphate-buffered saline (PBS) solution at pH 7.4.[10][11][12] For long-term storage, it is highly recommended to add a cryoprotectant like glycerol to a final concentration of 10-50% and store at -80°C.[2][3] Some commercially available recombinant CD200 proteins are formulated in Tris-HCl buffer with glycerol or in PBS with trehalose.[11][13]

Q2: How can I improve the solubility of my recombinant CD200 during expression?

A2: If your recombinant CD200 is expressed as insoluble inclusion bodies in E. coli, you can try several strategies to improve its solubility. Lowering the expression temperature (e.g., to 18-25°C) after induction can slow down protein synthesis and promote proper folding.[8] Using a lower concentration of the inducer (e.g., IPTG) can also have a similar effect. Additionally, co-expressing with chaperone proteins or fusing a solubility-enhancing tag (e.g., MBP, GST) to your protein can improve its solubility.

Q3: What excipients can I add to my formulation to enhance the stability of recombinant CD200?

A3: Several classes of excipients can be used to stabilize recombinant proteins.[14] For CD200, you can screen the following:

  • Sugars (e.g., sucrose, trehalose): These act as cryoprotectants and lyoprotectants, stabilizing the protein during freezing and lyophilization.[2]

  • Polyols (e.g., glycerol, sorbitol): These are effective cryoprotectants.[2]

  • Amino acids (e.g., arginine, glycine): Arginine is known to suppress aggregation.[8]

  • Surfactants (e.g., polysorbate 20, polysorbate 80): These non-ionic detergents can prevent surface-induced aggregation at low concentrations.[15]

Q4: How can I assess the stability of my recombinant CD200 protein?

A4: Several biophysical techniques can be used to assess protein stability:

  • Differential Scanning Calorimetry (DSC): Measures the thermal stability of a protein by determining its melting temperature (Tm). A higher Tm indicates greater stability.[16][17]

  • Thermal Shift Assay (TSA) or Differential Scanning Fluorimetry (DSF): A high-throughput method to determine the Tm by monitoring the fluorescence of a dye that binds to unfolded proteins.[18][19]

  • Dynamic Light Scattering (DLS): Detects the presence of aggregates in solution.[2]

  • Size Exclusion Chromatography (SEC): Separates proteins based on size and can be used to quantify monomers, dimers, and larger aggregates.

  • Circular Dichroism (CD) Spectroscopy: Monitors changes in the secondary and tertiary structure of the protein as a function of temperature or denaturant concentration.

Q5: Can site-directed mutagenesis be used to improve the stability of recombinant CD200?

A5: Yes, site-directed mutagenesis is a powerful tool for enhancing protein stability.[6] By analyzing the structure of CD200, you can identify residues that may contribute to instability, such as:

  • Unpaired cysteine residues: Mutating these to serine or alanine (B10760859) can prevent the formation of incorrect disulfide bonds.

  • Solvent-exposed hydrophobic residues: Replacing these with hydrophilic residues can reduce the tendency for aggregation.

  • Flexible loops: Introducing proline residues or creating disulfide bridges can rigidify these regions and increase stability. Computational tools can be used to predict the effect of specific mutations on protein stability.[1] Any engineered variant should be experimentally validated for both stability and biological activity.

III. Experimental Protocols

Protocol 1: Thermal Shift Assay (TSA) for Buffer Screening

This protocol outlines a general procedure for screening different buffer conditions to find the optimal formulation for your recombinant CD200 using a real-time PCR instrument.

Materials:

  • Purified recombinant CD200 protein (0.1-0.5 mg/mL)

  • SYPRO Orange dye (5000x stock in DMSO)

  • 96-well PCR plate

  • Real-time PCR instrument with a melt curve analysis feature

  • A panel of buffers with varying pH and salt concentrations

Procedure:

  • Prepare the Master Mix: In a microcentrifuge tube, prepare a master mix containing your recombinant CD200 protein and SYPRO Orange dye. A final concentration of 5-10 µM protein and 5x SYPRO Orange is a good starting point.[19]

  • Aliquot Master Mix: Aliquot the master mix into the wells of a 96-well PCR plate.

  • Add Buffers: Add the different buffer solutions to be tested to the wells. Include a control with your current storage buffer.

  • Seal and Centrifuge: Seal the plate and briefly centrifuge to ensure all components are mixed and at the bottom of the wells.

  • Run the Assay: Place the plate in the real-time PCR instrument. Program the instrument to perform a melt curve analysis, typically by increasing the temperature from 25°C to 95°C with a ramp rate of 1°C/minute, while continuously monitoring fluorescence.[18][20]

  • Data Analysis: The melting temperature (Tm) is the midpoint of the unfolding transition, which corresponds to the peak of the first derivative of the fluorescence curve. A higher Tm indicates greater protein stability in that buffer condition.

Workflow for Thermal Shift Assay:

Thermal_Shift_Assay Start Start Prepare_Master_Mix Prepare Protein + SYPRO Orange Master Mix Start->Prepare_Master_Mix Aliquot_to_Plate Aliquot Master Mix to 96-well Plate Prepare_Master_Mix->Aliquot_to_Plate Add_Buffers Add Different Buffer Conditions Aliquot_to_Plate->Add_Buffers Run_Melt_Curve Run Melt Curve in Real-Time PCR Add_Buffers->Run_Melt_Curve Analyze_Data Analyze Data (Determine Tm) Run_Melt_Curve->Analyze_Data Identify_Optimal_Buffer Identify Optimal Buffer (Highest Tm) Analyze_Data->Identify_Optimal_Buffer End End Identify_Optimal_Buffer->End

Caption: Experimental workflow for a thermal shift assay.

Protocol 2: Site-Directed Mutagenesis Workflow for Stability Enhancement

This protocol provides a general workflow for improving the stability of recombinant CD200 through site-directed mutagenesis.

Procedure:

  • In Silico Analysis: Analyze the 3D structure of CD200 (if available) or use predictive modeling to identify potential residues for mutation. Look for solvent-exposed hydrophobic patches, unpaired cysteines, or highly flexible regions. Use computational tools to predict the impact of mutations on stability.

  • Primer Design: Design primers containing the desired mutation.

  • Mutagenesis PCR: Perform PCR using a high-fidelity DNA polymerase and a plasmid containing the wild-type CD200 gene as a template.

  • Template Digestion: Digest the parental, non-mutated plasmid DNA using an enzyme like DpnI, which specifically cleaves methylated DNA (most plasmids isolated from E. coli are methylated).

  • Transformation: Transform the mutated plasmid into competent E. coli cells.

  • Screening and Sequencing: Select colonies and screen for the desired mutation by DNA sequencing.

  • Protein Expression and Purification: Express and purify the mutant CD200 protein.

  • Stability Assessment: Characterize the thermal stability of the mutant protein using DSC or TSA and compare it to the wild-type protein.

  • Functional Assay: Confirm that the mutation has not negatively impacted the biological activity of the protein.

Logical Workflow for Site-Directed Mutagenesis:

SDM_Workflow Start Identify Potential Mutation Sites Primer_Design Design Mutagenic Primers Start->Primer_Design Mutagenesis_PCR Perform Mutagenesis PCR Primer_Design->Mutagenesis_PCR Template_Digestion Digest Parental DNA Template Mutagenesis_PCR->Template_Digestion Transformation Transform into E. coli Template_Digestion->Transformation Screening Screen and Sequence Clones Transformation->Screening Expression_Purification Express and Purify Mutant Protein Screening->Expression_Purification Stability_Assay Assess Stability (DSC/TSA) Expression_Purification->Stability_Assay Functional_Assay Assess Biological Activity Stability_Assay->Functional_Assay End Stable and Active Mutant Identified Functional_Assay->End

Caption: Workflow for enhancing protein stability via site-directed mutagenesis.

IV. CD200 Signaling Pathway

The interaction of CD200 with its receptor, CD200R, initiates an inhibitory signaling cascade. Understanding this pathway is crucial for designing functional assays for your recombinant CD200.

CD200_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CD200 CD200 CD200R CD200R CD200->CD200R Binding Dok2 Dok2 CD200R->Dok2 Recruitment & Phosphorylation RasGAP RasGAP Dok2->RasGAP Recruitment Ras Ras RasGAP->Ras Inhibition Downstream Downstream Signaling (e.g., MAPK pathway) Ras->Downstream Inhibition Inhibition of Myeloid Cell Activation Downstream->Inhibition

References

Technical Support Center: Troubleshooting Variability in CD200 Expression Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CD200 expression assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot variability and ensure reliable, reproducible results in your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding CD200 expression and its analysis.

Q1: What is CD200, and on which cell types is it typically expressed?

A1: CD200, also known as OX-2, is a type I transmembrane glycoprotein (B1211001) belonging to the immunoglobulin superfamily.[1][2] It plays a crucial role in immune regulation by interacting with its receptor, CD200R, which is primarily expressed on myeloid and lymphoid cells.[3][4][5] CD200 itself is broadly expressed on a variety of cells, including B cells, a subset of T cells, dendritic cells, endothelial cells, and neurons.[4][6][7] Its expression can be upregulated in certain hematological malignancies like Chronic Lymphocytic Leukemia (CLL) and Hairy Cell Leukemia (HCL).[2][8]

Q2: What are the common biological factors that can influence CD200 expression levels?

A2: CD200 expression is not always static and can be influenced by the cellular microenvironment and various signaling molecules. Key factors include:

  • Cytokines: Pro-inflammatory cytokines such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α) have been shown to induce CD200 expression.[1]

  • Interleukins: IL-4 and IL-10 can also upregulate the expression of CD200.[9]

  • Cellular State: The activation state of immune cells can alter CD200 expression. For example, it is expressed on both resting and activated B and T cells.[6]

  • Disease Pathology: Expression levels of CD200 can vary significantly between normal and cancerous cells. For instance, it is often brightly expressed in CLL but negative in Mantle Cell Lymphoma (MCL).[2][10]

Q3: Which assays are most commonly used to measure CD200 expression?

A3: The most common methods for analyzing CD200 expression are:

  • Flow Cytometry: Ideal for quantifying the percentage of CD200-positive cells and the intensity of expression on immune cell subsets from peripheral blood, bone marrow, or dissociated tissues.[2][10][11]

  • Immunohistochemistry (IHC): Used to visualize CD200 expression within the context of tissue architecture, particularly for solid tumors and lymphoid tissues.

  • Western Blotting: A method to detect the total amount of CD200 protein in cell or tissue lysates.[12]

  • ELISA (Enzyme-Linked Immunosorbent Assay): Can be used to quantify soluble CD200 or total protein from cell lysates.[12][13]

Q4: How critical is antibody selection for a successful CD200 assay?

A4: Antibody selection is a critical first step. Using a well-validated antibody specific for the intended application (e.g., flow cytometry, IHC) is essential to avoid non-specific binding and false positives.[14][15] It is recommended to:

  • Use monoclonal antibodies for higher specificity.[14]

  • Check that the antibody has been validated for your specific application and species.[12][16]

  • Perform an antibody titration to determine the optimal concentration that provides the best signal-to-noise ratio.[17]

General Troubleshooting Workflow

Variability in experimental results can often be traced back to pre-analytical, analytical, or post-analytical steps. This workflow provides a logical approach to identifying the source of the issue.

Troubleshooting_Workflow cluster_PreAnalytical Pre-Analytical Phase cluster_Analytical Analytical Phase cluster_PostAnalytical Post-Analytical Phase SampleCollection Sample Collection & Handling SampleStorage Sample Storage SampleCollection->SampleStorage ReagentPrep Reagent Preparation SampleStorage->ReagentPrep AssayProtocol Assay Protocol (Staining, Washing) ReagentPrep->AssayProtocol InstrumentSetup Instrument Setup & Calibration AssayProtocol->InstrumentSetup DataAcquisition Data Acquisition InstrumentSetup->DataAcquisition DataAnalysis Data Analysis (Gating, Normalization) DataAcquisition->DataAnalysis Interpretation Result Interpretation DataAnalysis->Interpretation End Consistent Results Interpretation->End Problem Solved Start Start Troubleshooting Variability Inconsistent CD200 Expression Results Start->Variability Variability->SampleCollection Check first

Caption: A logical workflow for troubleshooting CD200 assay variability.

Assay-Specific Troubleshooting Guides

Flow Cytometry

Flow cytometry is a powerful tool for CD200 analysis but is sensitive to several variables.

Problem Potential Cause Recommended Solution
Weak or No Signal 1. Low Antigen Expression: The target cells may naturally have low or no CD200 expression.- Check literature for expected expression levels on your cell type.[18] - Use a positive control cell line known to express CD200.
2. Improper Antibody Titration: Antibody concentration is too low.- Perform a titration experiment to find the optimal antibody concentration.[18]
3. Degraded Antibody/Fluorochrome: Improper storage (e.g., exposure to light).- Store antibodies at 2-8°C and protected from light.[6][19] - Use a fresh aliquot of the antibody.
4. Antigen Internalization: Cell surface CD200 may be internalized, especially in cultured cells.- Perform all staining steps on ice or at 4°C with ice-cold buffers. - Consider adding sodium azide (B81097) to buffers to prevent internalization.
High Background / Non-Specific Staining 1. Fc Receptor Binding: The antibody's Fc portion binds non-specifically to Fc receptors on myeloid cells.- Add an Fc blocking reagent to your staining protocol before adding the primary antibody.[18]
2. Antibody Concentration Too High: Excess antibody leads to non-specific binding.- Titrate the antibody to a lower concentration.
3. Dead Cells: Dead cells can non-specifically bind antibodies.- Use a viability dye (e.g., PI, 7-AAD, or a fixable viability dye) to exclude dead cells during analysis.[19]
4. Inadequate Washing: Insufficient washing steps fail to remove unbound antibody.- Increase the number or volume of wash steps.
High Variability Between Replicates 1. Inconsistent Cell Numbers: Different numbers of cells used in each tube.- Ensure accurate cell counting and pipetting for each sample.
2. Instrument Settings Drift: Laser or detector settings may not be consistent.- Run daily quality control on the cytometer using standardized beads. - Ensure consistent instrument settings are used for all samples in an experiment.
3. Sample Storage: Prolonged or improper storage of samples before staining.- Analyze fresh samples whenever possible.[20] If storage is necessary, establish a consistent protocol (e.g., time and temperature).[21]
Immunohistochemistry (IHC)
Problem Potential Cause Recommended Solution
Weak or No Staining 1. Improper Fixation: Over-fixation or under-fixation can mask the CD200 epitope.- Optimize fixation time and use fresh fixative (e.g., 10% neutral buffered formalin).
2. Ineffective Antigen Retrieval: The chosen method (heat-induced or enzymatic) is suboptimal for CD200.- Test different antigen retrieval methods and buffers (e.g., citrate (B86180) buffer pH 6.0 vs. Tris-EDTA pH 9.0).
3. Low Primary Antibody Concentration: Insufficient antibody to detect the target.- Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[16]
High Background Staining 1. Endogenous Peroxidase Activity: Endogenous enzymes in the tissue react with the detection system.- Include a quenching step with hydrogen peroxide (e.g., 3% H2O2) before primary antibody incubation.[16]
2. Non-specific Antibody Binding: Primary or secondary antibodies bind to other proteins in the tissue.- Use a blocking solution (e.g., normal serum from the same species as the secondary antibody) before primary antibody incubation.[22]
3. Tissue Drying: Sections dried out during the staining procedure.- Keep slides in a humidified chamber during incubations.[16]
Uneven or "Patchy" Staining 1. Inadequate Deparaffinization: Residual wax prevents reagent access to the tissue.- Ensure complete deparaffinization with fresh xylene and graded alcohols.[23][24]
2. Uneven Reagent Application: Reagents were not spread evenly over the tissue section.- Ensure the entire tissue section is covered with each reagent.

Western Blotting

Western_Blot_Troubleshooting Start Start: Western Blot Issue NoBand No Band or Weak Band Start->NoBand HighBg High Background Start->HighBg MultiBands Multiple Bands Start->MultiBands CheckTransfer Verify Protein Transfer (Ponceau S stain) NoBand->CheckTransfer OptBlock Optimize Blocking (Agent, Time) HighBg->OptBlock CheckAbSpec Check Antibody Specificity MultiBands->CheckAbSpec IncAb Increase Antibody Concentration / Incubation CheckTransfer->IncAb CheckLysate Check Protein Lysate (Positive Control) IncAb->CheckLysate DecAb Decrease Antibody Concentration OptBlock->DecAb IncWash Increase Washing (Time, Volume) DecAb->IncWash UseInhibitors Add Protease Inhibitors to Lysis Buffer CheckAbSpec->UseInhibitors

Caption: Troubleshooting common issues in CD200 Western blotting.

Problem Potential Cause Recommended Solution
Weak or No Band 1. Inefficient Protein Transfer: CD200 (a glycoprotein) may not transfer efficiently to the membrane.- Verify transfer with Ponceau S staining. - Optimize transfer time and voltage. For smaller proteins, a 0.2 µm pore size membrane may be better.[25]
2. Low Protein Load: Insufficient total protein loaded onto the gel.- Load at least 20-30 µg of total protein per lane.[17] - Include a positive control lysate.
3. Suboptimal Antibody Dilution: Primary or secondary antibody concentration is too low.- Optimize antibody concentrations through titration.[17] - Incubate the primary antibody overnight at 4°C.
High Background 1. Insufficient Blocking: The blocking agent is not effectively preventing non-specific antibody binding.- Increase blocking time or try a different blocking agent (e.g., 5% BSA instead of milk, as milk contains phosphoproteins that can cause background).[25][26]
2. Antibody Concentration Too High: Leads to non-specific binding.- Reduce the concentration of primary and/or secondary antibodies.[26]
3. Inadequate Washing: Residual unbound antibody remains on the membrane.- Increase the duration and number of wash steps after antibody incubations.[26]
Multiple Bands 1. Protein Degradation: CD200 is being degraded by proteases during sample preparation.- Add a protease inhibitor cocktail to your lysis buffer and keep samples on ice.[26]
2. Non-specific Antibody: The primary antibody may be cross-reacting with other proteins.- Check the antibody datasheet for specificity. - Run a control lane with a lysate from a CD200-negative cell line.
3. Alternative Splicing/Glycosylation: CD200 exists in multiple isoforms or glycosylation states.- Consult literature to see if multiple bands are expected for CD200.[12]

Detailed Experimental Protocols

Protocol 1: Flow Cytometry Staining for Cell Surface CD200
  • Cell Preparation:

    • Collect peripheral blood or bone marrow in an appropriate anticoagulant tube (EDTA is recommended).[6]

    • For cell lines, gently harvest cells and wash once with ice-cold Flow Cytometry Staining Buffer (e.g., PBS + 2% FBS).

    • Count cells and resuspend to a concentration of 1 x 10^7 cells/mL in staining buffer.

  • Fc Receptor Blocking:

    • Aliquot 100 µL of cell suspension (1 x 10^6 cells) into each flow tube.

    • Add Fc blocking reagent according to the manufacturer's instructions.

    • Incubate for 10 minutes at 4°C.

  • Staining:

    • Without washing, add the predetermined optimal concentration of fluorochrome-conjugated anti-CD200 antibody.

    • (Optional) Add other antibodies for multi-color panel staining.

    • Vortex gently and incubate for 30 minutes at 4°C in the dark.

  • Washing:

    • Add 2 mL of Flow Cytometry Staining Buffer to each tube.

    • Centrifuge at 300-400 x g for 5 minutes at 4°C.[6]

    • Decant the supernatant. Repeat the wash step once more.

  • Red Blood Cell (RBC) Lysis (if using whole blood):

    • After washing, add 2 mL of 1X RBC Lysis Buffer.[6]

    • Incubate for 10-15 minutes at room temperature in the dark.

    • Centrifuge at 300-400 x g for 5 minutes and decant the supernatant.

  • Final Resuspension and Acquisition:

    • Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.

    • If not acquiring immediately, fix cells with 1% paraformaldehyde.

    • Acquire samples on a flow cytometer. Be sure to include appropriate controls (unstained, isotype, and single-stain compensation controls).

Protocol 2: Western Blotting for Total CD200
  • Sample Preparation (Lysis):

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (lysate) to a new tube and determine the protein concentration (e.g., using a BCA assay).

  • SDS-PAGE:

    • Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

    • Load samples and a molecular weight marker onto an SDS-PAGE gel (e.g., 10% polyacrylamide).

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

    • After transfer, stain the membrane with Ponceau S to visualize protein bands and confirm successful transfer.

  • Blocking:

    • Wash the membrane with TBST (Tris-Buffered Saline with 0.1% Tween-20).

    • Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).[26]

  • Antibody Incubation:

    • Incubate the membrane with the primary anti-CD200 antibody diluted in blocking buffer. This is often done overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's protocol.

    • Visualize the signal using a chemiluminescence imaging system or X-ray film.

References

Technical Support Center: Optimizing Buffer Conditions for CD200-CD200R Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing buffer conditions for CD200-CD200R binding studies. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is a good starting buffer for CD200-CD200R binding studies?

A common and effective starting point for many protein-protein interaction studies, including those involving immunoglobulin superfamily members like CD200 and CD200R, is a phosphate-buffered saline (PBS) or a HEPES-buffered saline (HBS) based buffer. A typical formulation is 10 mM HEPES or Phosphate, 150 mM NaCl, pH 7.4. The addition of a non-ionic surfactant, such as 0.005% to 0.05% (v/v) Tween-20, is also highly recommended to minimize non-specific binding.[1]

Q2: What is the optimal pH for CD200-CD200R binding?

The optimal pH for protein-protein interactions is highly dependent on the specific proteins involved. For most physiological interactions, a pH range of 6.5 to 8.4 is generally suitable.[2] It is recommended to perform a "pH scouting" experiment, testing a range of pH values (e.g., from 6.0 to 8.0) to determine the condition that yields the strongest and most stable binding signal. Extreme pH values should be avoided as they can lead to protein denaturation and a significant decrease in binding affinity.[2]

Q3: How does ionic strength affect the CD200-CD200R interaction?

Ionic strength, primarily determined by the salt concentration (e.g., NaCl), plays a crucial role in modulating electrostatic interactions between proteins. For the CD200-CD200R interaction, which is known to have a relatively low affinity, optimizing the salt concentration is important.[3]

  • Low Ionic Strength: Can enhance binding for interactions that are primarily driven by electrostatic attraction. However, it may also increase non-specific binding.

  • High Ionic Strength: Can reduce non-specific electrostatic interactions but may also weaken the specific binding if it has a significant electrostatic component. A common starting concentration is 150 mM NaCl, but testing a range from 50 mM to 500 mM can help identify the optimal condition.[1][4]

Q4: Should I include any additives in my binding buffer?

Yes, additives can be critical for a successful binding assay.

  • Surfactants: Non-ionic surfactants like Tween-20 (0.005% - 0.1%) are essential for reducing non-specific binding to the sensor surface and consumables.[1]

  • Blocking Agents: Bovine Serum Albumin (BSA) at a concentration of 0.1% to 1% can be included in the running buffer to block non-specific binding sites on the sensor surface and reduce protein loss to tube walls.[5]

  • Other Additives: Depending on the specific characteristics of your recombinant proteins, other additives like glycerol (B35011) (for protein stability) or specific ions (e.g., Ca²⁺, Zn²⁺) might be beneficial.[6]

Q5: What is the reported binding affinity (KD) for the CD200-CD200R interaction?

The reported binding affinity for the CD200-CD200R interaction varies in the literature, which is not uncommon for low-affinity interactions and can depend on the specific constructs used and the experimental conditions. The dissociation constant (KD) is typically in the micromolar (µM) range.

Quantitative Data Summary

The following table summarizes the reported binding affinities for the CD200-CD200R interaction from various studies.

SpeciesTechniqueReported K D (µM)Reference
RatSPR2.5[3]
MouseSPR~4.0[3]
MouseSPR3.8 - 4.8[7]
HumanSPR0.5[8]

Troubleshooting Guide

This guide addresses common problems encountered during CD200-CD200R binding experiments.

ProblemProbable Cause(s)Recommended Solution(s)
No or Low Binding Signal 1. Inactive protein (ligand or analyte).2. Incorrect buffer conditions (pH, ionic strength).3. Low protein concentration.4. Inefficient immobilization of the ligand.1. Verify protein activity through another method (e.g., ELISA, flow cytometry). Ensure proper protein folding and storage.2. Perform buffer optimization experiments (pH and salt screening).3. Increase the concentration of the analyte. For low-affinity interactions, higher concentrations are often required.4. Optimize the immobilization strategy. If using amine coupling, perform pH scouting to find the optimal pH for pre-concentration.
High Non-Specific Binding (NSB) 1. Inappropriate buffer composition.2. Hydrophobic or electrostatic interactions with the sensor surface.3. Aggregated protein samples.1. Increase the surfactant concentration (e.g., Tween-20 up to 0.1%). Add a blocking agent like BSA (0.1-1%).2. Adjust the ionic strength of the buffer by increasing the salt concentration (e.g., up to 500 mM NaCl). Adjust the pH of the running buffer.[1][5]3. Ensure protein samples are monodisperse and free of aggregates by using size-exclusion chromatography (SEC) immediately before the experiment.
Irreproducible Results 1. Inconsistent sample preparation.2. Incomplete surface regeneration.3. Air bubbles in the system.1. Prepare fresh protein dilutions for each experiment. Ensure consistent buffer preparation.2. Optimize the regeneration solution to ensure complete removal of the analyte without damaging the immobilized ligand. Test a range of acidic, basic, or high-salt solutions.3. Thoroughly degas all buffers and sample solutions before use.
Fast on/off rates, difficult to fit data 1. This is characteristic of a low-affinity interaction.2. Mass transport limitation.1. For low-affinity interactions, equilibrium analysis may be more reliable than kinetic analysis. Ensure you are injecting the analyte for long enough to reach steady state.[9]2. Reduce the ligand immobilization density on the sensor chip. Use a higher flow rate during analyte injection.

Experimental Protocols

Surface Plasmon Resonance (SPR) Assay for CD200-CD200R Interaction

This protocol provides a general framework for an SPR experiment. Optimization of specific parameters is crucial.

1. Materials:

  • SPR instrument (e.g., Biacore)
  • CM5 sensor chip
  • Amine coupling kit (EDC, NHS, ethanolamine)
  • Recombinant CD200 and CD200R proteins
  • Running Buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
  • Immobilization Buffers (e.g., 10 mM Sodium Acetate at various pH values)
  • Regeneration Solutions (e.g., 10 mM Glycine-HCl pH 1.5-3.0, high salt solutions)

2. Method:

Visualizations

CD200-CD200R Signaling Pathway

CD200_Signaling CD200-CD200R Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CD200 CD200 CD200R CD200R CD200->CD200R Binding Dok2 Dok2 CD200R->Dok2 Recruitment & Phosphorylation RasGAP RasGAP Dok2->RasGAP Recruitment Ras Ras RasGAP->Ras Inhibition Inflammatory_Response Inhibition of Pro-inflammatory Response RasGAP->Inflammatory_Response Inhibits MAPK_Pathway MAPK Pathway (ERK, p38, JNK) Ras->MAPK_Pathway Activation MAPK_Pathway->Inflammatory_Response Leads to

Caption: A simplified diagram of the CD200-CD200R inhibitory signaling cascade.

Experimental Workflow for Buffer Optimization

Buffer_Optimization_Workflow Workflow for Buffer Condition Optimization Start Start: Define Protein Constructs (CD200, CD200R) Initial_Buffer Select Initial Buffer (e.g., PBS or HBS with 0.05% Tween-20) Start->Initial_Buffer pH_Scouting pH Scouting (e.g., pH 6.0 - 8.0) Initial_Buffer->pH_Scouting Optimal_pH Determine Optimal pH pH_Scouting->Optimal_pH Select pH with best signal Salt_Screening Salt Concentration Screening (e.g., 50 - 500 mM NaCl) Optimal_pH->Salt_Screening Optimal_Salt Determine Optimal Salt Conc. Salt_Screening->Optimal_Salt Select concentration with best signal-to-noise ratio Additive_Test Test Additives (e.g., BSA, Glycerol) Optimal_Salt->Additive_Test Final_Buffer Final Optimized Buffer Additive_Test->Final_Buffer Incorporate beneficial additives Full_Assay Perform Full Kinetic/Affinity Assay Final_Buffer->Full_Assay End End: Data Analysis Full_Assay->End

Caption: A logical workflow for the systematic optimization of buffer conditions.

References

dealing with high background in CD200 western blotting

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: CD200 Western Blotting

Welcome to the technical support center for CD200 Western blotting. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly high background, during their experiments.

Troubleshooting Guide: High Background in CD200 Western Blotting

High background on a Western blot can obscure the specific signal of your target protein, making data interpretation difficult. High background can manifest as a uniform dark haze across the membrane or as multiple non-specific bands.[1] This guide provides a systematic approach to identifying and resolving the root causes of high background in your CD200 Western blots.

Is the high background uniform across the membrane or are there distinct non-specific bands?

  • Uniform High Background: Often points to issues with blocking, antibody concentrations, or washing steps.[1]

  • Non-Specific Bands: May indicate problems with sample preparation, antibody cross-reactivity, or incorrect gel separation.[2]

Below is a workflow to troubleshoot these issues.

WB_Troubleshooting cluster_start cluster_diagnosis Diagnosis cluster_uniform Uniform Background Troubleshooting cluster_nonspecific Non-Specific Bands Troubleshooting cluster_solution start Start: High Background Observed diagnose Assess Background Type start->diagnose blocking Optimize Blocking diagnose->blocking Uniform sample_prep Review Sample Preparation diagnose->sample_prep Non-Specific Bands antibody_conc Adjust Antibody Concentration blocking->antibody_conc washing Improve Washing Steps antibody_conc->washing exposure Reduce Exposure Time washing->exposure end_node Clean Western Blot exposure->end_node secondary_control Run Secondary Antibody Control sample_prep->secondary_control gel_sep Optimize Gel Separation secondary_control->gel_sep gel_sep->end_node

Caption: Troubleshooting workflow for high background in Western blotting.
FAQs for High Background Troubleshooting

Q1: What are the most common causes of high background in Western blotting?

A: Common mistakes leading to high background include insufficient blocking, improper antibody concentrations, inadequate washing, and allowing the membrane to dry out.[1][3] Contaminated buffers can also contribute to a uniformly high background.[3]

Q2: My background is uniformly dark. What should I try first?

A: Insufficient blocking is a primary suspect for uniform background.[1]

  • Optimize your blocking agent: The most common blocking agents are non-fat dry milk and bovine serum albumin (BSA). If you are using one, try switching to the other.[1] For phosphorylated proteins, BSA is generally preferred as milk contains phosphoproteins that can cause interference.[1][4]

  • Increase blocking time and concentration: Try increasing the concentration of your blocking agent (e.g., from 3% to 5%) and extend the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).[5][6]

  • Add a detergent: Including a mild detergent like 0.05% Tween-20 in your blocking and washing buffers can help reduce non-specific binding.[6]

Q3: I see many non-specific bands on my blot. What could be the issue?

A: Non-specific bands can arise from several factors:

  • Antibody concentration is too high: Using too much primary or secondary antibody can lead to non-specific binding.[1] It is crucial to titrate your antibodies to find the optimal concentration that provides a strong signal for your target with minimal background.[1]

  • Secondary antibody cross-reactivity: The secondary antibody may be binding non-specifically. To test this, run a control blot where the primary antibody is omitted.[2][4] If you still see bands, your secondary antibody is likely the cause. Consider using a pre-adsorbed secondary antibody.[2]

  • Sample degradation: Ensure your samples are fresh and have been handled properly to prevent protein degradation. Always use protease inhibitors in your lysis buffer.[2]

Q4: How can I optimize my washing steps to reduce background?

A: Inadequate washing will leave unbound antibodies on the membrane, contributing to background noise.[1]

  • Increase the number and duration of washes: A standard protocol may include three washes of 5-10 minutes each. Try increasing this to four or five washes of 10-15 minutes.[1]

  • Use a sufficient volume of wash buffer: Ensure the membrane is fully submerged and moves freely during washing.[7]

  • Include a detergent: Using a wash buffer containing a detergent like Tween-20 is standard practice to reduce non-specific binding.[1]

Q5: Could the membrane itself be the cause of high background?

A: Yes, the type of membrane and how it's handled can affect background.

  • Membrane choice: PVDF membranes have a high protein binding capacity which can sometimes lead to higher background compared to nitrocellulose.[8] If your protein of interest is abundant, switching to a nitrocellulose membrane might help.[4]

  • Membrane handling: It is critical to not let the membrane dry out at any point during the blotting process, as this can cause high background.[3][5] Also, handle the membrane with clean forceps and gloves to avoid contamination.[5]

Q6: I am detecting a glycosylated protein, CD200. Are there special considerations?

A: Yes, since CD200 is a glycosylated protein, this can affect its appearance on a Western blot.[9][10] Glycosylation can cause proteins to run at a higher apparent molecular weight than predicted by their amino acid sequence and may result in a broader band. If you observe multiple bands, some could be due to different glycosylation states. To confirm this, you can treat your lysate with an enzyme like PNGase F to remove N-linked glycans, which should cause the band to shift to a lower molecular weight.[9][11]

Experimental Protocols and Data

Recommended Optimization Parameters for CD200 Western Blotting
ParameterRecommendationNotes
Blocking Buffer 5% non-fat dry milk or 5% BSA in TBSTBSA is recommended if using phospho-specific antibodies.[1]
Blocking Time 1-2 hours at room temperature or overnight at 4°CEnsure gentle agitation.[6]
Primary Antibody Dilution 1:1000 - 1:4000 (example)Titration is essential. Start with the manufacturer's recommendation.[11]
Primary Antibody Incubation Overnight at 4°C or 1.5 hours at room temperatureIncubation at 4°C can reduce non-specific binding.[4][11]
Secondary Antibody Dilution 1:5000 - 1:20,000Titrate for optimal signal-to-noise ratio.[12]
Washing Steps 3-5 washes of 10-15 minutes each in TBSTEnsure adequate volume and gentle agitation.[1]
Membrane Type Nitrocellulose or PVDFPVDF has higher binding capacity but may lead to higher background.[8]
Detailed Protocol: CD200 Western Blotting

This protocol is a general guideline. Optimization may be required for your specific samples and antibodies.

  • Sample Preparation:

    • Lyse cells or tissues in RIPA buffer supplemented with a protease inhibitor cocktail.

    • Determine protein concentration using a BCA or Bradford assay.

    • Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE:

    • Load samples onto a polyacrylamide gel appropriate for the molecular weight of CD200 (approx. 41-47 kDa).[13]

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins from the gel to a PVDF or nitrocellulose membrane. Ensure no air bubbles are trapped between the gel and the membrane.[5]

    • If using PVDF, pre-activate the membrane in methanol (B129727) for 30 seconds.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Blocking:

    • Wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20).

    • Incubate the membrane in blocking buffer (e.g., 5% non-fat dry milk in TBST) for at least 1 hour at room temperature with gentle agitation.[8]

  • Primary Antibody Incubation:

    • Dilute the anti-CD200 primary antibody in blocking buffer to the predetermined optimal concentration.

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10-15 minutes each with TBST to remove unbound primary antibody.[1]

  • Secondary Antibody Incubation:

    • Dilute the HRP-conjugated secondary antibody in blocking buffer to its optimal concentration.

    • Incubate the membrane in the secondary antibody solution for 1 hour at room temperature with gentle agitation.

  • Final Washes:

    • Wash the membrane three times for 10-15 minutes each with TBST. A final wash in TBS (without Tween-20) can sometimes be beneficial before detection.

  • Detection:

    • Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Image the blot using a chemiluminescence detection system. Start with a short exposure time and increase as needed to avoid overexposure.[6]

CD200 Signaling Pathway

CD200 is a cell surface glycoprotein (B1211001) that interacts with its receptor, CD200R, which is primarily expressed on myeloid cells.[14] This interaction delivers an inhibitory signal, playing a crucial role in immune regulation.[14] The signaling cascade involves the recruitment of adaptor proteins like Dok2, leading to the inhibition of downstream pro-inflammatory pathways such as the Ras/MAPK and PI3K/Akt pathways.[13][15]

CD200_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CD200 CD200 CD200R CD200R CD200->CD200R Binding Dok2 Dok2 CD200R->Dok2 Recruits & Activates RasGAP RasGAP Dok2->RasGAP Recruits & Activates PI3K PI3K/Akt Pathway Dok2->PI3K Inhibits Ras Ras RasGAP->Ras Inhibits MAPK MAPK Pathway (Erk) Ras->MAPK Inflammation Pro-inflammatory Response MAPK->Inflammation PI3K->Inflammation

Caption: Simplified CD200-CD200R inhibitory signaling pathway.

References

Technical Support Center: Enhancing CD200 Fusion Protein Yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of CD200 fusion proteins. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental protocols to improve the yield and quality of their CD200 fusion protein.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the yield of my CD200 fusion protein?

A1: Several factors can significantly impact your protein yield. Key considerations include the choice of expression system (e.g., mammalian cells like CHO or HEK293), codon optimization of your gene sequence for the chosen host, the design of your expression vector including the choice of promoter and signal peptide, and the optimization of cell culture and purification conditions.[1][2][3][4]

Q2: Which expression system is best suited for producing CD200 fusion proteins?

A2: Mammalian expression systems, such as Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK293) cells, are generally preferred for producing complex glycoproteins like CD200 fusion proteins.[1][3][5][6] This is because they can perform necessary post-translational modifications, such as glycosylation, which are often crucial for the protein's biological activity and stability.[1][6] CHO cells are an industry standard for large-scale production due to their adaptability and high yields, while HEK293 cells are often used for rapid, transient expression for research purposes.[3][5][7]

Q3: How can codon optimization improve my protein yield?

A3: Codon optimization involves modifying the DNA sequence of your gene to match the codon usage preference of your expression host without altering the amino acid sequence of the protein.[8][9] This can significantly enhance translation efficiency and mRNA stability, leading to higher protein expression levels.[8][10][11] By avoiding rare codons that can cause ribosome stalling, you can achieve more efficient and robust protein production.[9][12]

Q4: What is the role of the signal peptide, and how can I optimize it?

A4: A signal peptide is a short amino acid sequence at the N-terminus of a protein that directs it to the secretory pathway for secretion out of the cell.[13][14] The choice of signal peptide can dramatically affect the efficiency of protein secretion and, consequently, the final yield in the cell culture supernatant.[14][15] It is often beneficial to test a variety of signal peptides, including the native CD200 signal peptide or well-characterized, high-efficiency signal peptides, to identify the optimal one for your specific fusion protein and expression system.[13][16][17]

Q5: My CD200 fusion protein is expressed but remains inside the cells. What could be the problem?

A5: If your protein is not being secreted, it could be due to an inefficient or non-functional signal peptide.[14] Another possibility is that the protein is misfolding and being retained in the endoplasmic reticulum (ER) by the cell's quality control machinery. Optimizing the signal peptide and cell culture conditions, such as lowering the temperature, can sometimes improve secretion.[18]

Troubleshooting Guides

Issue 1: Low or No Expression of CD200 Fusion Protein

This is a common issue that can be addressed by systematically evaluating several components of your expression workflow.

Possible Cause Troubleshooting Step Expected Outcome
Suboptimal Codon Usage Synthesize a new version of your gene with codons optimized for your specific expression host (e.g., CHO or HEK293).[10][11][19]Significant increase in protein expression levels.[9]
Inefficient Vector Promoter Ensure you are using a strong constitutive or inducible promoter suitable for your host cells (e.g., CMV or SV40 for mammalian cells).[4]Enhanced transcription and subsequent protein production.
Poor Transfection Efficiency Optimize your transfection protocol by varying the DNA-to-transfection reagent ratio, cell density at transfection, and the transfection reagent itself.[1][5]Increased percentage of cells successfully taking up the expression vector.
Incorrect Vector Sequence Sequence-verify your entire expression vector to ensure the coding sequence is in-frame, and all regulatory elements are correct.[12][20]Confirmation of the correct genetic construct, ruling out mutations or frame shifts.
Protein Toxicity If the fusion protein is toxic to the host cells, consider using an inducible promoter to delay expression until a higher cell density is reached. Lowering the expression temperature can also sometimes mitigate toxicity.[18]Improved cell viability and potentially higher overall protein yield.
Issue 2: CD200 Fusion Protein is Insoluble or Forms Aggregates

Insoluble protein, often found in inclusion bodies in bacterial systems, can also be a problem in mammalian cells, leading to low yields of functional protein.

Possible Cause Troubleshooting Step Expected Outcome
Misfolding due to High Expression Rate Lower the cell culture temperature (e.g., from 37°C to 30-32°C) after transfection to slow down protein synthesis and allow more time for proper folding.[3][18]Increased proportion of soluble, correctly folded protein.
Lack of Proper Post-Translational Modifications Ensure you are using a mammalian cell line (e.g., CHO, HEK293) capable of performing the necessary glycosylation for CD200.[1][6]Production of a more stable and soluble glycoprotein.
Suboptimal Buffer Conditions During purification, screen different buffer conditions (pH, salt concentration, additives like glycerol (B35011) or arginine) to find a formulation that enhances protein solubility.[21][22]Reduced aggregation and improved recovery of soluble protein.
Fusion Partner Causing Insolubility If the fusion partner is prone to aggregation, consider fusing it to a highly soluble protein tag like Maltose Binding Protein (MBP) or Small Ubiquitin-like Modifier (SUMO).[22]Enhanced solubility of the entire fusion protein.
Issue 3: Low Yield After Purification

Even with good expression, significant protein loss can occur during the purification steps.

Possible Cause Troubleshooting Step Expected Outcome
Inefficient Binding to Affinity Resin Ensure the fusion tag is accessible and not sterically hindered. Verify that the binding buffer conditions (pH, ionic strength) are optimal for the interaction between the tag and the resin.[21][23]Increased capture of the fusion protein on the affinity column.
Protein Degradation Add protease inhibitors to your lysis and purification buffers. Perform all purification steps at a low temperature (4°C) to minimize protease activity.[18][23][24]Reduced protein degradation and increased yield of full-length protein.
Harsh Elution Conditions Optimize the elution buffer to be as gentle as possible while still effectively releasing the protein from the resin. This could involve a gradient elution or testing different eluting agents.[23]Improved recovery of active, non-denatured protein.
Protein Precipitation During Elution Elute the protein into a buffer that is known to maintain its solubility. Consider eluting into a larger volume to reduce the final protein concentration and prevent aggregation.Prevention of protein loss due to precipitation after elution.

Experimental Protocols

Protocol 1: Codon Optimization Strategy
  • Obtain the amino acid sequence of your CD200 fusion protein.

  • Select your target expression host (e.g., Cricetulus griseus for CHO cells or Homo sapiens for HEK293 cells).

  • Use a codon optimization software tool. There are several free and commercial tools available online (e.g., from Genscript, IDT, or GeneArt).[11][19]

  • Input your amino acid sequence and select the target host. The software will generate a new DNA sequence with optimized codon usage.

  • Review and refine the optimized sequence. Check for and remove any cryptic splice sites, poly(A) signals, or strong secondary mRNA structures that could hinder expression.[8][10]

  • Synthesize the optimized gene and clone it into your expression vector.

Protocol 2: Transient Transfection in Suspension HEK293 Cells

This protocol is adapted for high-yield transient expression.[5]

  • Cell Culture: Culture suspension-adapted HEK293 cells in a suitable serum-free medium to a density of approximately 2.5-3.0 x 10^6 cells/mL with a viability of >95%.[5]

  • Transfection Complex Preparation:

    • For a 1 L culture, dilute plasmid DNA (containing your optimized CD200 fusion protein gene) in a serum-free medium.

    • In a separate tube, dilute a transfection reagent like polyethyleneimine (PEI) in the same medium.

    • Add the PEI solution to the DNA solution, mix gently, and incubate for 10-15 minutes at room temperature to allow for complex formation.

  • Transfection: Add the DNA-PEI complexes to the HEK293 cell culture.

  • Expression: Incubate the transfected culture in a shaker incubator at 37°C with 8% CO2.

  • Harvest: Harvest the cell culture supernatant containing the secreted CD200 fusion protein 4-6 days post-transfection. Clarify the supernatant by centrifugation and filtration before purification.

Protocol 3: Affinity Purification of a His-tagged CD200 Fusion Protein

This is a general protocol for purifying a protein with a polyhistidine tag.

  • Column Equilibration: Equilibrate a Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity chromatography column with a binding buffer (e.g., 20 mM Tris-HCl, 500 mM NaCl, 20 mM Imidazole (B134444), pH 8.0).[25]

  • Sample Loading: Load the clarified cell culture supernatant (adjusted to match the binding buffer conditions) onto the equilibrated column.

  • Washing: Wash the column with several column volumes of wash buffer (e.g., 20 mM Tris-HCl, 500 mM NaCl, 40 mM Imidazole, pH 8.0) to remove non-specifically bound proteins.[25]

  • Elution: Elute the bound CD200 fusion protein with an elution buffer containing a high concentration of imidazole (e.g., 20 mM Tris-HCl, 500 mM NaCl, 250-500 mM Imidazole, pH 8.0).[25] Collect fractions.

  • Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing the purified protein. Pool the pure fractions.

  • Buffer Exchange: If necessary, perform a buffer exchange step (e.g., dialysis or size-exclusion chromatography) to move the purified protein into a suitable storage buffer.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_expression Phase 2: Expression cluster_purification Phase 3: Purification & Analysis codon_optimization Codon Optimization vector_design Vector Design codon_optimization->vector_design plasmid_prep Plasmid Preparation vector_design->plasmid_prep transfection Cell Transfection plasmid_prep->transfection cell_culture Cell Culture & Expression transfection->cell_culture harvest Harvest Supernatant cell_culture->harvest affinity_chrom Affinity Chromatography harvest->affinity_chrom analysis Purity & Yield Analysis affinity_chrom->analysis

Caption: A typical experimental workflow for producing CD200 fusion protein.

troubleshooting_workflow start Low Protein Yield check_expression Check for Protein Expression (Western Blot / ELISA) start->check_expression no_expression No Expression Detected check_expression->no_expression No low_expression Low Expression Detected check_expression->low_expression Low good_expression Good Expression, Low Final Yield check_expression->good_expression Yes optimize_transfection Optimize Transfection no_expression->optimize_transfection Troubleshoot verify_vector Verify Vector Sequence no_expression->verify_vector optimize_codons Optimize Codons no_expression->optimize_codons optimize_culture Optimize Culture Conditions (Temp, Media) low_expression->optimize_culture Troubleshoot check_solubility Check Protein Solubility low_expression->check_solubility optimize_purification Optimize Purification Protocol (Buffers, Resin) good_expression->optimize_purification Troubleshoot check_degradation Check for Degradation (Protease Inhibitors) good_expression->check_degradation

Caption: A logical workflow for troubleshooting low CD200 fusion protein yield.

cd200_signaling cluster_cell1 Neuron / Other CD200+ Cell cluster_cell2 Myeloid Cell (e.g., Macrophage) CD200 CD200 CD200R CD200R CD200->CD200R Binding Dok2 Dok2 CD200R->Dok2 Recruits & Activates RasGAP RasGAP Dok2->RasGAP Recruits & Activates Ras Ras RasGAP->Ras Inhibits Inhibition Inhibition of Inflammation RasGAP->Inhibition Downstream Downstream Pro-inflammatory Signaling (e.g., MAPK/ERK pathway) Ras->Downstream Activates Downstream->Inhibition

Caption: The inhibitory signaling pathway of the CD200-CD200R interaction.[26][27][28][29]

References

Technical Support Center: Minimizing Off-Target Effects of CD200 siRNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects during CD200 siRNA experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during your CD200 siRNA experiments and provides potential solutions.

Observed Problem Potential Cause Recommended Solution
Significant downregulation of unintended genes in microarray or RNA-seq data. miRNA-like off-target effects due to seed region homology.[1][2][3]1. Use chemically modified siRNAs: Incorporate 2'-O-methyl modifications at position 2 of the guide strand to reduce seed region-mediated off-target binding.[2][4][5] 2. Pool multiple siRNAs: Use a pool of 3-4 siRNAs targeting different regions of the CD200 mRNA to reduce the concentration of any single siRNA and its specific off-target effects.[1][2][6] 3. Perform a BLAST search: Ensure your siRNA sequence has minimal homology with other genes, especially in the seed region (positions 2-8).[1]
Inconsistent phenotypic results with different siRNAs targeting CD200. Off-target effects of one or more individual siRNAs are causing the observed phenotype, not the knockdown of CD200.[1][7]1. Validate with multiple siRNAs: Confirm the phenotype with at least two, preferably three or more, different siRNAs targeting distinct sites on the CD200 mRNA.[1][8] 2. Perform rescue experiments: If possible, express an siRNA-resistant form of CD200 to see if it reverses the observed phenotype.[8]
High cellular toxicity or unexpected changes in cell morphology/viability. Off-target effects, saturation of the RNAi machinery, or innate immune response activation.[9][10]1. Titrate siRNA concentration: Use the lowest effective concentration of siRNA that achieves sufficient CD200 knockdown to minimize off-target effects and toxicity.[2][8] 2. Use appropriate controls: Include a non-targeting (scrambled) siRNA control to differentiate sequence-specific off-target effects from general effects of transfection.[11][12][13] 3. Check for immune stimulation: Use siRNAs with chemical modifications that reduce activation of Toll-like receptors.[1][14]
Poor correlation between CD200 mRNA knockdown and the expected biological outcome. The observed phenotype is due to off-target effects rather than CD200 suppression.1. Comprehensive off-target analysis: Use global gene expression profiling (microarray or RNA-seq) to identify off-target gene regulation.[1][8] 2. Phenotypic rescue: As mentioned above, perform rescue experiments with an siRNA-resistant CD200 construct.[8]

Frequently Asked Questions (FAQs)

1. What are the primary causes of off-target effects with CD200 siRNA?

Off-target effects primarily arise from two mechanisms:

2. How can I design a CD200 siRNA with minimal off-target potential?

Several design strategies can minimize off-target effects:

  • BLAST search: Perform a thorough BLAST search against the relevant transcriptome to ensure the siRNA sequence is unique to CD200.[18][19]

  • Avoid immunogenic motifs: Certain sequence motifs can trigger an innate immune response. Design algorithms can help avoid these.

3. What are the best experimental controls to identify off-target effects?

A robust set of controls is crucial for interpreting your results:

  • Untreated cells: This sample provides a baseline for normal gene expression and phenotype.[12]

4. How do chemical modifications reduce off-target effects?

Chemical modifications can enhance specificity and stability:

  • 2'-O-methylation: Modifying the ribose sugar at the 2' position, particularly at nucleotide 2 of the guide strand, can reduce the binding affinity of the seed region to off-target mRNAs without affecting on-target silencing.[1][2][4][5]

  • Phosphorothioate (PS) linkages: Replacing a non-bridging oxygen with sulfur in the phosphate (B84403) backbone increases nuclease resistance but can also increase toxicity if used excessively.[1]

  • Locked Nucleic Acid (LNA): This modification increases the binding affinity of the siRNA to its target. Strategic placement can enhance on-target activity while potentially reducing off-target effects.[2][5]

5. Is it better to use a single potent siRNA or a pool of siRNAs for CD200 knockdown?

Using a pool of 3-4 siRNAs targeting different regions of the CD200 mRNA is generally recommended to minimize off-target effects.[1][2][20] This strategy reduces the concentration of any individual siRNA, thereby lowering the chances of its specific off-target effects dominating the outcome.[2][20][6] High-complexity pools of 15 or more siRNAs have been shown to be even more effective at eliminating strong off-target effects.[6]

Experimental Protocols

Protocol 1: Validation of CD200 Knockdown by quantitative Real-Time PCR (qRT-PCR)
  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection:

    • Dilute the CD200 siRNA (or control siRNA) and a suitable transfection reagent in serum-free medium according to the manufacturer's instructions.

    • Incubate to allow complex formation.

    • Add the siRNA-lipid complexes to the cells.

  • Incubation: Incubate the cells for 24-72 hours post-transfection. The optimal time should be determined empirically.

  • RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qRT-PCR:

    • Prepare a reaction mix containing cDNA, forward and reverse primers for CD200 and a housekeeping gene (e.g., GAPDH), and a suitable qPCR master mix.

    • Perform the qRT-PCR using a standard cycling protocol.

  • Data Analysis: Calculate the relative expression of CD200 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the non-targeting control.[21]

Protocol 2: Assessment of Off-Target Effects using Western Blot
  • Transfection and Incubation: Follow steps 1-3 from the qRT-PCR protocol.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer containing protease inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for CD200 overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Incubate with an antibody for a loading control (e.g., β-actin or GAPDH).

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: A significant reduction in the CD200 band intensity in the siRNA-treated sample compared to the controls indicates successful knockdown. The absence of changes in other protein bands suggests specificity.[11][22]

Visualizations

experimental_workflow cluster_design siRNA Design & Synthesis cluster_transfection Transfection & Knockdown cluster_validation Validation & Analysis design CD200 siRNA Design (Algorithm & BLAST) synthesis siRNA Synthesis (with/without modifications) design->synthesis transfection Cell Transfection synthesis->transfection incubation Incubation (24-72h) transfection->incubation qRT_PCR qRT-PCR (mRNA Level) incubation->qRT_PCR western_blot Western Blot (Protein Level) incubation->western_blot phenotype Phenotypic Assay incubation->phenotype global_analysis Microarray / RNA-seq (Off-Target Analysis) incubation->global_analysis troubleshooting_logic start Inconsistent or Unexpected Phenotype Observed check_knockdown Confirm CD200 Knockdown? (qRT-PCR/Western) start->check_knockdown knockdown_ok Knockdown Successful check_knockdown->knockdown_ok Yes knockdown_fail Optimize Transfection check_knockdown->knockdown_fail No off_target_suspected Suspect Off-Target Effects knockdown_ok->off_target_suspected validate_controls Review Controls (Non-targeting, multiple siRNAs) off_target_suspected->validate_controls controls_ok Controls Show Specificity Issue validate_controls->controls_ok OK controls_bad Review Control Design and Execution validate_controls->controls_bad Issues Found mitigation Implement Mitigation Strategies: - Use siRNA pools - Use modified siRNAs - Titrate siRNA concentration controls_ok->mitigation cd200_pathway cluster_signaling Intracellular Signaling CD200 CD200 (e.g., on Neurons) CD200R CD200R (e.g., on Myeloid Cells) CD200->CD200R Dok2 Dok2 CD200R->Dok2 Recruitment & Phosphorylation RasGAP RasGAP Dok2->RasGAP Recruitment PI3K PI3K / Akt Dok2->PI3K Inhibition Ras Ras RasGAP->Ras Inhibition Erk Erk / MAPK Ras->Erk Activation NFkB NF-κB PI3K->NFkB Activation Erk->NFkB Activation Inflammation Pro-inflammatory Response NFkB->Inflammation Leads to

References

Technical Support Center: Validating Your New Anti-CD200 Antibody

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the validation of your new anti-CD200 antibody. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and comprehensive experimental protocols to ensure the specificity and reliability of your antibody in your chosen application.

Frequently Asked Questions (FAQs)

Q1: What are the essential first steps before starting my validation experiments?

A1: Before beginning any experiment, it is crucial to research the CD200 target protein. Key information to gather includes its subcellular localization, expression patterns in different tissues and cells, the existence of any splice variants, and its molecular weight.[1] CD200 is a type-I membrane glycoprotein (B1211001) expressed on various cells, including neurons, endothelial cells, and lymphoid cells.[2][3] This initial research will help you select appropriate positive and negative controls and interpret your results accurately.

Q2: What are the recommended strategies for validating a new antibody?

A2: A multi-pronged approach is highly recommended for rigorous antibody validation. The International Working Group for Antibody Validation (IWGAV) proposes five conceptual pillars:

  • Genetic Strategies: Use knockout (KO) or knockdown (KD) cell lines to demonstrate loss of signal.[4] This is considered one of the most definitive methods for proving specificity.[4][5]

  • Orthogonal Strategies: Use an antibody-independent method to confirm the presence of the target protein. For example, compare Western Blot results with mass spectrometry data.[4][6][7]

  • Independent Antibody Strategies: Use two or more different antibodies that recognize separate, non-overlapping epitopes on the target protein.[4][6][7] A high correlation between the signals from both antibodies provides strong evidence of specificity.

  • Expression of Tagged Proteins: Use cells transfected to overexpress the target protein, often with an epitope tag. The antibody should detect the overexpressed protein.[8][9]

  • Immunocapture followed by Mass Spectrometry (IP-MS): This method confirms the identity of the protein being bound by the antibody.[4][8]

Q3: My anti-CD200 antibody works in Western Blot (WB) but not in Immunohistochemistry (IHC). Is the antibody faulty?

A3: Not necessarily. An antibody's performance is highly application-dependent.[10][11] Western blotting typically detects denatured proteins, while IHC detects proteins in their more native, folded conformation within a complex tissue structure.[5][6][7] An antibody's epitope may be accessible in one application but masked in another. Therefore, an antibody must be validated specifically for each intended application.[11][12]

Q4: What are appropriate positive and negative controls for an anti-CD200 antibody?

A4:

  • Positive Controls: Cell lines or tissues known to endogenously express CD200. Based on literature, neuronal cells, B cells, and some endothelial cells express high levels of CD200.[2][13] A cell line engineered to overexpress CD200 is also an excellent positive control.[6][7]

  • Negative Controls: The best negative control is a genetically modified cell line where the CD200 gene has been knocked out.[5] Alternatively, use cell lines or tissues with no or very low documented expression of CD200.

Q5: How does the CD200 signaling pathway influence validation?

A5: Understanding the CD200 signaling pathway helps in designing functional assays. CD200 is an inhibitory ligand that binds to its receptor, CD200R, primarily expressed on myeloid cells.[13] This interaction triggers a signaling cascade involving Dok2 and RasGAP, which leads to the inhibition of pro-inflammatory pathways like Ras/Erk.[13][14] A functional validation experiment could involve demonstrating that the antibody can block this interaction and reverse the suppression of inflammatory cytokine production in a co-culture system.[3]

Visualizations

CD200 Signaling Pathway

CD200_Signaling CD200 CD200 CD200R CD200R CD200->CD200R Binds Dok2 Dok2 CD200R->Dok2 Recruits & Phosphorylates RasGAP RasGAP Dok2->RasGAP Recruits Ras Ras RasGAP->Ras Inhibits Erk Erk Ras->Erk Activates PI3K PI3K Ras->PI3K Activates Inflammation Inflammation Erk->Inflammation Promotes PI3K->Inflammation Promotes

General Antibody Validation Workflow

Antibody_Validation_Workflow Start Start: New Anti-CD200 Antibody Initial_Screen Initial Screen (ELISA / Dot Blot) Start->Initial_Screen WB_Test Western Blot (WB) - Test on +/- lysates - Check MW Initial_Screen->WB_Test Genetic_Val Genetic Validation - CD200 KO/KD cells WB_Test->Genetic_Val Single band at correct MW Fail Validation Failed WB_Test->Fail No band or multiple bands Orthogonal_Val Orthogonal Validation (e.g., Mass Spec) Genetic_Val->Orthogonal_Val Signal lost in KO/KD Genetic_Val->Fail Signal remains App_Specific_Val Application-Specific Validation (IHC, Flow Cytometry, etc.) Orthogonal_Val->App_Specific_Val Data correlates Orthogonal_Val->Fail No correlation Pass Validation Passed App_Specific_Val->Pass Specific signal in application App_Specific_Val->Fail Non-specific or no signal

Troubleshooting Guides

Western Blot (WB) Troubleshooting
IssuePossible CauseRecommended Solution
No Signal Antibody concentration is too low. Titrate the antibody to find the optimal concentration.
Target protein is not expressed or is low in the sample. Use a positive control lysate known to express CD200.[15]
Epitope is destroyed by denaturation. Try running a native gel if the antibody is known to recognize a conformational epitope.[16]
High Background Antibody concentration is too high. Reduce the primary antibody concentration and/or incubation time.
Insufficient blocking. Increase blocking time or try a different blocking agent (e.g., 5% BSA instead of milk).
Insufficient washing. Increase the number and duration of wash steps.[17]
Non-Specific Bands Primary antibody is cross-reacting with other proteins. Use lysates from CD200 knockout cells to confirm which band is specific.[18]
Secondary antibody is non-specific. Run a control lane with only the secondary antibody.[17]
Protein degradation. Add protease inhibitors to your lysis buffer.
Incorrect Band Size Post-translational modifications (e.g., glycosylation). CD200 is a glycoprotein, which can cause it to run higher than its predicted molecular weight. Consult literature for expected size.[13]
Splice variants. Check databases like UniProt for known isoforms of CD200.
Flow Cytometry Troubleshooting
IssuePossible CauseRecommended Solution
Weak or No Signal Antibody concentration is too low. Titrate the antibody to determine the optimal staining concentration.[19]
Target protein is not expressed on the cell surface. Confirm CD200 expression on your chosen cell line. For intracellular targets, ensure proper fixation and permeabilization.[19]
Fluorochrome is dim or has been photobleached. Use a brighter fluorochrome for low-expression targets and protect samples from light.[19]
High Background Antibody concentration is too high. Reduce the antibody concentration.[19]
Non-specific binding to Fc receptors. Add an Fc blocking reagent to your staining protocol before adding the primary antibody.[19]
Dead cells are binding the antibody non-specifically. Use a viability dye (e.g., PI, DAPI, 7-AAD) to exclude dead cells from the analysis.
Poor Resolution Insufficient number of events collected. Increase the number of events acquired to better resolve the positive population.
Incorrect compensation settings. Ensure proper single-stain controls are used to set compensation accurately.
Immunohistochemistry (IHC) Troubleshooting
IssuePossible CauseRecommended Solution
Weak or No Staining Improper tissue fixation. Optimize fixation time and method. Over-fixation can mask epitopes.[17]
Antigen retrieval is suboptimal. Test different antigen retrieval methods (heat-induced or enzymatic) and optimize the duration and pH.[17]
Antibody cannot access the epitope. If staining intracellularly, ensure a permeabilization step (e.g., with Triton X-100) is included.[17]
High Background Non-specific binding of primary or secondary antibody. Ensure adequate blocking with serum from the same species as the secondary antibody.
Endogenous enzyme activity (for HRP/AP detection). Include a quenching step (e.g., with H₂O₂) to block endogenous peroxidases.[17]
Hydrophobic interactions. Increase the salt concentration in the washing buffers.
Non-Specific Staining Antibody cross-reactivity. Validate using knockout tissue sections if available.
High antibody concentration. Dilute the primary antibody further.[17]

Data Presentation Examples

Table 1: Example Titration Data for Anti-CD200 Antibody in Flow Cytometry
Antibody DilutionMean Fluorescence Intensity (MFI) - Positive Cells (CD200+)Mean Fluorescence Intensity (MFI) - Negative Cells (CD200-)Staining Index*
1:5045,0001,50029.7
1:100 42,000 800 51.5
1:20031,00050061.0
1:40015,00045032.3
Isotype Control400400N/A

*Staining Index = (MFI positive - MFI negative) / (2 x SD negative). A higher index indicates better separation. The optimal dilution is often the one that provides the best staining index.

Table 2: Expected Results for Anti-CD200 Specificity Testing by Western Blot
Cell LysatePredicted CD200 ExpressionExpected Result with Validated Anti-CD200 Ab
CD200-Overexpressing HEK293HighStrong band at ~41-47 kDa[13]
Wild-Type Nalm-6 (B cell line)EndogenousBand at ~41-47 kDa
CD200 Knockout Nalm-6NoneNo band detected
Wild-Type Jurkat (T cell line)Low/NoneVery weak or no band detected

Experimental Protocols

Protocol 1: Western Blotting for CD200 Detection
  • Lysate Preparation:

    • Culture CD200-positive and CD200-negative cells.

    • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane onto a 10% SDS-PAGE gel. Include a molecular weight marker.

    • Run the gel until sufficient separation is achieved.

    • Transfer proteins to a PVDF membrane. Confirm transfer with Ponceau S staining.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).

    • Incubate with the primary anti-CD200 antibody (at its optimal dilution) overnight at 4°C with gentle agitation.

    • Wash the membrane 3 times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3 times for 10 minutes each with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Image the blot using a digital imager or film. Analyze the band corresponding to the expected molecular weight of CD200 (~41-47 kDa).[13]

Protocol 2: Flow Cytometry for Cell Surface CD200
  • Cell Preparation:

    • Harvest 1x10⁵ to 1x10⁶ cells per sample.

    • Wash cells with ice-cold Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide).

  • Staining:

    • (Optional but recommended) Add an Fc receptor blocking solution and incubate for 10 minutes on ice.

    • Add the fluorochrome-conjugated anti-CD200 antibody at the predetermined optimal concentration.[20]

    • Incubate for 30 minutes at 4°C in the dark.[20]

    • Wash the cells twice with 2 mL of staining buffer, centrifuging at 300-400 x g for 5 minutes.[20]

  • Data Acquisition:

    • Resuspend the cell pellet in 300-500 µL of staining buffer.

    • If needed, add a viability dye just before analysis.

    • Acquire data on a flow cytometer. Be sure to include appropriate controls (unstained cells, isotype control, and single-stain compensation controls).

Protocol 3: Immunohistochemistry (IHC-P) for CD200
  • Deparaffinization and Rehydration:

    • Deparaffinize formalin-fixed paraffin-embedded (FFPE) tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) using a suitable buffer (e.g., Citrate Buffer, pH 6.0) in a pressure cooker or water bath.

  • Staining:

    • Block endogenous peroxidase activity with 3% H₂O₂ for 10 minutes.

    • Wash with PBS.

    • Block non-specific binding with 5% normal serum from the secondary antibody host species for 1 hour.

    • Incubate with the primary anti-CD200 antibody overnight at 4°C.

    • Wash 3 times with PBS.

    • Incubate with a biotinylated or polymer-based HRP-conjugated secondary antibody for 1 hour.

    • Wash 3 times with PBS.

  • Detection and Counterstaining:

    • Apply DAB substrate and incubate until a brown color develops.

    • Wash with distilled water.

    • Counterstain with hematoxylin.

    • Dehydrate, clear, and mount the slides.

    • Image using a brightfield microscope.

Protocol 4: Enzyme-Linked Immunosorbent Assay (ELISA) for CD200

This protocol outlines a sandwich ELISA for quantifying soluble CD200.

  • Plate Coating:

    • Coat a 96-well plate with a capture anti-CD200 antibody (recognizing a different epitope than the detection antibody) overnight at 4°C.

  • Blocking and Sample Incubation:

    • Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.

    • Wash the plate.

    • Add standards and samples to the wells and incubate for 2 hours at room temperature.[21][22]

  • Detection:

    • Wash the plate.

    • Add a biotinylated detection anti-CD200 antibody and incubate for 1 hour.[21][22]

    • Wash the plate.

    • Add HRP-conjugated streptavidin and incubate for 30-45 minutes.[21]

  • Signal Development:

    • Wash the plate.

    • Add TMB substrate and incubate in the dark until color develops.[21][22]

    • Add a stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at 450 nm immediately.[21]

    • Calculate the concentration of CD200 in the samples based on the standard curve.

References

Validation & Comparative

Validating the Role of CD200 in a Mouse Model of Multiple Sclerosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of therapeutic strategies targeting the CD200-CD200R signaling pathway with other established alternatives in the context of experimental autoimmune encephalomyelitis (EAE), the primary mouse model for multiple sclerosis (MS). Experimental data is presented to support the validation of CD200 as a therapeutic target.

The CD200-CD200R Signaling Pathway in Neuroinflammation

The CD200-CD200 receptor (CD200R) signaling pathway is a critical regulator of immune homeostasis, particularly at the neuro-immune interface. CD200, a type I transmembrane glycoprotein, is expressed on various cell types, including neurons.[1] Its receptor, CD200R1, is predominantly found on myeloid cells such as microglia and macrophages.[1] The interaction between CD200 and CD200R1 delivers an inhibitory signal to the myeloid cells, helping to maintain them in a quiescent state.[2]

In the context of EAE and MS, this signaling axis is disrupted. Studies have shown a decrease in CD200 expression in the central nervous system (CNS) during EAE, which is correlated with increased microglial and macrophage activation and disease severity.[1] This disruption of the CD200-CD200R1 checkpoint is believed to contribute to the chronic neuroinflammation that drives demyelination and axonal damage.[3]

dot

CD200_Signaling_Pathway cluster_microglia Microglia / Macrophage CD200 CD200 CD200R1 CD200R1 CD200->CD200R1 Interaction DOK1 DOK1 CD200R1->DOK1 Recruits DOK2 DOK2 CD200R1->DOK2 Recruits RasGAP RasGAP DOK1->RasGAP Inhibits DOK2->RasGAP Activates Ras Ras RasGAP->Ras Inhibits MAPK MAPK Pathway (PI3K, ERK) Ras->MAPK Activates Inflammation Pro-inflammatory Cytokine Production MAPK->Inflammation Leads to

Caption: CD200-CD200R1 signaling pathway in microglia/macrophages.

Therapeutic Strategy: Augmenting CD200 Signaling with CD200Fc

A key therapeutic strategy to leverage this pathway is to restore or enhance the inhibitory signal by administering a CD200R1 agonist. One such agonist is a CD200 fusion protein (CD200Fc), which consists of the extracellular domain of CD200 fused to an Fc fragment of IgG.[3]

Performance Data of CD200Fc in EAE

Treatment with CD200Fc during the chronic phase of EAE has been shown to significantly ameliorate disease severity, reduce demyelination, and limit axonal damage.[3][4] The therapeutic effects are attributed to the suppression of macrophage and microglial accumulation and activation within the CNS.[3][5]

ParameterControl (IgG2a)CD200Fc TreatmentPercentage ImprovementReference
Mean Maximal Clinical Score (Days 10-30) 2.81 ± 0.551.75 ± 0.7337.7%[5]
Axonal Loss (%) 28.67 ± 4.477.27 ± 2.7174.6%[6]
Demyelination (%) 20.93 ± 4.446.92 ± 2.7566.9%[6]
CNS Infiltrating Macrophages (CD11b+CD45high) HighSignificantly Reduced-[3]
CNS Microglia (CD11b+CD45low) HighSignificantly Reduced-[3]

Comparison with Alternative MS Therapies in the EAE Model

Several immunomodulatory drugs are approved for the treatment of MS. Their mechanisms of action and efficacy in the EAE model are compared with the CD200-based approach below.

TherapyMechanism of Action in EAEKey Efficacy in EAE ModelsReference
Glatiramer Acetate (B1210297) (Copaxone) Acts as a myelin basic protein decoy, induces Th2-type anti-inflammatory cells, and promotes bystander suppression in the CNS.[7][8][9]Reduces EAE severity and CNS inflammation.[7][7][8][9]
Natalizumab (Tysabri) - Anti-VLA-4 mAb Blocks the interaction of VLA-4 on leukocytes with VCAM-1 on the blood-brain barrier, inhibiting immune cell infiltration into the CNS.[10][11]Prevents EAE development when given early and can reduce severity in established disease by limiting CNS immune cell accumulation.[10][11][10][11]
Fingolimod (Gilenya) Sequesters lymphocytes in lymph nodes by acting as a sphingosine-1-phosphate receptor modulator, preventing their entry into the CNS.[12][13]Significantly reduces clinical severity and CNS inflammation in EAE.[12][14][12][13][14]
Dimethyl Fumarate (B1241708) (Tecfidera) Activates the Nrf2 antioxidant response pathway and has immunomodulatory effects on T cells and monocytes.[15][16][17]Ameliorates clinical EAE and reduces CNS inflammatory lesions.[16][17][15][16][17][18]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key protocols used in the studies cited.

EAE Induction in C57BL/6 Mice

A common method for inducing EAE in C57BL/6 mice involves immunization with Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55).[1][2][3]

  • Antigen Emulsion: MOG35-55 peptide is emulsified in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.[1][2]

  • Immunization: Mice are injected subcutaneously with the MOG35-55/CFA emulsion.[1][3]

  • Pertussis Toxin Administration: Mice receive intraperitoneal injections of pertussis toxin on the day of immunization and two days later to facilitate the entry of immune cells into the CNS.[1][3]

  • Clinical Scoring: Disease progression is monitored daily using a standardized 0-5 scoring system.[19]

dot

EAE_Workflow cluster_induction EAE Induction cluster_treatment Therapeutic Intervention cluster_assessment Assessment Immunization Immunization with MOG35-55/CFA PTX Pertussis Toxin Injection (Day 0 & 2) Immunization->PTX Treatment Administer CD200Fc or Control IgG PTX->Treatment At Disease Onset Clinical Daily Clinical Scoring Treatment->Clinical Histo Histology (Demyelination, Axonal Loss) Treatment->Histo At Study Endpoint Flow Flow Cytometry (CNS Infiltrating Cells) Treatment->Flow At Study Endpoint

Caption: Experimental workflow for validating CD200's role in EAE.

Histological Analysis of Demyelination and Axonal Loss
  • Luxol Fast Blue (LFB) Staining for Demyelination: This stain specifically binds to the myelin sheath, allowing for the visualization and quantification of demyelinated areas in CNS tissue sections.[20][21][22][23][24]

    • Paraffin-embedded or frozen CNS sections are deparaffinized and hydrated.

    • Sections are incubated in LFB solution at an elevated temperature.

    • Differentiation is performed using lithium carbonate and alcohol to remove excess stain, leaving the myelin sheaths stained blue.

    • Sections can be counterstained to visualize cell nuclei.

  • Bielschowsky's Silver Stain for Axonal Integrity: This method impregnates axons with silver, rendering them visible for the assessment of axonal damage and loss.[25][26][27][28]

    • Tissue sections are incubated in a silver nitrate (B79036) solution.

    • An ammoniacal silver solution is used for impregnation.

    • A developing solution reduces the silver, making the axons appear black.

    • Toning with gold chloride and fixing with sodium thiosulfate (B1220275) enhances the stain.

Flow Cytometry of CNS Infiltrating Cells

This technique is used to identify and quantify different immune cell populations that have infiltrated the CNS.[29][30][31][32][33]

  • CNS Tissue Digestion: Brain and spinal cord tissue is enzymatically digested to create a single-cell suspension.

  • Cell Isolation: Mononuclear cells are isolated from the cell suspension, often using a Percoll gradient.

  • Antibody Staining: Cells are stained with fluorescently labeled antibodies specific for cell surface markers (e.g., CD45, CD11b, CD4, CD8) to differentiate between microglia, macrophages, T cells, and other immune cells.

  • Data Acquisition and Analysis: Stained cells are analyzed using a flow cytometer to determine the percentage and number of each cell population.

Conclusion

The data from EAE mouse models strongly support the critical role of the CD200-CD200R1 signaling pathway in maintaining immune quiescence within the CNS. The therapeutic administration of a CD200R1 agonist, such as CD200Fc, has demonstrated significant efficacy in ameliorating disease progression, reducing neuroinflammation, and protecting against demyelination and axonal loss. When compared to other established MS therapies, targeting the CD200 pathway offers a distinct mechanism of action focused on restoring a natural immunoregulatory checkpoint. These findings validate the CD200-CD200R1 axis as a promising therapeutic target for the development of novel treatments for multiple sclerosis.

References

Validating CD200 as a Prognostic Marker in Acute Myeloid Leukemia: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of CD200 as a prognostic marker in Acute Myeloid Leukemia (AML). It compares its performance with other markers, presents supporting experimental data, and offers detailed methodologies to aid in the validation and potential clinical application of CD200.

The Prognostic Significance of CD200 in AML

CD200, a type-I membrane glycoprotein, has emerged as a significant prognostic factor in acute myeloid leukemia (AML).[1][2][3] Its expression on leukemic blasts is consistently associated with a poor prognosis, including reduced overall survival and lower rates of complete remission.[1][2][4][5] This guide delves into the data supporting CD200's prognostic value, compares it with other markers, and provides the necessary technical details for its validation in a research setting.

CD200, also known as OX-2, is a member of the immunoglobulin superfamily.[3] It interacts with its receptor, CD200R, which is primarily expressed on myeloid and lymphoid cells, to deliver immunosuppressive signals.[4][6] In the context of AML, the overexpression of CD200 on leukemic stem cells (LSCs) is believed to be a mechanism of immune evasion, allowing the cancer cells to escape detection and elimination by the immune system.[7][8]

Comparative Analysis of CD200 as a Prognostic Marker

The prognostic value of CD200 in AML is often assessed in conjunction with other established clinical and molecular markers. The following tables summarize quantitative data from various studies, comparing the impact of CD200 expression on patient outcomes.

Table 1: Patient Characteristics and CD200 Expression Frequency

Study/AuthorTotal Patients (n)CD200+ Patients (%)Key Associated Factors
Damiani et al.[1][2]24456%Secondary AML (p=0.0006), CD34+ (p=0.00001), Bcl2 overexpression (p=0.01), wild-type FLT3 (p=0.004)
Hernández-Sánchez et al.[6]43166%CD34 reactivity, RUNX1-RUNX1T1 fusion (81.3%), CBFB-MYH11 rearrangement (63.2%), biallelic CEBPA mutations (100%)
Elsayed Ahmed et al.[5]5174.5%Higher incidence in female patients (p=0.045)
Saleh et al.[4]5228.8%High frequency in M4 FAB subtype

Table 2: Impact of CD200 Expression on Clinical Outcomes

Study/AuthorOutcome MeasuredCD200+ GroupCD200- Groupp-value
Damiani et al.[1][2]Complete Remission (CR) Rate56%76%0.006
Damiani et al.[1][2]3-year Overall Survival (OS) - de novo AML36%49%-
Damiani et al.[1][2]3-year Overall Survival (OS) - Secondary AML11%39%0.05
Damiani et al.[2]3-year Overall Survival (OS) - Unfavorable Karyotype11%39%0.046
Saleh et al.[4]Overall Survival (OS)19.2%35.3%0.049
Elsayed Ahmed et al.[5]MortalityHigherLower0.037
Anonymous et al.[9][10]Complete Remission (CR) RateLower4.15 times higher probability0.018

Experimental Protocols

Accurate and reproducible measurement of CD200 expression is critical for its validation as a prognostic marker. The following are detailed methodologies for the key experiments cited in the literature.

Flow Cytometry for CD200 Protein Expression

This method is the most common for assessing CD200 expression on AML blasts.

Protocol:

  • Sample Preparation: Isolate mononuclear cells (MNCs) from bone marrow aspirate or peripheral blood using Ficoll-Paque density gradient centrifugation.

  • Cell Staining:

    • Wash 1-5 x 10^5 cells with staining buffer (e.g., PBS with 0.5% BSA).

    • Incubate with an anti-human Fc receptor blocking antibody for 15 minutes to prevent non-specific binding.[7]

    • Add a panel of fluorescently-conjugated monoclonal antibodies. A typical panel for AML blast identification and CD200 characterization includes: CD45, CD34, CD38, CD117, and CD200 (e.g., clone MRC OX-104). Include appropriate isotype controls.

    • Incubate for 30 minutes at room temperature in the dark.

    • Wash the cells twice with staining buffer.

  • Data Acquisition: Acquire data on a flow cytometer, collecting at least 100,000 events per sample.

  • Data Analysis:

    • Gate on the blast population based on low side scatter and dim CD45 expression.

    • Determine the percentage of CD200-positive cells and the mean fluorescence intensity (MFI) within the blast gate. A positivity threshold is typically set at 20% of blasts expressing the marker.[6]

Real-Time Quantitative PCR (qRT-PCR) for CD200 mRNA Expression

This technique quantifies the level of CD200 gene expression.

Protocol:

  • RNA Extraction: Extract total RNA from isolated AML blasts using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.[6]

  • qRT-PCR:

    • Perform real-time PCR using a sequence detection system (e.g., QuantStudio 5, Applied Biosystems).

    • Use a validated gene expression assay for CD200 (e.g., TaqMan Gene Expression Assays, Applied Biosystems).

    • Use a housekeeping gene (e.g., ABL1, GAPDH) for normalization.

    • The reaction conditions typically involve an initial denaturation step at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C.

  • Data Analysis: Calculate the relative expression of CD200 mRNA using the comparative Ct (ΔΔCt) method.

Signaling Pathways and Experimental Workflows

Visualizing the biological pathways and experimental processes can aid in understanding the role of CD200 in AML and the methods for its validation.

CD200_Signaling_Pathway cluster_cells Cellular Interactions cluster_receptors Receptor Interaction cluster_signaling Intracellular Signaling cluster_outcome Functional Outcome AML Blast AML Blast CD200 CD200 AML Blast->CD200 T-cell / NK cell T-cell / NK cell CD200R CD200R T-cell / NK cell->CD200R CD200->CD200R Binding DOK2 DOK2 CD200R->DOK2 Recruitment & Phosphorylation RASGAP RASGAP DOK2->RASGAP Activation Inhibition of MAPK Pathway Inhibition of MAPK Pathway RASGAP->Inhibition of MAPK Pathway Inhibition Suppression of Anti-tumor Immunity Suppression of Anti-tumor Immunity Inhibition of MAPK Pathway->Suppression of Anti-tumor Immunity Leads to Leukemic Cell Survival Leukemic Cell Survival Suppression of Anti-tumor Immunity->Leukemic Cell Survival Promotes

Caption: CD200 signaling pathway in AML.

Validation_Workflow cluster_patient Patient Samples cluster_processing Sample Processing & Analysis cluster_data Data Integration & Outcome Patient Cohort (AML) Patient Cohort (AML) BM/PBMC Isolation BM/PBMC Isolation Patient Cohort (AML)->BM/PBMC Isolation Flow Cytometry Flow Cytometry BM/PBMC Isolation->Flow Cytometry Protein qRT-PCR qRT-PCR BM/PBMC Isolation->qRT-PCR mRNA CD200 Expression Data CD200 Expression Data Flow Cytometry->CD200 Expression Data qRT-PCR->CD200 Expression Data Prognostic Significance Prognostic Significance CD200 Expression Data->Prognostic Significance Clinical Data Clinical Data Clinical Data->Prognostic Significance

Caption: Workflow for validating CD200 as a prognostic marker.

Conclusion

The available evidence strongly supports the validation of CD200 as a negative prognostic marker in AML.[1][2][4][5] Its expression is linked to lower remission rates and decreased overall survival, particularly in patients with unfavorable cytogenetics and secondary AML.[1][2] The immunosuppressive nature of the CD200-CD200R signaling pathway provides a biological rationale for its role in leukemic progression.[4][6] For researchers and drug development professionals, CD200 represents not only a valuable tool for risk stratification but also a potential therapeutic target.[1][2][7] The detailed protocols and comparative data presented in this guide offer a solid foundation for further investigation and clinical validation of CD200 in AML.

References

The "Don't Eat Me" Duet: A Comparative Analysis of CD200 and CD47 in Tumor Immune Evasion

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the roles of two critical immune checkpoint inhibitors, CD200 and CD47, in cancer's ability to evade the immune system. This report details their signaling pathways, comparative expression in various malignancies, and the experimental methodologies used to elucidate their function.

In the intricate dance between the immune system and cancer, tumor cells have evolved sophisticated strategies to avoid destruction. Among the key players in this immune evasion are the cell surface proteins CD200 and CD47, both of which function as potent "don't eat me" signals. While both contribute to a suppressed anti-tumor immune response, they operate through distinct mechanisms and signaling pathways, offering different therapeutic avenues. This guide provides a detailed comparative analysis of CD200 and CD47, presenting quantitative data, experimental protocols, and visual pathway diagrams to inform ongoing research and drug development efforts.

At a Glance: Key Differences Between CD200 and CD47

FeatureCD200CD47
Primary Receptor CD200 Receptor (CD200R)Signal-Regulatory Protein Alpha (SIRPα)
Primary Immune Cell Target Myeloid cells (macrophages, dendritic cells, mast cells), some lymphocytes (T cells, B cells, NK cells)Macrophages, Dendritic Cells
Core Mechanism Suppression of T-cell and NK cell activity, M1 macrophage polarization inhibition, and expansion of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[1][2][3]Inhibition of phagocytosis by macrophages ("don't eat me" signal).[4][5][6][7]
Signaling Cascade Involves recruitment of adaptor proteins Dok1/2 and SHIP, leading to inhibition of Ras/MAPK signaling.[1] A "non-canonical" pathway involves cleavage of the cytoplasmic tail.[8]Involves phosphorylation of immunoreceptor tyrosine-based inhibition motifs (ITIMs) on SIRPα, leading to recruitment of SHP-1/2 phosphatases and inhibition of phagocytic signaling.[5]
Expression on Tumors Overexpressed in various hematologic malignancies (e.g., CLL, AML, Multiple Myeloma) and solid tumors (e.g., melanoma, ovarian, lung).[9][10]Ubiquitously expressed on normal cells but highly overexpressed on a wide range of solid and hematologic cancers.[4][5][11]
Therapeutic Approach Monoclonal antibodies (e.g., Samalizumab) designed to block the CD200-CD200R interaction.[8]Monoclonal antibodies (e.g., Magrolimab) and recombinant SIRPα-Fc fusion proteins that block the CD47-SIRPα interaction.[4][12]

Signaling Pathways and Mechanisms of Immune Evasion

CD200 and CD47, despite both being members of the immunoglobulin superfamily, employ different strategies to create an immunosuppressive tumor microenvironment.

The CD200/CD200R Axis: A Broad Immunosuppressive Signal

CD200, also known as OX-2, exerts its immunosuppressive effects primarily through its interaction with the CD200 receptor (CD200R), which is expressed on myeloid and some lymphoid cells.[8][9] This interaction triggers a signaling cascade that dampens anti-tumor immunity through several mechanisms:

  • Inhibition of T-cell and NK cell function: The CD200-CD200R pathway can suppress the activation and effector functions of cytotoxic T lymphocytes and Natural Killer (NK) cells, key players in tumor cell killing.[1][8]

  • Polarization of Macrophages: It promotes the differentiation of macrophages towards an M2 immunosuppressive phenotype, rather than the M1 anti-tumoral phenotype.[1]

  • Expansion of Suppressive Cells: The signaling axis facilitates the expansion of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), which further contribute to the immunosuppressive environment.[1][2]

Interestingly, a "non-canonical" signaling pathway for CD200 has been identified where its intracellular tail can be cleaved and translocate to the nucleus, potentially influencing gene expression related to cell growth.[8]

CD200_Signaling_Pathway cluster_tumor_cell Tumor Cell cluster_myeloid_cell Myeloid Cell (e.g., Macrophage) CD200 CD200 CD200R CD200R CD200->CD200R Interaction Dok1_2 Dok1/2 CD200R->Dok1_2 Recruits SHIP SHIP Dok1_2->SHIP RasGAP RasGAP SHIP->RasGAP Ras_MAPK Ras/MAPK Pathway RasGAP->Ras_MAPK Inhibits Suppression Immune Suppression (↓ T-cell/NK cell activity, ↑ Tregs/MDSCs) Ras_MAPK->Suppression

Caption: Canonical CD200/CD200R signaling pathway leading to immune suppression.

The CD47/SIRPα Axis: The "Don't Eat Me" Signal

CD47 is a ubiquitously expressed protein that acts as a marker of "self" to the innate immune system.[4] Its interaction with SIRPα on macrophages and dendritic cells delivers a powerful inhibitory signal that prevents phagocytosis.[5] Many cancer cells exploit this by overexpressing CD47 on their surface, effectively cloaking themselves from macrophage-mediated destruction.[4][5][11]

The binding of CD47 to SIRPα leads to the phosphorylation of immunoreceptor tyrosine-based inhibition motifs (ITIMs) in the cytoplasmic tail of SIRPα.[5] This, in turn, recruits the phosphatases SHP-1 and SHP-2, which dephosphorylate components of the phagocytic signaling machinery, ultimately halting the engulfment of the tumor cell.[5]

CD47_Signaling_Pathway cluster_tumor_cell Tumor Cell cluster_macrophage Macrophage CD47 CD47 SIRPa SIRPα CD47->SIRPa Interaction ITIMs ITIMs (phosphorylated) SIRPa->ITIMs Phosphorylates SHP1_2 SHP-1/SHP-2 ITIMs->SHP1_2 Recruits Phagocytosis Phagocytosis SHP1_2->Phagocytosis Inhibits

Caption: The CD47/SIRPα "don't eat me" signaling pathway inhibiting macrophage phagocytosis.

Comparative Expression in Cancer

Both CD200 and CD47 are overexpressed in a wide range of cancers, and their high expression often correlates with poor prognosis.

Table 1: Expression of CD200 and CD47 in Various Cancers

Cancer TypeCD200 ExpressionCD47 ExpressionPrognostic Significance
Hematologic Malignancies
Acute Myeloid Leukemia (AML)High[9]High[12]Poor prognosis for both[9][13]
Chronic Lymphocytic Leukemia (CLL)High[8][9]High[14]Poor prognosis for CD200[9]
Multiple Myeloma (MM)High[8][9]HighPoor prognosis for CD200[10]
Solid Tumors
MelanomaHigh[9][15]HighPoor prognosis for CD200[15]
Ovarian CancerHigh[10]High[11][14]Poor prognosis for CD47[5]
GlioblastomaHigh[9]High[11]Poor prognosis for CD47[11]
Breast CancerVariable[2]High[5][11]Poor prognosis for CD47[5]
Lung CancerHigh in some subtypes[10]High[13]Poor prognosis for CD47[5]
Colon CancerHigh[9]High[11]Poor prognosis for CD47[5]

Therapeutic Targeting: A Comparative Overview

The distinct mechanisms of CD200 and CD47 have led to the development of different therapeutic strategies.

Table 2: Comparison of Therapeutic Strategies Targeting CD200 and CD47

Therapeutic StrategyCD200-Targeted TherapyCD47-Targeted Therapy
Mechanism of Action Blocks the interaction between CD200 and CD200R to restore anti-tumor immune responses by T cells and NK cells.[8][16]Blocks the "don't eat me" signal by disrupting the CD47-SIRPα interaction, thereby enabling macrophage phagocytosis of tumor cells.[4][6]
Lead Drug Candidates Samalizumab (humanized anti-CD200 mAb)[8]Magrolimab (anti-CD47 mAb), Evorpacept (SIRPα-Fc fusion protein)[12][17]
Clinical Trial Status Early-phase clinical trials have shown modest activity, with durable responses being infrequent in some studies.[8]Multiple clinical trials are ongoing for various hematologic and solid tumors, with some showing promising results, particularly in combination therapies.[12][17][18]
Potential Challenges The complexity of the CD200/CD200R axis and its bidirectional roles in some contexts may pose challenges for therapeutic targeting.[2][3]On-target anemia due to CD47 expression on red blood cells is a significant side effect that needs to be managed.[13][19]

Experimental Protocols

The investigation of CD200 and CD47 in tumor immunology relies on a variety of well-established experimental techniques.

Flow Cytometry for Protein Expression Analysis
  • Objective: To quantify the expression of CD200 and CD47 on the surface of tumor cells and immune cells.

  • Methodology:

    • Single-cell suspensions are prepared from tumor tissue or blood samples.

    • Cells are incubated with fluorescently-labeled monoclonal antibodies specific for CD200 or CD47.

    • Additional antibodies for cell-specific markers (e.g., CD45 for immune cells, EpCAM for epithelial tumor cells) are used for co-staining to identify different cell populations.

    • Cells are analyzed on a flow cytometer to measure the fluorescence intensity, which correlates with the level of protein expression.

    • Data is analyzed using appropriate software to gate on specific cell populations and determine the percentage of positive cells and the mean fluorescence intensity.

Immunohistochemistry (IHC) for Tissue Expression and Localization
  • Objective: To visualize the expression and localization of CD200 and CD47 within the tumor microenvironment.

  • Methodology:

    • Formalin-fixed, paraffin-embedded tumor tissue sections are deparaffinized and rehydrated.

    • Antigen retrieval is performed to unmask the epitopes.

    • Sections are incubated with primary antibodies against CD200 or CD47.

    • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, followed by a chromogenic substrate to produce a colored precipitate at the site of the antigen.

    • Sections are counterstained (e.g., with hematoxylin) to visualize cell nuclei.

    • Slides are imaged using a microscope, and the staining intensity and distribution are scored to assess protein expression.

In Vivo Tumor Models for Efficacy Studies
  • Objective: To evaluate the anti-tumor efficacy of therapeutic agents targeting CD200 or CD47 in a living organism.

  • Methodology:

    • Syngeneic Models: Immunocompetent mice are inoculated with murine tumor cell lines that express CD200 or CD47.

    • Xenograft Models: Immunodeficient mice are engrafted with human tumor cells.

    • Once tumors are established, mice are treated with anti-CD200 or anti-CD47 antibodies, or control antibodies.

    • Tumor growth is monitored over time by measuring tumor volume.

    • At the end of the study, tumors and other tissues can be harvested for further analysis (e.g., flow cytometry, IHC) to assess changes in the tumor microenvironment.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output Tumor_Tissue Tumor Tissue/ Blood Sample Flow_Cytometry Flow Cytometry (Protein Expression) Tumor_Tissue->Flow_Cytometry IHC Immunohistochemistry (Tissue Localization) Tumor_Tissue->IHC In_Vivo In Vivo Models (Efficacy) Tumor_Tissue->In_Vivo Quantitative_Data Quantitative Data (Expression Levels) Flow_Cytometry->Quantitative_Data Qualitative_Data Qualitative Data (Localization) IHC->Qualitative_Data Efficacy_Data Efficacy Data (Tumor Growth) In_Vivo->Efficacy_Data

Caption: General experimental workflow for studying CD200 and CD47 in cancer.

Conclusion

Both CD200 and CD47 are critical immune checkpoint molecules that significantly contribute to tumor immune evasion. While they share the overarching function of suppressing anti-tumor immunity, their distinct signaling pathways, primary cellular targets, and the nature of the inhibitory signals they transmit offer a nuanced landscape for therapeutic intervention. CD47's role as a direct inhibitor of phagocytosis has positioned it as a prominent target in innate immunity, with several promising therapies in clinical development. CD200, with its broader immunomodulatory effects on both innate and adaptive immune cells, presents a more complex but potentially powerful target. A thorough understanding of the comparative biology of these two pathways is essential for the rational design of novel immunotherapies and combination strategies aimed at overcoming cancer's defense mechanisms and unleashing the full potential of the immune system.

References

Unveiling a Novel Interaction: A Guide to Confirming SARS-CoV-2 Spike Protein as a Binding Partner for CD200

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In a significant theoretical development, computational modeling has predicted a novel interaction between the human protein CD200 and the spike (S) protein of SARS-CoV-2. This finding opens up a new avenue of research into the potential mechanisms of COVID-19 pathogenesis and host immune response. To guide researchers in the experimental validation of this putative interaction, this document provides a comprehensive comparison of established biophysical and biochemical assays, complete with detailed experimental protocols and data interpretation frameworks.

The Canonical Partner and a Novel Challenger

CD200, a type-1 membrane glycoprotein, is well-established to interact with its canonical receptor, CD200R1. This interaction plays a crucial role in immune suppression by downregulating the activity of myeloid cells. The predicted binding of the SARS-CoV-2 spike protein to CD200 suggests a potential mechanism by which the virus could modulate the host's immune response, independent of the well-known ACE2 receptor pathway.

This guide outlines the experimental journey to move this interaction from a computational prediction to a validated biological reality.

Comparative Analysis of Binding Confirmation Techniques

Confirming a novel protein-protein interaction requires a multi-faceted approach, employing both in-solution and solid-phase assays. The following table summarizes the key techniques and the hypothetical data that would support the confirmation of a CD200-Spike protein interaction, benchmarked against the known CD200-CD200R1 interaction.

Technique Parameter Measured Hypothetical CD200-Spike Interaction Data Canonical CD200-CD200R1 Interaction Data Interpretation
Co-Immunoprecipitation (Co-IP) In-situ interactionWestern blot band for Spike protein in CD200 immunoprecipitateWestern blot band for CD200R1 in CD200 immunoprecipitateDemonstrates interaction within a cellular context.
Surface Plasmon Resonance (SPR) Binding Affinity (KD), Association (ka) and Dissociation (kd) ratesKD = 150 nM, ka = 1.2 x 105 M-1s-1, kd = 1.8 x 10-2 s-1KD = 1-5 µMProvides quantitative measure of binding strength and kinetics. A lower KD indicates a stronger interaction.
Enzyme-Linked Immunosorbent Assay (ELISA) Binding specificity and semi-quantitative interactionSigmoidal binding curve with an EC50 of 200 nMSigmoidal binding curve with an EC50 in the low µM rangeConfirms direct binding and allows for relative affinity estimation.
Far-Western Blot Direct protein-protein interactionBand corresponding to CD200 when probed with labeled Spike proteinBand corresponding to CD200 when probed with labeled CD200R1Validates a direct interaction without the need for antibodies against both proteins.

Detailed Experimental Protocols

To ensure reproducibility and rigor, the following are detailed protocols for the key experiments outlined above.

Co-Immunoprecipitation (Co-IP)

This technique is used to demonstrate that CD200 and the SARS-CoV-2 Spike protein interact within a cellular environment.

Methodology:

  • Cell Culture and Transfection: Co-transfect HEK293T cells with plasmids encoding full-length human CD200 and the SARS-CoV-2 Spike protein (S1+S2 domains). Include control transfections with empty vectors.

  • Cell Lysis: After 48 hours, lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Immunoprecipitation: Incubate the cell lysate with an anti-CD200 antibody or an isotype control IgG conjugated to magnetic beads overnight at 4°C.

  • Washing: Wash the beads extensively to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-Spike protein antibody.

Co_IP_Workflow start Co-transfected Cells (CD200 & Spike) lysis Cell Lysis start->lysis ip Immunoprecipitation (Anti-CD200 Ab) lysis->ip wash Wash Beads ip->wash elution Elution wash->elution wb Western Blot (Anti-Spike Ab) elution->wb end Detection of Spike Protein wb->end

Co-Immunoprecipitation Workflow
Surface Plasmon Resonance (SPR)

SPR provides quantitative data on the binding kinetics and affinity of the interaction between purified CD200 and Spike proteins.

Methodology:

  • Chip Preparation: Immobilize recombinant human CD200 protein onto a CM5 sensor chip using standard amine coupling chemistry.

  • Analyte Injection: Inject varying concentrations of purified recombinant SARS-CoV-2 Spike protein (analyte) over the chip surface.

  • Data Acquisition: Measure the change in the refractive index at the chip surface in real-time to generate sensorgrams.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

SPR_Workflow cluster_chip SPR Sensor Chip cluster_flow Flow System immobilization Immobilize CD200 injection Inject Spike Protein (Analyte) detection Real-time Detection of Binding injection->detection analysis Kinetic Analysis (ka, kd, KD) detection->analysis

Surface Plasmon Resonance Experimental Flow
Enzyme-Linked Immunosorbent Assay (ELISA)

This solid-phase immunoassay confirms the direct binding of CD200 and the Spike protein.

Methodology:

  • Coating: Coat a 96-well microplate with recombinant human CD200. Block with a suitable blocking buffer (e.g., 5% BSA in PBS).

  • Binding: Add serial dilutions of biotinylated recombinant SARS-CoV-2 Spike protein to the wells and incubate.

  • Detection: Add streptavidin-horseradish peroxidase (HRP) conjugate.

  • Substrate Addition: Add a chromogenic HRP substrate (e.g., TMB) and stop the reaction.

  • Readout: Measure the absorbance at 450 nm. Plot the absorbance against the Spike protein concentration to generate a binding curve and determine the EC50.

Far-Western Blot

This technique confirms a direct protein-protein interaction without relying on an antibody for the bait protein.

Methodology:

  • Protein Separation: Separate purified recombinant CD200 protein by SDS-PAGE and transfer to a PVDF membrane.

  • Denaturation and Renaturation: Wash the membrane with a series of buffers to denature and then renature the protein on the membrane.

  • Probing: Incubate the membrane with a labeled probe, in this case, biotinylated SARS-CoV-2 Spike protein.

  • Detection: Detect the bound probe using a streptavidin-HRP conjugate and a chemiluminescent substrate.

Proposed Signaling Pathway and Implications

The confirmation of a direct interaction between the SARS-CoV-2 Spike protein and CD200 would have significant implications for our understanding of COVID-19. It suggests a potential mechanism for viral interference with the host's immune regulatory pathways. The following diagram illustrates a hypothetical signaling cascade that could be initiated by this novel interaction.

Signaling_Pathway cluster_cell Cell Membrane Spike SARS-CoV-2 Spike Protein CD200 CD200 Spike->CD200 Novel Interaction Modulation Modulated Immune Response Spike->Modulation Potential Outcome CD200R CD200R1 CD200->CD200R Canonical Interaction MyeloidCell Myeloid Cell ImmuneSuppression Immune Suppression MyeloidCell->ImmuneSuppression Leads to

Hypothetical CD200-Spike Signaling

The validation of this novel interaction is a critical first step. Subsequent research will need to elucidate the functional consequences of this binding, including its impact on CD200/CD200R1 signaling and the overall immune response to SARS-CoV-2 infection. This guide provides the foundational experimental framework for embarking on this exciting and potentially impactful line of inquiry.

A Comparative Guide to Anti-CD200 Therapeutic Antibodies: Targeting the "Don't Eat Me" Signal in Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The CD200-CD200R signaling axis has emerged as a critical immune checkpoint, often exploited by cancer cells to evade immune surveillance. This pathway, upon engagement, delivers an inhibitory signal to myeloid cells, suppressing the anti-tumor immune response. Therapeutic antibodies targeting this axis represent a promising strategy to reinvigorate the immune system against malignancies. This guide provides a comparative overview of the efficacy of different anti-CD200 therapeutic antibodies, supported by experimental data, to aid in research and development decisions.

Introduction to CD200 and its Role in Immuno-Oncology

CD200, a type I transmembrane glycoprotein, is expressed on various cell types, including B cells, a subset of T cells, and dendritic cells.[1] Crucially, it is also overexpressed on a variety of hematological and solid tumors.[2] Its receptor, CD200R, is primarily found on myeloid lineage cells, such as macrophages and dendritic cells, as well as on some T cells.[3] The interaction between CD200 on tumor cells and CD200R on immune cells triggers a signaling cascade that inhibits the activity of these immune effector cells, creating an immunosuppressive tumor microenvironment.[2]

Therapeutic intervention aims to disrupt this interaction, thereby "releasing the brakes" on the anti-tumor immune response. This can be achieved by targeting either the CD200 ligand or its receptor, CD200R. This guide will focus on two prominent examples: samalizumab (TTI-CD200) , which targets the CD200 ligand, and 23ME-00610 , which targets the CD200 receptor (CD200R1).

The CD200-CD200R Signaling Pathway

The binding of CD200 to CD200R initiates a signaling cascade within the immune cell, leading to immunosuppression. Understanding this pathway is crucial for appreciating the mechanism of action of therapeutic antibodies.

CD200_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CD200 CD200 (on Tumor Cell) CD200R CD200R (on Myeloid Cell) CD200->CD200R Binding DOK2 DOK2 CD200R->DOK2 Recruitment & Phosphorylation RasGAP RasGAP DOK2->RasGAP Activation Ras Ras RasGAP->Ras Inhibition MAPK_Pathway MAPK Pathway (ERK) Ras->MAPK_Pathway Activation Immune_Suppression Immune Suppression (e.g., Inhibition of Phagocytosis, Cytokine Release) MAPK_Pathway->Immune_Suppression Leads to

Caption: The CD200-CD200R signaling cascade leading to immune suppression.

Comparative Efficacy of Anti-CD200 Pathway Antibodies

Direct head-to-head comparative studies of different anti-CD200 therapeutic antibodies are limited. The following tables summarize the available efficacy data for samalizumab (targeting CD200) and 23ME-00610 (targeting CD200R1) from preclinical and clinical studies.

Samalizumab (TTI-CD200): Targeting the Ligand

Samalizumab is a humanized monoclonal antibody that binds to CD200, preventing its interaction with CD200R.[4]

Table 1: Preclinical Efficacy of TTI-CD200 in Acute Myeloid Leukemia (AML)

Experimental ModelKey FindingsQuantitative DataReference
In vitro co-culture of AML blasts and autologous lymphocytesIncreased degranulation of NK cells in the presence of TTI-CD200.Significant increase in CD107a expression on NK cells co-cultured with CD200High AML blasts.[5]
In vitro co-culture of AML blasts and autologous lymphocytesIncreased IFN-γ release from T cells.Significant increase in IFN-γ producing CD4+ T cells in CD200High AML samples.[5]
In vivo xenograft model of AML in NSG miceSignificant decrease in AML engraftment with TTI-CD200 treatment.TTI-CD200 treated group showed a significant reduction in the percentage of human CD45+CD33+ AML cells in the bone marrow compared to the isotype control group.[5]

Table 2: Clinical Efficacy of Samalizumab in Chronic Lymphocytic Leukemia (CLL) and Multiple Myeloma (MM) - Phase I Study (NCT00648739)

IndicationNumber of PatientsKey FindingsResponse RateReference
Chronic Lymphocytic Leukemia (CLL)23Decreased tumor burden observed. One durable partial response.1 Partial Response (PR), 16 Stable Disease (SD)[6][7][8]
Multiple Myeloma (MM)3All patients had disease progression.0%[6][7][8]
23ME-00610: Targeting the Receptor

23ME-00610 is a first-in-class, high-affinity, fully humanized monoclonal antibody that targets CD200R1, preventing its interaction with CD200.[6]

Table 3: Preclinical Efficacy of 23ME-00610

Experimental ModelKey FindingsQuantitative DataReference
In vitro T-cell activation assays23ME-00610 induced T-cell cytokine production and enhanced T cell-mediated tumor cell killing.Data not yet publicly quantified in detail.[9]
In vivo S91 tumor cell model of melanoma in miceBlockade of the CD200:CD200R1 immune checkpoint inhibited tumor growth.Data not yet publicly quantified in detail.[9]

Table 4: Preliminary Clinical Efficacy of 23ME-00610 in Advanced Solid Malignancies - Phase 1 Study

IndicationNumber of PatientsKey FindingsResponse RateReference
Advanced Solid Malignancies (including Pancreatic Neuroendocrine Cancer)Not specifiedA confirmed partial response was observed in a patient with well-differentiated pancreatic neuroendocrine cancer whose tumor had high CD200 expression.Data is preliminary and overall response rates are not yet reported.[9]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summarized protocols for key experiments cited in this guide.

In Vitro Co-culture and Immune Function Assays (for TTI-CD200)
  • Cell Isolation: Primary AML blasts and autologous lymphocytes were isolated from patient bone marrow samples.

  • Co-culture: AML blasts and lymphocytes were co-cultured in the presence of either TTI-CD200 (e.g., 5 µg/mL) or an isotype control antibody.

  • CD107a Degranulation Assay: To assess NK cell activity, cells were stained for surface markers (CD3, CD56) and CD107a. The percentage of CD107a-positive NK cells was determined by flow cytometry.

  • IFN-γ ELISpot Assay: To measure T-cell activation, lymphocytes were co-cultured with AML blasts in an ELISpot plate coated with anti-IFN-γ antibody. The number of IFN-γ-secreting cells was quantified.

In Vivo Xenograft Model (for TTI-CD200)
  • Animal Model: NOD-SCID IL2Rγnull (NSG) mice were used.

  • Tumor Engraftment: Mice were intravenously injected with primary human CD200High AML blasts. Engraftment was monitored by flow cytometry for human CD45+CD33+ cells in the bone marrow.

  • Treatment: Once engraftment was established, mice were treated with TTI-CD200 (e.g., 10 mg/kg) or an isotype control antibody, typically administered intraperitoneally every two days for a specified number of cycles.

  • Efficacy Assessment: At the end of the treatment period, the percentage of human AML cells in the bone marrow was quantified by flow cytometry to determine tumor burden.

Experimental Workflow for Efficacy Comparison

A standardized workflow is essential for the objective comparison of different anti-CD200 therapeutic antibodies. The following diagram outlines a typical experimental workflow.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding_Assay Binding Affinity & Specificity (ELISA, Flow Cytometry) Blocking_Assay CD200-CD200R Blocking Assay Binding_Assay->Blocking_Assay Functional_Assay Immune Cell Functional Assays (e.g., Phagocytosis, Cytokine Release) Blocking_Assay->Functional_Assay Tumor_Model Syngeneic or Xenograft Tumor Model Establishment Functional_Assay->Tumor_Model Treatment Antibody Administration (Dose-Response) Tumor_Model->Treatment Efficacy_Assessment Tumor Growth Inhibition & Survival Analysis Treatment->Efficacy_Assessment TME_Analysis Tumor Microenvironment Analysis (Flow Cytometry, IHC) Efficacy_Assessment->TME_Analysis

References

Validating the Downstream Signaling of a CD200R Agonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies to validate the downstream signaling of a CD200 Receptor (CD200R) agonist. It includes an overview of the CD200R signaling pathway, a comparison of known agonists, detailed experimental protocols, and supporting data to aid in the selection of appropriate validation strategies.

Introduction to CD200R Signaling

The Cluster of Differentiation 200 Receptor (CD200R) is an inhibitory receptor primarily expressed on myeloid cells, including macrophages, dendritic cells, and mast cells, as well as on some T and B lymphocytes.[1][2][3] Its ligand, CD200, is broadly expressed on various cell types, including neurons and endothelial cells. The interaction between CD200 and CD200R plays a crucial role in maintaining immune homeostasis and preventing excessive inflammation.[4]

Upon engagement by an agonist, such as the endogenous ligand CD200 or an agonistic antibody, the cytoplasmic tail of CD200R becomes phosphorylated. This initiates a signaling cascade that leads to the recruitment of adaptor proteins, primarily Downstream of tyrosine kinase (Dok) 2 and to a lesser extent Dok1.[2][5] Dok2 is a key mediator of the inhibitory signal, recruiting RAS p21 protein activator (RasGAP), which in turn inactivates Ras and suppresses the downstream Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38.[1] The CD200R pathway has also been shown to inhibit the PI3K/Akt signaling pathway and modulate STAT1 phosphorylation.

Comparison of CD200R Agonists

Several agonists have been developed to therapeutically target the CD200R pathway. These can be broadly categorized into recombinant fusion proteins and agonistic monoclonal antibodies.

Agonist TypeExamplesMechanism of ActionReported Downstream Effects
Recombinant Fusion Protein CD200-FcDimeric fusion protein that mimics the natural ligand, CD200, and cross-links CD200R.Ameliorates disease severity in mouse models of autoimmune diseases.[2]
Agonistic Monoclonal Antibody DX109 (rat anti-mouse)Binds to and cross-links CD200R, initiating downstream inhibitory signaling.Suppresses IFNγ-mediated nitric oxide and IL-6 production in bone marrow-derived macrophages.[4]
OX108 (mouse anti-human)Recognizes an extracellular epitope on human CD200R and acts as an agonist.Inhibits phosphorylation of Erk, Akt, and rpS6 in U937 cells.
Ucenprubart (humanized)Selectively binds to CD200R and mimics the natural ligand to promote immune tolerance.Inhibits Fcγ receptor-induced cytokine secretion (TNF-α, IL-6) from myeloid cells and downregulates pERK.[1]

Experimental Validation of Downstream Signaling

Validating the engagement and downstream signaling of a CD200R agonist is critical for its development as a therapeutic agent. The following are key experimental approaches:

Analysis of Downstream Signaling Protein Phosphorylation

a) Western Blotting

Western blotting is a widely used technique to detect changes in the phosphorylation status of key signaling molecules downstream of CD200R activation.

Experimental Protocol: Western Blotting for p-Dok2 and p-ERK

  • Cell Culture and Stimulation:

    • Culture a suitable myeloid cell line, such as human U937 or mouse RAW 264.7 cells, which endogenously or through transfection express CD200R.

    • Seed cells at an appropriate density and serum-starve overnight if necessary to reduce basal phosphorylation levels.

    • Treat cells with the CD200R agonist at various concentrations and for different time points (e.g., 5, 15, 30, 60 minutes). Include a vehicle control and a positive control (e.g., a known activator of the MAPK pathway).

  • Cell Lysis:

    • After stimulation, place the culture plates on ice and wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes with periodic vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE on a polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for phosphorylated Dok2 (p-Dok2), phosphorylated ERK (p-ERK), total Dok2, and total ERK overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels to account for loading differences.

b) Phosphoflow Cytometry

Phosphoflow cytometry allows for the quantitative analysis of protein phosphorylation at the single-cell level, enabling the study of signaling in heterogeneous cell populations.

Experimental Protocol: Phosphoflow Cytometry for p-Akt and p-STAT1

  • Cell Stimulation:

    • Stimulate cells in suspension with the CD200R agonist as described for Western blotting.

  • Fixation:

    • Immediately after stimulation, fix the cells with a final concentration of 1.5% paraformaldehyde for 10 minutes at room temperature to preserve the phosphorylation state.

  • Permeabilization:

    • Wash the fixed cells with FACS buffer (PBS with 2% FBS).

    • Permeabilize the cells by adding ice-cold 90% methanol (B129727) and incubating on ice for 30 minutes.

  • Staining:

    • Wash the permeabilized cells twice with FACS buffer.

    • Stain the cells with fluorescently conjugated antibodies against cell surface markers (to identify specific cell populations) and intracellular phosphorylated proteins (e.g., p-Akt, p-STAT1) for 30-60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Acquire the data on a flow cytometer.

    • Analyze the data using flow cytometry software to quantify the median fluorescence intensity (MFI) of the phosphorylated proteins in the cell population of interest.

Functional Assays: Inhibition of Cytokine Production

A key functional consequence of CD200R activation is the inhibition of pro-inflammatory cytokine production by myeloid cells.

Experimental Protocol: IL-8 Inhibition Assay in U937 Cells

  • Cell Culture and Plating:

    • Culture U937 cells expressing CD200R.

    • Plate the cells in a 96-well plate at a density of 1 x 10^5 cells/well.

  • Agonist Pre-treatment:

    • Pre-treat the cells with a range of concentrations of the CD200R agonist or a vehicle control for 1-2 hours.

  • Stimulation:

    • Stimulate the cells with a pro-inflammatory stimulus such as lipopolysaccharide (LPS) (e.g., 100 ng/mL) or a TLR agonist like R848 to induce cytokine production.

  • Incubation:

    • Incubate the cells for 18-24 hours at 37°C in a humidified incubator.

  • Cytokine Measurement:

    • Collect the cell culture supernatant.

    • Measure the concentration of IL-8 in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of IL-8 production for each concentration of the agonist compared to the stimulated control.

    • Determine the IC50 value of the agonist.

Visualizing the Workflow and Signaling Pathway

To better understand the experimental processes and the underlying biological mechanisms, the following diagrams have been generated.

G cluster_0 CD200R Signaling Pathway CD200R_Agonist CD200R Agonist (e.g., CD200-Fc, Ab) CD200R CD200R CD200R_Agonist->CD200R Binds & Activates Dok2 Dok2 CD200R->Dok2 Recruits & Phosphorylates Dok1 Dok1 (Regulatory) CD200R->Dok1 Recruits & Phosphorylates STAT1 STAT1 CD200R->STAT1 Modulates Phosphorylation RasGAP RasGAP Dok2->RasGAP Recruits PI3K_Akt_Pathway PI3K/Akt Pathway Dok2->PI3K_Akt_Pathway Inhibits Ras Ras RasGAP->Ras Inhibits MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Ras->MAPK_Pathway Inflammation_Inhibition Inhibition of Inflammation MAPK_Pathway->Inflammation_Inhibition PI3K_Akt_Pathway->Inflammation_Inhibition

Caption: The CD200R signaling cascade.

G cluster_1 Experimental Workflow: Western Blotting cluster_2 Experimental Workflow: Cytokine Inhibition Assay Cell_Culture 1. Cell Culture (e.g., U937, RAW 264.7) Agonist_Stimulation 2. Agonist Stimulation Cell_Culture->Agonist_Stimulation Cell_Lysis 3. Cell Lysis Agonist_Stimulation->Cell_Lysis Protein_Quantification 4. Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE 5. SDS-PAGE & Transfer Protein_Quantification->SDS_PAGE Immunoblotting 6. Immunoblotting (p-Dok2, p-ERK) SDS_PAGE->Immunoblotting Data_Analysis 7. Data Analysis Immunoblotting->Data_Analysis Cell_Culture_2 1. Cell Culture & Plating Agonist_Pretreatment 2. Agonist Pre-treatment Cell_Culture_2->Agonist_Pretreatment Inflammatory_Stimulation 3. Inflammatory Stimulation (e.g., LPS) Agonist_Pretreatment->Inflammatory_Stimulation Incubation 4. Incubation (18-24h) Inflammatory_Stimulation->Incubation Supernatant_Collection 5. Supernatant Collection Incubation->Supernatant_Collection ELISA 6. ELISA (e.g., IL-8) Supernatant_Collection->ELISA Data_Analysis_2 7. Data Analysis ELISA->Data_Analysis_2

Caption: Workflows for key validation assays.

Conclusion

The validation of a CD200R agonist requires a multi-faceted approach that combines biochemical and functional assays. By quantifying the phosphorylation of key downstream signaling molecules such as Dok2, ERK, and Akt, and demonstrating the functional consequence of receptor engagement through the inhibition of pro-inflammatory cytokine production, researchers can build a robust data package to support the continued development of these promising immunomodulatory therapeutics. The protocols and comparative data presented in this guide offer a framework for the systematic validation of CD200R agonist activity.

References

CD200 Expression: A Comparative Guide for Healthy and Autoimmune Disease States

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to CD200: An Immunoregulatory Checkpoint

CD200, a type I transmembrane glycoprotein (B1211001) of the immunoglobulin superfamily, plays a critical role in maintaining immune homeostasis and preventing excessive inflammation.[1] Its interaction with its receptor, CD200R, predominantly expressed on myeloid cells and some lymphocyte populations, delivers an inhibitory signal that dampens immune responses.[1][2] This guide provides a comparative analysis of CD200 expression in healthy individuals versus patients with various autoimmune diseases, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers in their exploration of this crucial immunoregulatory axis.

The CD200-CD200R Signaling Pathway

The binding of CD200 to its receptor, CD200R, initiates an intracellular signaling cascade that ultimately suppresses pro-inflammatory responses. Unlike many inhibitory receptors, CD200R lacks a classic Immunoreceptor Tyrosine-based Inhibition Motif (ITIM).[2] Instead, upon ligation, tyrosine residues in its cytoplasmic tail are phosphorylated, leading to the recruitment of adaptor proteins like Dok2. This, in turn, activates RasGAP, which inhibits the Ras-MAPK pathway, a key driver of inflammatory cytokine production.[1][3] This signaling cascade effectively raises the activation threshold of immune cells, preventing an overexuberant response.[2]

CD200_Signaling_Pathway CD200-CD200R Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CD200 CD200 CD200R CD200R CD200->CD200R Binding Dok2 Dok2 CD200R->Dok2 Recruitment & Phosphorylation RasGAP RasGAP Dok2->RasGAP Recruitment Ras Ras RasGAP->Ras Inhibition MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Ras->MAPK_Pathway Activation Inflammation Pro-inflammatory Response ↓ MAPK_Pathway->Inflammation Suppression

Caption: The CD200-CD200R inhibitory signaling cascade.

Quantitative Comparison of CD200 Expression

The expression of CD200 is altered in several autoimmune diseases. The following tables summarize quantitative data from studies comparing patient samples to healthy controls (HC).

Table 1: CD200 Expression in Multiple Sclerosis (MS)
Sample TypeComparisonMethodFindingReference
Normal-Appearing Gray Matter (Post-mortem)MS vs. Healthy ControlqPCRLower CD200 gene expression in MS patients.[4][5][6][7]
Gray Matter Lesions (Post-mortem)MS Lesion vs. Normal-Appearing Gray MatterImmunohistochemistryLower CD200 protein expression in lesions.[4]
CNS Samples (Post-mortem)MS vs. Healthy ControlImmunohistochemistryOverall decrease in CD200 expression in MS lesions, though reactive astrocytes can show expression.[8]
Table 2: CD200 Expression in Rheumatoid Arthritis (RA)
Sample TypeCell TypeComparisonMethodFinding (% positive cells, mean ± SEM)Reference
Peripheral BloodPBMCsRA vs. HCFlow CytometryRA: 3.8% ± 0.4, HC: 14.8% ± 1.7 (p < 0.0001)[9]
Peripheral BloodCD14+ MonocytesRA vs. HCFlow CytometryRA: 3.6% ± 0.2, HC: 14.4% ± 1.5 (p < 0.0001)[9]
Peripheral BloodCD4+ T CellsRA vs. HCFlow CytometryRA: 1.9% ± 0.3, HC: 6.4% ± 1.1 (p < 0.05)[9]
Synovial TissueAll cellsRA vs. HCImmunohistochemistry (Score 0-3)RA: 2.47 ± 0.18, HC: 0.65 ± 0.17 (p < 0.001)[9]
Table 3: CD200 Expression in Systemic Lupus Erythematosus (SLE)
Sample TypeCell/MoleculeComparisonMethodFindingReference
Peripheral BloodCD4+ T CellsSLE vs. HCFlow CytometryHigher % of CD200+ cells in SLE patients.
Peripheral BloodPlasmacytoid DCsSLE vs. HCFlow CytometryHigher % of CD200+ cells in SLE patients.
Peripheral BloodMyeloid DCsSLE vs. HCFlow CytometryHigher % of CD200+ cells in SLE patients.
SerumSoluble CD200SLE vs. HCELISAHigher levels in SLE patients (Median 142.22 vs 76.62 pg/ml, p=0.001).
Table 4: Soluble CD200 (sCD200) Expression in Inflammatory Skin Diseases
Sample TypeDiseaseComparisonMethodFinding (pg/mL, mean ± SD)Reference
SerumPsoriasis VulgarisPsoriasis vs. HCELISAPsoriasis: 96.7 ± 15.8, HC: 26.8 ± 7.0 (p < 0.001)[5]
SerumPemphigus VulgarisPemphigus vs. HCELISAPemphigus: 76.2 ± 14.6, HC: 26.8 ± 7.0 (p < 0.001)[5]

Experimental Protocols & Workflow

Accurate measurement of CD200 expression is paramount. Below are detailed methodologies for key experimental techniques.

Experimental_Workflow General Experimental Workflow for CD200 Analysis cluster_collection Sample Collection & Preparation cluster_staining Staining cluster_analysis Data Acquisition & Analysis Sample Patient/Control Sample (Blood, Tissue) Isolation Cell Isolation (PBMCs) or Tissue Processing Sample->Isolation Block Fc Receptor Blocking (Optional) Isolation->Block Antibody Incubation with Fluorochrome-conjugated Anti-CD200 Antibody Block->Antibody Acquisition Flow Cytometry or Immunohistochemistry Data Acquisition Antibody->Acquisition Analysis Gating & Quantitative Analysis (% Positive Cells, MFI, etc.) Acquisition->Analysis

References

Comparative Transcriptomics of CD200 High vs. CD200 Low Tumors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the transcriptomic landscapes of tumors with high versus low expression of the immune checkpoint molecule CD200. Understanding the molecular differences driven by CD200 expression is critical for developing novel cancer immunotherapies and identifying predictive biomarkers. This document summarizes key findings from experimental data, details relevant methodologies, and visualizes associated signaling pathways.

Introduction to CD200 in Cancer

CD200, a cell surface glycoprotein, plays a pivotal role in immune regulation.[1][2] Its interaction with its receptor, CD200R, predominantly expressed on myeloid and some lymphoid cells, delivers an inhibitory signal that dampens immune responses.[1][2] In the context of cancer, tumor cells can exploit this axis to evade immune surveillance.[1][2] High expression of CD200 on tumor cells is often associated with a poor prognosis in various malignancies, including acute myeloid leukemia (AML) and several solid tumors.[1] However, the role of CD200 is complex and can be bidirectional, with some studies reporting a favorable prognosis associated with high CD200 expression in certain cancers like non-small cell lung cancer (NSCLC).[1] This highlights the necessity of a deeper, transcriptomic-level understanding of how CD200 expression shapes the tumor microenvironment (TME).

Comparative Analysis of Gene Expression

While direct, publicly available, and readily analyzable transcriptomic datasets comparing CD200 high versus CD200 low tumors are limited, studies on cell lines and analyses of large cancer databases like The Cancer Genome Atlas (TCGA) have provided significant insights into the gene expression signatures associated with CD200 expression.

A key study by Yoshimura et al. in non-small cell lung cancer (NSCLC) provides valuable information on the differential gene expression following modulation of the CD200/CD200R1 axis in vitro. Their findings, along with data from other cancer types, suggest that CD200 expression is associated with distinct transcriptomic profiles.

Key Gene Signatures in CD200 High vs. CD200 Low Tumors

The following tables summarize the classes of genes and specific examples that are differentially expressed in the context of high versus low CD200 expression. This information is synthesized from multiple studies, including in vitro models and correlational analyses from patient tumor data.

Table 1: Gene Signatures Associated with High CD200 Expression

Gene CategoryRepresentative GenesImplicated Function in Cancer
Immunosuppression & Immune Evasion CD200, PD-L1 (CD274), CTLA4, IDO1Inhibition of T-cell activation, promotion of immune tolerance
Myeloid Cell Regulation CSF1 (M-CSF), IL-10, ARG1Skewing macrophages to an M2 (pro-tumor) phenotype, suppression of innate immunity
T-cell Exhaustion & Anergy LAG3, TIM-3 (HAVCR2)Markers of dysfunctional T-cells
Epithelial-Mesenchymal Transition (EMT) SNAI1, ZEB1, TWIST1Increased cell motility, invasion, and metastasis
Angiogenesis VEGFA, HIF1AFormation of new blood vessels to support tumor growth

Table 2: Gene Signatures Associated with Low CD200 Expression

Gene CategoryRepresentative GenesImplicated Function in Cancer
Pro-inflammatory Cytokines & Chemokines TNF, IL-2, IFNγ, CXCL9, CXCL10Recruitment and activation of cytotoxic T-cells and NK cells
T-cell Activation & Function GZMB, PRF1, CD8ACytotoxic T-lymphocyte effector functions
Antigen Presentation HLA-A, HLA-B, HLA-C, B2MRecognition of tumor cells by the immune system
Innate Immune Response TLR4, MYD88Activation of innate immune cells
M1 Macrophage Polarization NOS2, IL-12BPro-inflammatory and anti-tumoral macrophage function

Signaling Pathways Modulated by CD200

The differential gene expression observed in CD200 high versus low tumors is a downstream consequence of the signaling cascades initiated by the CD200-CD200R interaction.

CD200-CD200R Signaling Pathway

Binding of CD200 on tumor cells to CD200R on immune cells, such as macrophages or T-cells, triggers a signaling cascade that leads to immunosuppression. This pathway involves the recruitment of adaptor proteins like Dok1 and Dok2, which in turn activate SHIP and RasGAP, leading to the inhibition of pro-inflammatory pathways like the Ras/MAPK cascade.

CD200_Signaling CD200-CD200R Signaling Pathway cluster_tumor Tumor Cell cluster_immune Immune Cell (e.g., Macrophage) CD200 CD200 CD200R CD200R CD200->CD200R binds to Dok1_2 Dok1/Dok2 CD200R->Dok1_2 recruits SHIP SHIP Dok1_2->SHIP RasGAP RasGAP Dok1_2->RasGAP MAPK MAPK Pathway SHIP->MAPK inhibits Ras Ras RasGAP->Ras inhibits Ras->MAPK Inflammation Pro-inflammatory Cytokine Production MAPK->Inflammation

Caption: CD200-CD200R signaling cascade leading to immunosuppression.

Experimental Protocols

The following sections detail representative methodologies for the comparative transcriptomic analysis of tumor tissues.

Tumor Sample Preparation and RNA Isolation
  • Tissue Collection and Storage: Tumor biopsies are obtained from patients and can be either fresh-frozen in liquid nitrogen or formalin-fixed paraffin-embedded (FFPE). For transcriptomic analysis, fresh-frozen tissue is preferred to ensure high-quality RNA.

  • Tumor Cell Enrichment: To distinguish gene expression from tumor cells versus the surrounding microenvironment, techniques like laser capture microdissection (LCM) can be employed to isolate pure tumor cell populations.

  • RNA Extraction: Total RNA is extracted from the tumor samples using a TRIzol-based method or commercially available kits. The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure high integrity (RIN > 7).

Transcriptomic Analysis by RNA-Sequencing (RNA-Seq)
  • Library Preparation: An RNA-seq library is prepared from the total RNA. This typically involves poly(A) selection to enrich for mRNA, followed by fragmentation, reverse transcription to cDNA, and adapter ligation.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as the Illumina NovaSeq.

  • Data Analysis:

    • Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.

    • Alignment: Reads are aligned to a reference human genome (e.g., GRCh38) using an aligner like STAR.

    • Quantification: Gene expression levels are quantified by counting the number of reads mapping to each gene.

    • Differential Expression Analysis: Statistical analysis is performed to identify differentially expressed genes between CD200 high and CD200 low tumor groups using packages like DESeq2 or edgeR in R. Genes with a significant p-value (e.g., < 0.05) and a log2 fold change above a certain threshold (e.g., > 1 or < -1) are considered differentially expressed.

Experimental Workflow for Comparative Transcriptomics

Experimental_Workflow Comparative Transcriptomics Workflow Tumor_Biopsy Tumor Biopsy (CD200 High vs. Low) RNA_Isolation RNA Isolation Tumor_Biopsy->RNA_Isolation QC1 RNA Quality Control (NanoDrop, Bioanalyzer) RNA_Isolation->QC1 Library_Prep RNA-Seq Library Preparation QC1->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC2 Sequencing Data Quality Control (FastQC) Sequencing->QC2 Alignment Alignment to Reference Genome QC2->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEA Differential Expression Analysis Quantification->DEA Downstream Downstream Analysis (Pathway Enrichment, etc.) DEA->Downstream

Caption: A typical workflow for comparative transcriptomic analysis of tumors.

Conclusion

The transcriptomic profiles of CD200 high and CD200 low tumors are markedly different, reflecting the profound impact of CD200 on the tumor microenvironment. High CD200 expression is generally associated with an immunosuppressive phenotype, characterized by the upregulation of immune checkpoint molecules, genes promoting an M2 macrophage polarization, and pathways involved in T-cell exhaustion and EMT. Conversely, low CD200 expression is linked to a more immunologically active TME, with increased expression of pro-inflammatory cytokines, markers of T-cell activation, and genes involved in antigen presentation.

These transcriptomic differences provide a molecular basis for the observed clinical associations of CD200 expression with patient outcomes. Further research focusing on large-scale comparative transcriptomic studies will be invaluable for the development of targeted therapies aimed at modulating the CD200-CD200R axis and for the identification of robust biomarkers to guide patient selection for immunotherapy.

References

Soluble vs. Membrane-Bound CD200: A Comparative Guide to their Immunomodulatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The protein CD200 and its receptor, CD200R, form a critical immunomodulatory axis that plays a significant role in maintaining immune homeostasis and preventing excessive inflammation.[1][2][3] CD200 exists in two primary forms: a membrane-bound glycoprotein (B1211001) (mCD200) and a soluble form (sCD200). Both forms have been shown to exert immunosuppressive effects, making the CD200-CD200R pathway a promising target for therapeutic intervention in a variety of diseases, including autoimmune disorders and cancer.[4][5] This guide provides a comprehensive comparison of the immunomodulatory effects of soluble versus membrane-bound CD200, supported by experimental data and detailed methodologies.

At a Glance: Key Differences and Similarities

FeatureMembrane-Bound CD200 (mCD200)Soluble CD200 (sCD200)
Structure Type I transmembrane glycoprotein with two immunoglobulin (Ig) superfamily domains, a transmembrane region, and a short cytoplasmic tail.[1]Comprises the extracellular domains of CD200. Can be naturally produced by proteolytic cleavage of mCD200 or exist as a recombinant fusion protein (e.g., CD200-Fc).[6][7]
Mechanism of Action Interacts directly with CD200R on adjacent cells (juxtacrine signaling), leading to the recruitment of adaptor proteins Dok2 and subsequent inhibition of the Ras/MAPK signaling pathway.[1][8]Binds to CD200R on target cells, initiating a similar inhibitory signaling cascade as mCD200.[7] Can act systemically.
Immune Cells Targeted Primarily myeloid cells (macrophages, dendritic cells, mast cells), but also T and B lymphocytes.[1][2]Similar to mCD200, targets a range of immune cells expressing CD200R.[7][9]
Observed Effects Inhibition of pro-inflammatory cytokine production, suppression of T cell proliferation and activation, and promotion of a tolerogenic immune environment.[2][8]Suppression of pro-inflammatory cytokine release, inhibition of T cell responses, and has been associated with disease progression in certain cancers.[9]

Signaling Pathways: A Visual Representation

The interaction of both soluble and membrane-bound CD200 with the CD200 receptor (CD200R) on immune cells triggers an inhibitory signaling cascade. This pathway is initiated by the phosphorylation of tyrosine residues in the cytoplasmic tail of CD200R, leading to the recruitment of the adaptor protein Dok2. Dok2, in turn, recruits RasGAP, which inactivates Ras and subsequently suppresses the downstream MAPK signaling pathway, a key driver of inflammatory responses.

CD200_Signaling CD200-CD200R Signaling Pathway cluster_membrane Membrane-Bound CD200 cluster_soluble Soluble CD200 mCD200 mCD200 CD200R CD200R mCD200->CD200R Binds sCD200 sCD200 sCD200->CD200R Binds Dok2 Dok2 CD200R->Dok2 Recruits RasGAP RasGAP Dok2->RasGAP Recruits Ras Ras RasGAP->Ras Inactivates MAPK MAPK Pathway Ras->MAPK Activates Inflammation Inhibition of Inflammatory Response MAPK->Inflammation Inhibits

Caption: CD200 signaling cascade initiated by both mCD200 and sCD200.

Experimental Data: Comparing Immunomodulatory Effects

While direct quantitative comparisons of naturally occurring sCD200 and mCD200 are limited in the literature, studies using recombinant soluble CD200 (CD200-Fc) and cells expressing mCD200 have demonstrated their respective immunomodulatory capabilities.

Effects on Macrophage Activation and Cytokine Production
Experimental SetupTreatmentReadoutResult
In vitro macrophage culture (LPS-stimulated)Co-culture with mCD200-expressing cellsTNF-α, IL-6, IL-1β levels in supernatant (ELISA)Significant reduction in pro-inflammatory cytokine production compared to control co-culture.
In vitro macrophage culture (LPS-stimulated)Addition of recombinant sCD200-FcTNF-α, IL-6, IL-1β levels in supernatant (ELISA)Dose-dependent decrease in pro-inflammatory cytokine secretion.[10]
Effects on T Cell Proliferation and Activation
Experimental SetupTreatmentReadoutResult
Mixed Lymphocyte Reaction (MLR)Stimulator cells expressing mCD200T cell proliferation (e.g., CFSE dilution assay)Suppression of allogeneic T cell proliferation.
Mixed Lymphocyte Reaction (MLR)Addition of recombinant sCD200-FcT cell proliferation (e.g., CFSE dilution assay)Inhibition of T cell proliferation in a dose-dependent manner.

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.

Macrophage Stimulation Assay

This assay is designed to assess the ability of soluble or membrane-bound CD200 to suppress the production of pro-inflammatory cytokines by activated macrophages.

a. Experimental Workflow

Macrophage_Assay Macrophage Stimulation Assay Workflow start Isolate and culture macrophages stimulate Stimulate with LPS start->stimulate treat Treat with: 1. Control 2. sCD200 3. mCD200-expressing cells stimulate->treat incubate Incubate for 24-48h treat->incubate collect Collect supernatant incubate->collect analyze Analyze cytokine levels (ELISA or CBA) collect->analyze end Compare results analyze->end

Caption: Workflow for the macrophage stimulation assay.

b. Detailed Methodology

  • Macrophage Isolation and Culture: Isolate primary macrophages from bone marrow or peritoneal lavage, or use a macrophage cell line (e.g., RAW 264.7). Culture the cells in appropriate media until they adhere and form a monolayer.

  • Stimulation: Activate the macrophages with a pro-inflammatory stimulus such as Lipopolysaccharide (LPS) at a concentration of 100 ng/mL.

  • Treatment:

    • Soluble CD200: Add purified, endotoxin-free soluble CD200 or CD200-Fc fusion protein to the culture medium at varying concentrations.

    • Membrane-Bound CD200: Co-culture the activated macrophages with a cell line engineered to express high levels of mCD200 on their surface. Use a parental cell line that does not express CD200 as a control.

  • Incubation: Incubate the cells for 24 to 48 hours to allow for cytokine production.

  • Analysis: Collect the culture supernatant and measure the concentration of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using an Enzyme-Linked Immunosorbent Assay (ELISA) or a Cytometric Bead Array (CBA).

Mixed Lymphocyte Reaction (MLR)

The MLR is a classic immunological assay used to measure T cell proliferation in response to allogeneic stimulation. It can be adapted to compare the inhibitory effects of soluble and membrane-bound CD200.

a. Experimental Workflow

MLR_Assay Mixed Lymphocyte Reaction Workflow start Isolate responder T cells and stimulator cells label Label responder T cells with CFSE start->label coculture Co-culture T cells and stimulator cells label->coculture treat Add: 1. Control 2. sCD200 3. mCD200-expressing   stimulator cells coculture->treat incubate Incubate for 3-5 days treat->incubate analyze Analyze T cell proliferation (Flow Cytometry) incubate->analyze end Compare CFSE dilution analyze->end

Caption: Workflow for the Mixed Lymphocyte Reaction.

b. Detailed Methodology

  • Cell Isolation: Isolate responder T cells from one donor and peripheral blood mononuclear cells (PBMCs) or dendritic cells (DCs) as stimulator cells from an allogeneic donor.

  • Labeling: Label the responder T cells with a proliferation tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE).

  • Co-culture and Treatment:

    • Co-culture the CFSE-labeled responder T cells with the allogeneic stimulator cells.

    • Soluble CD200: Add varying concentrations of soluble CD200 or CD200-Fc to the co-culture.

    • Membrane-Bound CD200: Use stimulator cells that have been genetically modified to express mCD200.

  • Incubation: Incubate the co-culture for 3 to 5 days to allow for T cell proliferation.

  • Analysis: Analyze T cell proliferation by flow cytometry, measuring the dilution of the CFSE dye in the responder T cell population. A decrease in CFSE dilution indicates inhibition of proliferation.

Conclusion

Both soluble and membrane-bound CD200 are potent immunomodulators that suppress immune responses through their interaction with the CD200 receptor. While their downstream signaling pathways are believed to be similar, their distinct localizations—one restricted to the cell surface and the other capable of systemic circulation—suggest potentially different physiological roles and therapeutic applications. The provided experimental frameworks offer a starting point for researchers to conduct direct comparative studies to further elucidate the nuanced differences in the immunomodulatory effects of these two forms of CD200, which will be crucial for the development of targeted immunotherapies.

References

Validating CD200 as a CAR-T Cell Therapy Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, effective targets in CAR-T cell therapy is a critical endeavor in the fight against cancer. This guide provides a comprehensive validation of CD200 as a promising target, particularly for enhancing CAR-T cell efficacy in hematological malignancies. We present a detailed comparison with existing therapeutic alternatives, supported by experimental data and detailed methodologies, to inform preclinical and clinical research decisions.

Introduction to CD200

CD200, a type I transmembrane glycoprotein, is a key immune checkpoint that interacts with its receptor, CD200R, to deliver inhibitory signals to myeloid and lymphoid cells.[1][2] Its expression is observed on various cell types, including B cells, a subset of T cells, and dendritic cells.[3] Notably, CD200 is overexpressed in several hematological malignancies, such as chronic lymphocytic leukemia (CLL) and multiple myeloma (MM), where it is believed to contribute to immune evasion.[3][4] This differential expression between cancerous and healthy tissues makes CD200 an attractive candidate for targeted immunotherapy.

CD200 Expression in Malignancies: A Quantitative Overview

The rationale for targeting CD200 with CAR-T cells is underpinned by its elevated expression on tumor cells compared to normal tissues. The following table summarizes quantitative data on CD200 expression across various hematological malignancies.

MalignancyMethodKey FindingsReference
Chronic Lymphocytic Leukemia (CLL) Flow CytometryUniformly and brightly expressed in all CLL cases analyzed.[4]
Multiple Myeloma (MM) Flow CytometryExpressed in over 70% of plasma cell myeloma cases.[4]
Mantle Cell Lymphoma (MCL) Flow CytometryGenerally absent or expressed at very low levels.[4]
Precursor B-cell Acute Lymphoblastic Leukemia (B-ALL) Flow CytometryExpressed in nearly all (95%) of cases.[5]
Hairy Cell Leukemia (HCL) Flow CytometryVery bright expression.[6]

Enhancing CAR-T Cell Therapy by Targeting the CD200 Axis

Recent preclinical studies have focused not on directly targeting CD200 with a conventional CAR, but on engineering CAR-T cells to overcome the immunosuppressive signals mediated by the CD200-CD200R interaction. A pivotal study in the context of multiple myeloma investigated strategies to mitigate the inhibitory effect of CD200 expressed on aberrant plasma cells on CAR-T cell function.[7][8]

This research compared three approaches to modify BCMA- and TnMUC1-targeted CAR-T cells:

  • CRISPR-Cas9 knockout of the CD200 receptor (CD200RKO) on CAR-T cells.

  • Co-expression of a non-signaling, dominant-negative version of the CD200 receptor (CD200RDN) .

  • Co-expression of a CD200R-CD28 switch receptor , which converts the inhibitory CD200 signal into a costimulatory CD28 signal.

Comparative Preclinical Efficacy in Multiple Myeloma Models

The following table summarizes the key findings from in vitro and in vivo experiments comparing these engineered CAR-T cells.

ParameterCD200RKO CAR-TCD200RDN CAR-TCD200R-CD28 Switch CAR-TControl CAR-TReference
In Vitro Cytotoxicity ReducedIndistinguishable from controlModestly improvedBaseline[7]
Polyfunctionality DetrimentalModest benefitsPotently enhancedBaseline[8]
Proliferative Capacity Not specifiedModest benefitsImprovedBaseline[8]
In Vivo Tumor Control (Xenograft Model) Not specifiedNot specifiedSignificantly enhancedBaseline[7]

These results strongly suggest that leveraging the CD200-CD200R axis through a "switch receptor" can significantly enhance CAR-T cell function against CD200-positive tumors.

Comparison with Alternative Therapies

While the CD200R-CD28 switch CAR-T cell approach is a promising preclinical strategy, it is crucial to consider its potential standing against current standard-of-care (SoC) and other immunotherapies for diseases like relapsed/refractory multiple myeloma (RRMM) and chronic lymphocytic leukemia (R/R CLL).

Multiple Myeloma

Current Standard of Care for RRMM: Treatment for RRMM is multifaceted and depends on prior therapies.[9] Options include:

  • Proteasome inhibitors (e.g., bortezomib, carfilzomib)

  • Immunomodulatory drugs (IMiDs) (e.g., lenalidomide, pomalidomide)

  • Monoclonal antibodies targeting CD38 (e.g., daratumumab) or SLAMF7 (e.g., elotuzumab)

  • BCMA-targeted therapies , including antibody-drug conjugates (belantamab mafodotin), bispecific antibodies (teclistamab), and CAR-T cell therapies (idecabtagene vicleucel, ciltacabtagene autoleucel).[10][11]

Comparison: The CD200R-CD28 switch approach is not a standalone therapy but an enhancement for CAR-T cells targeting other antigens like BCMA. Therefore, a direct comparison would be between a standard BCMA CAR-T and a BCMA CAR-T augmented with the CD200R-CD28 switch. The preclinical data indicates that the latter would have superior efficacy against CD200-expressing MM cells.[7][8] This could be particularly relevant for patients who relapse after standard BCMA CAR-T therapy due to an immunosuppressive tumor microenvironment rich in CD200.

Chronic Lymphocytic Leukemia

Current Standard of Care for R/R CLL: The treatment landscape for R/R CLL has shifted towards targeted therapies:[1][7]

  • BTK inhibitors (e.g., ibrutinib (B1684441), acalabrutinib)

  • BCL-2 inhibitors (e.g., venetoclax)

  • PI3K inhibitors (e.g., idelalisib, duvelisib)

  • CD19-targeted CAR-T cell therapy (lisocabtagene maraleucel) is an option for patients who have failed BTK and BCL-2 inhibitors.

Comparison: Given the high expression of CD200 in CLL, a CD19 CAR-T therapy enhanced with a CD200R-CD28 switch could potentially offer improved efficacy and durability of responses. Preclinical studies combining ibrutinib with CAR-T cell therapy have shown that ibrutinib can improve the function and yield of CAR-T cells.[12] A CD200R-CD28 switch could offer a complementary or synergistic approach to overcoming the immunosuppressive milieu in CLL.

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the underlying biology and experimental validation, the following diagrams illustrate the CD200 signaling pathway and a typical workflow for CAR-T cell development and testing.

CD200_Signaling_Pathway cluster_tumor_cell Tumor Cell cluster_t_cell T-Cell / Myeloid Cell CD200 CD200 CD200R CD200R CD200->CD200R Dok2 Dok2 CD200R->Dok2 recruits RasGAP RasGAP Dok2->RasGAP recruits Ras Ras RasGAP->Ras Downstream Downstream Signaling (e.g., PI3K, Erk) Ras->Downstream Inhibition Inhibition of T-cell function Downstream->Inhibition

Caption: CD200-CD200R inhibitory signaling pathway.

CAR_T_Workflow cluster_development CAR-T Cell Development cluster_validation Preclinical Validation cluster_invitro_assays In Vitro Assays T_cell_isolation 1. T-cell Isolation (from patient/donor) Activation 2. T-cell Activation T_cell_isolation->Activation Transduction 3. Genetic Modification (Lentiviral transduction of CAR) Activation->Transduction Expansion 4. Ex Vivo Expansion Transduction->Expansion In_vitro 5. In Vitro Assays Expansion->In_vitro In_vivo 6. In Vivo Xenograft Model Expansion->In_vivo Cytotoxicity Cytotoxicity Assay Cytokine Cytokine Release Assay Proliferation Proliferation Assay

Caption: General workflow for CAR-T cell development and preclinical validation.

Detailed Experimental Protocols

Cytotoxicity Assay (Flow Cytometry-Based)

Objective: To quantify the ability of CAR-T cells to lyse target tumor cells.

Methodology:

  • Target Cell Preparation: Label target tumor cells (CD200-positive and CD200-negative controls) with a fluorescent dye (e.g., CFSE or a cell trace violet dye).

  • Co-culture: Co-culture the labeled target cells with effector CAR-T cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1) in a 96-well plate. Include wells with target cells only (spontaneous death) and target cells with untransduced T cells (negative control).

  • Incubation: Incubate the co-culture for a defined period (e.g., 4, 24, or 48 hours) at 37°C and 5% CO2.

  • Staining: After incubation, add a viability dye (e.g., 7-AAD or propidium (B1200493) iodide) to each well to identify dead cells.

  • Flow Cytometry Analysis: Acquire the cells on a flow cytometer. Gate on the target cell population based on their fluorescent label. Within the target cell gate, quantify the percentage of dead cells (positive for the viability dye).

  • Calculation of Specific Lysis:

    • % Specific Lysis = [(% Experimental Lysis - % Spontaneous Lysis) / (100 - % Spontaneous Lysis)] * 100

Cytokine Release Assay (ELISA or Multiplex Bead Array)

Objective: To measure the secretion of effector cytokines by CAR-T cells upon antigen recognition.

Methodology:

  • Co-culture: Set up the co-culture of CAR-T cells and target cells as described in the cytotoxicity assay.

  • Supernatant Collection: After the desired incubation period (typically 24 hours), centrifuge the plates to pellet the cells. Carefully collect the supernatant from each well.

  • Cytokine Quantification:

    • ELISA: Use commercially available ELISA kits to quantify the concentration of specific cytokines (e.g., IFN-γ, TNF-α, IL-2) in the supernatant according to the manufacturer's instructions.

    • Multiplex Bead Array (e.g., Luminex): For simultaneous quantification of multiple cytokines, use a multiplex bead-based immunoassay. The supernatant is incubated with antibody-coated beads, followed by detection antibodies and analysis on a specialized flow cytometer.

  • Data Analysis: Generate standard curves using recombinant cytokine standards to determine the concentration of each cytokine in the experimental samples.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of CAR-T cells in a living organism.

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., NSG mice) that can accept human cell grafts without rejection.

  • Tumor Engraftment: Inoculate the mice with human tumor cells (e.g., subcutaneously on the flank or intravenously for a disseminated model). Allow the tumors to establish to a palpable size or for the disease to be detectable by bioluminescence imaging.

  • CAR-T Cell Administration: Administer a defined dose of CAR-T cells (and control T cells) to the tumor-bearing mice, typically via intravenous injection.

  • Monitoring:

    • Tumor Growth: Measure tumor volume regularly using calipers (for solid tumors) or monitor disease burden using bioluminescence imaging.

    • Animal Health: Monitor the weight and general health of the mice.

    • CAR-T Cell Persistence: At various time points, blood samples can be taken to quantify the number of circulating CAR-T cells by flow cytometry.

  • Endpoint Analysis: At the end of the study (based on tumor burden or a pre-defined time point), euthanize the mice and harvest tumors and other organs for further analysis (e.g., immunohistochemistry, flow cytometry) to assess tumor infiltration by CAR-T cells.

Conclusion

CD200 has been validated as a significant factor in the tumor microenvironment that can suppress anti-tumor immunity. While direct targeting of CD200 with CAR-T cells is a potential avenue, the preclinical data strongly support an innovative approach of engineering CAR-T cells to convert the inhibitory CD200 signal into a costimulatory one. The CD200R-CD28 switch receptor has demonstrated the potential to significantly enhance the polyfunctionality, cytotoxicity, and in vivo efficacy of CAR-T cells targeting other tumor-associated antigens in CD200-positive malignancies like multiple myeloma.

This strategy represents a promising advancement in CAR-T cell therapy, potentially overcoming a key mechanism of immune evasion. Further research, including clinical trials, is warranted to translate these preclinical findings into effective therapies for patients. This guide provides the foundational data and methodologies to support such endeavors.

References

A Comparative Analysis of CD200 Signaling in Macrophages, Dendritic Cells, and Microglia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The CD200/CD200R signaling axis is a critical immunoregulatory pathway that plays a pivotal role in maintaining immune homeostasis and preventing excessive inflammation. The ligand, CD200, is broadly expressed on various cell types, while its receptor, CD200R, is predominantly found on myeloid cells.[1][2][3] Engagement of CD200R by CD200 delivers an inhibitory signal, effectively dampening the activation of myeloid cells such as macrophages, dendritic cells (DCs), and microglia.[2][3] Understanding the nuances of CD200 signaling in these different myeloid populations is crucial for the development of novel therapeutics targeting a range of pathologies, from autoimmune diseases to cancer. This guide provides a comparative analysis of CD200 signaling in macrophages, dendritic cells, and microglia, supported by experimental data and detailed protocols.

Data Presentation: Comparative Expression of CD200 and CD200R

The responsiveness of myeloid cells to CD200-mediated inhibition is largely dictated by the expression levels of CD200 and its receptor. While a single comprehensive study providing a direct quantitative comparison across all three cell types is elusive, the following table synthesizes available data from various sources to offer a comparative overview.

Myeloid Cell TypeCD200 ExpressionCD200R ExpressionKey References
Macrophages Constitutively express and upregulate upon activation.Highly expressed, particularly on M2-polarized macrophages. Expression can be modulated by cytokines like IL-4 and IL-13.[4][5][4][5][6]
Dendritic Cells (DCs) Expressed, and expression increases during apoptosis.Expressed, and expression is significantly upregulated during differentiation from monocytes in the presence of GM-CSF and IL-4.[4][4][7]
Microglia Not typically expressed.Expression is controversial, with some studies reporting low or undetectable levels compared to peripheral macrophages.[5] However, its activation is implicated in neurological diseases.[5][8]

Note: Expression levels can vary significantly depending on the tissue environment, activation state, and species. The data presented should be considered a general guide.

Signaling Pathways: A Visual Comparison

The canonical CD200R signaling pathway is largely conserved across different myeloid cell types, culminating in the inhibition of downstream activating signals. The following diagrams illustrate the key steps in this pathway and the experimental workflow to elucidate it.

CD200_Signaling_Pathway Canonical CD200R Signaling Pathway CD200 CD200 CD200R CD200R CD200->CD200R Binding Dok2 Dok2 CD200R->Dok2 Recruitment & Phosphorylation Dok1 Dok1 CD200R->Dok1 Recruitment & Phosphorylation RasGAP RasGAP Dok2->RasGAP Recruitment SHIP SHIP Dok1->SHIP Ras Ras RasGAP->Ras Inactivation MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Ras->MAPK_Pathway Inhibition Inhibition of Cell Activation MAPK_Pathway->Inhibition

Caption: Canonical CD200R signaling cascade in myeloid cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study CD200 signaling.

Flow Cytometry Analysis of CD200 and CD200R Expression

This protocol is for the cell surface staining of CD200 and CD200R on myeloid cells for analysis by flow cytometry.

Materials:

  • Phosphate-buffered saline (PBS)

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fluorochrome-conjugated anti-human CD200 antibody (e.g., clone OX104)

  • Fluorochrome-conjugated anti-human CD200R antibody

  • Fluorochrome-conjugated antibodies for myeloid cell markers (e.g., CD11b, CD14, CD11c, HLA-DR)

  • Isotype control antibodies

  • Fc block (e.g., Human TruStain FcX™)

  • Viability dye (e.g., 7-AAD or propidium (B1200493) iodide)

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate myeloid cells (macrophages, dendritic cells, or microglia) from blood or tissue samples using standard protocols.

  • Cell Staining: a. Resuspend up to 1 x 10^6 cells in 100 µL of FACS buffer. b. Add Fc block and incubate for 10 minutes at 4°C to prevent non-specific antibody binding. c. Add the primary antibody cocktail containing anti-CD200, anti-CD200R, and myeloid cell markers at pre-titrated optimal concentrations. Include isotype controls in separate tubes. d. Incubate for 30 minutes at 4°C in the dark. e. Wash the cells twice with 1-2 mL of FACS buffer by centrifugation at 300-400 x g for 5 minutes. f. Resuspend the cell pellet in 200 µL of FACS buffer. g. Add a viability dye according to the manufacturer's instructions just before analysis.

  • Data Acquisition and Analysis: a. Acquire data on a flow cytometer, collecting a sufficient number of events for statistical analysis. b. Gate on the myeloid cell population of interest based on forward and side scatter properties and specific cell surface markers. c. Analyze the expression of CD200 and CD200R on the gated population, using isotype controls to set the negative gates. d. Record the percentage of positive cells and the Mean Fluorescence Intensity (MFI) for quantitative comparison.

Immunoprecipitation of the CD200R Signaling Complex

This protocol describes the immunoprecipitation of the CD200R and its associated signaling molecules.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Anti-CD200R antibody for immunoprecipitation

  • Protein A/G magnetic beads or agarose (B213101) beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

  • Antibodies for Western blotting (e.g., anti-Dok1, anti-Dok2, anti-RasGAP)

Procedure:

  • Cell Lysate Preparation: a. Treat myeloid cells with or without a CD200 agonist (e.g., soluble CD200-Fc) for the desired time. b. Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer. c. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. d. Collect the supernatant containing the protein extract.

  • Immunoprecipitation: a. Pre-clear the lysate by incubating with protein A/G beads for 30-60 minutes at 4°C on a rotator. b. Centrifuge and transfer the pre-cleared supernatant to a new tube. c. Add the anti-CD200R antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation. d. Add protein A/G beads and incubate for another 1-2 hours at 4°C. e. Pellet the beads by centrifugation or using a magnetic rack. f. Wash the beads 3-5 times with wash buffer.

  • Elution and Analysis: a. Elute the protein complexes from the beads using elution buffer. b. Analyze the eluted proteins by Western blotting using antibodies against Dok1, Dok2, and RasGAP to identify the components of the signaling complex.

ELISA for Measuring Inhibition of Cytokine Secretion

This protocol measures the inhibitory effect of CD200 signaling on the production of pro-inflammatory cytokines.

Materials:

  • Myeloid cell culture medium

  • Stimulating agent (e.g., LPS, IFN-γ)

  • CD200 agonist (e.g., soluble CD200-Fc or a CD200-expressing cell line)

  • ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)

Procedure:

  • Cell Culture and Treatment: a. Plate myeloid cells at an appropriate density in a multi-well plate. b. Pre-incubate the cells with a CD200 agonist or a control for 1-2 hours. c. Stimulate the cells with a pro-inflammatory agent (e.g., LPS) at a predetermined optimal concentration. d. Incubate for a specified period (e.g., 6-24 hours) to allow for cytokine production.

  • Sample Collection: a. Centrifuge the plate to pellet the cells. b. Carefully collect the cell culture supernatant for cytokine analysis.

  • ELISA: a. Perform the ELISA according to the manufacturer's instructions. This typically involves: i. Coating the plate with a capture antibody. ii. Adding standards and samples. iii. Adding a detection antibody. iv. Adding a substrate for color development. v. Stopping the reaction and reading the absorbance on a microplate reader.

  • Data Analysis: a. Generate a standard curve from the absorbance values of the standards. b. Calculate the concentration of the cytokine in each sample based on the standard curve. c. Compare the cytokine levels in the CD200-treated samples to the control samples to determine the percentage of inhibition.

Comparative Analysis of CD200 Signaling Function

While the core signaling pathway is similar, the functional consequences of CD200R engagement can differ between myeloid cell types due to their distinct roles in the immune system.

  • Macrophages: CD200 signaling in macrophages is crucial for maintaining a quiescent state and preventing excessive inflammation in tissues.[2] It promotes a shift towards an anti-inflammatory M2 phenotype and inhibits the production of pro-inflammatory cytokines like TNF-α and IL-6.[4] This is particularly important in immune-privileged sites like the central nervous system.

  • Dendritic Cells (DCs): In DCs, CD200 signaling can suppress their maturation and antigen-presenting capacity. This leads to a reduced ability to activate T cells and can promote the induction of regulatory T cells (Tregs), thereby contributing to peripheral tolerance.[4][7]

  • Microglia: As the resident immune cells of the brain, microglia are kept in a resting state by neuronal CD200.[5][8] Disruption of this interaction, often due to neuronal damage, leads to microglial activation and neuroinflammation, which is implicated in various neurodegenerative diseases.[8] The lower expression of CD200R on microglia compared to peripheral macrophages might suggest a different threshold for activation.[5]

Conclusion

The CD200/CD200R pathway represents a key checkpoint for controlling myeloid cell activation. While the fundamental signaling mechanism is conserved across macrophages, dendritic cells, and microglia, the expression levels of the receptor and the ultimate functional consequences of signaling are tailored to the specific roles of each cell type within the immune system. A thorough understanding of these cell-type-specific differences is essential for the rational design of therapeutic interventions that aim to modulate this critical immunoregulatory axis. Further research, particularly direct quantitative comparisons of receptor expression and signaling strength, will be invaluable in advancing this field.

References

Confirming the In Vivo Efficacy of a CD200 Blocking Peptide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The CD200/CD200R signaling pathway has emerged as a critical immune checkpoint that cancer cells exploit to evade immune surveillance. Blockade of this pathway, particularly through the use of synthetic peptides, presents a promising therapeutic strategy. This guide provides an objective comparison of the in vivo performance of a CD200 blocking peptide with other immunotherapeutic alternatives, supported by experimental data.

The CD200/CD200R1 Signaling Pathway: A Target for Cancer Immunotherapy

CD200 is a transmembrane glycoprotein (B1211001) expressed on various cell types, including some tumor cells. Its receptor, CD200R1, is primarily found on myeloid cells such as macrophages and dendritic cells. The interaction between CD200 and CD200R1 delivers an inhibitory signal, suppressing the anti-tumor activity of the immune system.[1][2] By blocking this interaction, CD200 inhibitors can unleash the immune system to recognize and attack cancer cells.[3]

Below is a diagram illustrating the immunosuppressive signaling cascade initiated by the CD200/CD200R1 interaction.

cluster_tumor_cell Tumor Cell cluster_myeloid_cell Myeloid Cell (e.g., Macrophage) CD200 CD200 CD200R1 CD200R1 CD200->CD200R1 Binding Dok2 Dok2 CD200R1->Dok2 Recruitment & Phosphorylation RasGAP RasGAP Dok2->RasGAP Activation Ras Ras RasGAP->Ras Inhibition ERK ERK Ras->ERK Activation Proinflammatory_Cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α, IFN-γ) ERK->Proinflammatory_Cytokines Suppression CD200_Peptide CD200 Blocking Peptide CD200_Peptide->CD200R1 Blockade

Caption: CD200/CD200R1 signaling pathway and the mechanism of a CD200 blocking peptide.

In Vivo Efficacy of a CD200 Blocking Peptide (CD200AR-L)

A notable example of a CD200 blocking peptide is the CD200 activation receptor ligand (CD200AR-L).[4] This peptide has been investigated in preclinical models, often in combination with other cancer therapies, demonstrating its potential to enhance anti-tumor immunity.

Quantitative Performance Comparison

The following table summarizes the in vivo efficacy of CD200AR-L in combination therapies compared to other immunotherapeutic approaches. Direct head-to-head comparisons of CD200 blocking peptides as monotherapy against other checkpoint inhibitors are limited in the current literature.

TherapyCancer ModelKey Efficacy MetricResultCitation
CD200AR-L + Tumor Lysate Vaccine Canine High-Grade GliomaMedian Overall Survival12.7 months[4]
Tumor Lysate Vaccine AloneCanine High-Grade GliomaMedian Overall Survival6.36 months[4]
CD200AR-L + Gene Therapy (Ad-Flt3L/Ad-TK) Murine Glioma (GL261)Survival at Day 60100%[5]
Gene Therapy (Ad-Flt3L/Ad-TK) AloneMurine Glioma (GL261)Survival at Day 6040%[5]
Anti-CTLA-4 + Gene TherapyMurine Glioma (GL261)Survival at Day 60~55%[5]
Anti-PD-L1 + Gene TherapyMurine Glioma (GL261)Survival at Day 60~80%[5]
CD200AR-L + 4T1 Tumor Lysates Murine Breast Carcinoma (4T1)SurvivalIncreased survival compared to tumor lysate alone[2]
Anti-CD200 Antibody (Samalizumab) Relapsed/Refractory B-cell Chronic Lymphocytic Leukemia & Multiple MyelomaBulk Disease Reduction10%[1]
Anti-PD-1 Antibody (Nivolumab) Advanced MelanomaObjective Response RateHigher than chemotherapy[6]
CAR T-cell Therapy (BCMA-specific) Multiple MyelomaTumor ControlEffective, but can be suppressed by CD200 expression[4][7]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of in vivo studies. Below are representative protocols for the administration of a CD200 blocking peptide and a comparative checkpoint inhibitor.

In Vivo Administration of CD200AR-L Peptide

This protocol is based on preclinical studies involving the CD200AR-L peptide in murine cancer models.[2]

1. Peptide Preparation:

  • The murine CD200AR-L peptide with the sequence VTWQKKKAVSPENM is synthesized.[5]
  • The peptide is modified with N-terminal acetylation and C-terminal amidation to enhance stability.[5]
  • Reconstitute the lyophilized peptide in a sterile, biocompatible vehicle (e.g., sterile saline).

2. Animal Model:

  • Syngeneic mouse models appropriate for the cancer type being studied are used (e.g., Balb/c mice for 4T1 breast carcinoma, C57BL/6 mice for GL261 glioma).
  • Tumor cells are inoculated subcutaneously or orthotopically depending on the model.

3. Dosing and Administration:

  • Dosage: A typical dose is 2.5 mg/kg.[2] For clinical studies, doses as low as 3.75 micrograms/kg/dose have been used.[8][9]
  • Route of Administration: Subcutaneous (s.c.) or intradermal injections are commonly used.[2][8][9]
  • Frequency: Administer twice weekly for a specified duration (e.g., 4 weeks).[2]

4. Combination Therapy:

  • When used with a tumor lysate vaccine, the CD200AR-L peptide is often administered at the same time as the vaccine.[4]

5. Efficacy Assessment:

  • Monitor tumor growth by measuring tumor volume with calipers or through bioluminescence imaging.
  • Record survival data and plot Kaplan-Meier survival curves.
  • Analyze the tumor immune microenvironment through flow cytometry or immunohistochemistry of excised tumors.

In Vivo Administration of Anti-PD-1 Antibody

This protocol is a general guideline for in vivo studies using anti-PD-1 antibodies in murine models.[10]

1. Antibody Preparation:

  • Use a well-characterized anti-mouse PD-1 antibody clone (e.g., RMP1-14 or 29F.1A12).[3][10]
  • Dilute the antibody in a sterile, endotoxin-free buffer (e.g., PBS).

2. Animal Model:

  • Use syngeneic mouse models that are known to respond to PD-1 blockade (e.g., MC38 colorectal cancer model).

3. Dosing and Administration:

  • Dosage: A standard dose is in the range of 100-250 µg per mouse.[10]
  • Route of Administration: Intraperitoneal (i.p.) injection is the most common route.[10]
  • Frequency: Administer 2-3 times per week.[10]

4. Efficacy Assessment:

  • Monitor tumor growth and survival as described for the peptide protocol.
  • Assess changes in the tumor immune microenvironment, focusing on T-cell activation and infiltration.

Visualizing Experimental Workflows

The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of a CD200 blocking peptide in a murine cancer model.

cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Efficacy Monitoring Tumor_Inoculation Tumor Cell Inoculation Tumor_Establishment Allow Tumors to Establish Tumor_Inoculation->Tumor_Establishment Randomization Randomize Mice into Treatment Groups Tumor_Establishment->Randomization Peptide_Tx CD200 Blocking Peptide Administration Randomization->Peptide_Tx Control_Tx Vehicle Control Administration Randomization->Control_Tx Alternative_Tx Alternative Immunotherapy (e.g., Anti-PD-1) Randomization->Alternative_Tx Tumor_Measurement Tumor Volume Measurement Peptide_Tx->Tumor_Measurement Control_Tx->Tumor_Measurement Alternative_Tx->Tumor_Measurement Survival_Monitoring Survival Monitoring Tumor_Measurement->Survival_Monitoring Endpoint Endpoint Analysis (e.g., Immune Profiling) Survival_Monitoring->Endpoint

Caption: A generalized workflow for in vivo efficacy studies of a CD200 blocking peptide.

Comparison with Other Immunotherapies

Anti-PD-1/PD-L1 Antibodies

Anti-PD-1 and anti-PD-L1 antibodies are established immunotherapies that have shown significant success in a variety of cancers.[6] While direct comparative data with CD200 blocking peptides is scarce, some studies suggest that combining CD200 blockade with anti-PD-1 therapy could be synergistic.[11] The rationale is that these two pathways represent non-redundant mechanisms of immune suppression.

CAR T-Cell Therapy

Chimeric Antigen Receptor (CAR) T-cell therapy is a potent immunotherapy, particularly for hematological malignancies.[12] Recent research has indicated that CD200 expression on tumor cells can suppress the activity of CAR T-cells.[4][7] This suggests that a CD200 blocking peptide could be used as an adjunct to CAR T-cell therapy to overcome this resistance mechanism and enhance its efficacy.[4][7]

Conclusion

CD200 blocking peptides, such as CD200AR-L, represent a promising new class of cancer immunotherapeutics. Preclinical data, primarily from combination studies, demonstrate their potential to enhance anti-tumor immune responses and improve survival. While direct head-to-head comparisons with established immunotherapies like anti-PD-1 antibodies and CAR T-cell therapy are needed, the available evidence suggests that CD200 blockade may offer a complementary and potentially synergistic approach to cancer treatment. Further research is warranted to fully elucidate the in vivo efficacy of CD200 blocking peptides as monotherapy and to identify the optimal therapeutic combinations for various cancer types.

References

Safety Operating Guide

Navigating the Disposal of "CD 200": A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of any laboratory material is paramount for ensuring safety and regulatory compliance. The term "CD 200" can refer to several distinct products, each with its own specific handling and disposal protocols. This guide provides essential information for the safe disposal of materials labeled as "this compound," emphasizing the critical first step: correctly identifying the substance .

Identifying Your "this compound"

Initial research reveals that "this compound" is a designation used for a variety of products, including:

  • A Chemical Descaler: A corrosive substance used for removing scale from central heating systems.

  • A Cation Exchange Resin: Used in ion exchange processes.

  • An Anti-human Antibody: A biological reagent used in laboratory research.

  • An Electrical Conductivity Detector: A piece of laboratory equipment.

The disposal procedures for these items are vastly different. Therefore, the first and most crucial step is to consult the product's label and, most importantly, its Safety Data Sheet (SDS) . The SDS provides detailed information about the chemical and physical properties, hazards, and specific disposal instructions.

Disposal Procedures for Chemical "this compound" Products

For researchers, scientists, and drug development professionals handling chemical reagents, "this compound" most likely refers to a chemical product. Below are summaries of the disposal considerations for the identified chemical products.

This compound Descaler

This product is classified as hazardous, specifically as a skin and eye corrosive.

Key Safety Information:

HazardDescription
Skin Corrosion Causes severe skin burns.[1]
Eye Damage Causes serious eye damage.[1]

Disposal Protocol:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, goggles, and protective clothing, when handling this substance.[1]

  • Disposal Method: If recovery and recycling are not feasible, the product should be incinerated or disposed of in accordance with local regulations.[1] It is crucial to consult with your institution's Environmental Health and Safety (EHS) office to ensure compliance with all applicable guidelines.

Nanodex® CX-200 Cation Exchange Resin

This material is also classified as hazardous due to its potential to cause serious eye damage.

Key Safety Information:

HazardDescription
Eye Damage Causes serious eye damage.[2]
Skin Irritation Prolonged or repeated exposure may cause skin irritation.[2]

Disposal Protocol:

  • Personal Protective Equipment (PPE): Safety glasses with side shields and gloves are recommended when handling this resin.[2]

  • Disposal Method: The Safety Data Sheet for this product advises consulting a source knowledgeable in the handling of these materials before proceeding with disposal.[2] Contact your EHS office for specific guidance on the disposal of ion exchange resins.

General Laboratory Chemical Disposal Workflow

The following diagram illustrates the logical steps to follow for the proper disposal of any laboratory chemical, including any substance labeled "this compound".

start Start: Identify the 'this compound' Product check_label Check Product Label and Container start->check_label sds Locate and Review the Safety Data Sheet (SDS) check_label->sds is_chemical Is it a chemical substance? sds->is_chemical is_equipment Is it a piece of equipment? is_chemical->is_equipment No identify_hazards Identify Hazards (e.g., corrosive, flammable) is_chemical->identify_hazards Yes is_biological Is it a biological material (e.g., antibody)? is_equipment->is_biological No equipment_disposal Follow Institutional Guidelines for Electronic or Equipment Waste Disposal is_equipment->equipment_disposal Yes biological_disposal Follow Institutional Guidelines for Biohazardous Waste Disposal is_biological->biological_disposal Yes determine_ppe Determine Required Personal Protective Equipment (PPE) identify_hazards->determine_ppe segregate_waste Segregate for Proper Waste Stream (e.g., hazardous, non-hazardous) determine_ppe->segregate_waste contact_ehs Consult Institutional Environmental Health & Safety (EHS) for specific disposal procedures segregate_waste->contact_ehs dispose Dispose of According to EHS Guidance contact_ehs->dispose

References

Essential Safety and Logistical Information for Handling CD200

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the safe handling, storage, and disposal of CD200, a recombinant protein. Adherence to these procedures is crucial for ensuring laboratory safety and maintaining the integrity of your research.

Understanding CD200

CD200, also known as OX-2 membrane glycoprotein (B1211001), is a type-1 membrane glycoprotein belonging to the immunoglobulin superfamily.[1] It is involved in immunosuppressive signaling through its interaction with the CD200 receptor (CD200R), which is primarily expressed on myeloid and lymphoid cells.[1] In a laboratory setting, recombinant CD200 is generally considered non-hazardous. A Safety Data Sheet (SDS) for human recombinant CD200 from one supplier indicates that it is not a hazardous substance or mixture according to the Globally Harmonized System (GHS).[2]

Personal Protective Equipment (PPE)

While CD200 is not classified as hazardous, standard laboratory PPE is mandatory to prevent contamination and ensure personal safety. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[3][4][5][6]

Table 1: Recommended Personal Protective Equipment for Handling CD200

PPE ComponentSpecificationRationale
Hand Protection Nitrile glovesProtects skin from direct contact with the protein solution.[3]
Eye Protection Safety glasses with side shields or gogglesProtects eyes from potential splashes.[3][7]
Body Protection Laboratory coatProtects skin and clothing from contamination.[7]
Respiratory Protection Not generally requiredA risk assessment may indicate the need for a respirator if there is a potential for aerosol generation with high concentrations.

Experimental Protocols

Below are detailed methodologies for the handling, storage, and disposal of CD200.

3.1. Handling and Reconstitution of Lyophilized CD200

  • Preparation: Before handling, ensure you are wearing the appropriate PPE as outlined in Table 1.

  • Centrifugation: Briefly centrifuge the vial before opening to ensure the lyophilized powder is at the bottom.

  • Reconstitution: Dissolve the protein in sterile, deionized water or a buffer recommended by the supplier to a concentration of 0.1-1.0 mg/mL.[8]

  • Mixing: Gently pipette the solution up and down or swirl the vial to mix. Avoid vigorous shaking or vortexing.

  • Aliquoting: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted protein into single-use volumes.[9]

3.2. Storage of CD200

Proper storage is critical to maintain the stability and activity of recombinant proteins.

Table 2: Storage Conditions for CD200

FormStorage TemperatureDurationNotes
Lyophilized ≤ -20°CUp to 12 months from date of receiptAs supplied.[9]
Reconstituted (Sterile) 2 to 8°CUp to 1 monthUnder sterile conditions.[9]
Reconstituted (Sterile) ≤ -20°CUp to 3 monthsUnder sterile conditions.[9]
  • Note: Always refer to the supplier's specific recommendations for storage. Use a manual defrost freezer and avoid repeated freeze-thaw cycles. For long-term storage, the addition of a carrier protein (e.g., 0.1% BSA) and/or glycerol (B35011) (10-50%) may be recommended.

3.3. Spill Management

In the event of a spill, follow these steps:

  • Alert personnel: Inform others in the immediate area.

  • Don appropriate PPE: Ensure you are wearing gloves, a lab coat, and eye protection.

  • Contain the spill: Cover the spill with an absorbent material.

  • Decontaminate: Apply a suitable disinfectant, such as 70% ethanol (B145695) or a 10% bleach solution, to the spill area. Allow for adequate contact time.

  • Clean up: Collect the absorbent material and dispose of it as biological waste.

  • Final decontamination: Wipe the area again with the disinfectant.

Disposal Plan

As CD200 is a non-hazardous recombinant protein, disposal procedures are generally straightforward but must comply with institutional and local regulations.

4.1. Liquid Waste

  • Inactivation (Optional but Recommended): For non-hazardous protein solutions, inactivation before drain disposal is a good laboratory practice. This can be achieved through:

    • Chemical Inactivation: Add a 10% bleach solution to the protein solution to a final concentration of at least 1% bleach and let it stand for a minimum of 30 minutes.

    • Heat Inactivation: Heat the solution to 100°C for at least 30 minutes.

  • Drain Disposal: After inactivation, the solution can typically be disposed of down the drain with a large volume of running water, in accordance with local regulations.

4.2. Solid Waste

  • Contaminated Labware: Items such as gloves, pipette tips, and tubes that have come into contact with CD200 should be disposed of in the appropriate laboratory waste stream, which may include biohazardous waste bags depending on institutional policies.

4.3. Sharps Waste

  • Needles and Syringes: Any sharps contaminated with CD200 must be disposed of in a designated, puncture-resistant sharps container.

Visualization of the CD200 Signaling Pathway

The interaction of CD200 with its receptor, CD200R, initiates an intracellular signaling cascade that leads to the inhibition of myeloid cell activation.

CD200_Signaling_Pathway CD200 CD200 CD200R CD200R CD200->CD200R Binds Src_Kinases Src Kinases CD200R->Src_Kinases Activates Dok2 Dok2 CD200R->Dok2 Recruits Src_Kinases->CD200R Phosphorylates RasGAP RasGAP Dok2->RasGAP Recruits Ras Ras RasGAP->Ras Inhibits ERK ERK Ras->ERK Activates Macrophage_Activation Macrophage Activation ERK->Macrophage_Activation Promotes

Caption: CD200/CD200R signaling pathway leading to myeloid cell inhibition.

This diagram illustrates the key steps in the CD200-mediated inhibitory signaling pathway. The binding of CD200 to its receptor (CD200R) leads to the recruitment of Dok2 and RasGAP, which in turn inhibits the Ras-ERK pathway, ultimately suppressing macrophage activation.[10]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.